molecular formula C7H13IN2 B053215 1-Methyl-3-propylimidazolium iodide CAS No. 119171-18-5

1-Methyl-3-propylimidazolium iodide

Cat. No.: B053215
CAS No.: 119171-18-5
M. Wt: 252.1 g/mol
InChI Key: IVCMUVGRRDWTDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-propylimidazolium iodide is a high-purity, organic salt belonging to the class of imidazolium-based ionic liquids. Its primary research value lies in its role as a key component in electrolytes for next-generation energy storage and conversion devices. It is extensively investigated in dye-sensitized solar cells (DSSCs) as an iodide/triiodide (I⁻/I³⁻) redox mediator, where its ionic conductivity and electrochemical stability facilitate efficient charge transport and enhance device performance and longevity. Furthermore, this compound serves as a versatile precursor and catalyst in organic synthesis, particularly in solvent-free reactions and as a building block for synthesizing more complex ionic liquids with tailored properties. Its mechanism of action is rooted in its intrinsic ionic nature, providing high ionic conductivity, negligible vapor pressure, and high thermal stability. These properties make it an excellent, non-volatile, and recyclable alternative to traditional molecular solvents, aligning with the principles of green chemistry. Researchers also utilize this compound in analytical chemistry, electrodeposition, and as a phase-transfer catalyst. It is supplied with detailed characterization data, including NMR and HPLC analysis, to ensure batch-to-batch consistency and support rigorous experimental protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-propylimidazol-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCMUVGRRDWTDK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049207
Record name 1-Methyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119171-18-5
Record name 1-Methyl-3-propylimidazolium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119171-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-propylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-3-propylimidazolium iodide synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-propylimidazolium Iodide

Introduction

This compound, often abbreviated as [PMIM]I or MPII, is an ionic liquid (IL) that has garnered significant interest in various scientific fields. Ionic liquids are salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them suitable for a wide range of applications. [PMIM]I, in particular, has been extensively studied as a non-aqueous electrolyte component in dye-sensitized solar cells (DSSCs).[1][2][3] This guide provides a detailed protocol for the synthesis, purification, and characterization of this compound for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathway

The most common and straightforward method for synthesizing this compound is through a quaternization reaction. This involves the N-alkylation of an imidazole (B134444) derivative. Two primary pathways are generally employed:

  • Alkylation of 1-methylimidazole (B24206): This is the most frequently cited method, where 1-methylimidazole is reacted with an propyl halide, specifically 1-iodopropane (B42940).[2][4]

  • Alkylation of 1-propylimidazole: An alternative route involves the reaction of 1-propylimidazole with a methylating agent, such as methyl iodide.[1][5]

This guide will focus on the first and more common pathway.

G cluster_reaction Synthesis of this compound r1 1-Methylimidazole p1 1-Iodopropane product This compound temp->product +

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocols

The following protocol details the synthesis of this compound via the alkylation of 1-methylimidazole with 1-iodopropane.

Materials and Equipment
  • 1-Methylimidazole (C₄H₆N₂)

  • 1-Iodopropane (C₃H₇I)

  • Toluene (B28343) or another suitable solvent (e.g., benzene)[1]

  • Ethyl acetate (B1210297) (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware

Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like toluene. The reaction can be performed with equimolar amounts of the reactants.

  • Addition of Alkylating Agent: While stirring, slowly add 1-iodopropane to the solution of 1-methylimidazole. This reaction is often exothermic, so controlled addition is recommended.

  • Reaction Conditions: Heat the reaction mixture under reflux. The reaction time can vary, but a duration of 3 hours is often sufficient for completion when using toluene as a solvent.[1]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out or form a viscous liquid.

  • Purification:

    • Remove the solvent using a rotary evaporator.

    • Wash the crude product several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[6]

    • Decant the washing solvent.

  • Drying: Dry the purified product under vacuum to remove any residual solvent. The final product is typically a clear, dark yellow viscous liquid.[2]

G A Combine 1-Methylimidazole and 1-Iodopropane in Solvent B Heat Mixture under Reflux (e.g., in Toluene for 3h) A->B C Cool to Room Temperature B->C D Remove Solvent via Rotary Evaporation C->D E Wash Crude Product with Ethyl Acetate D->E F Dry Under Vacuum E->F G Purified 1-Methyl-3-propylimidazolium Iodide F->G

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₃IN₂[3]
Molecular Weight 252.10 g/mol [3][7]
Appearance Clear dark yellow viscous liquid[2]
Melting Point 17.0 °C[1]
Boiling Point 301-304 °C[1]
Density 1.54 g/cm³[1]
Purity ≥97.0% to ≥98.0% (HPLC)[1][3][8]
Water Solubility Soluble[1]
Reaction Parameters and Yields
Reactant 1Reactant 2SolventReaction TimeTemperatureReported YieldReference
1-Methylimidazole1-IodopropaneToluene3 hoursHeating97.0%[1]
1-PropylimidazoleMethyl IodideBenzene (B151609)---[1]

Note: Specific reaction conditions such as temperature and yield for the benzene route were not detailed in the provided search results.

Characterization

The identity and purity of the synthesized this compound are typically confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the imidazolium (B1220033) cation. While specific spectral data for this compound was not found in the search results, analogous spectra for similar imidazolium-based ionic liquids are well-documented.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is often used to determine the purity of the final product, with commercial suppliers guaranteeing purities of ≥98.0%.[3]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][11]

  • Precautions:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[11]

    • Use in a well-ventilated area or under a fume hood.

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • In case of skin contact: Wash with plenty of soap and water.[11]

    • If inhaled: Move the person to fresh air.[11]

  • Storage: Store in a dry, cool, and well-ventilated place. Keep the container closed when not in use and protect from light and moisture.[1][11]

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the ionic liquid 1-Methyl-3-propylimidazolium iodide ([PMIM][I]). The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for various applications, from its use as a solvent in synthesis to its potential role in drug delivery systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes fundamental processes related to its synthesis and characterization.

Core Physicochemical Properties

This compound is a room-temperature ionic liquid characterized by its unique set of physical and chemical properties. A summary of its key computed and experimental properties is presented below.

PropertyValueSource
Molecular Formula C7H13IN2[1][2]
Molecular Weight 252.10 g/mol [1][2][3]
Appearance Clear dark yellow viscous liquid[1][4]
Quantitative Physicochemical Data

The following tables present a compilation of experimentally determined physicochemical properties for this compound from various sources. Discrepancies in reported values can arise from differences in experimental conditions and sample purity.

Table 1: Thermal Properties

PropertyValueConditions
Melting Point -24 °C[3]
-17 °C[5]
17.0 °C[1][6][7]
Boiling Point 301-304 °C[1][6][7]
Flash Point >110 °C (230 °F)[1][6]

Table 2: Density

DensityTemperature
1.49 g/cm³85 °C
1.54 g/cm³24 °C
1.54 g/cm³Not Specified
1.55 g/cm³Not Specified

Table 3: Viscosity

ViscosityTemperature
1385 cP20 °C

Table 4: Electrical Conductivity

ConductivityTemperature
0.96 mS/cm30 °C
0.169 S/mNot Specified

Table 5: Solubility

Solubility
Soluble in water

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of ionic liquids. Below are generalized experimental protocols for key measurements.

Synthesis of this compound

A common method for the synthesis of this compound is through the quaternization of 1-methylimidazole (B24206) with propyl iodide.[4][8] An improved, solvent-free preparation involves the direct reaction of n-propyl iodide and 1-methylimidazole in a Teflon-lined, stainless steel autoclave, leading to a high-purity product with a nearly 100% conversion rate.[8]

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 1-Methylimidazole 1-Methylimidazole Solvent-free reaction in Autoclave Solvent-free reaction in Autoclave 1-Methylimidazole->Solvent-free reaction in Autoclave Propyl Iodide Propyl Iodide Propyl Iodide->Solvent-free reaction in Autoclave This compound This compound Solvent-free reaction in Autoclave->this compound

Caption: Synthesis of this compound.

Density Measurement

The density of ionic liquids can be determined using a digital vibrating U-tube densimeter.[9] The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the liquid. Temperature control is crucial for accurate measurements and is typically achieved using a Peltier element.

Viscosity Measurement

Viscosity can be measured using various techniques, including Ubbelohde capillary viscometers or rotational viscometers.[9] For high-viscosity ionic liquids, a cone and plate viscometer can also be employed.[9] The temperature dependence of viscosity is a critical parameter, as viscosity generally decreases significantly with increasing temperature.[10]

Electrical Conductivity Measurement

A digital conductivity meter is used to determine the electrical conductivity of ionic liquids.[11] The measurement involves immersing a conductivity cell with platinum electrodes into the sample. The instrument applies an alternating voltage to prevent electrolysis and measures the resulting current to calculate the conductivity. The temperature of the sample should be precisely controlled.

Thermal Analysis

Thermal stability and phase transitions (melting point, glass transition) are typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature.[12]

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transition temperatures, and other thermal transitions.[13]

DOT Script for Property Determination Workflow

Property_Determination_Workflow cluster_sample Sample Preparation cluster_measurements Physicochemical Measurements cluster_instruments Instrumentation Sample This compound Density Density Sample->Density Viscosity Viscosity Sample->Viscosity Conductivity Conductivity Sample->Conductivity Thermal_Analysis Thermal Analysis (TGA/DSC) Sample->Thermal_Analysis Densitometer Densitometer Density->Densitometer Viscometer Viscometer Viscosity->Viscometer Conductivity_Meter Conductivity Meter Conductivity->Conductivity_Meter TGA_DSC TGA/DSC Instrument Thermal_Analysis->TGA_DSC

Caption: Workflow for Physicochemical Property Determination.

Applications and Relevance

This compound is a versatile ionic liquid with applications in various fields. It is notably used as a non-aqueous electrolyte in dye-sensitized solar cells.[1] Its properties, such as high ionic conductivity and thermal stability, make it a subject of interest in the development of safer and more efficient energy storage and conversion devices. In the context of drug development, its potential as a solvent for poorly soluble active pharmaceutical ingredients (APIs) and as a component in novel drug delivery systems is an area of ongoing research. The data and protocols presented in this guide provide a foundational understanding for professionals exploring these and other applications.

References

A Comprehensive Technical Guide to 1-Methyl-3-propylimidazolium iodide (CAS: 119171-18-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-propylimidazolium iodide, an ionic liquid with the CAS number 119171-18-5, has garnered significant interest in the scientific community, primarily for its applications in electrochemical systems. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and a summary of its current applications. While its primary use is in dye-sensitized solar cells, this document also explores the broader context of imidazolium-based ionic liquids and their potential relevance in biological and pharmaceutical research, touching upon aspects of antimicrobial activity. The guide is intended to be a comprehensive resource for researchers and professionals interested in the synthesis, characterization, and application of this versatile ionic liquid.

Physicochemical Properties

This compound is a room-temperature ionic liquid characterized as a clear, dark yellow, viscous liquid.[1][2] Its ionic nature imparts unique properties such as low volatility and high thermal stability.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₁₃IN₂[1][4]
Molecular Weight 252.10 g/mol [1][4]
Appearance Clear dark yellow viscous liquid[1][2]
Melting Point 17.0 °C[5][6]
Boiling Point 301-304 °C[5][6]
Density 1.49 g/cm³ at 85 °C[5]
Flash Point >110 °C (230 °F)[5]
Conductivity 0.96 mS/cm[2]
Solubility Soluble in water[6]

Synthesis

The synthesis of this compound is typically achieved through a direct quaternization reaction between 1-methylimidazole (B24206) and an alkylating agent, in this case, 1-iodopropane (B42940).[2] This straightforward nucleophilic substitution reaction is a common method for preparing imidazolium-based ionic liquids.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general description of the synthesis of imidazolium-based ionic liquids.

Materials:

  • 1-Methylimidazole

  • 1-Iodopropane (propyl iodide)

  • Anhydrous ethyl acetate (B1210297) (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-methylimidazole in anhydrous ethyl acetate.

  • Add a stoichiometric equivalent of 1-iodopropane to the solution.

  • The reaction mixture is then stirred vigorously at a moderately elevated temperature (e.g., 60-70 °C) under a reflux condenser for a period of 24 to 48 hours.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting product, this compound, is a viscous liquid. It may be further purified by washing with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials, followed by drying under vacuum.

Diagram of Synthesis:

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylimidazole 1-Methylimidazole Reaction Reaction 1-Methylimidazole->Reaction 1-Iodopropane 1-Iodopropane 1-Iodopropane->Reaction Purification Purification Reaction->Purification This compound This compound Purification->this compound

A flowchart illustrating the synthesis of this compound.

Applications

The primary and most well-documented application of this compound is as a non-aqueous electrolyte in dye-sensitized solar cells (DSSCs).[2][4][7] Its properties, such as high ionic conductivity and low volatility, make it an attractive alternative to traditional volatile organic solvents in these devices.

Experimental Workflow: Preparation of a Polymer Gel Electrolyte for DSSCs

The following is a generalized workflow for the preparation of a quasi-solid-state electrolyte for DSSCs using this compound.

Materials:

  • This compound (PMII)

  • Poly(ethylene oxide) (PEO) or other suitable polymer

  • Iodine (I₂)

  • Acetonitrile (B52724) (or other suitable solvent)

  • Magnetic stirrer

  • Petri dish

  • Vacuum oven

Procedure:

  • The polymer (e.g., PEO) and a desired amount of this compound are dissolved in acetonitrile with continuous stirring to form a homogeneous solution.

  • To create the redox couple (I⁻/I₃⁻) essential for DSSC operation, a specific ratio of iodine (I₂) is added to the polymer-ionic liquid solution.

  • The resulting viscous solution is poured into a petri dish.

  • The solvent is allowed to evaporate slowly at room temperature, followed by drying in a vacuum oven to remove any residual solvent.

  • The resulting free-standing film is the polymer gel electrolyte, which can then be incorporated into a DSSC assembly.

Diagram of Experimental Workflow:

G Workflow for DSSC Polymer Gel Electrolyte Preparation Start Start Dissolve PEO & PMII in Acetonitrile Dissolve PEO & PMII in Acetonitrile Start->Dissolve PEO & PMII in Acetonitrile Add Iodine Add Iodine Dissolve PEO & PMII in Acetonitrile->Add Iodine Cast Solution in Petri Dish Cast Solution in Petri Dish Add Iodine->Cast Solution in Petri Dish Solvent Evaporation Solvent Evaporation Cast Solution in Petri Dish->Solvent Evaporation Vacuum Drying Vacuum Drying Solvent Evaporation->Vacuum Drying End Polymer Gel Electrolyte Film Vacuum Drying->End

A diagram showing the steps for preparing a DSSC polymer gel electrolyte.

Relevance to Drug Development and Life Sciences

While this compound itself does not have well-documented applications in drug development, the broader class of imidazolium-based ionic liquids has been a subject of research in the pharmaceutical and life sciences. Their unique solvent properties and potential for biological activity are of considerable interest.

Some imidazolium (B1220033) derivatives have demonstrated antimicrobial and cytotoxic activities.[8] The proposed mechanism of antimicrobial action for some of these compounds involves the disruption of microbial cell membranes. The cationic imidazolium headgroup can interact with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. The length of the alkyl chain on the imidazolium ring has been shown to influence the potency of this antimicrobial effect.[9]

It is important to note that the toxicological properties of many ionic liquids, including this compound, have not been fully investigated.[10] Further research is needed to establish their safety profiles before any potential therapeutic applications can be considered.

Conceptual Diagram of Antimicrobial Action:

G Conceptual Antimicrobial Action of Imidazolium Cations Imidazolium Cation Imidazolium Cation Microbial Cell Membrane Microbial Cell Membrane Imidazolium Cation->Microbial Cell Membrane Interaction Membrane Disruption Membrane Disruption Microbial Cell Membrane->Membrane Disruption Increased Permeability Increased Permeability Membrane Disruption->Increased Permeability Cell Lysis Cell Lysis Increased Permeability->Cell Lysis

A conceptual diagram of the antimicrobial action of imidazolium cations.

Safety and Handling

This compound is classified as an irritant.[11] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area or in a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.[10]

Conclusion

This compound is a valuable ionic liquid with well-established applications in the field of dye-sensitized solar cells. Its synthesis is straightforward, and its physicochemical properties are well-characterized. While its direct role in drug development is not yet defined, the broader family of imidazolium-based ionic liquids presents intriguing possibilities for future research in the life sciences, particularly in the area of antimicrobial agents. As with any chemical compound, proper safety precautions are essential when handling and using this compound. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this compound in their work.

References

An In-depth Technical Guide to the Structure and Characterization of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-propylimidazolium iodide, an ionic liquid, has garnered significant interest in various scientific fields, including as a non-aqueous electrolyte for dye-sensitized solar cells.[1] This technical guide provides a comprehensive overview of its structure, physicochemical properties, and characterization. Detailed experimental protocols for its synthesis and analysis using modern analytical techniques are presented to facilitate its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is an organic salt with the chemical formula C₇H₁₃IN₂.[2][3] It consists of a 1-methyl-3-propylimidazolium cation and an iodide anion. The structure of the cation features a five-membered imidazole (B134444) ring substituted with a methyl group at one nitrogen atom and a propyl group at the other.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₃IN₂[2][3]
Molecular Weight 252.10 g/mol [2]
CAS Number 119171-18-5[2][3]
Appearance Clear dark yellow viscous liquid[3]
Melting Point 17.0 °C[3]
Boiling Point 301-304 °C[3]
Density 1.49 g/cm³ at 85 °C[3]
Flash Point >110 °C (230 °F)[3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a quaternization reaction of 1-methylimidazole (B24206) with an alkylating agent, propyl iodide.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound reagents Reactants: 1-Methylimidazole Propyl Iodide reaction Reaction: Stirring at controlled temperature (e.g., room temperature or slightly elevated) reagents->reaction workup Work-up: Washing with a non-polar solvent (e.g., ethyl acetate) to remove unreacted starting materials reaction->workup purification Purification: Drying under vacuum to remove residual solvent workup->purification product Final Product: This compound purification->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 1-Methylimidazole

  • Propyl iodide

  • Ethyl acetate (B1210297) (or other suitable non-polar solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and propyl iodide. The reaction is often exothermic, so initial cooling may be necessary.

  • Stir the mixture at room temperature. The reaction progress can be monitored by observing the formation of a biphasic mixture, with the ionic liquid being the denser phase. Gentle heating can be applied to accelerate the reaction if necessary.

  • After the reaction is complete (typically several hours to a day), add a non-polar solvent such as ethyl acetate to the flask.

  • Transfer the mixture to a separatory funnel and wash the ionic liquid phase several times with the non-polar solvent to remove any unreacted starting materials.

  • Separate the lower ionic liquid layer.

  • Remove any residual solvent from the ionic liquid by drying under high vacuum using a rotary evaporator. The final product should be a clear, viscous liquid.

Characterization

A comprehensive characterization of this compound involves various analytical techniques to confirm its structure and purity.

Characterization Flowchart

Characterization_Flowchart Characterization Flowchart product Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms thermal Thermal Analysis (TGA/DSC) product->thermal structure_confirmation Structural Confirmation nmr->structure_confirmation ms->structure_confirmation purity Purity Assessment thermal->purity

Caption: Flowchart for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Prepare a dilute solution of the ionic liquid (5-10 mg) in a deuterated solvent (0.5-0.7 mL) in an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shifts, and a relaxation delay of 1-2 seconds.

  • Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectroscopic Data:

While a specific spectrum for this compound is not provided in the search results, based on the structure and data for similar imidazolium (B1220033) ionic liquids, the following ¹H NMR chemical shifts can be anticipated (in ppm): a singlet for the proton between the two nitrogen atoms (N-CH-N), signals for the other two protons on the imidazole ring, a singlet for the N-CH₃ protons, and a triplet, sextet, and triplet for the N-CH₂-CH₂-CH₃ protons. The ¹³C NMR would show distinct signals for each unique carbon atom in the imidazolium cation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids as it can directly measure the mass of the constituent ions.

3.2.1. Experimental Protocol: ESI-MS

Instrumentation:

  • Mass spectrometer with an electrospray ionization source

  • Syringe pump

  • Solvent for dilution (e.g., methanol, acetonitrile)

Procedure:

  • Prepare a dilute solution of the ionic liquid in a suitable solvent (e.g., 10-100 µM in methanol).

  • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Acquire the mass spectrum in positive ion mode to detect the 1-methyl-3-propylimidazolium cation. The expected m/z for the cation (C₇H₁₃N₂⁺) is approximately 125.11.

  • If desired, acquire the mass spectrum in negative ion mode to detect the iodide anion (I⁻) at an m/z of approximately 126.9.

  • Analyze the resulting spectrum to confirm the mass of the cation and assess the presence of any impurities. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure.[4]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and phase transitions of the ionic liquid.

3.3.1. Experimental Protocol: TGA/DSC

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum, platinum)

  • Inert gas supply (e.g., nitrogen, argon)

Procedure for TGA:

  • Place a small amount of the sample (5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (typically nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).[5]

  • Record the mass loss as a function of temperature to determine the decomposition temperature.

Procedure for DSC:

  • Place a small amount of the sample (5-10 mg) into a DSC pan and seal it.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate to a temperature below its expected glass transition or crystallization temperature.

  • Reheat the sample at a controlled rate.

  • Analyze the resulting heat flow versus temperature curve to identify thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[6]

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and characterization of this compound. The presented experimental protocols offer a practical framework for researchers and scientists working with this ionic liquid. The comprehensive data and methodologies herein are intended to support its effective utilization in various applications, from materials science to drug development.

References

Thermal Stability of 1-Methyl-3-propylimidazolium Iodide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Methyl-3-propylimidazolium Iodide

This compound, an imidazolium-based ionic liquid, possesses a unique set of properties including low vapor pressure, high thermal stability, and tunable solvency. These characteristics make it a person of interest for a variety of applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and as a component in drug delivery systems. Understanding its thermal stability is paramount for defining its operational limits and ensuring its safe and effective use.

Thermal Stability Data

The thermal stability of imidazolium-based ionic liquids is significantly influenced by the nature of the anion and the length of the alkyl chains on the cation. For imidazolium (B1220033) halides, the thermal stability generally follows the trend Cl⁻ < Br⁻ < I⁻. However, the decomposition temperatures are typically lower than for ionic liquids with more complex, non-coordinating anions.

The following table summarizes key thermal decomposition parameters for imidazolium-based halide ionic liquids, which can be used to estimate the thermal stability of this compound. The data is primarily derived from thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Ionic LiquidOnset Decomposition Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Experimental ConditionsReference
1-Ethyl-3-methylimidazolium iodide ([EMIM]I) ~249Not ReportedHeating rate: 1 K/min
1-Butyl-3-methylimidazolium iodide ([BMIM]I) ~238Not ReportedNot Specified
1-Butyl-3-methylimidazolium bromide ([BMIM]Br) ~260Not ReportedNot Specified
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) ~246Not ReportedNot Specified

Note: The presented data is based on available literature for analogous compounds and serves as an estimation for the thermal stability of this compound.

Decomposition Pathways

The thermal decomposition of imidazolium-based ionic liquids with halide anions is generally understood to proceed via a nucleophilic substitution reaction (SN2). The iodide anion, being a good nucleophile, attacks the electrophilic carbon atoms of the alkyl groups attached to the imidazolium ring. This leads to the formation of volatile alkyl iodides and the corresponding N-alkylimidazole.

For this compound, the proposed primary decomposition pathway would involve the nucleophilic attack of the iodide anion on either the methyl or the propyl group, leading to the formation of methyl iodide or propyl iodide, and 1-propylimidazole or 1-methylimidazole, respectively.

DecompositionPathway Proposed Thermal Decomposition Pathway of [PMIM]I PMIMI This compound [PMIM]I Heat Heat (Δ) PMIMI->Heat TransitionState SN2 Transition State Heat->TransitionState Products1 Methyl iodide (CH3I) + 1-Propylimidazole TransitionState->Products1 Path 1 Products2 Propyl iodide (C3H7I) + 1-Methylimidazole TransitionState->Products2 Path 2

Proposed thermal decomposition pathway for [PMIM]I.

Experimental Protocols

To accurately determine the thermal stability of this compound, a standardized experimental protocol using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and peak decomposition temperatures of the ionic liquid.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 600 °C).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the mass loss curve.

    • Determine the peak decomposition temperature (Tpeak) from the peak of the derivative thermogravimetric (DTG) curve.

TGA_Workflow Thermogravimetric Analysis (TGA) Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis weigh Weigh 5-10 mg of [PMIM]I place Place in TGA pan weigh->place load Load sample into TGA purge Purge with N2/Ar load->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record mass vs. temperature plot Plot TGA and DTG curves record->plot determine Determine Tonset and Tpeak plot->determine cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_data cluster_data cluster_analysis->cluster_data

Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.

Methodology:

  • Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of the ionic liquid in a hermetic DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Maintain an inert atmosphere (e.g., nitrogen) in the cell.

  • Thermal Program:

    • Cool the sample to a low temperature (e.g., -90 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point (e.g., 200 °C).

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • Record the heat flow to the sample as a function of temperature.

    • Identify and analyze endothermic and exothermic peaks to determine melting points and other phase transitions.

    • Determine the glass transition temperature (Tg) from the step change in the heat flow curve.

Conclusion

While direct experimental data for the thermal stability of this compound is limited, a comprehensive understanding of its behavior can be inferred from the analysis of analogous imidazolium-based halide ionic liquids. It is anticipated that [PMIM]I exhibits moderate thermal stability, with a decomposition onset likely in the range of 230-250 °C. The primary decomposition mechanism is expected to be a nucleophilic attack by the iodide anion on the alkyl chains of the cation. For applications requiring precise knowledge of its thermal limits, it is crucial to perform the detailed experimental protocols outlined in this guide. This will ensure the safe and effective application of this compound in research, development, and industrial processes.

A Technical Overview of 1-Methyl-3-propylimidazolium iodide: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular characteristics of 1-Methyl-3-propylimidazolium iodide, a compound of interest in various scientific and research applications. The following sections present its chemical formula and molecular weight in a structured format, along with a visual representation of its constituent parts.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, solution preparation, and analytical characterization.

PropertyValueCitations
Chemical FormulaC₇H₁₃IN₂[1][2]
Alternate FormulaC₇H₁₃N₂.I[3]
Molecular Weight252.10 g/mol [1][2][3]
Exact Mass252.01235 Da[1][2][3]
Molecular Composition and Structure

This compound is an ionic compound. It consists of a positively charged 1-methyl-3-propylimidazolium cation and a negatively charged iodide anion. The chemical formula, C₇H₁₃IN₂, reflects the elemental composition of the entire ionic salt.

The diagram below illustrates the logical relationship between the constituent ions and the overall molecular properties of the compound.

cluster_ions Constituent Ions cluster_compound Ionic Compound cation 1-Methyl-3-propylimidazolium Cation C₇H₁₃N₂⁺ compound This compound Formula: C₇H₁₃IN₂ Molecular Weight: 252.10 g/mol cation->compound anion Iodide Anion I⁻ anion->compound

Molecular composition of this compound.

Experimental Considerations

While this document does not detail specific experimental protocols, the accurate molecular weight is critical for any quantitative study. For instance, in the preparation of a standard solution, the mass of this compound required to achieve a specific molarity is calculated directly from its molecular weight. Similarly, in techniques such as mass spectrometry, the exact mass is a key parameter for identifying the compound and its fragments. The compound is reportedly soluble in water, a crucial piece of information for aqueous-based experiments.[4]

References

Unveiling the Solubility Landscape of 1-Methyl-3-propylimidazolium Iodide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and practical aspects of the solubility of 1-Methyl-3-propylimidazolium iodide ([PMIm]I), an ionic liquid of significant interest in various scientific domains, including as an electrolyte in dye-sensitized solar cells. Understanding its solubility in different organic solvents is paramount for its application in synthesis, purification, and formulation development. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for solubility determination, and a foundational understanding of the underlying principles.

Core Concept: Solubility of Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, represent a unique class of solvents with tunable physicochemical properties. Their solubility in organic solvents is governed by a complex interplay of factors including the nature of the cation and anion, the polarity and hydrogen bonding capabilities of the solvent, and temperature. The dissolution of an ionic liquid like this compound in an organic solvent is a process of overcoming the lattice energy of the solid IL and the cohesive forces of the solvent, driven by favorable solute-solvent interactions.

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of common organic solvents remains a developing area of research. While extensive databases for many common salts exist, the characterization of ionic liquid solubility is an ongoing effort in the scientific community. The following table summarizes the currently available qualitative and physical property data relevant to the solubility of this compound. Further experimental investigations are required to populate a comprehensive quantitative dataset.

PropertyValue
IUPAC Name This compound
CAS Number 119171-18-5
Molecular Formula C₇H₁₃IN₂
Molecular Weight 252.10 g/mol
Appearance Clear dark yellow viscous liquid
Melting Point 17.0 °C
Boiling Point 301-304 °C
Water Solubility Soluble
Organic Solvent Miscibility Generally miscible with polar organic solvents. Specific quantitative data is sparse.

Experimental Protocols for Solubility Determination

The determination of solid-liquid equilibrium (SLE) is crucial for quantifying the solubility of an ionic liquid in an organic solvent. The following outlines a general yet detailed protocol for determining the solubility of this compound using the gravimetric method, a reliable and direct approach.

Synthesis and Purification of this compound

Accurate solubility measurements necessitate a high-purity ionic liquid. The following is a common synthetic route for this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole (B24206) and 1-iodopropane. The reaction is typically performed without a solvent or in a minimal amount of a suitable solvent like acetonitrile.

  • Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time can vary, but a common approach is to heat at a moderate temperature (e.g., 60-80 °C) for several hours to days to ensure complete reaction.

  • Purification:

    • After the reaction is complete, the resulting viscous liquid is cooled to room temperature.

    • The crude product is washed multiple times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate (B1210297) or diethyl ether, to remove any unreacted starting materials.

    • The purified ionic liquid is then dried under vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual volatile impurities and water. The purity of the synthesized ionic liquid should be verified using techniques such as NMR spectroscopy.

Gravimetric Method for Solubility Measurement

This method involves preparing a saturated solution at a specific temperature, taking a known mass of the solution, and then determining the mass of the dissolved ionic liquid after evaporating the solvent.

Apparatus:

  • Thermostatically controlled water or oil bath with stirring capability

  • Jacketed glass equilibrium cell or sealed vials

  • Analytical balance (accurate to ±0.0001 g)

  • Syringe with a filter attachment (e.g., 0.22 µm PTFE filter)

  • Drying oven or vacuum oven

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the chosen organic solvent in the equilibrium cell or vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the cell or vial in the thermostatic bath set to the desired temperature. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be sealed to prevent solvent evaporation.

  • Sampling: Once equilibrium is established, stop the stirring and allow the solid phase to settle. Carefully withdraw a sample of the clear supernatant liquid using a pre-heated syringe fitted with a filter. Pre-heating the syringe to the equilibrium temperature is crucial to prevent precipitation of the solute during sampling.

  • Mass Determination: Accurately weigh a clean, dry weighing bottle. Transfer the collected sample into the weighing bottle and reweigh to determine the exact mass of the saturated solution.

  • Solvent Evaporation: Place the weighing bottle in a vacuum oven at a suitable temperature to evaporate the solvent completely. The temperature should be high enough to facilitate evaporation but low enough to prevent any decomposition of the ionic liquid.

  • Final Weighing: After all the solvent has been removed and the weight is constant, cool the weighing bottle in a desiccator and weigh it to determine the mass of the dry this compound.

  • Calculation: The solubility (in mass fraction, w) is calculated as follows: w = (mass of dry ionic liquid) / (mass of saturated solution)

    The solubility can also be expressed in other units such as mole fraction or grams of solute per 100 g of solvent. This procedure should be repeated at different temperatures to determine the temperature dependence of the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an ionic liquid using the gravimetric method.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_il Synthesize & Purify This compound mix Mix IL and Solvent (Excess IL) prep_il->mix prep_solvent Select & Dry Organic Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature (with stirring) mix->equilibrate sample Withdraw Saturated Solution via Syringe Filter equilibrate->sample weigh_solution Weigh Saturated Solution sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_il Weigh Dry Ionic Liquid evaporate->weigh_il calculate Calculate Solubility weigh_il->calculate

Caption: General workflow for the gravimetric determination of ionic liquid solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, emphasizing the need for further quantitative experimental data. The detailed experimental protocol for the gravimetric method offers a robust starting point for researchers to perform these critical measurements. A comprehensive understanding of solubility is essential for the effective design and optimization of processes involving this versatile ionic liquid, paving the way for its broader application in research and industry.

An In-depth Technical Guide to the Electrochemical Window of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical window of the ionic liquid 1-Methyl-3-propylimidazolium iodide ([PMIM]I). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the fundamental principles and detailed experimental protocols necessary for its determination. The information presented herein is intended to equip researchers with the knowledge to measure and understand the electrochemical stability of [PMIM]I for applications in areas such as electrochemistry, organic synthesis, and drug delivery.

Introduction to the Electrochemical Window of Ionic Liquids

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which the electrolyte is electrochemically stable and does not undergo oxidation or reduction.[1][2] For ionic liquids (ILs) like this compound, the EW is determined by the electrochemical stability of its constituent cation and anion.[2] The cathodic limit is typically set by the reduction of the cation (1-Methyl-3-propylimidazolium, [PMIM]⁺), while the anodic limit is determined by the oxidation of the anion (iodide, I⁻).[3] A wide electrochemical window is highly desirable for applications such as high-voltage batteries, supercapacitors, and electro-organic synthesis.[1]

The structure of the ions plays a crucial role in determining the electrochemical window.[2] For the cation, factors such as the nature of the heterocyclic core and the length of the alkyl substituents influence its reduction potential.[2] For the anion, its intrinsic oxidation potential is the primary determinant of the anodic limit.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 119171-18-5
Molecular Formula C₇H₁₃IN₂
Molecular Weight 252.10 g/mol [4]
Appearance Clear dark yellow viscous liquid[5]
Melting Point 17.0 °C[5]
Boiling Point 301-304 °C[5]
Density 1.49 g/cm³ at 85 °C[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the quaternization of 1-methylimidazole (B24206) with 1-iodopropane (B42940). A general laboratory-scale procedure is outlined below. For a related synthesis of a similar imidazolium (B1220033) iodide, see the procedure for 1,3-dimethylimidazolium (B1194174) iodide.[6]

Materials and Reagents
  • 1-methylimidazole

  • 1-iodopropane

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • Magnetic stirrer

  • Round-bottom flask

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Experimental Protocol
  • In a clean, dry round-bottom flask, dissolve 1-methylimidazole in an appropriate anhydrous solvent under an inert atmosphere.

  • Slowly add a stoichiometric equivalent of 1-iodopropane to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated to accelerate the reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the product, this compound, may precipitate out of the solution or the solvent can be removed under reduced pressure.

  • The resulting ionic liquid should be washed with a non-polar solvent (e.g., hexane, diethyl ether) to remove any unreacted starting materials.

  • Finally, the product should be dried under vacuum to remove any residual solvent.

Determination of the Electrochemical Window

The electrochemical window of this compound is experimentally determined using cyclic voltammetry (CV).[1][2] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the ionic liquid.

Experimental Setup

A standard three-electrode setup is used for cyclic voltammetry measurements.[1]

  • Working Electrode (WE): A material with a wide potential window and chemical inertness, such as glassy carbon (GC) or platinum (Pt).

  • Reference Electrode (RE): A stable reference electrode is crucial for accurate potential measurements. A common choice for non-aqueous electrochemistry is a silver/silver ion (Ag/Ag⁺) electrode or a quasi-reference electrode like a silver wire, which should be calibrated against a standard redox couple like Ferrocene/Ferrocenium (Fc/Fc⁺).

  • Counter Electrode (CE): A platinum wire or a graphite (B72142) rod with a large surface area is typically used as the counter electrode.

Experimental Protocol for Cyclic Voltammetry
  • Preparation: The ionic liquid, this compound, must be thoroughly dried under vacuum to remove any water, as water can significantly narrow the electrochemical window. The electrochemical cell is assembled with the three electrodes.

  • Initial Scan: An initial cyclic voltammogram is recorded over a wide potential range to get a preliminary idea of the electrochemical window.

  • Determination of Limits:

    • Cathodic Limit: The potential is swept from the open-circuit potential towards negative potentials until a sharp increase in the reduction current is observed. This indicates the reduction of the [PMIM]⁺ cation.

    • Anodic Limit: The potential is swept from the open-circuit potential towards positive potentials until a sharp increase in the oxidation current is observed. This corresponds to the oxidation of the I⁻ anion.

  • Cut-off Current Density: The electrochemical window is typically defined by the potential difference between the points where the current density reaches a certain cut-off value (e.g., 0.1, 0.5, or 1.0 mA/cm²).[3] It is important to report the cut-off current density used when stating the electrochemical window.

  • Scan Rate: The scan rate (e.g., 10-100 mV/s) can influence the observed electrochemical window. It is important to perform measurements at various scan rates to understand the kinetics of the decomposition reactions.

Expected Electrochemical Behavior

  • Cathodic Limit: The reduction of the 1-Methyl-3-propylimidazolium cation is expected to occur at the C2 position of the imidazolium ring. The presence of the acidic proton at this position in some imidazolium cations can lead to easier reduction.

  • Anodic Limit: The iodide anion is known to be relatively easy to oxidize. The oxidation of iodide (I⁻) to triiodide (I₃⁻) and subsequently to iodine (I₂) will define the anodic limit. This process is expected to occur at a relatively low positive potential compared to more stable anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻).

The following table summarizes the expected influence of the constituent ions on the electrochemical window of [PMIM]I.

IonRole in Electrochemical WindowExpected Stability
1-Methyl-3-propylimidazolium ([PMIM]⁺) Determines the cathodic (reductive) limit.Moderate. The imidazolium ring is susceptible to reduction.
Iodide (I⁻) Determines the anodic (oxidative) limit.Low. Iodide is easily oxidized.

Visualizations

To aid in the understanding of the concepts and procedures discussed, the following diagrams have been created using the DOT language.

Chemical Structure of this compound cluster_cation 1-Methyl-3-propylimidazolium ([PMIM]+) cluster_anion Iodide (I-) N1 N+ C1 CH N1->C1 CH3_1 CH3 N1->CH3_1 N2 N C2 CH N2->C2 CH2_1 CH2 N2->CH2_1 C1->N2 C3 CH C2->C3 C3->N1 CH2_2 CH2 CH2_1->CH2_2 CH3_2 CH3 CH2_2->CH3_2 I I- G Workflow for Determining the Electrochemical Window A Prepare Dry Ionic Liquid (this compound) B Assemble Three-Electrode Cell (WE: GC/Pt, RE: Ag/Ag+, CE: Pt wire) A->B C Perform Cyclic Voltammetry B->C D Determine Cathodic Limit (Reduction of [PMIM]+) C->D E Determine Anodic Limit (Oxidation of I-) C->E F Calculate Electrochemical Window (Anodic Limit - Cathodic Limit) D->F E->F G Report Data with Experimental Conditions (Scan rate, Cut-off current density, Temperature) F->G

References

An In-depth Technical Guide to the Safety of 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety information for 1-Methyl-3-propylimidazolium iodide (CAS No: 119171-18-5), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases.

Chemical and Physical Properties

This compound is a clear, dark yellow, viscous liquid.[1][2] It is an ionic liquid that has applications as a non-aqueous electrolyte, particularly in dye-sensitized solar cells.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃IN₂[4][5]
Molecular Weight 252.10 g/mol [1][4][6]
Appearance Clear dark yellow viscous liquid[1][2]
Melting Point 17.0 °C[1][7]
Boiling Point 301-304 °C[1][7]
Density 1.49 g/cm³ at 85 °C; 1.55 g/cm³[1][7][8]
Flash Point >110 °C (230 °F)[1][7]
Vapor Pressure 0.01 hPa at 20 °C[8]
Conductivity 0.96 mS/cm[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5][9] However, available data from acute toxicity studies are summarized below.

Table 2: Acute Toxicity Data

Exposure RouteEndpointValueSpeciesSource
OralLD50>2000 mg/kgRat[8]

Based on this data, the substance is not classified as acutely toxic via the oral route.[8] It is important to note that it may be harmful if inhaled, swallowed, or absorbed through the skin.[5]

Detailed experimental protocols for the cited toxicological studies are not provided in the publicly available safety data sheets. The LD50 value suggests an acute oral toxicity study was performed, likely following standardized guidelines such as those from the OECD (e.g., OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure, or OECD 423: Acute Oral Toxicity - Acute Toxic Class Method). These protocols typically involve administering the substance to a group of fasted animals (in this case, rats) and observing them for a set period for signs of toxicity and mortality.

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9][10] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][5][7]

Table 3: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPercentage of Notifications
Skin Corrosion/Irritation2H315: Causes skin irritation93.3% - 100%
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation93.3%
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation53.3%

Data aggregated from notifications to the ECHA C&L Inventory.[1][4]

The following diagram illustrates the logical flow from hazard identification to the necessary precautionary actions for handling this compound.

GHS_Workflow cluster_hazards Hazard Identification cluster_pictogram Hazard Pictogram cluster_precautions Precautionary Statements (Examples) H315 H315: Causes skin irritation pictogram Irritant (Exclamation Mark) H315->pictogram H319 H319: Causes serious eye irritation H319->pictogram H335 H335: May cause respiratory irritation H335->pictogram P261 P261: Avoid breathing dust/fume/gas/mist/vapors/spray pictogram->P261 P280 P280: Wear protective gloves/eye protection pictogram->P280 P302_P352 P302+P352: IF ON SKIN: Wash with plenty of soap and water P280->P302_P352 P305_P351_P338 P305+P351+P338: IF IN EYES: Rinse cautiously with water... P280->P305_P351_P338

Caption: GHS hazard communication workflow for this compound.

Emergency and Handling Protocols

In case of exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9] If eye irritation persists, get medical advice/attention.[9]

  • Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes.[5][9] If skin irritation occurs, seek medical attention.[9] Contaminated clothing should be removed and washed before reuse.[9]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen.[5] Get medical attention if symptoms occur.[9]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5][9] Seek medical attention.[5]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, foam, or dry chemical.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[5]

  • Hazardous Combustion Products: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[10]

  • Handling: Handle in a well-ventilated place.[7] Wear suitable protective clothing, gloves, and eye/face protection.[7][9] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[7] Wash hands thoroughly after handling.[9]

  • Storage: Store in a dry, cool, and well-ventilated place.[7][9] Keep the container tightly closed.[7][9]

Conclusion

This compound is a valuable research chemical with defined hazards. The primary risks are irritation to the skin, eyes, and respiratory system. While acute toxicity appears to be low, a comprehensive toxicological profile is not yet available. Therefore, strict adherence to the safety protocols outlined in this guide is essential for minimizing risk. Researchers should always consult the most recent version of the Safety Data Sheet from their supplier before use and ensure that appropriate engineering controls (e.g., fume hood) and personal protective equipment are utilized.

References

hazards and handling of 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-3-propylimidazolium Iodide: Hazards and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the hazards, handling, and experimental protocols related to this compound. The information is intended for professionals in research and development who may be working with this ionic liquid.

Chemical Identification and Physical Properties

This compound is an ionic liquid that is liquid at or near room temperature. Its properties make it a subject of interest in various research applications, including as an electrolyte in dye-sensitized solar cells.[1][2][3][4][5]

PropertyValueReference
CAS Number 119171-18-5[6]
Molecular Formula C₇H₁₃IN₂[6]
Molecular Weight 252.10 g/mol [6][7]
Appearance Clear dark yellow viscous liquid[1]
Melting Point 17.0 °C[8]
Boiling Point 301-304 °C[8]
Density 1.49 g/cm³ at 85 °C[8]
Flash Point >110 °C (230 °F)[8]
Solubility Soluble in water.
InChI Key IVCMUVGRRDWTDK-UHFFFAOYSA-M[7]
SMILES String [I-].CCC[n+]1ccn(C)c1[7]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.

GHS Classification: [6][8][9][10]

  • Skin corrosion/irritation (Category 2)[6][8][9][10]

  • Serious eye damage/eye irritation (Category 2)[6][9][10]

  • Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[6][9][10]

Hazard Statements: [8][9][10]

  • H315: Causes skin irritation.[8][9][10]

  • H319: Causes serious eye irritation.[8][9][10]

  • H335: May cause respiratory irritation.[6][9][10]

Precautionary Statements: [8][9]

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8][9]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P319 (Get medical help if you feel unwell), P332+P317 (If skin irritation occurs: Get medical help), P362+P364 (Take off contaminated clothing and wash it before reuse).[8]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[8]

  • Disposal: P501 (Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations).[8]

First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9][11]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[9][11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[9][11]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[9][11]

Handling and Storage

  • Handling: Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.[11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the alkylation of 1-methylimidazole (B24206).[12]

Materials:

Procedure:

  • Set up a reaction vessel with a stirrer and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Add a 1:1 mixture of 1-methylimidazole (1 equivalent) and anhydrous ethyl acetate to the vessel.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 1-iodopropane (1.1 equivalents) dropwise to the stirred mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Slowly heat the mixture to 60 °C and monitor the reaction progress (e.g., by ¹H NMR) until completion. This may take several hours to days.

  • Once the reaction is complete, cool the mixture to room temperature. A biphasic mixture should be present.

  • Separate and remove the upper ethyl acetate phase.

  • Wash the lower ionic liquid phase with fresh anhydrous ethyl acetate by stirring vigorously for several hours.

  • Remove the ethyl acetate phase. Repeat the washing step until the ionic liquid phase is free of starting materials as determined by analysis (e.g., ¹H NMR).

  • If the product is colored, it can be decolorized by stirring with activated charcoal in a suitable solvent (e.g., water or methanol) at 50 °C overnight.

  • Filter the mixture through a pad of Celite® to remove the charcoal.

  • Concentrate the filtrate under reduced pressure and dry under high vacuum at an elevated temperature (e.g., 55 °C) to yield the purified this compound.

Purification by Recrystallization

For some imidazolium (B1220033) halides, recrystallization can be an effective purification method.[13] A general approach for iodinated imidazoles is provided below, which may be adapted.[14]

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • n-Hexane

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent, such as isopropyl alcohol, with gentle heating.[14]

  • Once fully dissolved, slowly add a less polar solvent, such as n-hexane, until the solution becomes slightly turbid.[14]

  • Gently heat the solution until it becomes clear again.

  • Remove the heat source and allow the solution to cool slowly to room temperature to promote crystal formation.

  • For further crystallization, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold mixture of the recrystallization solvents.

  • Dry the purified crystals under vacuum.

Potential Toxicological Mechanisms

While specific signaling pathways for this compound are not well-documented, studies on other imidazolium-based ionic liquids, particularly those with longer alkyl chains, suggest potential mechanisms of toxicity. These include disruption of mitochondrial function and cell membrane integrity, which can lead to apoptosis. The toxicity of methylimidazolium ionic liquids has been shown to increase with the length of the alkyl chain.[15][16]

Below is a generalized workflow illustrating the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start 1-Methylimidazole + 1-Iodopropane reaction Alkylation in Ethyl Acetate (60°C) start->reaction biphasic Biphasic Mixture reaction->biphasic separation Phase Separation biphasic->separation washing Washing with Ethyl Acetate separation->washing drying Drying under High Vacuum washing->drying pure_product Pure 1-Methyl-3- propylimidazolium Iodide drying->pure_product

Caption: Synthesis and Purification Workflow.

The following diagram illustrates a generalized logical relationship for assessing the safety of a chemical like this compound.

G cluster_assessment Chemical Safety Assessment physchem Physicochemical Properties hazard_id Hazard Identification (GHS Classification) physchem->hazard_id risk_char Risk Characterization hazard_id->risk_char exposure Exposure Assessment (Handling & Use) exposure->risk_char safe_handling Safe Handling Procedures (PPE, Storage, Disposal) risk_char->safe_handling

Caption: Chemical Safety Assessment Logic.

The diagram below depicts a generalized signaling pathway for cellular toxicity induced by some imidazolium-based ionic liquids, which may be relevant for this compound.

G cluster_pathway Generalized Cellular Toxicity Pathway of Imidazolium Ionic Liquids il Imidazolium Ionic Liquid membrane Cell Membrane Interaction il->membrane mitochondria Mitochondrial Dysfunction membrane->mitochondria ros Increased ROS Production mitochondria->ros apoptosis Apoptosis mitochondria->apoptosis ros->apoptosis

Caption: Generalized Cellular Toxicity Pathway.

References

synthesis of 1-methylimidazole and propyl iodide to produce 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis of 1-Methyl-3-propylimidazolium iodide, a prominent ionic liquid. The synthesis involves the quaternization of 1-methylimidazole (B24206) with propyl iodide. This guide details the physicochemical properties of the product, a representative experimental protocol derived from established methodologies, and typical characterization data. The information is structured to support research and development activities, with quantitative data presented in clear, accessible tables and logical processes visualized through diagrams.

Physicochemical Properties

This compound, also known as PMIM I, is a salt that is liquid over a wide temperature range, categorizing it as an ionic liquid.[1] Its properties are summarized below.

PropertyValueSource
CAS Number 119171-18-5[2][3]
Molecular Formula C₇H₁₃IN₂[3][4]
Molecular Weight 252.10 g/mol [2][3]
Appearance Clear dark yellow viscous liquid[2][5]
Melting Point 17.0 °C (Note: A value of -17 °C is also reported)[1][2][4]
Boiling Point 301-304 °C[2][4]
Density 1.49 - 1.55 g/cm³[1][2]
Flash Point >110 °C[2][4]
Solubility Soluble in water[4]

Synthesis Pathway and Reaction

The synthesis of this compound is a straightforward Sɴ2 (bimolecular nucleophilic substitution) reaction. It involves the alkylation of 1-methylimidazole with propyl iodide.[5] In this reaction, the lone pair of electrons on the N-3 nitrogen of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the propyl group attached to the iodide. This forms a new carbon-nitrogen bond, and the iodide ion serves as the leaving group, becoming the counter-ion in the final ionic liquid product.

G cluster_reactants Reactants 1-Me-Im 1-Methylimidazole TransitionState Sɴ2 Transition State 1-Me-Im->TransitionState Nucleophilic Attack PrI Propyl Iodide PrI->TransitionState Product_ion 1-Methyl-3-propylimidazolium Cation FinalProduct This compound Product_ion->FinalProduct Iodide Iodide Anion Iodide->FinalProduct TransitionState->Product_ion Bond Formation TransitionState->Iodide Leaving Group Departs

Caption: Sɴ2 reaction mechanism for the synthesis of the target ionic liquid.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar imidazolium-based ionic liquids.[6][7][8]

3.1. Materials and Equipment

  • 1-Methylimidazole (Reagent Grade)

  • Propyl Iodide (Reagent Grade)

  • Toluene (B28343) or other suitable solvent (Anhydrous)

  • Ethyl acetate (B1210297) or tert-butyl methyl ether (for washing)

  • Round-bottom flask (three-neck preferred)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

3.2. Procedure

  • Reaction Setup: A dry round-bottom flask is fitted with a reflux condenser and a magnetic stir bar. The system is flushed with an inert gas like nitrogen to ensure anhydrous conditions.

  • Reagent Addition: Add 1-methylimidazole (1.0 eq.) and a suitable solvent such as toluene to the flask via syringe. Begin stirring the solution.

  • Alkylation: Slowly add propyl iodide (1.0 - 1.2 eq.) to the stirred solution. The reaction can be exothermic.[7]

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 70-100°C) and stirred continuously.[6][7] The reaction progress can be monitored over time, typically for several hours to ensure completion. Some syntheses of similar compounds are run for anywhere from 3 to 48 hours.[6][7]

  • Product Formation: As the reaction proceeds, the ionic liquid product may separate as a denser liquid phase or a solid may form.

  • Workup and Purification: After cooling the reaction mixture to room temperature, the solvent is removed using a rotary evaporator. The resulting crude product is washed multiple times with a non-polar solvent like ethyl acetate or tert-butyl methyl ether to remove any unreacted starting materials.[6]

  • Isolation: The purified product, a viscous liquid, is dried under high vacuum to remove any residual volatile impurities.

G start Start setup Reaction Setup (Dry flask, inert atmosphere) start->setup reagents Add 1-Methylimidazole and Solvent setup->reagents addition Add Propyl Iodide reagents->addition reaction Heat and Stir (e.g., 70-100°C, 3-48h) addition->reaction cool Cool to Room Temperature reaction->cool wash Wash with Ethyl Acetate or Ether (3x) cool->wash isolate Remove Solvent (Rotary Evaporation) wash->isolate dry Dry Under Vacuum isolate->dry characterize Characterization (NMR, IR, etc.) dry->characterize end End Product characterize->end

Caption: General experimental workflow for the synthesis and purification.

Quantitative Data and Characterization

The yield and purity of the final product are highly dependent on reaction conditions.

Table 2: Typical Reaction Parameters

ParameterTypical Value / ConditionRationale
Reactant Ratio 1:1.05 (1-Me-Im : PrI)A slight excess of the alkylating agent can drive the reaction to completion.
Solvent Toluene, Acetonitrile, or neat (solvent-free)Choice of solvent can affect reaction rate and ease of workup.
Temperature 70 - 100 °CProvides sufficient energy to overcome the activation barrier without significant side product formation.[6][7]
Reaction Time 3 - 48 hoursDependent on temperature and solvent; longer times may be needed for higher yields.[6][7]
Yield >90% (Reported for similar syntheses)Generally high for this type of quaternization reaction.[8]

Characterization Data

The structure and purity of this compound are typically confirmed using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is a key technique.

Table 3: Representative ¹H NMR Data (Chemical shifts (δ) are illustrative and based on similar compounds[9][10][11])

ProtonChemical Shift (ppm)MultiplicityIntegration
N-CH -N~9.5 - 10.5Singlet1H
NCH =CH N~7.4 - 7.8Two singlets or doublets2H
N-CH₂ -CH₂-CH₃~4.1 - 4.3Triplet2H
N-CH₃ ~3.8 - 4.1Singlet3H
N-CH₂-CH₂ -CH₃~1.7 - 1.9Multiplet (sextet)2H
N-CH₂-CH₂-CH₃ ~0.8 - 1.0Triplet3H

Safety and Handling

Aggregated GHS information indicates that this compound can cause skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.[10]

References

A Theoretical Exploration of 1-Methyl-3-propylimidazolium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the properties of 1-Methyl-3-propylimidazolium iodide ([PMIM][I]), an ionic liquid of significant interest. This document synthesizes findings from computational chemistry and theoretical spectroscopy to elucidate the molecular structure, dynamics, and physicochemical properties of this compound.

Molecular Structure and Interactions

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the geometry and intermolecular forces of imidazolium-based ionic liquids. While specific DFT studies solely on this compound are not extensively detailed in the provided literature, the principles can be inferred from studies on similar compounds like 1-butyl-3-methylimidazolium iodide ([BMIM][I]).

DFT calculations, such as those at the B3LYP level of theory, are used to optimize the geometry of the ion pairs and explore the conformational landscape.[1] These studies reveal that the halide anion preferentially interacts with the imidazolium (B1220033) cation through hydrogen bonds, particularly with the hydrogen atoms on the imidazolium ring.[1] The interaction energies between the cation and anion are calculated to determine the most stable configurations.[1]

Computational Protocol for Geometric Optimization: A typical DFT protocol for geometric optimization of an ion pair like [PMIM][I] involves:

  • Initial Structure Generation: Building the initial 3D structures of the 1-methyl-3-propylimidazolium cation and the iodide anion.

  • Conformational Search: Placing the iodide anion at various positions around the cation to identify potential stable ion pair configurations.[1]

  • Geometry Optimization: Performing full geometry optimization of these configurations using a functional like B3LYP with a suitable basis set (e.g., 6-31G*, 6-31++G**, or DGDZVP) to find the minimum energy structures.[1][2]

  • Frequency Calculation: Performing vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict infrared and Raman spectra.[2][3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueMethod/ConditionsReference
Molecular Formula C₇H₁₃IN₂-[4]
Molecular Weight 252.10 g/mol Computed[4][5]
CAS Number 119171-18-5-[4][5]

Spectroscopic Properties: A Theoretical Perspective

Theoretical calculations are crucial for interpreting experimental spectra. Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which are responsible for the UV-Visible absorption characteristics of the ionic liquid.[2] For instance, TD-DFT calculations on [BMIM][I] have helped to assign the cause of its pale yellow color.[2]

Vibrational spectroscopy (Infrared and Raman) is another area where theoretical calculations provide significant insights. DFT calculations can predict the vibrational modes of the [PMIM]⁺ cation and how they are influenced by the presence of the I⁻ anion.[3][6] These calculations aid in the assignment of experimental IR and Raman bands to specific molecular motions, such as the C-H stretching of the imidazolium ring and the alkyl chain.[6]

Computational Protocol for Spectroscopic Predictions:

  • Optimized Geometry: Start with the minimum energy geometry obtained from DFT calculations.

  • Vibrational Frequencies: Perform a frequency calculation at the same level of theory to obtain the harmonic vibrational frequencies and intensities for IR and Raman spectra.[3]

  • Electronic Transitions: For UV-Vis spectra, perform a TD-DFT calculation on the optimized geometry to compute the excitation energies and oscillator strengths of the electronic transitions.[2]

Table 2: Theoretical and Experimental Vibrational Spectroscopy Data for Imidazolium Iodides

Vibrational ModeExperimental Frequency (cm⁻¹) (for MPIm⁺Iₓ⁻)Theoretical Assignment (based on related compounds)Reference
Imidazolium Ring C-H Stretching3040–3170Stretching of C-H bonds in the imidazolium ring.[2][6]
Imidazolium Ring Stretching1566In-plane bending/stretching of the imidazolium ring.[2][6]

Note: Experimental data is for this compound with added iodine. Theoretical assignments are based on studies of similar imidazolium halides.

Molecular Dynamics and Transport Properties

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and transport properties of ionic liquids.[7] These simulations model the movement of ions over time, providing insights into properties like diffusion coefficients, viscosity, and ionic conductivity.[7][8]

For 1-alkyl-3-methylimidazolium based ionic liquids, MD simulations have shown that the diffusion coefficients of the ions are influenced by the length of the alkyl chain.[7] Generally, for a given anion, increasing the alkyl chain length from ethyl to butyl leads to a decrease in the cation's diffusion coefficient.[7]

Protocol for Molecular Dynamics Simulations:

  • Force Field Parameterization: A crucial step is the development or selection of an accurate force field that describes the interactions between all atoms in the system. This can be derived from quantum mechanical calculations.[8] For some simulations, partial atomic charges are reduced to improve accuracy.[8]

  • System Setup: A simulation box is created containing a large number of ion pairs, typically with periodic boundary conditions to mimic a bulk liquid.

  • Equilibration: The system is allowed to evolve for a period of time to reach thermal equilibrium at a desired temperature and pressure.

  • Production Run: After equilibration, the simulation is run for an extended period, during which the trajectories of all atoms are saved.

  • Analysis: The saved trajectories are analyzed to calculate various properties. For example, the mean-square displacement (MSD) of the ions is used to calculate the diffusion coefficient.[7]

Table 3: Transport Properties of Imidazolium-Based Ionic Liquids from Molecular Dynamics

PropertyTrend/ObservationSystem StudiedReference
Cation Diffusion Coefficient Decreases with increasing alkyl chain length ([emim]⁺ > [pmim]⁺ > [bmim]⁺) for a given anion.1-alkyl-3-methylimidazolium with PF₆⁻, NO₃⁻, and Cl⁻[7]
Anion Diffusion Coefficient Trend for anions with the same cation: [NO₃]⁻ > [PF₆]⁻ > [Cl]⁻.1-alkyl-3-methylimidazolium with PF₆⁻, NO₃⁻, and Cl⁻[7]

Note: [pmim]⁺ is the 1-propyl-3-methylimidazolium cation. While the study did not use iodide, the trends are informative for understanding the behavior of [PMIM][I].

Thermodynamic Properties

Theoretical methods can also be used to predict the thermodynamic properties of ionic liquids.[9] Quantum chemical calculations can provide enthalpies of formation, and statistical mechanics combined with MD simulations can be used to calculate properties like heat capacity and entropy.[9]

For instance, studies on 1-alkyl-3-methylimidazolium bromide series have shown a linear increase in heat capacity with temperature.[9] While specific data for [PMIM][I] is sparse, these trends provide a basis for estimating its thermodynamic behavior.

Computational Protocol for Thermodynamic Property Prediction:

  • Partition Function: From the results of quantum chemical calculations (vibrational frequencies, rotational constants), the molecular partition function can be constructed.

  • Statistical Mechanics: Using the principles of statistical mechanics, macroscopic thermodynamic properties like enthalpy, entropy, and heat capacity can be calculated from the partition function.

  • MD Simulations: Thermodynamic properties can also be derived from MD simulations by analyzing the fluctuations in energy and volume.

Visualizing Theoretical Workflows

To better understand the process of theoretical studies on ionic liquids, the following diagrams illustrate typical workflows.

Computational_Workflow cluster_QM Quantum Mechanics (DFT) cluster_MD Molecular Dynamics cluster_Outputs Predicted Properties mol_struct Molecular Structure (Ion Pair) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft force_field Force Field Parameterization geom_opt->force_field Provides Charges, Bonding Info geom_params Geometric Parameters geom_opt->geom_params vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra uv_vis UV-Vis Spectra td_dft->uv_vis sim_setup System Setup (Box of Ions) force_field->sim_setup equilibration Equilibration sim_setup->equilibration production Production Run equilibration->production transport_prop Transport Properties (Diffusion, Viscosity) production->transport_prop thermo_prop Thermodynamic Properties production->thermo_prop

Caption: Workflow for theoretical prediction of ionic liquid properties.

Signaling_Pathway_Analogy cluster_input Input Parameters cluster_process Computational Process cluster_output Derived Properties level_of_theory Level of Theory (e.g., DFT, MP2) qm_calculation Quantum Mechanical Calculation level_of_theory->qm_calculation basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->qm_calculation force_field_details Force Field (e.g., OPLS-AA) md_simulation Molecular Dynamics Simulation force_field_details->md_simulation qm_calculation->force_field_details Parameterization structural Structural Properties (Bond Lengths, Angles) qm_calculation->structural spectroscopic Spectroscopic Properties (Frequencies, Excitations) qm_calculation->spectroscopic dynamic Dynamic Properties (Diffusion Coefficients) md_simulation->dynamic thermodynamic Thermodynamic Properties (Enthalpy, Entropy) md_simulation->thermodynamic

Caption: Logical relationships in computational studies of ionic liquids.

References

The Dawn of Designer Solvents: A Technical History of Imidazolium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and evolution of imidazolium-based ionic liquids, from their early beginnings to their establishment as versatile and tunable solvents.

The journey of imidazolium-based ionic liquids (ILs) from laboratory curiosities to indispensable tools in modern chemistry is a compelling narrative of scientific innovation. This technical guide delves into the core of their discovery, charting the key milestones, detailing the fundamental synthetic protocols, and presenting their physicochemical properties in a structured format.

A Historical Trajectory: From Accidental Discovery to Purposeful Design

The story of ionic liquids predates the imidazolium (B1220033) cation. The first salt to be recognized as an ionic liquid was ethylammonium (B1618946) nitrate, synthesized by Paul Walden in 1914, which possesses a melting point of 12 °C.[1][2] However, the field remained largely dormant for several decades. A significant advancement came in the 1970s and 1980s with the development of ionic liquids based on alkyl-substituted imidazolium and pyridinium (B92312) cations, paired with halide or tetrahalogenoaluminate anions, primarily for potential use as electrolytes in batteries.[3]

A pivotal moment in the history of imidazolium-based ILs arrived in 1992 with the work of John S. Wilkes and Michael J. Zaworotko.[4][5][6] They introduced a series of air and water-stable 1-ethyl-3-methylimidazolium (B1214524) ([EMIM]) based ionic liquids with alternative anions such as tetrafluoroborate (B81430) ([BF4]-) and acetate (B1210297) ([CH3COO]-).[6] This breakthrough was transformative, as the earlier chloroaluminate-based ILs were highly sensitive to moisture, limiting their practical applications. The stability of these new ILs opened the door for their widespread investigation as solvents for a vast array of chemical reactions and processes.

This discovery catalyzed an explosion of research in the field, leading to the synthesis of a vast library of imidazolium-based ILs with a wide range of tunable physicochemical properties.[2] The ability to modify the cation's alkyl chain length and the choice of anion allowed for the fine-tuning of properties like melting point, viscosity, density, and solvent polarity, earning them the moniker of "designer solvents".[1]

Historical_Timeline 1914 Paul Walden synthesizes ethylammonium nitrate, the first ionic liquid. 1970s-1980s Development of first-generation imidazolium-based ILs with chloroaluminate anions for battery applications. 1914->1970s-1980s Early Precursor 1992 Wilkes and Zaworotko report air and water-stable [EMIM]-based ILs with anions like [BF4]- and [CH3COO]-. 1970s-1980s->1992 Key Breakthrough Late 1990s-Present Explosion of research on 'designer solvents' with tunable properties for diverse applications. 1992->Late 1990s-Present Era of Expansion

Figure 1: A timeline highlighting the key milestones in the discovery and development of imidazolium-based ionic liquids.

Core Synthetic Methodologies

The synthesis of imidazolium-based ionic liquids typically involves a two-step process: N-alkylation of an imidazole (B134444) derivative followed by anion exchange.

Step 1: N-Alkylation (Quaternization)

The first step involves the quaternization of a 1-alkylimidazole (e.g., 1-methylimidazole) with a haloalkane (e.g., 1-chlorobutane (B31608) or chloroethane) to form the corresponding 1-alkyl-3-alkylimidazolium halide salt. This is a nucleophilic substitution reaction.

Synthesis_Step1 cluster_reactants Reactants cluster_product Product 1_methylimidazole 1-Methylimidazole (B24206) imidazolium_halide 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) 1_methylimidazole->imidazolium_halide Nucleophilic Substitution haloalkane Haloalkane (e.g., 1-Chlorobutane) haloalkane->imidazolium_halide

Figure 2: The N-alkylation step in the synthesis of an imidazolium-based ionic liquid.
Step 2: Anion Exchange (Metathesis)

For ionic liquids with anions other than halides, a second step of anion exchange, or metathesis, is required. The imidazolium halide salt is reacted with a salt containing the desired anion (e.g., sodium tetrafluoroborate, NaBF4). The reaction drives to completion by the precipitation of the insoluble inorganic halide salt (e.g., NaCl), which can be removed by filtration.

Synthesis_Step2 cluster_reactants2 Reactants cluster_products2 Products imidazolium_halide 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) final_il 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) imidazolium_halide->final_il Anion Exchange precipitate Inorganic Salt Precipitate (e.g., NaCl) imidazolium_halide->precipitate anion_salt Anion Salt (e.g., NaBF4) anion_salt->final_il anion_salt->precipitate

Figure 3: The anion exchange (metathesis) step to form a non-halide imidazolium-based ionic liquid.

Experimental Protocols

Below are detailed methodologies for the synthesis of two common imidazolium-based ionic liquids, representing the synthesis of a halide and a non-halide IL.

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

Materials:

  • 1-methylimidazole (freshly distilled)

  • 1-chlorobutane

  • Acetonitrile (B52724) (CH3CN) or Toluene

  • Ethyl acetate

Procedure:

  • A three-necked, round-bottomed flask is equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

  • The flask is charged with 1-methylimidazole (1.0 eq) and acetonitrile or toluene.

  • 1-chlorobutane (1.1-1.3 eq) is added to the flask.

  • The reaction mixture is heated to reflux (around 75-80 °C for acetonitrile or ~110°C for toluene) under a nitrogen atmosphere and stirred vigorously for 24-48 hours.[7]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting product is washed multiple times with ethyl acetate to remove any unreacted starting materials.

  • The final product, a white solid or viscous liquid, is dried under vacuum to yield pure 1-butyl-3-methylimidazolium chloride.[8][9]

Synthesis of 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF4])

This synthesis involves a two-step process: the formation of the halide precursor followed by anion exchange.

Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl) Materials:

Procedure:

  • In a flask, equimolar amounts of 1-methylimidazole and chloroethane are combined.[3]

  • The reaction can be exothermic and may require cooling in an ice bath initially.[3]

  • The mixture is then refluxed at approximately 60-70°C for 26-28 hours with constant stirring.[3]

  • After the reaction, the crude [EMIM]Cl is obtained.

Step 2: Anion Exchange to form [EMIM][BF4] Materials:

  • 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

  • Sodium tetrafluoroborate (NaBF4) or Ammonium tetrafluoroborate (NH4BF4)

  • Acetone or Dichloromethane

Procedure:

  • The synthesized [EMIM]Cl is dissolved in a suitable solvent like acetone.

  • An equimolar amount of NaBF4 or NH4BF4 is added to the solution.

  • The mixture is stirred at room temperature for several hours.

  • A white precipitate of NaCl or NH4Cl will form.

  • The precipitate is removed by filtration.

  • The solvent is evaporated from the filtrate under reduced pressure.

  • The resulting ionic liquid is washed with water and then dried under vacuum to yield pure 1-ethyl-3-methylimidazolium tetrafluoroborate.[3]

Physicochemical Properties of Imidazolium-Based Ionic Liquids

The properties of imidazolium-based ILs can be extensively tuned by varying the alkyl substituents on the imidazolium cation and by changing the anion. The following table summarizes key physicochemical data for a selection of common imidazolium-based ionic liquids.

Ionic LiquidAbbreviationMelting Point (°C)Density (g/cm³ at 25°C)Viscosity (cP at 25°C)Conductivity (mS/cm at 25°C)
1-Ethyl-3-methylimidazolium chloride[EMIM]Cl77-79~1.11~31~9.8
1-Butyl-3-methylimidazolium chloride[BMIM]Cl66-671.082141.5
1-Ethyl-3-methylimidazolium tetrafluoroborate[EMIM][BF4]151.2943413.6
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF4]-741.20963.2
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide[EMIM][Tf2N]-161.52349.8
1-Butyl-3-methylimidazolium hexafluorophosphate[BMIM][PF6]101.373782.8
1-Ethyl-3-methylimidazolium dicyanamide[EMIM][N(CN)2]-211.071727.0
1-Ethyl-3-methylimidazolium acetate[EMIM]OAcLiquid1.05924.5

Note: The values presented are approximate and can vary depending on the purity of the ionic liquid and the measurement conditions. Data compiled from various sources.[10][11][12][13][14]

Conclusion

The discovery and development of imidazolium-based ionic liquids represent a significant advancement in chemistry, providing a versatile platform of "designer solvents" with tunable properties. Their unique characteristics, including low volatility, high thermal stability, and wide electrochemical windows, have established them as crucial components in a myriad of applications, from green chemistry and catalysis to materials science and drug development. The foundational work on their synthesis and the understanding of their structure-property relationships continue to drive innovation, promising new and exciting applications in the future.

References

Technical Guide: Purity and Assay of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay levels of 1-methyl-3-propylimidazolium iodide ([PMIM]I), an ionic liquid with applications in various scientific fields, including as an electrolyte in dye-sensitized solar cells.[1][2] Understanding and controlling the purity of this material is critical for ensuring experimental reproducibility and the performance of end-products.

Purity and Impurity Profile

This compound is commercially available at purities typically ranging from ≥98.0% to 99%.[2][3] The primary impurities encountered in imidazolium-based ionic liquids, such as [PMIM]I, can be categorized as follows:

  • Unreacted Starting Materials: Residual 1-methylimidazole (B24206) and 1-iodopropane (B42940) from the synthesis process are common impurities.

  • Water: Due to the hygroscopic nature of many ionic liquids, water is a frequent impurity that can significantly affect the physicochemical properties of the material.

  • Halide Precursors: If the synthesis involves a metathesis step from a halide precursor, residual halide ions (e.g., chloride, bromide) can be present in the final product.

  • Degradation Products: Exposure to high temperatures or certain chemical conditions can lead to the formation of colored and other degradation impurities.

The presence of these impurities can impact the performance of [PMIM]I in sensitive applications. For instance, water and halide impurities can be detrimental in electrochemical applications.

Quantitative Data Summary

The following table summarizes the typical purity and assay levels of this compound as reported by various chemical suppliers.

Supplier/SourcePurity/Assay LevelAssay MethodReference
Sigma-Aldrich≥98.0%HPLC[1]
Carl ROTH≥98%Not specified[2]
Thermo Scientific Chemicals98%Not specified[4]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, purification, and analysis of this compound.

Synthesis and Purification

A common method for the synthesis of this compound is the direct quaternization of 1-methylimidazole with 1-iodopropane.

Synthesis Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-iodopropane.

  • The reaction is often carried out neat or in a suitable solvent. The reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours to days until the reaction is complete.

  • The progress of the reaction can be monitored by techniques such as NMR spectroscopy.

Purification Protocol:

  • After the reaction, the crude product is cooled to room temperature.

  • To remove unreacted starting materials, the product is washed multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate (B1210297) or diethyl ether.

  • The purified ionic liquid is then dried under vacuum at an elevated temperature to remove any residual volatile impurities and water.

Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of ionic liquids. A reversed-phase or a mixed-mode chromatography approach can be employed.

HPLC Method:

  • Column: A C8 or a mixed-mode column (e.g., Obelisc R) is suitable for the separation.[5][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) in an isocratic or gradient elution mode.[6][7][8] A common starting point is a 90:10 or similar ratio of acetonitrile to buffer.[7]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the imidazolium (B1220033) cation (typically around 210-220 nm).

  • Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Assay by Titration (Iodide Content)

The iodide content of this compound can be determined by argentometric titration, a type of precipitation titration.

Titration Protocol (Adapted from Iodometric Titration for Iodide):

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

  • Titration: Titrate the sample solution with a standardized solution of silver nitrate (B79036) (AgNO₃).

  • Endpoint Detection: The endpoint of the titration can be determined using an indicator that adsorbs onto the surface of the silver iodide precipitate, causing a color change (Fajans method), or by potentiometric titration. Eosin is a suitable indicator for the titration of iodide with silver nitrate.

  • Calculation: The percentage of iodide in the sample can be calculated based on the volume and concentration of the silver nitrate solution used to reach the endpoint.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR spectra can confirm the chemical structure, while the absence of impurity peaks indicates a high level of purity.

¹H NMR (in a suitable deuterated solvent, e.g., DMSO-d₆):

  • The spectrum will show characteristic peaks for the protons of the imidazolium ring and the methyl and propyl substituents.

  • The chemical shifts (δ) will be in the expected regions for such a compound. For example, the proton at the C2 position of the imidazolium ring is typically the most downfield signal.

  • Integration of the proton signals should correspond to the number of protons in each group.

  • The absence of signals corresponding to 1-methylimidazole or 1-iodopropane confirms their removal during purification.

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (1-Methylimidazole, 1-Iodopropane) reaction Quaternization Reaction start->reaction crude Crude [PMIM]I reaction->crude wash Washing (e.g., with Ethyl Acetate) crude->wash Removal of unreacted starting materials drying Drying under Vacuum wash->drying pure Purified [PMIM]I drying->pure analysis Purity & Assay Analysis pure->analysis Proceed to Analysis

Synthesis and Purification Workflow for [PMIM]I

Analytical_Techniques_Relationship cluster_compound This compound cluster_techniques Analytical Techniques cluster_information Information Obtained compound [PMIM]I hplc HPLC compound->hplc titration Titration compound->titration nmr NMR Spectroscopy compound->nmr purity Quantitative Purity (%) hplc->purity impurities Impurity Profile hplc->impurities iodide_content Iodide Content (%) titration->iodide_content structure Structural Confirmation nmr->structure nmr->impurities

Relationship between Analytical Techniques and Purity Information

References

Spectroscopic Characterization of 1-Methyl-3-propylimidazolium Iodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the ionic liquid 1-Methyl-3-propylimidazolium iodide. It includes nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for data acquisition, and a workflow for the spectroscopic characterization of ionic liquids. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. The data is based on values reported for closely related 1-alkyl-3-methylimidazolium halides and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazolium (B1220033) ring and the methyl and propyl substituents. The chemical shifts are influenced by the electron-withdrawing nature of the positively charged imidazolium ring.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1 - 9.3Singlet1HH-2 (NCHN)
~7.7 - 7.8Triplet1HH-4 or H-5
~7.6 - 7.7Triplet1HH-5 or H-4
~4.1 - 4.2Triplet2HN-CH ₂-CH₂-CH₃
~3.9 - 4.0Singlet3HN-CH
~1.8 - 1.9Sextet2HN-CH₂-CH ₂-CH₃
~0.9 - 1.0Triplet3HN-CH₂-CH₂-CH

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the imidazolium ring resonate at lower field due to the deshielding effect of the adjacent nitrogen atoms.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~136 - 137C-2 (NC HN)
~123 - 124C-4 or C-5
~122 - 123C-5 or C-4
~50 - 51N-C H₂-CH₂-CH₃
~36 - 37N-C H₃
~23 - 24N-CH₂-C H₂-CH₃
~10 - 11N-CH₂-CH₂-C H₃

Note: The assignments are based on data from analogous imidazolium salts.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the imidazolium ring and the alkyl chains.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3150, ~3100MediumC-H stretching (imidazolium ring)
~2960, ~2870StrongC-H stretching (alkyl chains)
~1570, ~1460StrongC=C and C=N stretching (imidazolium ring)
~1170StrongRing vibrations
Below 1000Medium-WeakC-H bending and other skeletal vibrations

Note: The spectrum is typically acquired from a neat sample using an ATR-FTIR spectrometer.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of ionic liquids like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the ionic liquid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is completely dissolved; gentle vortexing or sonication may be applied if necessary. Ionic liquids can be viscous, so thorough mixing is crucial.[1]

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the instrument to the specific solvent used.

    • Acquire a standard proton (¹H) spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR) FTIR, which is ideal for viscous liquids, place a small drop of the neat ionic liquid directly onto the ATR crystal.

    • Ensure the crystal surface is clean before and after the measurement.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient. The typical spectral range is 4000-400 cm⁻¹.[3]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an ionic liquid.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of Ionic Liquids Synthesis Synthesis of Ionic Liquid (e.g., Alkylation of 1-Methylimidazole) Purification Purification (Washing with solvent, drying under vacuum) Synthesis->Purification Sample_Prep_NMR NMR Sample Preparation (Dissolution in deuterated solvent) Purification->Sample_Prep_NMR Sample_Prep_IR IR Sample Preparation (Neat sample on ATR crystal) Purification->Sample_Prep_IR NMR_Acquisition 1H and 13C NMR Data Acquisition Sample_Prep_NMR->NMR_Acquisition IR_Acquisition FTIR Data Acquisition Sample_Prep_IR->IR_Acquisition NMR_Processing NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing IR_Processing IR Data Processing (Background Subtraction, Baseline Correction) IR_Acquisition->IR_Processing Data_Analysis Structural Elucidation and Data Interpretation NMR_Processing->Data_Analysis IR_Processing->Data_Analysis Reporting Reporting and Documentation Data_Analysis->Reporting

Caption: General workflow for the synthesis and spectroscopic analysis of ionic liquids.

References

Methodological & Application

Application Notes and Protocols: 1-Methyl-3-propylimidazolium Iodide (PMII) as an Electrolyte in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-propylimidazolium iodide (PMII) is a room-temperature ionic liquid (RTIL) that has garnered significant attention as a key component in the electrolyte of dye-sensitized solar cells (DSSCs). Its negligible vapor pressure, high thermal stability, and good electrochemical properties make it an excellent alternative to volatile organic solvents traditionally used in DSSC electrolytes, thereby enhancing the long-term stability and safety of the devices.[1][2][3] These application notes provide a comprehensive overview, experimental protocols, and performance data for utilizing PMII-based electrolytes in DSSCs.

Physicochemical Properties of PMII-Based Electrolytes

PMII-based electrolytes can be formulated as liquid, quasi-solid, or solid-state electrolytes. The overall performance of the DSSC is highly dependent on the composition of the electrolyte, including the presence of additives and co-solvents.

  • Ionic Conductivity: The ionic conductivity of the electrolyte is a crucial factor influencing the short-circuit current density (Jsc) of the DSSC. While pure PMII has a relatively high viscosity which can limit ion transport, its conductivity can be significantly enhanced by mixing it with low-viscosity ionic liquids or organic solvents.[4][5] For instance, mixing PMII with 1-alkyl-methylimidazolium tricyanomethanide can lower the viscosity and improve electrochemical properties.[5] In gel polymer electrolytes, the addition of PMII has been shown to increase ionic conductivity.[2]

  • Triiodide Diffusion Coefficient: The diffusion coefficient of the triiodide (I₃⁻) ion in the electrolyte directly impacts the dye regeneration process and, consequently, the overall cell efficiency.[4] Lowering the viscosity of the PMII-based electrolyte, for example by adding co-solvents, can increase the diffusion coefficient of triiodide.[4]

  • Additives: The performance of PMII-based electrolytes can be further optimized by incorporating additives such as 4-tert-butylpyridine (B128874) (TBP), N-methylbenzimidazole (NMBI), and guanidinium (B1211019) thiocyanate (B1210189) (GuNCS).[6] These additives can adsorb onto the TiO₂ surface, shifting its conduction band edge and suppressing charge recombination between injected electrons and triiodide ions in the electrolyte, which primarily increases the open-circuit voltage (Voc).[6]

Performance of DSSCs with PMII-Based Electrolytes

The photovoltaic performance of DSSCs utilizing PMII-based electrolytes is summarized in the tables below. The data highlights the influence of different electrolyte compositions on the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Table 1: Performance of DSSCs with Liquid PMII-Based Electrolytes
Electrolyte CompositionVoc (V)Jsc (mA/cm²)FFη (%)Reference(s)
PMII, I₂, TBP, GuNCS in PC---8.0[6]
PMII, I₂, NMBI, GuNCS in PC----[6]
PMII/EMImSCN mixture with I₂---7.0[4]
PMII/C₂mimTCM binary mixture>0.65>10>0.6>5.0[5]
PMII, 0.048 M I₂, LiI, TBP, GuSCN in acetonitrile0.718.870.57-[7][8]

PC: Propylene (B89431) Carbonate, EMImSCN: 1-ethyl-3-methylimidazolium (B1214524) thiocyanate, C₂mimTCM: 1-ethyl-3-methylimidazolium tricyanomethanide.

Table 2: Performance of DSSCs with Quasi-Solid/Gel Polymer PMII-Based Electrolytes
Polymer MatrixAdditive/Ionic LiquidVoc (V)Jsc (mA/cm²)FFη (%)Reference(s)
Poly[1-vinylpyrrolidone-co-vinyl acetate] (P[VP-co-VAc])15 wt.% PMII0.5911.980.664.67[9]
Modified PolybutadienePMII-based liquid electrolyte0.6415.000.585.49[10]
Poly(ethylene oxide) (PEO)PMII---9.35[2]
Hexanoyl chitosan/poly(vinyl chloride) (PVC)8 wt.% PMII0.7410.34-4.55[11]

Experimental Protocols

Preparation of a Standard Liquid PMII-Based Electrolyte

This protocol describes the preparation of a common liquid electrolyte formulation.

Materials:

  • This compound (PMII)

  • Iodine (I₂)

  • 4-tert-butylpyridine (TBP)

  • Guanidinium thiocyanate (GuNCS)

  • Acetonitrile or other suitable solvent (e.g., propylene carbonate)

Procedure:

  • In a light-protected vial, dissolve a specific concentration of PMII (e.g., 0.6 M) in the chosen solvent.

  • Add a precisely weighed amount of iodine (e.g., 0.05 M) to the solution. Stir the mixture in the dark until the iodine is completely dissolved.

  • Introduce the additives. For example, add TBP to a concentration of 0.5 M and GuNCS to a concentration of 0.1 M.

  • Continue stirring the solution in the dark for several hours to ensure homogeneity.

  • Store the prepared electrolyte in a dark, airtight container to prevent solvent evaporation and degradation.

Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the general steps for assembling a DSSC using a prepared PMII-based electrolyte.

Materials and Equipment:

  • FTO (Fluorine-doped Tin Oxide) coated glass slides

  • TiO₂ paste

  • Sensitizing dye solution (e.g., N719 dye)

  • Platinum-coated counter electrode

  • PMII-based electrolyte

  • Surlyn or other sealant

  • Screen printer or doctor-blade setup

  • Furnace

  • Hot plate

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.

    • Sinter the TiO₂-coated FTO glass in a furnace at temperatures typically ranging from 450°C to 500°C to ensure good particle necking and adhesion.

    • After cooling to approximately 80°C, immerse the photoanode in the dye solution and leave it for several hours (e.g., overnight) for dye adsorption.

    • Rinse the dye-sensitized photoanode with an appropriate solvent (e.g., ethanol) to remove excess dye and dry it.

  • Cell Assembly:

    • Place a sealant (e.g., a Surlyn frame) around the TiO₂ area on the photoanode.

    • Position the platinum-coated counter electrode on top of the photoanode, offsetting it slightly to allow for electrical contact.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

    • Introduce the PMII-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.

    • Seal the opening completely using a small piece of sealant and a soldering iron or a hot-melt adhesive.

Characterization of DSSCs

Photovoltaic Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the DSSC.

  • Measure the current-voltage (I-V) characteristics of the cell using a source meter.

  • From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and η.

Electrochemical Impedance Spectroscopy (EIS):

  • EIS is a powerful technique to investigate the internal charge transfer processes and resistances within the DSSC.

  • The measurement is typically performed in the dark at a forward bias corresponding to the Voc of the cell.

  • The resulting Nyquist plot can be fitted to an equivalent circuit model to extract information about the charge transfer resistance at the counter electrode and the TiO₂/dye/electrolyte interface, as well as the diffusion impedance of the redox couple in the electrolyte.

Visualizations

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO2 Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Sealing Sealant Application Dye_Sensitization->Sealing Electrode_Assembly Electrode Assembly Sealing->Electrode_Assembly Electrolyte_Injection Electrolyte Injection Electrode_Assembly->Electrolyte_Injection Final_Sealing Final Sealing Electrolyte_Injection->Final_Sealing IV_Measurement I-V Measurement Final_Sealing->IV_Measurement EIS_Analysis EIS Analysis IV_Measurement->EIS_Analysis

Caption: Experimental workflow for DSSC fabrication and characterization.

DSSC_Charge_Transfer cluster_anode Photoanode cluster_electrolyte Electrolyte (PMII based) cluster_cathode Counter Electrode TiO2 TiO2 Conduction Band External_Load External Load TiO2->External_Load 3. Electron Transport Dye_HOMO Dye HOMO Dye_LUMO Dye LUMO Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) Dye_LUMO->TiO2 2. Electron Injection Redox I⁻/I₃⁻ Redox->Dye_HOMO 4. Dye Regeneration (I⁻ → I₃⁻) Pt Pt Catalyst Pt->Redox 6. Redox Regeneration (I₃⁻ → I⁻) External_Load->Pt 5. Electron Return

Caption: Charge transfer processes in a DSSC with a PMII-based iodide/triiodide electrolyte.

Conclusion

This compound is a versatile and promising component for developing stable and efficient electrolytes for dye-sensitized solar cells. By carefully selecting co-solvents, additives, and gelling agents, the properties of PMII-based electrolytes can be tailored to achieve high power conversion efficiencies. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the advancement of DSSC technology.

References

Application Notes and Protocols: Preparation of 1-Methyl-3-propylimidazolium Iodide Based Polymer Gel Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of the ionic liquid 1-Methyl-3-propylimidazolium iodide (MPII) and the subsequent preparation of polymer gel electrolytes. These electrolytes are of significant interest for applications in electrochemical devices such as dye-sensitized solar cells (DSSCs) and lithium-ion batteries.

Overview

Polymer gel electrolytes (PGEs) combine the advantages of solid and liquid electrolytes, offering good ionic conductivity, high thermal stability, and improved safety. This compound is a promising ionic liquid for these systems due to its favorable electrochemical properties. This guide outlines the synthesis of MPII and its incorporation into various polymer matrices, including Poly(ethylene oxide) (PEO), Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), and Hydroxypropyl cellulose (B213188) (HPC).

Synthesis of this compound (MPII)

An improved, solvent-free method for the synthesis of MPII involves the direct alkylation of 1-methylimidazole (B24206) with n-propyl iodide in an autoclave. This procedure is eco-friendly and results in a high-purity product with a near-quantitative conversion rate[1].

Experimental Protocol
  • Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine equimolar amounts of 1-methylimidazole and n-propyl iodide.

  • Reaction: Seal the autoclave and heat to the desired reaction temperature. The reaction can be carried out to near 100% conversion of 1-methylimidazole[1].

  • Purification: After cooling, the resulting MPII is a clear, dark yellow viscous liquid and can be used without further purification for many applications[1][2]. For very high purity requirements, recrystallization from a suitable solvent can be performed.

Preparation of Polymer Gel Electrolytes

The general procedure for preparing the polymer gel electrolyte involves dissolving the host polymer and the ionic liquid in a suitable solvent, followed by casting the solution and evaporating the solvent to form a film.

PEO-based Polymer Gel Electrolyte

Poly(ethylene oxide) is a common polymer host due to its ability to dissolve salts and its good electrochemical stability.

  • Dissolution: Dissolve PEO in a suitable solvent (e.g., acetonitrile).

  • Addition of IL: Add the desired weight percentage of MPII to the PEO solution. The mixture can be stirred at room temperature until a homogeneous solution is formed.

  • Film Casting: Pour the solution into a petri dish and allow the solvent to evaporate slowly at room temperature.

  • Drying: Dry the resulting film under vacuum to remove any residual solvent.

PVDF-HFP-based Polymer Gel Electrolyte

PVDF-HFP is known for its excellent thermal and electrochemical stability, making it a suitable candidate for high-performance electrolytes.

  • Dissolution: Dissolve PVDF-HFP in a suitable solvent (e.g., acetone (B3395972) or a mixture of ethylene (B1197577) carbonate and propylene (B89431) carbonate).

  • Addition of IL: Add the desired amount of MPII to the polymer solution and stir until homogeneous.

  • Film Casting: Cast the solution onto a glass substrate using a doctor blade to control the thickness.

  • Drying: Dry the film in an oven at a moderate temperature (e.g., 60-80 °C) to remove the solvent.

HPC-based Polymer Gel Electrolyte

Hydroxypropyl cellulose is a bio-based polymer that can also be used to form gel electrolytes.

  • Dissolution: Dissolve HPC in a suitable solvent system, which may include a mixture of ethylene carbonate (EC) and propylene carbonate (PC)[3].

  • Addition of IL and Salt: Add MPII and any other desired salts (e.g., NaI) to the polymer solution[3].

  • Homogenization: Stir the mixture until all components are fully dissolved and a viscous gel is formed.

Characterization of Polymer Gel Electrolytes

The prepared polymer gel electrolytes should be characterized to determine their key properties.

Ionic Conductivity

Ionic conductivity is a crucial parameter for an electrolyte. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

  • Sample Preparation: Sandwich a piece of the polymer gel electrolyte film of known thickness and area between two blocking electrodes (e.g., stainless steel or platinum).

  • EIS Measurement: Perform an AC impedance measurement over a wide frequency range.

  • Calculation: The ionic conductivity (σ) can be calculated from the bulk resistance (Rb) obtained from the Nyquist plot using the formula: σ = l / (Rb * A), where l is the thickness of the electrolyte and A is the electrode area.

Thermal Stability

Thermal stability is assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Sample Preparation: Place a small, known weight of the polymer gel electrolyte in a TGA pan.

  • TGA Analysis: Heat the sample at a constant rate under an inert atmosphere (e.g., nitrogen). The weight loss as a function of temperature is recorded to determine the decomposition temperature. Imidazolium-based ionic liquids generally show good thermal stability[4].

  • Sample Preparation: Seal a small amount of the polymer gel electrolyte in a DSC pan.

  • DSC Analysis: Heat and cool the sample at a controlled rate to determine the glass transition temperature (Tg) and any melting or crystallization events.

Electrochemical Stability

The electrochemical stability window is determined by Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

  • Cell Assembly: Assemble a cell with the polymer gel electrolyte between a working electrode (e.g., stainless steel) and a reference/counter electrode (e.g., lithium metal).

  • Voltammetry Scan: Scan the potential to anodic and cathodic limits to determine the voltage at which the electrolyte begins to oxidize or reduce. PVDF-HFP based gel electrolytes can have an electrochemical stability window of up to around 4.5 V (vs. Li/Li⁺)[5].

Data Presentation

The following tables summarize typical quantitative data for this compound based polymer gel electrolytes.

Polymer MatrixIonic Liquid Content (wt%)Ionic Conductivity (S/cm)Reference
PEO-co-PO702.4 x 10⁻³[6][7][8]
PEO2003.29 x 10⁻⁴[9]
HPC1007.37 x 10⁻³[3]
Rice Starch201.20 x 10⁻³[3]
PropertyValueReference
Melting Point of MPII17.0 °C[2]
Boiling Point of MPII301-304 °C[2]
Density of MPII1.49 g/cm³ at 85 °C[2]
Electrochemical Stability (PVDF-HFP gel)~4.5 V vs. Li/Li⁺[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis of MPII cluster_preparation Polymer Gel Electrolyte Preparation cluster_characterization Characterization 1-methylimidazole 1-methylimidazole Autoclave Autoclave Reaction 1-methylimidazole->Autoclave n-propyl_iodide n-propyl iodide n-propyl_iodide->Autoclave MPII 1-Methyl-3-propylimidazolium iodide (MPII) Autoclave->MPII Dissolution Dissolution MPII->Dissolution Polymer Polymer (PEO, PVDF-HFP, etc.) Polymer->Dissolution Solvent Solvent Solvent->Dissolution Homogeneous_Solution Homogeneous Solution Dissolution->Homogeneous_Solution Film_Casting Film Casting Homogeneous_Solution->Film_Casting Drying Drying Film_Casting->Drying PGE_Film Polymer Gel Electrolyte Film Drying->PGE_Film EIS EIS PGE_Film->EIS TGA_DSC TGA / DSC PGE_Film->TGA_DSC CV_LSV CV / LSV PGE_Film->CV_LSV Ionic_Conductivity Ionic Conductivity EIS->Ionic_Conductivity Thermal_Stability Thermal Stability TGA_DSC->Thermal_Stability Electrochemical_Window Electrochemical Window CV_LSV->Electrochemical_Window logical_relationship cluster_components Components cluster_properties Electrolyte Properties cluster_application Application IL Ionic Liquid (this compound) Conductivity Ionic Conductivity IL->Conductivity Provides mobile ions Polymer Polymer Matrix (PEO, PVDF-HFP, HPC) Stability Thermal & Electrochemical Stability Polymer->Stability Enhances safety Mechanical Mechanical Properties Polymer->Mechanical Provides structural support Additives Additives (e.g., LiI, NaI) Additives->Conductivity Increases charge carriers Device Electrochemical Device (DSSC, Battery) Conductivity->Device Impacts performance Stability->Device Determines operational window Mechanical->Device Ensures durability

References

Application of 1-Methyl-3-propylimidazolium Iodide in Quasi-Solid-State Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quasi-solid-state dye-sensitized solar cells (DSSCs) represent a significant advancement in photovoltaic technology, addressing the leakage and volatility issues associated with traditional liquid electrolytes. A key component in the formulation of these advanced electrolytes is the ionic liquid 1-Methyl-3-propylimidazolium iodide (MPII), also referred to as PMII. This room-temperature ionic liquid (RTIL) offers negligible vapor pressure, high thermal stability, and excellent ionic conductivity, making it an ideal candidate to enhance the performance and longevity of DSSCs. When incorporated into a polymer matrix, MPII helps to form a gel-like or quasi-solid electrolyte that maintains efficient charge transport between the photoanode and the counter electrode while providing mechanical stability. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the fabrication and characterization of quasi-solid-state DSSCs.

Data Presentation

The performance of quasi-solid-state DSSCs employing this compound or its derivatives is summarized in the tables below. These tables provide a comparative overview of key photovoltaic parameters under standard illumination conditions (100 mW/cm²).

Table 1: Performance of DSSCs with this compound (MPII/PMII) Based Quasi-Solid-State Electrolytes

Polymer MatrixIonic Liquid ConcentrationJsc (mA/cm²)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)Reference
Poly(vinyl alcohol)-polypyrroleNot Specified---4.51[1]
Poly(ethylene oxide)200 wt%----[2]
P(MMA-co-EMA)-NaI6 wt%---1.05[3]
Poly(ethylene oxide)Not Specified---9.35[4]

Table 2: Performance of DSSCs with 1,2-dimethyl-3-propylimidazolium iodide (DMPII) Based Quasi-Solid-State Electrolytes

Polymer MatrixIonic Liquid ConcentrationJsc (mA/cm²)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)Reference
Polyethylene oxide (PEO)Not Specified---5.87 (with 5 wt% KI)[5]
Polyethylene oxide (PEO)Not Specified---4.05 (without KI)[5]
ABA Triblock Copolymers0.5 M---up to 10.34[6]
Polysiloxane0.9 M---5.84[7]

Experimental Protocols

Protocol 1: Preparation of a Quasi-Solid-State Electrolyte

This protocol describes the preparation of a quasi-solid-state electrolyte based on a polymer matrix incorporating this compound (or its derivative).

Materials:

  • Polymer (e.g., Poly(ethylene oxide) (PEO), Poly(vinyl alcohol) (PVA))

  • This compound (MPII) or 1,2-dimethyl-3-propylimidazolium iodide (DMPII)

  • Iodine (I₂)

  • Lithium iodide (LiI) or Potassium iodide (KI)

  • 4-tert-butylpyridine (TBP)

  • Acetonitrile (ACN) or other suitable solvent

Procedure:

  • Dissolution of Polymer: Dissolve a specific weight percentage of the chosen polymer in the solvent. The concentration will depend on the desired viscosity of the final gel.

  • Addition of Electrolyte Components: To the polymer solution, add the components of the redox electrolyte. A typical composition is 0.05 M I₂, 0.1 M LiI, 0.5 M TBP, and 0.6 M DMPII dissolved in acetonitrile.[8]

  • Homogenization: Stir the mixture vigorously at room temperature until all components are completely dissolved and a homogeneous viscous solution is obtained.

  • Degassing (Optional): To remove any trapped air bubbles, the mixture can be sonicated or placed under a vacuum.

Protocol 2: Fabrication of a Quasi-Solid-State DSSC

This protocol outlines the assembly of a quasi-solid-state DSSC using the prepared electrolyte.

Materials and Equipment:

  • FTO (Fluorine-doped Tin Oxide) conductive glass

  • TiO₂ paste

  • Dye solution (e.g., N719 dye)

  • Platinum (Pt) catalyst precursor

  • Prepared quasi-solid-state electrolyte

  • Screen printer

  • Furnace

  • Hot plate

  • Sealing material (e.g., Surlyn)

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates thoroughly.

    • Deposit a layer of TiO₂ paste onto the conductive side of an FTO glass using a technique like screen printing or doctor-blading.

    • Sinter the TiO₂-coated FTO glass in a furnace at temperatures ramping up to 500°C to create a mesoporous structure.

    • After cooling to approximately 80°C, immerse the photoanode in a dye solution for several hours to ensure monolayer dye adsorption.

    • Rinse the dye-sensitized photoanode with an appropriate solvent (e.g., ethanol) to remove excess dye and dry it.

  • Counter Electrode Preparation:

    • Drill a small hole in another FTO glass substrate for electrolyte filling.

    • Deposit a thin layer of Pt catalyst precursor on the conductive side of the FTO glass.

    • Heat the Pt-coated FTO glass at around 400°C for 30 minutes to form a catalytic platinum layer.

  • DSSC Assembly:

    • Place a sealant (e.g., a thin film of Surlyn) around the TiO₂ area on the photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte injection.

  • Electrolyte Injection and Sealing:

    • Inject the prepared quasi-solid-state electrolyte into the cell through the pre-drilled hole in the counter electrode.

    • Seal the hole using a UV-curing resin or other suitable sealant to prevent leakage.[8]

Protocol 3: Characterization of the Quasi-Solid-State DSSC

This protocol details the methods for evaluating the performance of the fabricated DSSC.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedures:

  • Current-Voltage (J-V) Measurement:

    • Place the fabricated DSSC under the solar simulator.

    • Measure the current density as a function of voltage to obtain the J-V curve.

    • From the J-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark under a forward bias equivalent to the Voc.

    • Analyze the Nyquist and Bode plots to investigate the charge transfer resistances at the TiO₂/dye/electrolyte and counter electrode/electrolyte interfaces, as well as the ion diffusion within the quasi-solid-state electrolyte.

Visualizations

DSSC_Structure cluster_DSSC Quasi-Solid-State DSSC Structure cluster_Charge_Flow Charge Flow FTO_Anode FTO Glass (Anode) TiO2_Layer Mesoporous TiO₂ Layer FTO_Anode->TiO2_Layer External_Circuit External Circuit FTO_Anode->External_Circuit To External Load TiO2_Layer->FTO_Anode Dye_Layer Dye Molecules TiO2_Layer->Dye_Layer Dye_Layer->TiO2_Layer Electron Injection Electrolyte Quasi-Solid-State Electrolyte (containing this compound) Dye_Layer->Electrolyte Pt_CE Platinum Counter Electrode Electrolyte->Pt_CE FTO_Cathode FTO Glass (Cathode) Pt_CE->FTO_Cathode I3_minus I₃⁻ Pt_CE->I3_minus Reduction FTO_Cathode->Pt_CE Light Sunlight Light->Dye_Layer e_minus e⁻ I_minus I⁻ I_minus->Dye_Layer Dye Regeneration I3_minus->I_minus External_Circuit->FTO_Cathode

Caption: Structure and charge flow diagram of a quasi-solid-state DSSC.

Fabrication_Workflow cluster_Photoanode Photoanode Preparation cluster_CounterElectrode Counter Electrode Preparation cluster_Assembly Cell Assembly & Filling cluster_Characterization Characterization A1 Clean FTO Glass A2 Deposit TiO₂ Paste A1->A2 A3 Sinter TiO₂ A2->A3 A4 Dye Sensitization A3->A4 C2 Assemble Electrodes with Sealant A4->C2 B1 Clean FTO Glass B2 Deposit Pt Catalyst B1->B2 B3 Heat Pt Layer B2->B3 B3->C2 C1 Prepare Quasi-Solid Electrolyte C3 Inject Electrolyte C1->C3 C2->C3 C4 Seal the Cell C3->C4 D1 J-V Measurement C4->D1 D2 IPCE Analysis C4->D2 D3 EIS Analysis C4->D3

Caption: Experimental workflow for DSSC fabrication and characterization.

References

Application Notes and Protocols: 1-Methyl-3-propylimidazolium Iodide as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Corrosion of mild steel is a significant challenge across various industries. The use of corrosion inhibitors is a primary method to mitigate this issue. Ionic liquids (ILs) have emerged as promising "green" corrosion inhibitors due to their low volatility, high thermal stability, and tunable chemical structures.[1][2][3] 1-Methyl-3-propylimidazolium iodide (MPII) is an imidazolium-based ionic liquid that has demonstrated significant potential as a corrosion inhibitor for mild steel, particularly in acidic environments.[4][5][6] This document provides detailed application notes and experimental protocols for evaluating the efficacy of MPII as a corrosion inhibitor.

The inhibitive action of MPII is attributed to the adsorption of its molecules onto the mild steel surface, forming a protective film.[7] This process is influenced by the presence of the imidazolium (B1220033) cation and the iodide anion, which work synergistically to prevent corrosion.[8] Studies have shown that MPII acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process.[4][5] The adsorption of MPII on the mild steel surface has been found to follow the Langmuir adsorption isotherm.[4][5]

Data Presentation

The following tables summarize the quantitative data from various studies on the corrosion inhibition performance of this compound on mild steel in a 1 M H₂SO₄ solution.

Table 1: Inhibition Efficiency of MPII from Gravimetric and Electrochemical Measurements

Inhibitor Concentration (ppm)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from Potentiodynamic PolarizationInhibition Efficiency (%) from EIS
20075.878.280.1
40082.384.586.2
60087.188.990.3
80090.291.592.8
100091.092.193.5

Note: Data is compiled from studies conducted at 298 K in 1 M H₂SO₄.[4][5]

Table 2: Electrochemical Parameters for Mild Steel in 1 M H₂SO₄ with and without MPII

Inhibitor ConcentrationCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
Blank-485112065125
200 ppm-49224470118
600 ppm-50112373112
1000 ppm-5088878105

Note: A slight shift in Ecorr towards more negative values with increasing inhibitor concentration is characteristic of a mixed-type inhibitor.[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the quaternization of 1-methylimidazole (B24206) with 1-iodopropane (B42940).

Materials:

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole in ethyl acetate.

  • Add an equimolar amount of 1-iodopropane to the solution dropwise while stirring.

  • Reflux the mixture at a controlled temperature (e.g., 60°C) for several hours (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting product, this compound, will precipitate out of the solution.

  • Filter the precipitate and wash it with ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final ionic liquid.

  • Characterize the synthesized ionic liquid using techniques such as ¹H NMR and FT-IR to confirm its structure.

Gravimetric (Weight Loss) Measurements

This method determines the corrosion rate by measuring the weight loss of a mild steel specimen over a specific immersion period.

Materials:

  • Mild steel coupons of known dimensions

  • Abrasive papers of various grits

  • Acetone

  • Deionized water

  • Corrosive medium (e.g., 1 M H₂SO₄)

  • This compound

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons with a series of abrasive papers, starting with a coarse grit and finishing with a fine grit.

  • Degrease the coupons with acetone, rinse with deionized water, and dry them thoroughly.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Prepare the corrosive solution (e.g., 1 M H₂SO₄) with and without various concentrations of MPII.

  • Immerse the weighed coupons in the test solutions for a predetermined period (e.g., 6 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products (e.g., using a solution of HCl containing a pickling inhibitor), rinse with deionized water and acetone, and dry.

  • Weigh the cleaned and dried coupons again.

  • Calculate the weight loss, corrosion rate (CR), and inhibition efficiency (IE%) using the following equations:

    • Weight Loss (ΔW) = W_initial - W_final

    • Corrosion Rate (CR) = (ΔW) / (A * t) , where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Counter Electrode (CE): Platinum foil or graphite (B72142) rod

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

Procedure:

a) Potentiodynamic Polarization (PDP):

  • Prepare the test solutions (corrosive medium with and without different concentrations of MPII).

  • Immerse the three-electrode setup in the test solution.

  • Allow the working electrode to reach a stable open circuit potential (OCP), typically for 30-60 minutes.

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

b) Electrochemical Impedance Spectroscopy (EIS):

  • Set up the three-electrode cell as described above and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • Present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

Surface Analysis

Surface analysis techniques are used to visualize the protective film formed by the inhibitor on the mild steel surface.

a) Scanning Electron Microscopy (SEM):

  • Immerse mild steel specimens in the corrosive solution with and without the inhibitor for a specific duration.

  • After immersion, carefully remove the specimens, rinse them with deionized water, and dry them.

  • Mount the specimens on stubs and coat them with a conductive material (e.g., gold) if necessary.

  • Examine the surface morphology of the specimens using an SEM. Compare the surface of the steel exposed to the uninhibited solution (which should show significant corrosion damage) with the surface of the steel protected by MPII (which should appear smoother).[4]

Visualizations

Experimental_Workflow prep Mild Steel Coupon Preparation weight_loss Gravimetric (Weight Loss) Measurement prep->weight_loss electrochem Electrochemical Measurements prep->electrochem surface Surface Analysis prep->surface data Data Analysis: Corrosion Rate & Inhibition Efficiency weight_loss->data pdp Potentiodynamic Polarization (PDP) electrochem->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochem->eis pdp->data eis->data sem Scanning Electron Microscopy (SEM) surface->sem sem->data

Caption: Experimental workflow for evaluating corrosion inhibitor efficacy.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_surface Mild Steel Surface mpii This compound (MPII) cation Imidazolium Cation mpii->cation dissociates anion Iodide Anion (I⁻) mpii->anion dissociates film Protective Adsorbed Film cation->film Adsorbs on negatively charged surface sites anion->film Adsorbs on positively charged surface sites steel Fe film->steel Blocks active sites, preventing corrosion

Caption: Proposed mechanism of corrosion inhibition by MPII.

References

Application Notes and Protocols: Enhancing Dye-Sensitized Solar Cell Efficiency with 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the role of 1-Methyl-3-propylimidazolium iodide (MPImI) in improving the efficiency of Dye-Sensitized Solar Cells (DSSCs). MPImI, an ionic liquid, offers a promising alternative to volatile organic solvents in DSSC electrolytes, leading to enhanced performance and long-term stability. This document details the mechanism of action, presents key performance data, and provides detailed protocols for the synthesis of MPImI and the fabrication and characterization of high-efficiency DSSCs incorporating this key component.

Introduction

Dye-Sensitized Solar Cells (DSSCs) have emerged as a cost-effective and promising technology for solar energy conversion. The electrolyte is a critical component of a DSSC, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. Traditional DSSCs often utilize electrolytes based on volatile organic solvents, which can lead to issues such as leakage, evaporation, and long-term instability.

This compound (MPImI or PMII) is a room-temperature ionic liquid that has garnered significant attention as an electrolyte component in DSSCs. Its negligible vapor pressure, high thermal stability, and good ionic conductivity make it an excellent candidate to replace volatile organic solvents. The incorporation of MPImI into DSSC electrolytes, either as a pure solvent or as an additive in liquid or quasi-solid-state gel polymer electrolytes (GPEs), has been shown to significantly enhance device efficiency and stability.[1][2][3]

Mechanism of Action

The primary role of MPImI in a DSSC electrolyte is to provide iodide ions (I⁻) for the regeneration of the photo-oxidized dye and to facilitate charge transport through the diffusion of the I⁻/I₃⁻ redox couple. The key steps involved in the operation of a DSSC with an MPImI-based electrolyte are illustrated in the signaling pathway diagram below. The use of MPImI can lead to improved ionic conductivity and a favorable interface at the TiO₂/dye/electrolyte junction, which can suppress charge recombination and enhance the electron lifetime, thereby increasing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).[2]

DSSC_Mechanism cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_counter_electrode Counter Electrode TiO2 TiO₂ Nanoparticles e- e⁻ Dye Sensitizer Dye Dye->TiO2 2. Electron Injection I- I⁻ Dye->I- 3. Dye Regeneration External_Load External Load e-->External_Load To External Circuit MPImI MPIm⁺I⁻ I3- I₃⁻ I-->I3- Oxidation Pt Pt Catalyst I3-->Pt 4. Diffusion Pt->I- 5. Reduction Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption External_Load->Pt From External Circuit

Figure 1: Mechanism of a DSSC with MPImI electrolyte.

Data Presentation

The following table summarizes the photovoltaic performance of DSSCs incorporating this compound in various electrolyte configurations.

Electrolyte CompositionJsc (mA/cm²)Voc (V)FFPCE (%)Reference
0.6 M MPII, 0.1 M LiI, 0.05 M I₂, 0.5 M TBP in Acetonitrile (B52724)/Valeronitrile (85:15 v/v)14.820.690.666.73[4]
P(VP-co-VAc) GPE with 15 wt.% MPImI11.980.590.664.67[5]
Hexanoyl chitosan/PVC GPE with 8 wt.% MPImI10.340.74-4.55[6]
P(MMA-co-EMA)-NaI GPE with 6 wt% MPImI---1.05[7]
PVDF-HFP GPE with MPImI---5.3[3]
SiO₂ solidified electrolyte with MPImI---7.0[3]

Note: Jsc = Short-circuit current density, Voc = Open-circuit voltage, FF = Fill factor, PCE = Power conversion efficiency, GPE = Gel Polymer Electrolyte, TBP = 4-tert-butylpyridine, P(VP-co-VAc) = Poly(1-vinylpyrrolidone-co-vinyl acetate), P(MMA-co-EMA) = Poly(methyl methacrylate-co-ethyl methacrylate), PVDF-HFP = Poly(vinylidene fluoride-co-hexafluoropropylene).

Experimental Protocols

Protocol 1: Synthesis of this compound (MPImI)

This protocol describes a common method for the synthesis of MPImI.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-iodopropane.

  • Stir the mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the formation of a viscous liquid.

  • After the reaction is complete, wash the resulting viscous liquid multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.

  • Decant the ethyl acetate layer.

  • Remove any residual solvent from the product under reduced pressure using a rotary evaporator.

  • The final product, this compound, should be a clear to pale yellow viscous liquid. Store it in a desiccator to prevent moisture absorption.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell with MPImI-based Electrolyte

This protocol outlines the steps for constructing a DSSC using an electrolyte containing MPImI.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly A1 Clean FTO Glass A2 Deposit TiO₂ Paste (e.g., Doctor Blading) A1->A2 A3 Sinter TiO₂ Film A2->A3 A4 Dye Sensitization (e.g., N719 dye) A3->A4 S1 Assemble Photoanode and Counter Electrode A4->S1 C1 Clean FTO Glass C2 Deposit Pt Catalyst (e.g., Sputtering or Platisol) C1->C2 C3 Heat Treatment C2->C3 C3->S1 E1 Dissolve MPImI, I₂, LiI, TBP in appropriate solvent (e.g., Acetonitrile) S3 Inject Electrolyte E1->S3 S2 Seal the Electrodes (e.g., with Surlyn) S1->S2 S2->S3 S4 Seal Injection Holes S3->S4

Figure 2: Experimental workflow for DSSC fabrication.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass

  • TiO₂ paste (e.g., P25)

  • Sensitizing dye solution (e.g., 0.3-0.5 mM N719 dye in a mixture of acetonitrile and tert-butanol)

  • Platinum precursor (e.g., H₂PtCl₆ solution or Platisol)

  • This compound (MPImI)

  • Iodine (I₂)

  • Lithium iodide (LiI)

  • 4-tert-butylpyridine (TBP)

  • Acetonitrile (anhydrous)

  • Surlyn sealant

  • Microscope slides

  • Doctor blade or screen printer

  • Furnace

  • Hotplate

  • Vacuum oven

Procedure:

  • Photoanode Preparation: a. Clean the FTO glass substrates thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor blading or screen printing. c. Sinter the TiO₂ film in a furnace. A typical sintering profile involves a gradual increase in temperature to 450-500°C, holding for 30 minutes, and then cooling down to room temperature. d. Immerse the sintered TiO₂ electrode in the sensitizing dye solution for 12-24 hours at room temperature to allow for dye adsorption. After sensitization, rinse the electrode with ethanol (B145695) to remove excess dye and dry it.

  • Counter Electrode Preparation: a. Clean another FTO glass substrate as described in step 1a. b. Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be done by sputtering or by applying a drop of H₂PtCl₆ solution and heating it at 400°C for 20 minutes.

  • Electrolyte Preparation: a. Prepare the MPImI-based electrolyte by dissolving the components in anhydrous acetonitrile in a glovebox or under an inert atmosphere. A typical composition is 0.6 M MPImI, 0.1 M LiI, 0.05 M I₂, and 0.5 M TBP.

  • Cell Assembly: a. Place the dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode together with the conductive sides facing each other. b. Use a thin spacer, such as a 25-60 µm thick Surlyn film, to separate the electrodes and to act as a sealant. c. Heat the assembly on a hotplate at around 100-120°C with gentle pressure to seal the cell. d. Inject the prepared electrolyte into the cell through pre-drilled holes in the counter electrode using a syringe. e. Seal the injection holes with a small piece of Surlyn and a microscope slide cover slip by heating.

Protocol 3: Characterization of DSSC Performance

This protocol details the standard methods for evaluating the performance of the fabricated DSSCs.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter (e.g., Keithley 2400)

  • Potentiostat/Galvanostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • Current-Voltage (I-V) Measurement: a. Place the fabricated DSSC under the solar simulator with an active area masked to a known value (e.g., 0.25 cm²). b. Connect the photoanode and counter electrode to the source meter. c. Sweep the voltage from a reverse bias to a forward bias and measure the corresponding current to obtain the I-V curve. d. From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) using the following equations:

    • FF = (Jmax × Vmax) / (Jsc × Voc)
    • PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Jmax and Vmax are the current density and voltage at the maximum power point, and Pin is the incident light power density.

  • Electrochemical Impedance Spectroscopy (EIS): a. Perform EIS measurements in the dark at a forward bias equivalent to the Voc of the cell. b. Apply a small AC perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz). c. Analyze the resulting Nyquist plot to determine the charge transfer resistance at the counter electrode and the TiO₂/dye/electrolyte interface, as well as the electron lifetime.

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement: a. Measure the short-circuit current of the DSSC at different wavelengths of monochromatic light. b. Calculate the IPCE using the formula:

    • IPCE (%) = (1240 × Jsc) / (λ × Pin) × 100 where λ is the wavelength of the incident light.

Conclusion

This compound is a versatile and effective component for enhancing the performance and stability of Dye-Sensitized Solar Cells. By replacing volatile organic solvents, MPImI-based electrolytes can lead to higher power conversion efficiencies and improved long-term device reliability. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize the use of MPImI in their DSSC research and development efforts.

References

Application Notes and Protocols for Poly(ethylene oxide) Electrolytes Incorporating 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Electrochemical Device Development.

These application notes provide a comprehensive overview of the incorporation of the ionic liquid 1-Methyl-3-propylimidazolium iodide (PMII) into a poly(ethylene oxide) (PEO) matrix to form solid polymer electrolytes (SPEs). This document details the preparation, characterization, and potential applications of these materials, particularly in the field of electrochemical devices such as dye-sensitized solar cells (DSSCs) and batteries.

Introduction

Poly(ethylene oxide) (PEO) is a widely studied polymer host for solid-state electrolytes due to its excellent solvating ability for various salts and its flexible polymer backbone, which facilitates ion transport. However, the semi-crystalline nature of PEO at room temperature can hinder ionic conductivity. The incorporation of ionic liquids (ILs), such as this compound, serves to reduce the crystallinity of PEO, thereby enhancing the mobility of charge carriers and improving the overall ionic conductivity of the electrolyte. PMII, being an iodide-containing IL, is particularly suitable for applications in electrochemical systems where iodide/triiodide is the active redox couple, such as in DSSCs.

Key Applications

The primary application for PEO-PMII electrolytes is in dye-sensitized solar cells (DSSCs) . In this context, the electrolyte serves as a charge transport medium, facilitating the regeneration of the dye and completing the electrical circuit. The non-volatile nature of the ionic liquid offers a significant advantage over traditional liquid electrolytes, which are prone to leakage and evaporation, thereby improving the long-term stability of the solar cell.

Additionally, these polymer electrolytes have potential applications in solid-state batteries , where they can replace flammable liquid electrolytes, enhancing the safety and stability of the energy storage device.

Quantitative Data Summary

The following tables summarize the key performance metrics for PEO electrolytes incorporating this compound.

Table 1: Ionic Conductivity of PEO:PMII Electrolytes

PEO:PMII Weight RatioTemperature (°C)Ionic Conductivity (S/cm)Reference
PEO with 200 wt% PMII253.29 x 10⁻⁴[1]
PEO with varying PMII contentRoom TempUp to 3.56 x 10⁻⁴[1][2]
P(EO-PO) with 70 wt% MPIIRoom Temp2.4 x 10⁻³[3]

Note: MPII (1-methyl-3-propyl-imidazolium iodide) is an alternative abbreviation for PMII.

Table 2: Electrochemical Stability and Transference Number

ParameterValueConditionsReference
Electrochemical Stability Window> 4.5 V vs Li/Li⁺For PEO-based electrolytes with other imidazolium (B1220033) ILs[4]
Cation Transference Number (t+)Complex behavior due to ion pairingIn-depth analysis suggests strong ion pairing affects transport[2]

Table 3: Performance in Dye-Sensitized Solar Cells (DSSCs)

Electrolyte CompositionEfficiency (η)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)Reference
PEO:PMII/I₂0.8%---[2]
P(EO-PO) with 70 wt% MPII3.84%---[3]

Experimental Protocols

Preparation of PEO:PMII Solid Polymer Electrolyte (Solution Casting Method)

This protocol describes the preparation of a freestanding PEO:PMII solid polymer electrolyte film.

Materials:

  • Poly(ethylene oxide) (PEO), high molecular weight (e.g., 1 x 10⁶ g/mol )

  • This compound (PMII)

  • Acetonitrile (anhydrous)

  • Iodine (I₂) (for DSSC applications)

  • Petri dishes (polypropylene or Teflon)

  • Magnetic stirrer and stir bar

  • Vacuum oven

Procedure:

  • Dissolution of PEO: In a clean, dry vial, dissolve a known amount of PEO in anhydrous acetonitrile. The concentration will depend on the desired film thickness and viscosity of the solution. Stir the mixture at room temperature until the PEO is completely dissolved, which may take several hours.

  • Addition of PMII: To the homogeneous PEO solution, add the desired weight percentage of PMII. Continue stirring until the PMII is fully dissolved and the solution is homogeneous.

  • Addition of Iodine (for DSSCs): If the electrolyte is intended for DSSC applications, add iodine to the PEO:PMII solution. A common molar ratio of PMII to I₂ is 10:1. Stir the solution in the dark until the iodine is completely dissolved.

  • Casting the Film: Pour the viscous solution into a petri dish. Ensure the solution spreads evenly to achieve a uniform thickness.

  • Solvent Evaporation: Cover the petri dish and allow the solvent to evaporate slowly at room temperature in a fume hood for 24-48 hours. This slow evaporation helps in the formation of a smooth, homogeneous film.

  • Vacuum Drying: Once a freestanding film is formed, transfer it to a vacuum oven. Dry the film at a moderate temperature (e.g., 50-60 °C) under vacuum for at least 24 hours to remove any residual solvent.

  • Storage: Store the prepared electrolyte films in a desiccator or a glovebox to prevent moisture absorption.

Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

This protocol outlines the procedure for determining the ionic conductivity of the prepared PEO:PMII electrolyte.

Equipment:

  • Impedance analyzer/Potentiostat with EIS capability

  • Temperature-controlled chamber or oven

  • Stainless steel blocking electrodes

  • Calipers or micrometer for thickness measurement

Procedure:

  • Sample Preparation: Cut a circular sample of the PEO:PMII electrolyte film with a known diameter. Measure the thickness of the film at several points using a micrometer and calculate the average thickness.

  • Cell Assembly: Sandwich the electrolyte film between two stainless steel blocking electrodes. Ensure good contact between the electrolyte and the electrodes.

  • Measurement Setup: Place the assembled cell in a temperature-controlled chamber. Connect the electrodes to the impedance analyzer.

  • EIS Measurement: Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz). Record the impedance data.

  • Data Analysis:

    • Plot the negative of the imaginary part of the impedance (-Z") versus the real part (Z') to obtain a Nyquist plot.

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis at high frequency.

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the electrolyte film and A is the cross-sectional area of the electrode.

  • Temperature Dependence: Repeat the measurement at different temperatures to study the temperature dependence of ionic conductivity.

Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW)

This protocol is used to determine the voltage range over which the electrolyte remains stable.

Equipment:

  • Potentiostat

  • Three-electrode cell setup (or a two-electrode setup with a stable reference)

  • Working electrode (e.g., stainless steel or platinum)

  • Counter and reference electrodes (e.g., lithium foil)

Procedure:

  • Cell Assembly: Assemble a cell with the PEO:PMII electrolyte sandwiched between the working electrode and the lithium counter/reference electrode.

  • Measurement: Apply a linear voltage sweep from the open-circuit voltage (OCV) to a higher potential at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Record the current response as a function of the applied potential. The potential at which a significant increase in current is observed is considered the anodic decomposition voltage of the electrolyte, defining the upper limit of the ESW.

Visualizations

Experimental Workflow for PEO:PMII Electrolyte Preparation and Characterization

G cluster_prep Electrolyte Preparation cluster_char Electrochemical Characterization cluster_app Device Application PEO_dissolution Dissolve PEO in Acetonitrile PMII_addition Add PMII PEO_dissolution->PMII_addition I2_addition Add I2 (optional, for DSSC) PMII_addition->I2_addition Solution_casting Solution Casting I2_addition->Solution_casting Solvent_evaporation Slow Solvent Evaporation Solution_casting->Solvent_evaporation Vacuum_drying Vacuum Drying Solvent_evaporation->Vacuum_drying EIS Electrochemical Impedance Spectroscopy (EIS) Vacuum_drying->EIS LSV Linear Sweep Voltammetry (LSV) Vacuum_drying->LSV TNM Transference Number Measurement Vacuum_drying->TNM Conductivity Calculate Ionic Conductivity EIS->Conductivity ESW Determine Electrochemical Stability Window LSV->ESW Ion_transport Analyze Ion Transport TNM->Ion_transport Battery_assembly Battery Assembly ESW->Battery_assembly DSSC_fabrication DSSC Fabrication Ion_transport->DSSC_fabrication Performance_testing Performance Testing DSSC_fabrication->Performance_testing Battery_assembly->Performance_testing

Caption: Workflow for PEO:PMII electrolyte synthesis and analysis.

Logical Relationship of Components in PEO:PMII Electrolyte

G cluster_properties Resulting Properties PEO Poly(ethylene oxide) (PEO) - Polymer Host - Amorphous Phase for Ion Transport Electrolyte PEO:PMII Solid Polymer Electrolyte PEO->Electrolyte Forms Matrix PMII This compound (PMII) - Ionic Liquid - Iodide Source Ions Mobile Ions (PMI⁺, I⁻) PMII->Ions Dissociates into PMII->Electrolyte Provides Ions & Plasticization Ions->Electrolyte Enables Conduction Ionic_Conductivity Enhanced Ionic Conductivity Electrolyte->Ionic_Conductivity Flexibility Mechanical Flexibility Electrolyte->Flexibility Safety Improved Safety (Non-volatile) Electrolyte->Safety

Caption: Components and properties of PEO:PMII electrolytes.

References

Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells (DSSCs) with 1-Methyl-3-propylimidazolium iodide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low manufacturing cost, environmental friendliness, and respectable power conversion efficiencies.[1][2] A critical component of a DSSC is the electrolyte, which is responsible for regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode.[3][4] While traditional DSSCs often employ volatile organic solvents in their electrolytes, these can lead to issues with leakage and long-term stability.[5][6] Ionic liquids (ILs), such as 1-Methyl-3-propylimidazolium iodide (MPII), offer a solution to these problems. MPII is a salt that is liquid at room temperature, possessing negligible vapor pressure, high thermal stability, and good ionic conductivity, making it an excellent candidate for creating more stable and durable DSSCs.[5][7]

This document provides detailed protocols for the fabrication and characterization of DSSCs utilizing an MPII-based electrolyte. The procedures cover the preparation of the photoanode, counter electrode, dye sensitization, electrolyte formulation, cell assembly, and performance characterization.

Experimental Protocols

Preparation of the Photoanode (Working Electrode)

The photoanode is typically composed of a transparent conducting oxide (TCO) glass coated with a mesoporous layer of a wide-bandgap semiconductor, most commonly titanium dioxide (TiO₂).

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)

  • α-Terpineol

  • Ethyl cellulose

  • Nitric acid (65%)

  • Ethanol (B145695)

  • Acetone

  • Deionized water

  • Titanium tetrachloride (TiCl₄) solution

Protocol:

  • FTO Substrate Cleaning: Cut FTO glass to the desired size (e.g., 2.0 x 2.0 cm).[8] Clean the substrates by sonicating sequentially in deionized water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.

  • TiO₂ Paste Preparation:

    • Mix 1.0 g of TiO₂ powder, 3.8 g of α-terpineol, and 0.5 g of ethyl cellulose.[1]

    • Add 0.15 g of 65% nitric acid in 20 ml of ethanol to the mixture.[1]

    • Stir the mixture vigorously for at least 30 minutes at room temperature to form a homogeneous, viscous paste.[1]

  • TiO₂ Layer Deposition:

    • Use adhesive tape to mask the edges of the conductive side of the FTO glass, defining the active area (e.g., 0.5 cm x 0.5 cm).[9]

    • Apply the TiO₂ paste onto the FTO substrate using the screen-printing or doctor-blading method to ensure a uniform layer.[3][9]

  • Sintering (Annealing):

    • Allow the coated substrate to level for a few minutes at room temperature.

    • Transfer the substrate to a furnace and anneal using a multi-step temperature profile, for instance: 150°C for 90 minutes followed by 450°C for 30 minutes, to remove organic binders and ensure good particle necking.[9]

  • TiCl₄ Post-Treatment (Optional but Recommended):

    • After cooling to room temperature, immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes.[8]

    • Rinse the film with deionized water and ethanol, then re-anneal at 450°C for 30 minutes. This treatment can improve electron transport and reduce recombination.[8]

Dye Sensitization of the Photoanode

The sintered TiO₂ photoanode is immersed in a dye solution to adsorb a monolayer of photosensitizer onto the nanoparticle surface.

Materials:

  • Ruthenium-based dye N719 (cis-diisothiocyanato-bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II))

  • Absolute ethanol or a mixture of acetonitrile (B52724) and tert-butanol

Protocol:

  • Prepare a dye solution, typically 0.3 mM to 0.5 mM of N719 dye in absolute ethanol.[9][10]

  • While the TiO₂-coated electrode is still warm (around 80°C), immerse it in the dye solution.

  • Seal the container and leave it in a dark place at room temperature for 18-24 hours to ensure complete dye adsorption.[11]

  • After sensitization, remove the photoanode from the dye solution and rinse with ethanol to remove any non-adsorbed dye molecules.

  • Dry the sensitized photoanode in a clean, dark environment.

Preparation of the Counter Electrode

The counter electrode catalyzes the reduction of the electrolyte. Platinum is a common catalyst due to its high electrocatalytic activity.

Materials:

  • FTO or Indium Tin Oxide (ITO) coated glass substrates

  • Platinum catalyst precursor (e.g., Platisol T) or a platinum sputtering target

Protocol:

  • Clean the TCO glass substrate as described in Protocol 1.1.

  • Sputtering Method: Sputter a thin layer of platinum onto the conductive side of the TCO glass. A typical process involves sputtering at 10 mA for 60 seconds.[9]

  • Chemical Deposition: Alternatively, apply a drop of platinum precursor solution onto the TCO glass and heat it in a furnace at approximately 400°C for 15-20 minutes.

  • Allow the counter electrode to cool to room temperature.

Preparation of the this compound (MPII) Electrolyte

The MPII-based electrolyte is a key component for ensuring cell stability. Its composition can be tuned with various additives to optimize performance.

Materials:

Protocol:

  • A common electrolyte composition consists of 0.6 M MPII, 0.2 M LiI, 0.06 M I₂, and 0.5 M TBP dissolved in acetonitrile.[12]

  • Another formulation involves 0.13 M I₂, 0.10 M LiI, and 0.50 M TBP in a mixture of 3-methoxypropionitrile and MPII (weight ratio 0.65:1).[7]

  • Prepare the solution in a glovebox or a dry environment to avoid moisture contamination.

  • Dissolve the components in the chosen solvent by stirring until a homogeneous solution is obtained. Store the electrolyte in a sealed, dark container.

Assembly of the DSSC

The final step is to assemble the components into a sealed "sandwich" structure.

Materials:

  • Dye-sensitized photoanode

  • Platinum-coated counter electrode

  • Thermoplastic sealant film (e.g., Surlyn®, 60 μm thick)

  • Binder clips

  • Prepared MPII electrolyte

Protocol:

  • Place the counter electrode on a flat surface with the platinum side facing up.

  • Position the thermoplastic sealant film around the edges of the counter electrode.

  • Carefully place the dye-sensitized photoanode on top, with the TiO₂/dye layer facing the platinum catalyst. Offset the electrodes slightly to allow for electrical contact.[13]

  • Gently press the assembly together and heat it on a hot plate at around 100-120°C for a few minutes to melt the sealant and bond the electrodes, creating a sealed chamber.

  • Use binder clips to hold the cell together firmly while it cools.[13]

  • Electrolyte Injection: Introduce the prepared MPII electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode or via capillary action at the edge of the cell.[13][14]

  • Once the electrolyte has filled the cell, seal the injection holes using a small piece of sealant and a soldering iron or UV-curable resin to prevent leakage.[14]

Characterization and Performance Data

The performance of the fabricated DSSC is evaluated by measuring its current density-voltage (J-V) characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).[1][7] Key parameters include the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Quantitative Data Summary

The following tables summarize the photovoltaic performance of DSSCs fabricated with various MPII-based electrolytes as reported in the literature.

Table 1: Performance of DSSCs with Different MPII Electrolyte Compositions

Electrolyte Composition Solvent Jsc (mA/cm²) Voc (V) FF η (%) Reference
0.6 M MPII / 0.2 M LiI / 0.06 M I₂ / 0.5 M TBP Acetonitrile 14.8 0.74 0.62 6.7 [12]
0.13 M I₂ / 0.1 M LiI / 0.5 M TBP in MPN:MPII (0.65:1 wt) 3-methoxypropionitrile 14.82 0.69 0.66 6.73 [7]
MPII-based polymer electrolyte Poly(vinyl alcohol)/polypyrrole - - - 4.51 [15]
MPII with m-MTDATA (solid-state) Solid-State 4.61 0.544 0.718 1.80 [16]

| MPII with 70 wt% in gel electrolyte | Sol-gel derived polymer | - | - | - | 3.84 |[17] |

Note: Performance can vary significantly based on TiO₂ layer thickness, dye, and specific fabrication conditions.

Visualizations

DSSC Fabrication Workflow

The following diagram illustrates the sequential process for fabricating the MPII-based Dye-Sensitized Solar Cell.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Finalization A1 FTO Glass Cleaning A2 TiO₂ Paste Deposition (Screen Printing) A1->A2 A3 Sintering / Annealing (450°C) A2->A3 A4 Dye Sensitization (N719 Dye) A3->A4 S1 Sandwich Assembly (Anode + Cathode + Sealant) A4->S1 C1 TCO Glass Cleaning C2 Platinum (Pt) Coating C1->C2 C2->S1 S2 Thermal Sealing S1->S2 S3 MPII Electrolyte Injection S2->S3 S4 Final Sealing S3->S4 End End S4->End Finished DSSC

Caption: Workflow for the fabrication of an MPII-based DSSC.

Working Principle of a Dye-Sensitized Solar Cell

This diagram illustrates the fundamental charge transfer processes occurring within the DSSC upon illumination.

DSSC_Working_Principle DSSC Electron Transfer Pathway cluster_circuit External Circuit Photoanode Photoanode (FTO / TiO₂) Load Load Photoanode->Load 2. e⁻ Transport Dye Dye (N719) Dye->Photoanode 1. Electron Injection (e⁻) Electrolyte Electrolyte (MPII + I⁻/I₃⁻) Electrolyte->Dye 4. Dye Regeneration (2I⁻ → I₂ + 2e⁻) Counter_Electrode Counter Electrode (Pt on FTO) Counter_Electrode->Electrolyte 5. Electrolyte Regeneration (I₃⁻ + 2e⁻ → 3I⁻) Load->Counter_Electrode 3. External Circuit Light Sunlight (hν)

References

Application Notes and Protocols: 1-Methyl-3-propylimidazolium iodide as a Non-Aqueous Electrolyte for Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylimidazolium iodide (MPII) is a room-temperature ionic liquid (RTIL) that has garnered significant interest as a non-aqueous electrolyte component in dye-sensitized solar cells (DSSCs). Its negligible vapor pressure, high thermal stability, and good electrochemical properties make it a promising alternative to volatile organic solvents, addressing issues of electrolyte leakage and long-term device stability. These application notes provide a comprehensive overview of the use of MPII in solar cells, including performance data, detailed experimental protocols, and key considerations for its application.

Application Notes

This compound can be utilized in DSSCs in several ways:

  • As a pure solvent: In this configuration, MPII constitutes the main solvent for the I⁻/I₃⁻ redox couple. This approach completely eliminates the issue of solvent volatility. However, the higher viscosity of MPII compared to conventional organic solvents can lead to mass transport limitations of the redox species, potentially lowering the short-circuit current density (Jsc).

  • As a co-solvent: To mitigate the high viscosity of pure MPII, it can be mixed with other low-viscosity ionic liquids or traditional organic solvents like acetonitrile, valeronitrile, or 3-methoxypropionitrile (B90507). This strategy aims to strike a balance between low volatility and efficient ion transport.

  • As an additive in gel or polymer electrolytes: MPII can be incorporated into quasi-solid-state electrolytes, such as those based on poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP), poly(ethylene oxide) (PEO), or chitosan.[1] This approach further enhances device stability and reduces the risk of leakage, making it suitable for flexible and long-lasting applications.

The performance of DSSCs employing MPII-based electrolytes is influenced by several factors, including the composition of the electrolyte, the nature of the sensitizing dye, the morphology of the TiO₂ photoanode, and the material of the counter electrode.

Data Presentation

The following table summarizes the performance of dye-sensitized solar cells utilizing this compound in the electrolyte under standard AM 1.5 illumination (100 mW/cm²).

Electrolyte CompositionJsc (mA/cm²)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)Reference(s)
0.13M I₂, 0.10M LiI, 0.50M 4-tert-butylpyridine (B128874) in a mixture of 3-methoxypropionitrile and MPII (weight ratio 0.65:1)14.820.690.666.73[2]
0.1 M I₂, 0.1 M LiI, 0.6 M MPII, and 0.3 M 1,2-dimethyl-3-propylimidazolium iodide (DMBTI) in γ-butyrolactone16.910.650.576.28[2]
Poly(vinyl alcohol)-polypyrrole, potassium iodide, iodine, and ethylene (B1197577) carbonate with MPII---4.51[3]
Hexanoyl chitosan/poly(vinyl chloride) with NaI and 8 wt.% MPII10.340.74-4.55[1][4]
Poly(ethylene oxide) and MPII--->0.52[5]
Gel polymer electrolyte with poly[1-vinylpyrrolidone-co-vinyl acetate], KI, I₂, ethylene carbonate, propylene (B89431) carbonate, and 15 wt.% MPII11.980.590.664.67[6]
Polymer electrolytes of methyl methacrylate–ethyl methacrylate–sodium iodide with 6 wt% MPII---1.05[7][8]
Rice starch with NaI and 20 wt.% MPII---2.09[6]

Experimental Protocols

I. Synthesis of this compound (MPII)

This protocol describes a common method for synthesizing MPII via the quaternization of 1-methylimidazole (B24206).

Materials:

  • 1-methylimidazole

  • 1-iodopropane (n-propyl iodide)

  • Ethyl acetate (B1210297) or other suitable solvent (optional, for purification)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-iodopropane. The reaction can be performed neat or in a solvent like ethyl acetate.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) under a reflux condenser for 24-48 hours. The progress of the reaction can be monitored by techniques such as ¹H NMR.

  • After the reaction is complete, if a solvent was used, remove it using a rotary evaporator.

  • The resulting product is a viscous, yellowish to brownish liquid. To purify, wash the product several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate, to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum to remove any residual solvent.

II. Preparation of the Non-Aqueous Electrolyte

Materials:

  • This compound (MPII)

  • Iodine (I₂)

  • Lithium iodide (LiI) or another iodide salt (e.g., NaI, KI)

  • 4-tert-butylpyridine (TBP)

  • Acetonitrile, 3-methoxypropionitrile, or other suitable solvent (if not a pure ionic liquid electrolyte)

  • Magnetic stirrer

Procedure:

  • In a light-protected container (e.g., an amber vial), dissolve the desired amount of MPII in the chosen solvent (if applicable).

  • Add the iodide salt (e.g., LiI) to the solution and stir until fully dissolved.

  • Slowly add iodine (I₂) to the mixture and continue stirring until it is completely dissolved. The solution will turn a dark reddish-brown.

  • Finally, add 4-tert-butylpyridine (TBP) to the electrolyte solution and stir to ensure homogeneity.

  • The electrolyte is now ready for use in the fabrication of the solar cell. A typical composition is 0.6 M MPII, 0.1 M LiI, 0.05 M I₂, and 0.5 M TBP in acetonitrile.

III. Fabrication of a Dye-Sensitized Solar Cell (DSSC)

This protocol outlines the assembly of a typical DSSC using an MPII-based electrolyte.

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass slides

  • TiO₂ paste (e.g., P25)

  • Sensitizing dye solution (e.g., N719, N3, or a natural dye)

  • Platinized counter electrode (or a graphite-coated FTO slide)

  • Surlyn or other thermoplastic sealant

  • MPII-based electrolyte (prepared as described above)

  • Screen printer or doctor blade

  • Furnace

  • Hot plate

  • Binder clips

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly with detergent, deionized water, and ethanol (B145695).

    • Deposit a thin layer of TiO₂ paste onto the conductive side of an FTO slide using a screen printer or the doctor blade technique.[9]

    • Sinter the TiO₂-coated slide in a furnace at high temperature (e.g., 450-500 °C) for about 30 minutes to create a porous, crystalline film.

    • Allow the photoanode to cool to around 80-100 °C and then immerse it in the sensitizing dye solution for several hours (typically 12-24 hours) at room temperature.

    • After dye sensitization, rinse the photoanode with ethanol to remove any excess, unbound dye and then dry it.

  • Counter Electrode Preparation:

    • A platinized FTO glass slide is commonly used as the counter electrode to catalyze the reduction of triiodide. Alternatively, a thin layer of graphite (B72142) can be deposited on the conductive side of an FTO slide.

  • Cell Assembly:

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive sides facing each other, offsetting them slightly to allow for electrical contact.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving one or two small holes for electrolyte injection.

    • Introduce the MPII-based electrolyte into the cell through the pre-made holes using a vacuum backfilling or capillary action.

    • Seal the holes with a small piece of sealant and a soldering iron or a hot-melt glue gun.

    • Use binder clips to hold the cell together during testing.

IV. Characterization of the Solar Cell

Equipment:

  • Solar simulator (AM 1.5, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Monochromator and light source for IPCE measurement

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedures:

  • Current-Voltage (I-V) Measurement:

    • Place the assembled DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode to the source meter.

    • Sweep the voltage from a negative to a positive value (e.g., -0.2 V to 0.8 V) and measure the corresponding current.

    • From the I-V curve, determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Measure the short-circuit current of the cell at different wavelengths of light using a monochromator.

    • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.

  • Electrochemical Impedance Spectroscopy (EIS):

    • EIS is used to study the internal charge transfer resistances within the solar cell, including the charge transfer at the counter electrode/electrolyte interface and the recombination resistance at the TiO₂/dye/electrolyte interface.

Visualizations

DSSC_Working_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Sensitizing Dye Dye->TiO2 2. Electron Injection Triiodide I₃⁻ Iodide I⁻ Iodide->Dye 6. Dye Regeneration Pt Platinum Catalyst Triiodide->Pt 5. I₃⁻ Reduction Sunlight Sunlight Sunlight->Dye 1. Photon Absorption (hν) External_Load->Pt 4. Electron Return

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

DSSC_Fabrication_Workflow cluster_synthesis MPII Synthesis cluster_electrolyte_prep Electrolyte Preparation cluster_cell_fabrication DSSC Fabrication cluster_characterization Characterization Reactants 1-Methylimidazole + 1-Iodopropane Reaction Quaternization Reaction Reactants->Reaction Purification Washing & Drying Reaction->Purification MPII Pure MPII Purification->MPII Components MPII + I₂ + LiI + TBP (+ Solvent) MPII->Components Mixing Stirring until Dissolved Components->Mixing Electrolyte MPII-based Electrolyte Mixing->Electrolyte Injection Electrolyte Injection Electrolyte->Injection Anode_Prep TiO₂ Coating & Sintering Dye_Sensi Dye Sensitization Anode_Prep->Dye_Sensi Assembly Assemble Anode & Cathode Dye_Sensi->Assembly Assembly->Injection Sealing Seal the Cell Injection->Sealing Final_Cell Finished DSSC Sealing->Final_Cell IV_Test I-V Measurement Final_Cell->IV_Test IPCE_Test IPCE Measurement Final_Cell->IPCE_Test EIS_Test EIS Analysis Final_Cell->EIS_Test Performance_Data Performance Metrics (η, Jsc, Voc, FF) IV_Test->Performance_Data IPCE_Test->Performance_Data EIS_Test->Performance_Data

Caption: Experimental workflow for DSSC fabrication and testing.

References

Application Notes and Protocols for Electrochemical Impedance Spectroscopy (EIS) of 1-Methyl-3-propylimidazolium Iodide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting and analyzing Electrochemical Impedance Spectroscopy (EIS) on electrolytes containing 1-Methyl-3-propylimidazolium iodide (MPII). This ionic liquid is of significant interest in various electrochemical applications, including dye-sensitized solar cells and batteries.

Introduction to EIS of Ionic Liquid Electrolytes

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the electrochemical properties of materials and their interfaces.[1][2][3] When applied to ionic liquid electrolytes like this compound, EIS can elucidate fundamental transport properties such as ionic conductivity, diffusion coefficients, and interfacial charge transfer kinetics.[4] The technique involves applying a small amplitude sinusoidal AC voltage or current signal over a wide range of frequencies and measuring the system's response.[2] This data is typically represented in Nyquist or Bode plots and can be fitted to equivalent electrical circuit models to extract quantitative parameters.[5][6]

Experimental Protocols

Preparation of this compound (MPII)

A straightforward and environmentally friendly synthesis of high-purity MPII can be achieved through the alkylation of 1-methylimidazole (B24206) with n-propyl iodide under solvent-free conditions.[7]

Materials:

  • 1-methylimidazole

  • n-propyl iodide

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Ensure all glassware is thoroughly dried to prevent contamination.

  • In a typical synthesis, equimolar amounts of 1-methylimidazole and n-propyl iodide are mixed directly in a Teflon-lined stainless-steel autoclave.[7]

  • The autoclave is sealed and heated to a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours) to allow the reaction to proceed to completion. The solvent-free approach leads to a high conversion rate, with the resulting MPII being of high purity.[7]

  • After the reaction, the autoclave is cooled to room temperature.

  • The product, this compound, is obtained as a viscous liquid. Further purification, if necessary, can be performed by washing with a suitable solvent like ethyl acetate (B1210297) to remove any unreacted starting materials, followed by drying under vacuum.

Electrolyte Preparation

For EIS analysis, MPII can be used in its pure form or as part of a more complex electrolyte, for instance, in dye-sensitized solar cell (DSSC) applications. A common redox electrolyte for DSSCs can be prepared as follows:[7]

Materials:

Procedure:

  • Prepare a mixture of MPII and 3-methoxypropionitrile at a specific weight ratio (e.g., 1:0.65).[7]

  • To this mixture, add iodine (I₂), lithium iodide (LiI), and 4-tert-butylpyridine (TBP) to achieve the desired concentrations (e.g., 0.13 M I₂, 0.10 M LiI, 0.50 M TBP).[7]

  • Stir the mixture until all components are fully dissolved, resulting in a homogeneous electrolyte solution.

Electrochemical Impedance Spectroscopy (EIS) Measurement

EIS measurements are typically performed in a three-electrode or a symmetric two-electrode cell configuration.[8][9]

Apparatus:

  • Potentiostat with a frequency response analyzer (FRA) module

  • Three-electrode cell (Working, Counter, and Reference electrodes) or a symmetric cell with two identical electrodes (e.g., platinum or stainless steel).[8][9]

  • Temperature-controlled environment

Procedure:

  • Assemble the electrochemical cell with the prepared MPII electrolyte. For a three-electrode setup, a platinum wire can serve as the working and counter electrodes, and a silver wire as a pseudo-reference electrode.[8]

  • Connect the cell to the potentiostat.

  • Set the EIS measurement parameters:

    • Frequency Range: Typically from 1 MHz down to 0.1 Hz or lower to capture various electrochemical processes.[10]

    • AC Amplitude: A small perturbation signal, typically 10 mV, is applied to maintain the system's linearity.[8]

    • DC Potential: Measurements are often carried out at the open-circuit potential (OCP) of the system.[8]

  • Initiate the EIS measurement and record the data. The output will be in the form of a Nyquist plot (Z'' vs. Z') and/or Bode plots (impedance magnitude and phase angle vs. frequency).

Data Presentation and Analysis

The obtained EIS data is analyzed by fitting it to an appropriate equivalent circuit model. The choice of the model depends on the electrochemical system under investigation.[6] A common model for an electrolyte between two electrodes is the Randles circuit.[5]

Equivalent Circuit Model

A simplified Randles circuit can be used to model the interface between an electrode and the ionic liquid electrolyte. This model includes the bulk resistance of the electrolyte (R_bulk), the charge-transfer resistance (R_ct), and a constant phase element (CPE) to represent the electrical double-layer capacitance (C_dl).

Below is a DOT script for a diagram of a common equivalent circuit used for fitting EIS data of an electrolyte.

start R_bulk_node R_bulk start->R_bulk_node junction_before_parallel R_bulk_node->junction_before_parallel CPE_node CPE_dl junction_before_parallel->CPE_node R_ct_node R_ct junction_before_parallel->R_ct_node junction_after_parallel CPE_node->junction_after_parallel R_ct_node->junction_after_parallel end junction_after_parallel->end

A simplified Randles equivalent circuit model.
Quantitative Data Summary

The following table summarizes typical parameters that can be extracted from the EIS analysis of MPII-based electrolytes. The values are illustrative and will vary depending on the specific electrolyte composition, temperature, and cell configuration.

ParameterSymbolTypical Value RangeSignificance
Bulk ResistanceR_bulk (Ω)1 - 100Represents the resistance of the electrolyte to ion transport. Inversely related to ionic conductivity.
Ionic Conductivityσ (S/cm)10⁻⁴ - 10⁻²A measure of the electrolyte's ability to conduct ions.[11][12]
Charge-Transfer ResistanceR_ct (Ω)10 - 1000Represents the resistance to electron transfer at the electrode-electrolyte interface.
Double-Layer CapacitanceC_dl (μF/cm²)5 - 20Describes the charge storage capability at the electrode-electrolyte interface.[8]
Apparent Diffusion CoefficientD_app (cm²/s)10⁻⁷ - 10⁻⁶Relates to the diffusion speed of redox species (e.g., I⁻/I₃⁻) in the electrolyte.[7]

Workflow and Signaling Pathway Visualization

The experimental workflow for EIS analysis of MPII electrolytes can be visualized as a logical progression from material synthesis to data interpretation.

cluster_synthesis Material Preparation cluster_measurement EIS Measurement cluster_analysis Data Analysis MPII_synthesis MPII Synthesis Electrolyte_prep Electrolyte Formulation MPII_synthesis->Electrolyte_prep Cell_assembly Electrochemical Cell Assembly Electrolyte_prep->Cell_assembly EIS_acquisition Data Acquisition (Nyquist/Bode) Cell_assembly->EIS_acquisition EC_modeling Equivalent Circuit Modeling EIS_acquisition->EC_modeling Param_extraction Parameter Extraction EC_modeling->Param_extraction Interpretation Interpretation of Results Param_extraction->Interpretation

Experimental workflow for EIS analysis of MPII electrolytes.

The "signaling pathway" in the context of EIS on an electrolyte refers to the movement of charge carriers (ions and electrons) that give rise to the measured impedance.

Bulk Bulk Electrolyte (Ion Migration) Interface Electrode-Electrolyte Interface Bulk->Interface Ion Diffusion & Double Layer Charging Electrode Electrode (Electron Conduction) Interface->Electrode Charge Transfer (Redox Reaction) Electrode->Interface Electron Transfer

Electrochemical processes probed by EIS in an MPII electrolyte.

References

Application Notes and Protocols for Cyclic Voltammetry Studies of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylimidazolium iodide ([PMIM]I) is a room-temperature ionic liquid (RTIL) that has garnered significant interest as a non-aqueous electrolyte, particularly in the field of dye-sensitized solar cells (DSSCs). Its electrochemical behavior, specifically the iodide/triiodide (I⁻/I₃⁻) redox couple, is fundamental to the performance of these devices. Cyclic voltammetry (CV) is a powerful and commonly employed electrochemical technique to investigate the redox properties, reaction mechanisms, and stability of electroactive species like those present in [PMIM]I.

These application notes provide a detailed protocol for conducting cyclic voltammetry studies on this compound. The information is intended to guide researchers in obtaining reproducible and informative electrochemical data.

Electrochemical Behavior of this compound

The electrochemical activity of this compound is dominated by the redox chemistry of the iodide anion. The primary process observed in cyclic voltammetry is the oxidation of iodide (I⁻) to iodine (I₂), which then readily combines with excess iodide to form the triiodide ion (I₃⁻). The subsequent reduction of triiodide back to iodide completes the redox cycle. The overall reactions can be summarized as:

Anodic Scan (Oxidation): 3I⁻ → I₃⁻ + 2e⁻

Cathodic Scan (Reduction): I₃⁻ + 2e⁻ → 3I⁻

The peak separation and peak currents observed in the cyclic voltammogram provide valuable information about the kinetics and mass transport properties of the iodide/triiodide redox couple within the ionic liquid medium.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from cyclic voltammetry of this compound. It is important to note that these values can be influenced by experimental conditions such as the electrode material, scan rate, and the purity of the ionic liquid.

ParameterSymbolTypical ValueUnit
Anodic Peak PotentialEpa+0.4 to +0.6V vs. Ag/AgCl
Cathodic Peak PotentialEpc-0.4 to -0.6V vs. Ag/AgCl
Formal Redox PotentialE°'~0.0V vs. Ag/AgCl
Anodic Peak CurrentipaVaries with concentration and scan rateµA
Cathodic Peak CurrentipcVaries with concentration and scan rateµA
Peak Current Ratioipa/ipc~1 (for a reversible system)-

Experimental Protocol

This protocol outlines the steps for performing a cyclic voltammetry experiment on this compound.

1. Materials and Reagents:

2. Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell (three-electrode setup)

  • Working Electrode (WE): Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a silver wire pseudo-reference electrode. For ionic liquid systems, a stable reference is crucial.

  • Counter Electrode (CE): Platinum wire or graphite (B72142) rod

  • Gas purging apparatus

3. Experimental Workflow Diagram:

experimental_workflow Cyclic Voltammetry Experimental Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Electrode Polishing & Cleaning prep_cell Cell Assembly & Sealing prep_electrode->prep_cell prep_purge Inert Gas Purging prep_cell->prep_purge prep_sample Sample Preparation (Drying of [PMIM]I) prep_sample->prep_cell set_params Set CV Parameters (Potential Range, Scan Rate) prep_purge->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_data Record Current vs. Potential run_cv->record_data plot_voltammogram Plot Voltammogram record_data->plot_voltammogram extract_data Extract Peak Potentials & Currents plot_voltammogram->extract_data analyze_reversibility Analyze Reversibility & Kinetics extract_data->analyze_reversibility

Caption: Workflow for the cyclic voltammetry study of this compound.

4. Step-by-Step Procedure:

a. Electrode Preparation:

  • Polish the working electrode (e.g., Glassy Carbon Electrode) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

  • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water and ethanol for 5 minutes each to remove any residual polishing material.

  • Dry the electrode under a stream of nitrogen or in an oven at a low temperature.

b. Sample Preparation:

  • Due to the hygroscopic nature of ionic liquids, it is crucial to dry the this compound under vacuum at an elevated temperature (e.g., 60-80 °C) for several hours to remove any absorbed water, as water can significantly affect the electrochemical window and results.

  • All sample handling should ideally be performed in an inert atmosphere (e.g., a glovebox).

c. Electrochemical Cell Assembly:

  • Assemble the three-electrode cell. Place the polished working electrode, the reference electrode, and the counter electrode in their respective ports in the electrochemical cell.

  • Carefully add the dried this compound to the cell, ensuring the electrodes are sufficiently immersed.

  • Seal the cell to prevent atmospheric contamination.

d. Degassing:

  • Purge the ionic liquid with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Oxygen can interfere with the electrochemical measurements.

  • Maintain a blanket of the inert gas over the solution throughout the experiment.

e. Cyclic Voltammetry Measurement:

  • Connect the electrodes to the potentiostat.

  • Set the parameters for the cyclic voltammetry experiment. A typical potential window for studying the iodide/triiodide redox couple is from -1.0 V to +1.0 V vs. Ag/AgCl.

  • Set the initial scan rate. A common starting scan rate is 100 mV/s.

  • Initiate the scan and record the resulting cyclic voltammogram (current vs. potential).

  • Perform subsequent scans at different scan rates (e.g., 20, 50, 200, 500 mV/s) to investigate the kinetics of the redox process.

5. Data Analysis:

  • From the obtained cyclic voltammograms, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (ipa), and cathodic peak current (ipc).

  • Calculate the formal redox potential (E°') as (Epa + Epc) / 2.

  • Calculate the peak separation (ΔEp) as Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

  • Analyze the relationship between the peak currents and the square root of the scan rate. For a diffusion-controlled process, a linear relationship is expected.

Signaling Pathway and Logical Relationships

The core of the electrochemical process in this compound involves the redox transformation of iodide species. The following diagram illustrates the logical relationship of the key redox reactions.

signaling_pathway Redox Reactions of Iodide in [PMIM]I I_minus I⁻ (Iodide) I3_minus I₃⁻ (Triiodide) I_minus->I3_minus Oxidation (Anodic Scan) e_minus 2e⁻ I_minus->e_minus -2e⁻ I3_minus->I_minus Reduction (Cathodic Scan) I3_minus->e_minus +2e⁻

Caption: The reversible redox transformation between iodide and triiodide in [PMIM]I.

Conclusion

The protocols and data presented provide a foundational guide for researchers investigating the electrochemical properties of this compound using cyclic voltammetry. Adherence to rigorous experimental procedures, particularly with respect to sample purity and inert atmosphere conditions, is paramount for obtaining accurate and reproducible results. These studies are essential for the rational design and optimization of electrochemical devices, such as dye-sensitized solar cells, that utilize iodide-based ionic liquid electrolytes.

Application Notes and Protocols for 1-Methyl-3-propylimidazolium iodide in Lithium-Ion Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

1-Methyl-3-propylimidazolium iodide (PMII) is an ionic liquid (IL) that has garnered interest in various electrochemical applications. While its use has been more extensively explored in dye-sensitized solar cells, its properties suggest potential for application in lithium-ion battery (LIB) electrolytes. Ionic liquids are considered promising candidates for next-generation battery electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical windows, which can enhance the safety and performance of LIBs.

This document provides a summary of the known properties of this compound and presents generalized experimental protocols for its evaluation as a component in lithium-ion battery electrolytes. The protocols are based on standard methodologies for testing ionic liquid electrolytes in LIBs, as direct research on PMII in this specific application is limited in publicly available literature.

Physicochemical Properties of this compound

The inherent properties of an ionic liquid are crucial for its performance as a battery electrolyte. Below is a summary of the available data for this compound.

PropertyValueReference
Molecular Formula C₇H₁₃IN₂
Molecular Weight 252.10 g/mol
CAS Number 119171-18-5
Appearance Colorless to yellow liquid or solid
Melting Point -24 °C
Density 1.54 g/cm³ (at 24 °C)
Viscosity 1385 cP (at 20 °C)
Ionic Conductivity 0.96 mS/cm (at 30 °C)

Application in Lithium-Ion Battery Electrolytes

This compound can be investigated as a co-solvent or an additive in conventional carbonate-based electrolytes, or as the primary solvent in a binary electrolyte system with a lithium salt. Its primary roles would be to enhance safety by reducing flammability and to potentially improve ionic conductivity and electrochemical stability.

Expected Performance and Characteristics
Performance MetricExpected Range/Behavior (for Imidazolium-based ILs)
Electrochemical Stability Window (ESW) Typically 4-5 V vs. Li/Li⁺. The cathodic limit is determined by the reduction of the imidazolium (B1220033) cation, and the anodic limit by the oxidation of the iodide anion. The iodide anion's oxidation potential may limit its use with high-voltage cathodes.
Ionic Conductivity of Electrolyte 1-10 mS/cm at room temperature when mixed with a lithium salt and co-solvents. The high viscosity of neat PMII necessitates the use of co-solvents to achieve optimal conductivity.
Lithium-Ion Transference Number (t_Li⁺) Generally low for pure ionic liquid electrolytes (< 0.2). Can be improved by formulation with other solvents and salts.
Cycling Performance (Capacity Retention) Dependent on the electrode materials and the stability of the solid electrolyte interphase (SEI) formed. Good compatibility with the anode is crucial for long-term cycling.
Coulombic Efficiency Expected to be high (>99%) after initial formation cycles if a stable SEI is formed.
Safety Characteristics Significantly reduced flammability compared to conventional carbonate electrolytes. High thermal stability.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound-based electrolytes for lithium-ion batteries.

Electrolyte Preparation

Objective: To prepare a binary electrolyte consisting of this compound and a lithium salt.

Materials:

  • This compound (PMII), battery grade (>99.9% purity)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade (>99.9% purity)

  • Anhydrous acetonitrile (B52724) (ACN) or dimethyl carbonate (DMC) for dissolution (optional)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Dry the this compound and LiTFSI under high vacuum at a temperature appropriate for the materials (e.g., 80-120 °C) for at least 24 hours to remove any residual water.

  • Transfer the dried materials into an argon-filled glovebox.

  • Calculate the required masses of PMII and LiTFSI to achieve the desired molar concentration of the lithium salt (e.g., 1.0 M LiTFSI in PMII).

  • In a clean, dry glass vial, add the calculated amount of PMII.

  • Gradually add the LiTFSI to the PMII while stirring with a magnetic stir bar.

  • If the viscosity is too high for complete dissolution, a minimal amount of anhydrous co-solvent (e.g., DMC) can be added.

  • Continue stirring until the LiTFSI is completely dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range over which the electrolyte is stable.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (e.g., Swagelok-type)

  • Working Electrode (WE): Glassy carbon or platinum

  • Counter Electrode (CE): Lithium metal foil

  • Reference Electrode (RE): Lithium metal foil

  • Celgard separator

Procedure:

  • Assemble the three-electrode cell inside an argon-filled glovebox.

  • Place the lithium metal counter electrode at the bottom of the cell.

  • Saturate a separator with the prepared PMII-based electrolyte and place it on top of the CE.

  • Place the working electrode on top of the separator.

  • Insert the lithium metal reference electrode, ensuring it is in ionic contact with the electrolyte but not in electrical contact with the WE or CE.

  • Seal the cell and remove it from the glovebox.

  • Connect the cell to the potentiostat.

  • Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

    • Anodic Scan (Oxidation Limit): Scan from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • Cathodic Scan (Reduction Limit): Scan from the OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate.

  • The electrochemical stability window is defined as the voltage range between the onset of the sharp increase in oxidation and reduction currents.

Battery Cycling Performance

Objective: To evaluate the performance of the electrolyte in a full-cell configuration.

Apparatus:

  • Battery cycler

  • Coin cells (e.g., CR2032)

  • Anode: Lithium metal or graphite

  • Cathode: Lithium iron phosphate (B84403) (LFP) or Lithium cobalt oxide (LCO)

  • Celgard separator

  • PMII-based electrolyte

Procedure:

  • Prepare the cathode and anode materials. If using composite electrodes, ensure they are thoroughly dried under vacuum.

  • Inside an argon-filled glovebox, assemble the coin cells in the following order:

    • Negative cap

    • Spacer disk

    • Anode

    • Separator

    • Add a few drops of the PMII-based electrolyte to the separator.

    • Cathode

    • Spacer disk

    • Spring

    • Positive cap

  • Crimp the coin cell to ensure proper sealing.

  • Remove the cell from the glovebox and let it rest for several hours to ensure complete wetting of the electrodes.

  • Place the cell in the battery cycler.

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20) for the first 2-3 cycles to form a stable solid electrolyte interphase (SEI).

  • Rate Capability Test: Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C) to evaluate its performance under different current loads.

  • Long-Term Cycling: Cycle the cell at a moderate C-rate (e.g., C/5) for an extended number of cycles (e.g., 100 or more) to assess its capacity retention and Coulombic efficiency.

  • Monitor the discharge capacity, charge capacity, and Coulombic efficiency for each cycle.

Visualizations

Experimental_Workflow_ESW cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_measurement ESW Measurement prep1 Dry PMII and LiTFSI prep2 Mix in Glovebox prep1->prep2 assembly1 Assemble 3-electrode cell prep2->assembly1 assembly2 Add Electrolyte assembly1->assembly2 meas1 Connect to Potentiostat assembly2->meas1 meas2 Perform LSV/CV meas1->meas2 meas3 Determine Oxidation/Reduction Limits meas2->meas3 Experimental_Workflow_Cycling cluster_assembly Coin Cell Assembly cluster_cycling Battery Cycling Protocol cluster_analysis Data Analysis assembly1 Prepare Electrodes assembly2 Assemble CR2032 Coin Cell assembly1->assembly2 assembly3 Add Electrolyte and Crimp assembly2->assembly3 cycle1 Formation Cycles (C/20) assembly3->cycle1 cycle2 Rate Capability Test cycle1->cycle2 cycle3 Long-Term Cycling (C/5) cycle2->cycle3 analysis1 Plot Capacity vs. Cycle Number cycle3->analysis1 analysis2 Analyze Coulombic Efficiency analysis1->analysis2

Application Notes and Protocols for 1-Methyl-3-propylimidazolium Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-3-propylimidazolium iodide, an ionic liquid (IL), presents a unique solvent medium for a variety of organic transformations. Its low vapor pressure, thermal stability, and potential for catalyst immobilization make it an attractive alternative to conventional volatile organic solvents.[1] This document provides detailed application notes and extrapolated protocols for its use in three pivotal carbon-carbon bond-forming reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Michael addition.

Disclaimer: Direct experimental data for the use of this compound in these specific reactions is limited in publicly accessible literature. The following protocols are based on established procedures in structurally similar imidazolium-based ionic liquids. Researchers should consider these as starting points and anticipate the need for optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties influence its behavior as a reaction medium, affecting solubility, reaction kinetics, and product isolation.

PropertyValueReference
Molecular FormulaC₇H₁₃IN₂[2]
Molecular Weight252.10 g/mol [2]
Melting Point17.0 °C[3]
Boiling Point301-304 °C[3]
Density1.49 g/cm³ at 85 °C[3]

Application 1: Suzuki-Miyaura Cross-Coupling

General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling reactants Aryl Halide, Boronic Acid, Base heating Heating under Inert Atmosphere reactants->heating solvent 1-Methyl-3-propylimidazolium Iodide solvent->heating catalyst Palladium Catalyst catalyst->heating extraction Extraction with Organic Solvent heating->extraction separation Phase Separation extraction->separation purification Purification of Product separation->purification il_phase Ionic Liquid Phase (contains catalyst) separation->il_phase Aqueous/Organic Phase reuse Reuse for Subsequent Reactions il_phase->reuse

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction in an ionic liquid medium, including catalyst recycling.

Extrapolated Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of an Aryl Bromide with Phenylboronic Acid

  • Preparation: To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Solvent and Catalyst Addition: Add this compound (2-3 mL). Stir the mixture to ensure dissolution/suspension of the reactants. Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 mmol, 2 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%) with a suitable phosphine (B1218219) ligand.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Product Isolation: After completion, cool the reaction mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 10 mL). The product will be in the organic phase, while the catalyst is expected to remain in the ionic liquid phase.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Catalyst Recycling: The ionic liquid phase containing the palladium catalyst can be washed with fresh organic solvent to remove any residual product and then reused for subsequent reactions after drying under vacuum.

Expected Quantitative Data (Based on Analogs)
Aryl HalideBoronic AcidCatalystBaseTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic AcidPd(OAc)₂K₂CO₃10012>90
1-BromonaphthalenePhenylboronic AcidPd(PPh₃)₄Cs₂CO₃1108>95
4-Bromotoluene4-Methoxyphenylboronic AcidPd(OAc)₂/PPh₃K₂CO₃10016>85

Application 2: Heck-Mizoroki Reaction

The Heck reaction is a powerful method for the arylation or vinylation of alkenes. Performing this reaction in an ionic liquid can offer advantages such as phosphine-free conditions and simplified catalyst recovery. The imidazolium (B1220033) cation itself may play a role in stabilizing the palladium catalyst.

General Workflow for the Heck Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycle Catalyst Recycling reactants Aryl Halide, Alkene, Base heating Heating under Inert Atmosphere reactants->heating solvent 1-Methyl-3-propylimidazolium Iodide solvent->heating catalyst Palladium Catalyst (e.g., Pd(OAc)₂) catalyst->heating extraction Extraction with Organic Solvent heating->extraction separation Phase Separation extraction->separation purification Purification of Product separation->purification il_phase Ionic Liquid Phase (contains catalyst) separation->il_phase Aqueous/Organic Phase reuse Reuse for Subsequent Reactions il_phase->reuse

Caption: Generalized workflow for a Heck reaction in an ionic liquid medium, highlighting the catalyst recycling loop.

Extrapolated Experimental Protocol: Heck-Mizoroki Reaction

Reaction: Coupling of an Aryl Iodide with an Acrylate (B77674)

  • Preparation: In a sealed tube, combine the aryl iodide (1.0 mmol), the acrylate (e.g., n-butyl acrylate, 1.5 mmol), and a base such as triethylamine (B128534) (1.2 mmol) or sodium acetate (1.2 mmol).

  • Solvent and Catalyst Addition: Add this compound (2-3 mL) followed by the palladium catalyst, typically Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%). In many cases, no additional phosphine ligand is required when using imidazolium-based ionic liquids.

  • Reaction: Seal the tube and heat the mixture to 100-140 °C with stirring. The reaction progress can be monitored by GC-MS.

  • Work-up and Product Isolation: After cooling, the product can often be isolated by direct extraction with an ether or hydrocarbon solvent. The ionic liquid and catalyst remain as a separate phase.

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or distillation.

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can be dried under vacuum and reused in subsequent reactions.

Expected Quantitative Data (Based on Analogs)
Aryl HalideAlkeneCatalystBaseTemp (°C)Time (h)Yield (%)
Iodobenzenen-Butyl AcrylatePd(OAc)₂Et₃N1206>95
4-IodotolueneStyrenePd(OAc)₂NaOAc13010>90
1-IodonaphthaleneMethyl AcrylatePdCl₂K₂CO₃1208>92

Application 3: Michael Addition

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds between a nucleophile (Michael donor) and an α,β-unsaturated carbonyl compound (Michael acceptor). While some ionic liquids can act as catalysts for this reaction, this compound is primarily considered as the reaction medium.

Logical Relationship in Michael Addition

G donor Michael Donor (e.g., Active Methylene (B1212753) Compound) enolate Enolate Intermediate donor->enolate Deprotonation acceptor Michael Acceptor (e.g., α,β-Unsaturated Ketone) adduct Michael Adduct acceptor->adduct base Base (e.g., K₂CO₃) base->enolate il 1-Methyl-3-propylimidazolium Iodide il->adduct Reaction Medium enolate->adduct Nucleophilic Attack

Caption: Logical flow of the Michael addition reaction, indicating the roles of the reactants, base, and ionic liquid medium.

Extrapolated Experimental Protocol: Michael Addition

Reaction: Addition of an Active Methylene Compound to an α,β-Unsaturated Ketone

  • Preparation: To a round-bottom flask, add the α,β-unsaturated ketone (Michael acceptor, 1.0 mmol), the active methylene compound (Michael donor, e.g., diethyl malonate, 1.2 mmol), and a catalytic amount of a base such as anhydrous K₂CO₃ (0.2 mmol).

  • Solvent Addition: Add this compound (3-4 mL) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction: Monitor the reaction by TLC. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the substrates.

  • Work-up and Product Isolation: Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Expected Quantitative Data (Based on Analogs)

| Michael Donor | Michael Acceptor | Base | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | Diethyl Malonate | Chalcone | K₂CO₃ | 25 | 12 | >90 | | Acetylacetone | Benzylideneacetone | Et₃N | 40 | 8 | >85 | | Nitromethane | 2-Cyclohexen-1-one | DBU | 25 | 24 | >80 |

Conclusion

This compound holds promise as a versatile and environmentally benign medium for a range of important organic reactions. The extrapolated protocols provided herein, based on reactions in similar ionic liquids, offer a solid foundation for researchers to explore its utility in Suzuki-Miyaura couplings, Heck reactions, and Michael additions. Key advantages, such as the potential for high yields, simplified product isolation, and catalyst recycling, warrant further investigation and optimization for specific applications in academic and industrial research.

References

Application of 1-Methyl-3-propylimidazolium Iodide in Hole-Transporting Materials for Solar Cells: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Solar Cell Development

This document provides detailed application notes and experimental protocols on the use of 1-Methyl-3-propylimidazolium iodide (MPII), also known as this compound (PMII), in hole-transporting materials (HTMs) for solar cells. The primary focus is on its application in solid-state and quasi-solid-state dye-sensitized solar cells (DSSCs), where it plays a crucial role in facilitating charge transport.

Introduction

This compound is an ionic liquid that has garnered attention in the field of solar energy for its unique properties, including high ionic conductivity, low volatility, and good thermal stability. While predominantly used in liquid electrolytes for DSSCs, recent research has explored its incorporation into solid-state and quasi-solid-state hole-transporting layers to enhance device performance and stability. This document outlines the methodologies for these applications and presents the resulting device performance metrics.

Data Summary

The performance of solar cells incorporating this compound in the hole-transporting layer is summarized in the table below. The data highlights the impact of MPII on key photovoltaic parameters.

Solar Cell TypeHole-Transporting Material (HTM) CompositionJsc (mA/cm²)Voc (V)Fill Factor (%)Power Conversion Efficiency (PCE) (%)Reference
sDSSCm-MTDATA-solidified MPII4.610.54471.811.80[1]
sDSSCm-MTDATA only~0--0[1]
sDSSCMPII only~0--0[1]
DSSCP(MMA-co-EMA)-NaI + 6 wt% PMII---1.05[2]
DSSCP(MMA-co-EMA)-NaI---0.62[2]

Experimental Protocols

Preparation of a Solid-State Redox Mediator for sDSSCs

This protocol details the preparation of a solid-state hole-transporting material by solidifying this compound with 4,4′,4″-tris[(3-methylphenyl)phenylamino]triphenylamine (m-MTDATA).[1]

Materials:

  • This compound (MPII)

  • 4,4′,4″-tris[(3-methylphenyl)phenylamino]triphenylamine (m-MTDATA)

  • Acetonitrile (B52724)

  • Dye-adsorbed TiO₂ photoanode

  • Platinized counter electrode

Procedure:

  • Prepare a solution of the m-MTDATA-solidified MPII by dissolving both components in a suitable solvent like acetonitrile. The exact ratio should be optimized for the desired viscosity and performance.

  • Deposit the solution onto the dye-adsorbed TiO₂ photoanode.

  • Allow the solvent to evaporate, leaving a solid-state hole-transporting layer.

  • Assemble the solar cell by placing the platinized counter electrode on top of the solid-state redox mediator layer.

Fabrication of a Quasi-Solid-State Polymer Electrolyte for DSSCs

This protocol describes the incorporation of this compound into a polymer matrix to form a quasi-solid-state electrolyte for DSSCs.[2][3]

Materials:

  • Poly(ethylene oxide) (PEO) or Poly(methyl methacrylate-co-ethyl methacrylate) P(MMA-co-EMA)

  • This compound (PMII)

  • Sodium iodide (NaI) (for P(MMA-co-EMA) system)

  • Iodine (I₂)

  • Acetonitrile

Procedure:

  • For PEO-based electrolyte:

    • Dissolve PEO and the desired weight percentage of PMII in acetonitrile with continuous stirring to form a homogeneous viscous solution.

    • To create the redox couple, add iodine to the polymer-salt complex solution. A common ratio of PMII to I₂ is 10:1 (w/w).[3]

    • Cast the viscous solution into a petri dish and allow the solvent to evaporate slowly, followed by vacuum drying to form the solid polymer electrolyte membrane.

  • For P(MMA-co-EMA)-based electrolyte:

    • Prepare a polymer electrolyte base by dissolving P(MMA-co-EMA) and NaI in a suitable solvent.

    • Incorporate the desired weight percentage of PMII into the polymer electrolyte solution.

    • The electrolyte is then introduced into the DSSC assembly.

Diagrams

experimental_workflow cluster_sDSSC Solid-State DSSC Fabrication cluster_qssDSSC Quasi-Solid-State DSSC Fabrication prep_solution Prepare m-MTDATA-solidified MPII Solution deposit_htm Deposit HTM Solution on Photoanode prep_solution->deposit_htm solvent_evap Solvent Evaporation deposit_htm->solvent_evap assemble_cell_s Assemble Cell with Counter Electrode solvent_evap->assemble_cell_s dissolve_poly Dissolve Polymer and PMII add_redox Add Iodine Redox Couple dissolve_poly->add_redox cast_film Cast Polymer Electrolyte Film add_redox->cast_film dry_film Solvent Evaporation and Drying cast_film->dry_film assemble_cell_q Assemble DSSC dry_film->assemble_cell_q

Caption: Experimental workflows for fabricating solid-state and quasi-solid-state DSSCs.

charge_transport_mechanism cluster_sDSSC Hole Conduction in m-MTDATA-solidified MPII oxidized_dye Oxidized Dye i3_ion I₃⁻ Formation oxidized_dye->i3_ion Hole Transfer mpii_mmtdata m-MTDATA-solidified MPII counter_electrode Counter Electrode mpii_mmtdata->counter_electrode Hole Conduction i3_ion->mpii_mmtdata I⁻/I₃⁻ Redox Shuttle

Caption: Hole transport mechanism in a solid-state DSSC with m-MTDATA-solidified MPII.

Mechanism of Action

In the context of a solid-state redox mediator for DSSCs, this compound, when combined with a hole-transporting material like m-MTDATA, facilitates hole conduction. A chemical reaction between MPII and the m-MTDATA cation leads to the formation of triiodide (I₃⁻).[1] This in-situ generation of the I⁻/I₃⁻ redox shuttle is crucial for the regeneration of the oxidized dye molecule. The hole is then transported through the solid-state medium to the counter electrode, completing the circuit. Without this synergistic effect, solar cells containing only MPII or only m-MTDATA show negligible power conversion efficiency.[1]

In quasi-solid-state polymer electrolytes, MPII serves multiple functions. It acts as a source of iodide ions for the I⁻/I₃⁻ redox couple and as a plasticizer, which enhances the ionic conductivity of the polymer matrix. The presence of the imidazolium-based ionic liquid facilitates the flow of ions within the polymer host, which is essential for efficient dye regeneration and overall cell performance.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methyl-3-propylimidazolium iodide (MPImI) Electrolytes for High-Efficiency Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing the viscosity of 1-Methyl-3-propylimidazolium iodide (MPImI) in Dye-Sensitized Solar Cell (DSSC) applications. High viscosity of ionic liquid electrolytes is a critical factor that can limit the diffusion of the redox couple, thereby affecting the overall power conversion efficiency of the solar cell.

Frequently Asked Questions (FAQs)

Q1: Why is the viscosity of the MPImI electrolyte a critical parameter in DSSC performance?

High viscosity of the MPImI electrolyte hinders the efficient transport of the iodide/triiodide (I⁻/I₃⁻) redox couple between the photoanode and the counter electrode.[1][2][3] This limitation in mass transport can lead to a lower short-circuit current density (Jsc) and a reduced dye regeneration rate, ultimately decreasing the overall power conversion efficiency (η) of the DSSC.[1][3] Lowering the viscosity enhances the diffusion coefficient of the redox species, leading to improved cell performance.[4][5]

Q2: What are the primary methods to reduce the viscosity of MPImI-based electrolytes?

There are several effective strategies to lower the viscosity of MPImI electrolytes:

  • Mixing with Low-Viscosity Ionic Liquids: Creating binary or tertiary mixtures with other ionic liquids that possess lower intrinsic viscosities can significantly reduce the overall viscosity of the electrolyte.[4][6][7]

  • Addition of Organic Solvents: Introducing low-viscosity organic solvents, such as acetonitrile (B52724) (ACN), valeronitrile (B87234), or 3-methoxypropionitrile (B90507) (MPN), is a common and effective method.[4][8] However, this can compromise the long-term stability of the DSSC due to the volatility of the solvent.[3][4]

  • Temperature Control: The viscosity of ionic liquids, including MPImI, is highly dependent on temperature. Increasing the operating temperature of the DSSC can decrease the electrolyte viscosity.[9][10][11]

  • Chemical Modification of the Cation: Synthesizing imidazolium-based cations with modified alkyl chains, such as introducing double bonds, can disrupt molecular packing and lead to lower viscosity.[1][4]

Q3: Can additives be used to reduce the viscosity of MPImI electrolytes?

While some additives are used in DSSC electrolytes, their primary role is often to improve other performance parameters like open-circuit voltage (Voc) or to suppress charge recombination, rather than directly reducing viscosity. For instance, additives like 4-tert-butylpyridine (B128874) (TBP) and N-methylbenzimidazole (NMBI) are commonly used to enhance Voc.[12] The primary methods for viscosity reduction remain the addition of co-solvents or other low-viscosity ionic liquids.

Troubleshooting Guides

Problem 1: Low Short-Circuit Current (Jsc) and Power Conversion Efficiency (η) in DSSCs with MPImI Electrolyte.

Possible Cause: High electrolyte viscosity limiting mass transport of the I⁻/I₃⁻ redox shuttle.

Troubleshooting Steps:

  • Verify Electrolyte Composition: Ensure the correct formulation of the MPImI electrolyte. Contaminants or incorrect concentrations of components can affect viscosity.

  • Introduce a Low-Viscosity Co-solvent:

    • Method: Prepare a binary mixture of the MPImI electrolyte with a low-viscosity organic solvent. Acetonitrile is a common choice, often used in an 85:15 volume ratio with another nitrile-based solvent to balance viscosity reduction and volatility.[3]

    • Experimental Protocol: See "Protocol 1: Preparation of a Binary Solvent Electrolyte" below.

  • Create a Binary Ionic Liquid Mixture:

  • Evaluate the Effect of Temperature:

    • Method: Characterize the performance of your DSSC at slightly elevated temperatures (e.g., 30-50 °C) to observe if performance improves due to viscosity reduction. Note that long-term stability may be affected.

Logical Workflow for Troubleshooting Low Jsc and η

Troubleshooting_Low_Jsc start Low Jsc and η Observed check_composition Verify Electrolyte Composition start->check_composition add_cosolvent Introduce Low-Viscosity Co-solvent (e.g., ACN) check_composition->add_cosolvent Composition Correct mix_il Create Binary Ionic Liquid Mixture check_composition->mix_il Composition Correct test_temp Evaluate Temperature Effect check_composition->test_temp Composition Correct measure_performance Re-measure DSSC Performance add_cosolvent->measure_performance mix_il->measure_performance test_temp->measure_performance end_good Performance Improved measure_performance->end_good Successful end_bad Issue Persists: Consider Other Factors (e.g., Dye, TiO2 film) measure_performance->end_bad Unsuccessful

Troubleshooting workflow for low Jsc and efficiency.
Problem 2: Poor Electrolyte Penetration into the Mesoporous TiO₂ Film.

Possible Cause: The high viscosity of the pure MPImI electrolyte prevents complete infiltration into the pores of the titanium dioxide layer.

Troubleshooting Steps:

  • Reduce Viscosity with Co-solvents: As in the previous troubleshooting guide, the addition of a low-viscosity solvent like acetonitrile will significantly improve the wetting and penetration of the electrolyte into the TiO₂ pores.

  • Vacuum Backfilling:

    • Method: Use a vacuum backfilling technique to facilitate the infiltration of the viscous electrolyte. This method involves placing the sealed cell in a vacuum chamber to remove trapped air from the pores, then introducing the electrolyte.

    • Experimental Protocol: See "Protocol 3: Vacuum Backfilling of Electrolyte" below.

  • Increase Infiltration Time: Allow for a longer duration for the electrolyte to penetrate the TiO₂ film, especially when using a purely ionic liquid-based electrolyte. This could range from several hours to overnight in a controlled environment.

Experimental Workflow for Electrolyte Infiltration

Electrolyte_Infiltration start Assembled DSSC (unfilled) prepare_electrolyte Prepare Low-Viscosity Electrolyte Mixture start->prepare_electrolyte vacuum_backfill Vacuum Backfilling prepare_electrolyte->vacuum_backfill Option 1 extended_time Extended Infiltration Time prepare_electrolyte->extended_time Option 2 seal_cell Seal the DSSC vacuum_backfill->seal_cell extended_time->seal_cell final_cell Completed DSSC seal_cell->final_cell

Workflow for improved electrolyte infiltration.

Data Presentation

Table 1: Effect of Co-solvents on the Viscosity of Imidazolium-based Ionic Liquid Electrolytes

Ionic LiquidCo-solventIL:Co-solvent RatioResulting Viscosity (mPa·s)Reference
1-hexyl-3-methylimidazolium iodide (HMImI)1-ethyl-3-methylimidazolium triflate (EMImTf)Not specifiedReduced[4]
1-propyl-3-methylimidazolium iodide (PMII)1-butyl-3-methylimidazolium thiocyanate (B1210189) (BMISCN)Not specifiedReduced from 336 mPa·s (pure PMII)[4][8]
Imidazolium-based ILsAcetonitrile (ACN)VariousSignificantly Reduced (ACN viscosity is ~0.34 mPa·s at 25°C)[8]

Table 2: Viscosity of Various Imidazolium-based Ionic Liquids

Ionic LiquidViscosity (mPa·s) at Room Temp.Reference
1-propyl-3-methylimidazolium iodide (PMII)336[4][8]
1-(3-butenyl)-3-methyl imidazolium (B1220033) iodide (BeMII)80[1][4]
1-(3-hexenyl)-3-methyl imidazolium iodide (HeMII)104[1][4]
1-ethyl-3-methylimidazolium dicyanamide (EMIDCA)21[1]
1-butyl-3-methylimidazolium thiocyanate (BMISCN)56[4][8]

Experimental Protocols

Protocol 1: Preparation of a Binary Solvent Electrolyte

  • Materials: this compound (MPImI), Lithium iodide (LiI), Iodine (I₂), 4-tert-butylpyridine (TBP), Acetonitrile (ACN), Valeronitrile (VN).

  • Procedure: a. Prepare the ionic liquid component of the electrolyte by dissolving 0.6 M MPImI, 0.1 M LiI, 0.05 M I₂, and 0.5 M TBP in a suitable container. b. Prepare the binary solvent by mixing acetonitrile and valeronitrile in an 85:15 volume ratio. c. Add the binary solvent to the ionic liquid component. The final concentration of the components should be maintained. d. Stir the mixture in a dark, inert environment until all components are fully dissolved.

Protocol 2: Formulation of a Binary Ionic Liquid Electrolyte

  • Materials: this compound (MPImI), 1-ethyl-3-methylimidazolium dicyanamide (EMImDCA), Iodine (I₂), and other necessary additives.

  • Procedure: a. In a glovebox or under an inert atmosphere, mix MPImI and EMImDCA in a desired molar or volume ratio (e.g., 1:1). b. To this binary ionic liquid mixture, add the redox couple components, such as 0.1 M I₂. c. Add any other performance-enhancing additives. d. Stir the mixture thoroughly until a homogeneous solution is obtained.

Protocol 3: Vacuum Backfilling of Electrolyte

  • Equipment: Assembled DSSC with a filling port, vacuum chamber, vacuum pump, electrolyte solution.

  • Procedure: a. Place the assembled DSSC inside the vacuum chamber. b. Evacuate the chamber to a pressure of approximately 10⁻² to 10⁻³ mbar to remove air and moisture from the TiO₂ pores. c. While under vacuum, introduce the electrolyte solution to the filling port of the DSSC. The pressure difference will drive the electrolyte into the mesoporous structure. d. Once the electrolyte has filled the cell, slowly release the vacuum. e. Seal the filling port of the DSSC using a suitable sealant (e.g., Surlyn).

References

enhancing the ionic conductivity of 1-Methyl-3-propylimidazolium iodide electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methyl-3-propylimidazolium iodide (MPImI) electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPImI)? A1: this compound, often abbreviated as MPImI or PMII, is a type of room-temperature ionic liquid (RTIL).[1][2][3] It is composed of a 1-methyl-3-propylimidazolium cation and an iodide anion.[3][4] Due to its properties, such as negligible vapor pressure, high thermal stability, and ionic conductivity, it is frequently used as an electrolyte component, particularly in dye-sensitized solar cells (DSSCs).[1][5]

Q2: What is the primary factor limiting the ionic conductivity of pure MPImI? A2: A primary limiting factor for the ionic conductivity of MPImI is its relatively high viscosity.[6] High viscosity impedes the movement and diffusion of ions, which leads to lower ionic conductivity.[1][7] Strategies to enhance conductivity often focus on reducing the electrolyte's overall viscosity.[6]

Q3: How does temperature affect the ionic conductivity of MPImI electrolytes? A3: Temperature has a significant impact on ionic conductivity. Increasing the temperature of the electrolyte will generally increase its ionic conductivity.[8][9][10] This is because higher temperatures reduce the electrolyte's viscosity and increase ion mobility.[9][11] The relationship between temperature and conductivity for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[11][12][13]

Q4: Why is iodine (I₂) often added to MPImI electrolytes? A4: In applications like dye-sensitized solar cells, iodine is added to an iodide-based ionic liquid like MPImI to form the iodide/triiodide (I⁻/I₃⁻) redox couple.[1] This redox pair is essential for regenerating the dye after it injects an electron.[1] The formation of the triiodide anion (I₃⁻) from the iodide anion (I⁻) can also alter the electrolyte's physical properties, often leading to a decrease in viscosity and an increase in ionic conductivity.[1][7]

Q5: Can MPImI be used in solid-state or quasi-solid-state devices? A5: Yes, MPImI is frequently incorporated into polymer matrices to create quasi-solid-state or gel polymer electrolytes (GPEs).[5][14] It can act as a plasticizer, increasing the amorphousness of the polymer and enhancing the segmental motion of the polymer chains, which facilitates ion transport.[5] Adding MPImI to a polymer electrolyte system can significantly enhance its ionic conductivity.[15][16]

Troubleshooting Guide

Problem: Measured Ionic Conductivity is Lower Than Expected

This is a common issue that can arise from several factors related to electrolyte preparation, composition, and measurement technique.

Potential Cause 1: High Viscosity of the Electrolyte

  • Solution: The high viscosity of pure MPImI can be lowered by creating binary mixtures with less viscous ionic liquids or by adding low-viscosity organic solvents like acetonitrile (B52724).[6][17] This reduces the resistance to ion movement. However, be aware that adding volatile organic solvents will increase the vapor pressure of the electrolyte.[1]

Potential Cause 2: Presence of Impurities

  • Solution: Impurities such as water, residual solvents from synthesis, or other halides (e.g., chloride) can significantly impact ionic conductivity.[18] Ensure the MPImI is of high purity (≥98%).[2][4] If you synthesized the ionic liquid, consider purification steps like freeze-drying to remove water or performing an anion exchange to ensure purity.[19] Characterization using NMR or FTIR spectroscopy can help confirm the structure and absence of impurities.[18][20]

Potential Cause 3: Sub-optimal Concentration in a Polymer Electrolyte

  • Solution: When adding MPImI to a polymer electrolyte, there is an optimal concentration for maximum conductivity. For example, in one study with a P(MMA-co-EMA)-NaI system, conductivity increased up to 6 wt% of MPImI and then decreased.[15][21] This decrease at higher concentrations is often attributed to the formation of ion pairs, which reduces the number of mobile charge carriers.[15] It is crucial to experimentally determine the optimal concentration for your specific polymer system.

Potential Cause 4: Inaccurate Measurement Technique

  • Solution: Ensure your ionic conductivity measurement setup is correctly calibrated and configured. Electrochemical Impedance Spectroscopy (EIS) is the standard method.[22] Use a conductivity cell with platinum electrodes and calibrate it with certified conductivity standards to determine the precise cell constant.[22][23] Measurements should be taken at a stable, controlled temperature.[24]

Potential Cause 5: Low Operating Temperature

  • Solution: As ionic conductivity is strongly dependent on temperature, conducting experiments at a higher temperature can enhance conductivity.[9][13] If your application allows, increasing the operating temperature can be a straightforward way to improve performance.

Data & Experimental Protocols

Data Presentation

Table 1: Effect of MPImI Concentration on Ionic Conductivity in a PEO-based Solid Polymer Electrolyte (Data derived from a study on PEO:PMII systems)

Composition (wt% MPImI)Ether Oxygen to PMII ratio (EO/PMI⁺)Ionic Conductivity (σ) at 25°C (S cm⁻¹)
10441.25 x 10⁻⁵
5092.13 x 10⁻⁵
10044.56 x 10⁻⁵
20023.29 x 10⁻⁴

Note: This data is illustrative of the trend that increasing MPImI concentration enhances conductivity in this specific polymer system.[16]

Table 2: Comparison of Ionic Conductivity and Viscosity in Iodide vs. Triiodide Imidazolium (B1220033) ILs (Data highlights the effect of forming the triiodide anion)

Ionic LiquidViscosity (mPa·s)Ionic Conductivity (S/m)
1-propyl-3-methylimidazolium iodide ([PMIM][I])High0.169
1-propyl-3-methylimidazolium triiodide ([PMIM][I₃])LowHigh

Note: The formation of the triiodide anion drastically alters transport properties, leading to lower viscosity and higher ionic conductivity.[1][7]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-propylimidazolium Triiodide ([PMIM][I₃]) from [PMIM][I]

This protocol describes the conversion of the iodide ionic liquid to a triiodide version, which typically exhibits higher conductivity.[1]

  • Dissolution: Dissolve 0.05 mol of this compound ([PMIM][I]) in 20 mL of pale-yellow acetonitrile in a round-bottom flask.

  • Addition of Iodine: Add 0.05 mol of solid iodine to the solution. The mixture will turn a dark brown color.

  • Reaction: Stir the resulting mixture at room temperature under inert conditions (e.g., nitrogen or argon atmosphere) for 48 hours.

  • Extraction: Subject the resulting thick brown liquid to extraction using cyclohexane (B81311) and methanol (B129727) to separate the product.

  • Solvent Removal: Concentrate the extract layer using a rotary evaporator under reduced pressure for 16 hours to remove the solvent and obtain the pure triiodide ionic liquid.

Protocol 2: Measurement of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

This is a generalized protocol for measuring the ionic conductivity of a liquid electrolyte.[22]

  • Cell Preparation: Use a two-electrode conductivity cell, typically with parallel platinum wire or plate electrodes.[22][23]

  • Calibration: Before measuring the sample, determine the cell constant (K). This is done by measuring the resistance (R) of several certified standard solutions with known conductivity (σ_std). The cell constant is calculated as K = σ_std * R. Use the average K value from multiple standards for accuracy.[22]

  • Sample Loading: Fill the conductivity cell with the MPImI electrolyte, ensuring the electrodes are fully submerged and there are no air bubbles.

  • Temperature Control: Place the cell in a temperature-controlled environment (e.g., a thermal bath) and allow it to stabilize at the desired measurement temperature.[24]

  • EIS Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: Plot the impedance data on a Nyquist plot (Z' vs. -Z''). The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

  • Conductivity Calculation: Calculate the ionic conductivity (σ) of the electrolyte using the measured resistance (R) and the predetermined cell constant (K) with the formula: σ = K / R .[22]

Visualizations

Logical Workflow for Troubleshooting Low Ionic Conductivity

TroubleshootingWorkflow start Start: Low Ionic Conductivity Measured check_purity Verify Purity of MPImI (>98%, free of water/solvents) start->check_purity check_viscosity Assess Electrolyte Viscosity check_purity->check_viscosity Purity OK purify Action: Purify IL or Use Higher Grade Source check_purity->purify Impure check_concentration Is MPImI an additive in a polymer electrolyte? check_viscosity->check_concentration Viscosity OK reduce_viscosity Action: Create Binary Mixture or Add Low-Viscosity Solvent check_viscosity->reduce_viscosity Too High check_temp Review Operating Temperature check_concentration->check_temp No optimize_conc Action: Titrate Concentration to Find Optimum check_concentration->optimize_conc Yes check_measurement Validate Measurement Technique (EIS) check_temp->check_measurement Temp OK increase_temp Action: Increase Operating Temperature (if possible) check_temp->increase_temp Too Low recalibrate Action: Recalibrate Cell with Standards check_measurement->recalibrate Inaccurate end_node End: Conductivity Enhanced check_measurement->end_node Setup OK purify->check_purity reduce_viscosity->end_node optimize_conc->end_node increase_temp->end_node recalibrate->start Remeasure

A troubleshooting workflow for diagnosing and resolving low ionic conductivity.

Factors Influencing Ionic Conductivity

Factors conductivity Ionic Conductivity (σ) ion_mobility Ion Mobility conductivity->ion_mobility proportional to charge_carriers Charge Carrier Concentration conductivity->charge_carriers proportional to viscosity Viscosity (η) temperature Temperature viscosity->temperature composition Composition (Additives, Solvents) viscosity->composition ion_mobility->viscosity inversely related ion_mobility->temperature purity Purity (Water, etc.) charge_carriers->purity ion_pairing Ion Pairing/ Aggregation charge_carriers->ion_pairing reduced by ion_pairing->composition

Key factors that positively (green) and negatively (red) affect ionic conductivity.

References

Technical Support Center: Enhancing Long-Term Stability of Dye-Sensitized Solar Cells with 1-Methyl-3-propylimidazolium Iodide (MPII)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1-Methyl-3-propylimidazolium iodide (MPII) in dye-sensitized solar cells (DSSCs). This resource is designed for researchers, scientists, and professionals in drug development who are working to improve the long-term stability and performance of DSSCs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of DSSCs utilizing MPII-based electrolytes.

Issue Potential Cause Troubleshooting Steps
Low Open-Circuit Voltage (Voc) 1. Recombination of electrons: Electrons in the TiO₂ conduction band recombine with the I₃⁻ ions in the electrolyte.[1][2] 2. Inadequate dye coverage: Poor dye adsorption on the TiO₂ surface can lead to increased recombination. 3. Contamination in the electrolyte: Impurities can introduce alternative redox pathways.1. Add 4-tert-butylpyridine (B128874) (TBP) or N-methylbenzimidazole (NMBI) to the electrolyte: These additives adsorb onto the TiO₂ surface, creating a barrier that suppresses recombination.[1][2][3] A typical concentration is 0.5 M.[4] 2. Optimize dye loading: Ensure the TiO₂ film is fully immersed in the dye solution for a sufficient duration (e.g., 18-20 hours for N719 dye).[4] 3. Use high-purity MPII and other electrolyte components: Ensure all chemicals are of high purity to avoid unwanted side reactions.
Low Short-Circuit Current Density (Jsc) 1. Poor light harvesting: Insufficient dye loading or use of a dye with a low absorption coefficient. 2. Mass transport limitations: High viscosity of the MPII-based electrolyte can limit the diffusion of the redox couple (I⁻/I₃⁻).[5] 3. Poor contact between layers: Inadequate contact between the photoanode, electrolyte, and counter electrode can hinder charge transport.1. Select a dye with a high molar extinction coefficient. 2. Co-solvents: Introduce a low-viscosity solvent like acetonitrile (B52724) or propylene (B89431) carbonate to the MPII electrolyte to reduce viscosity and improve ion diffusion.[6][7] 3. Optimize cell assembly: Ensure proper sealing and clamping of the cell to maintain good contact between all components.
Poor Fill Factor (FF) 1. High series resistance: This can be caused by the resistance of the conductive glass, the TiO₂ layer, or the electrolyte itself.[8] 2. High charge recombination rate. 1. Use high-quality FTO or ITO glass. 2. Optimize the thickness of the TiO₂ layer. 3. Add a conductivity-enhancing salt: The addition of salts like LiI or NaI can improve the ionic conductivity of the electrolyte.[9]
Rapid Degradation of Cell Performance 1. Electrolyte leakage: Improper sealing of the DSSC can lead to the leakage of the electrolyte over time.[10][11] 2. Dye desorption: The dye molecules can detach from the TiO₂ surface, especially at elevated temperatures.[10][12] 3. UV-induced degradation: UV radiation can degrade the dye and the electrolyte.[11][13] 4. Water contamination: Moisture can negatively impact the stability of the electrolyte and the dye-TiO₂ interface.[7]1. Use a robust sealant: Employ a high-quality sealant (e.g., Surlyn) and ensure proper sealing procedures. 2. Incorporate a co-adsorbent: Co-adsorbents can help to anchor the dye more strongly to the TiO₂ surface. 3. Use a UV-cut off filter: Place a UV filter in front of the light source during testing and operation. 4. Work in a dry environment: Assemble the cells in a glovebox or a dry room to minimize moisture contamination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (MPII) used to improve the long-term stability of DSSCs?

A1: MPII is an ionic liquid with very low vapor pressure, which significantly reduces the problem of electrolyte leakage and evaporation that is common with traditional organic solvent-based electrolytes like acetonitrile.[14][15] This non-volatile nature of MPII contributes to the enhanced long-term stability of the DSSC, especially under thermal stress.[11]

Q2: What is the main drawback of using pure MPII as an electrolyte?

A2: The primary drawback of using pure MPII is its relatively high viscosity compared to organic solvents.[5] This high viscosity can impede the diffusion of the iodide/triiodide (I⁻/I₃⁻) redox couple within the electrolyte, leading to mass transport limitations and potentially lower short-circuit current density (Jsc).[5]

Q3: How can the high viscosity of MPII be addressed?

A3: To mitigate the high viscosity of MPII, it is common practice to use it in combination with a low-viscosity co-solvent such as acetonitrile, propylene carbonate, or 3-methoxypropionitrile.[6][7] This creates a binary electrolyte system that balances the stability benefits of MPII with the favorable transport properties of the co-solvent.

Q4: What is the role of additives like 4-tert-butylpyridine (TBP) and guanidinium (B1211019) thiocyanate (B1210189) (GuSCN) in MPII-based electrolytes?

A4:

  • 4-tert-butylpyridine (TBP): TBP is a Lewis base that adsorbs onto the surface of the TiO₂ photoanode. This shifts the conduction band edge of the TiO₂ to a more negative potential, which increases the open-circuit voltage (Voc).[1][2][3] It also forms a blocking layer that reduces the recombination of photoinjected electrons with the I₃⁻ ions in the electrolyte.[1][3]

  • Guanidinium thiocyanate (GuSCN): GuSCN can also positively influence the Voc and has been shown to improve the overall power conversion efficiency.[2][9]

Q5: Can MPII be used in quasi-solid-state or gel polymer electrolytes?

A5: Yes, MPII is frequently incorporated into quasi-solid-state and gel polymer electrolytes to enhance their ionic conductivity and stability.[16] By combining MPII with a polymer matrix (e.g., PVDF-HFP or PEO) and other additives, it is possible to create a more robust, leak-proof electrolyte system.[7]

Data Presentation

The following tables summarize the performance of DSSCs with various MPII-based electrolyte compositions.

Table 1: Effect of Additives on DSSC Performance with MPII-based Electrolyte

Electrolyte CompositionVoc (V)Jsc (mA/cm²)FFEfficiency (%)Reference
0.8 M PMII, 0.02 M I₂, PC0.6111.20.654.45[1]
0.8 M PMII, 0.02 M I₂, PC + TBP0.7110.50.664.92[1]
0.8 M PMII, 0.02 M I₂, PC + TBP + GuNCS0.7312.10.655.75[1]
0.8 M PMII, 0.08 M I₂, PC0.5712.80.664.81[1]
0.8 M PMII, 0.08 M I₂, PC + NMBI0.6911.50.675.32[1]
0.8 M PMII, 0.08 M I₂, PC + NMBI + GuNCS0.7213.50.666.41[1]

Table 2: Long-Term Stability of DSSCs with Different Electrolytes

Electrolyte TypeInitial Efficiency (%)Efficiency after 1000h at 60°C (%)Stability (% of initial)Reference
Acetonitrile-basedHighSignificant dropLow[11]
Methoxypropionitrile-basedModerate~9% drop from initialHigh[11]
Ionic Liquid (MPII-based)Lower than ACN7.41 to 7.04~95%[11]

Experimental Protocols

Protocol 1: Preparation of a Standard MPII-based Liquid Electrolyte

This protocol describes the preparation of a commonly used MPII-based electrolyte containing TBP and LiI.

Materials:

  • This compound (MPII)

  • Lithium iodide (LiI)

  • Iodine (I₂)

  • 4-tert-butylpyridine (TBP)

  • Acetonitrile (ACN) and Valeronitrile (B87234) (VN) (3:1 v/v)

Procedure:

  • In a light-protected vial, dissolve 0.6 M MPII, 0.05 M I₂, 0.1 M LiI, and 0.5 M TBP in a solvent mixture of acetonitrile and valeronitrile (volume ratio of 3:1).

  • Stir the solution at room temperature in the dark until all components are fully dissolved.

  • Store the electrolyte solution in a sealed, dark container to prevent degradation.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the general steps for fabricating a DSSC for testing with an MPII-based electrolyte.

Materials and Equipment:

  • FTO-coated glass substrates

  • TiO₂ paste

  • Dye solution (e.g., N719)

  • Platinum-coated counter electrode

  • MPII-based electrolyte

  • Sealant (e.g., Surlyn)

  • Screen printer or doctor blade

  • Furnace

  • Hot plate

  • Clips

Procedure:

  • Photoanode Preparation: a. Clean the FTO glass substrates thoroughly. b. Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor blade. c. Sinter the TiO₂-coated FTO glass in a furnace at a high temperature (e.g., 500°C) to create a mesoporous structure. d. After cooling, immerse the TiO₂ photoanode in a dye solution (e.g., 0.3 mM N719 in ethanol) for 18-24 hours at room temperature.[4] e. Rinse the dye-sensitized photoanode with ethanol (B145695) to remove any excess dye and dry it.

  • Cell Assembly: a. Place a sealant frame on the dye-sensitized photoanode. b. Place the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode. c. Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection. d. Inject the MPII-based electrolyte into the cell through the opening. e. Seal the opening completely. f. Use clips to hold the cell together firmly during testing.

Mandatory Visualizations

DSSC_Workflow cluster_photoanode Photoanode cluster_electrolyte Electrolyte (MPII based) cluster_counter_electrode Counter Electrode Sunlight Sunlight Dye_Excitation 1. Dye Excitation Sunlight->Dye_Excitation Electron_Injection 2. Electron Injection into TiO2 Dye_Excitation->Electron_Injection Dye_Oxidation Dye+ Dye_Excitation->Dye_Oxidation External_Circuit 4. External Circuit Electron_Injection->External_Circuit e- Dye_Regeneration 3. Dye Regeneration Dye_Oxidation->Dye_Regeneration Iodide_Oxidation I- -> I3- Dye_Regeneration->Iodide_Oxidation Iodide_Regeneration 5. Iodide Regeneration Iodide_Oxidation->Iodide_Regeneration I3- diffusion Electron_Return e- Electron_Return->Iodide_Regeneration External_Circuit->Electron_Return

Caption: Workflow of a Dye-Sensitized Solar Cell with MPII-based electrolyte.

Degradation_Pathways cluster_environmental Environmental cluster_internal Internal Degradation_Factors Degradation Factors UV_Radiation UV Radiation Degradation_Factors->UV_Radiation High_Temperature High Temperature Degradation_Factors->High_Temperature Moisture Moisture Degradation_Factors->Moisture Electrolyte_Leakage Electrolyte Leakage Degradation_Factors->Electrolyte_Leakage Dye_Desorption Dye Desorption Degradation_Factors->Dye_Desorption Component_Corrosion Component Corrosion Degradation_Factors->Component_Corrosion Dye_Degradation Dye_Degradation UV_Radiation->Dye_Degradation causes High_Temperature->Dye_Desorption accelerates Electrolyte_Degradation Electrolyte_Degradation High_Temperature->Electrolyte_Degradation causes Interface_Degradation Interface_Degradation Moisture->Interface_Degradation causes Performance_Loss Performance_Loss Electrolyte_Leakage->Performance_Loss leads to Dye_Desorption->Performance_Loss leads to Component_Corrosion->Performance_Loss leads to

Caption: Major degradation pathways in Dye-Sensitized Solar Cells.

Troubleshooting_Logic Start Start Low_Performance Low Performance (Voc, Jsc, FF) Start->Low_Performance Check_Voc Is Voc low? Low_Performance->Check_Voc Check_Jsc Is Jsc low? Check_Voc->Check_Jsc No Add_TBP_NMBI Add TBP/NMBI to reduce recombination Check_Voc->Add_TBP_NMBI Yes Check_FF Is FF low? Check_Jsc->Check_FF No Reduce_Viscosity Use co-solvent to reduce electrolyte viscosity Check_Jsc->Reduce_Viscosity Yes Check_Series_Resistance Check series resistance (FTO, TiO2) Check_FF->Check_Series_Resistance Yes End End Check_FF->End No Add_TBP_NMBI->Check_Jsc Optimize_Dye_Loading Optimize dye loading Improve_Contacts Improve layer contacts Reduce_Viscosity->Improve_Contacts Improve_Contacts->Check_FF Enhance_Conductivity Add conductivity- enhancing salts Check_Series_Resistance->Enhance_Conductivity Enhance_Conductivity->End

Caption: A logical workflow for troubleshooting common DSSC performance issues.

References

effect of additives on the performance of 1-Methyl-3-propylimidazolium iodide electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-3-propylimidazolium iodide (MPII) electrolytes and their additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (MPII) in an electrolyte solution?

A1: this compound (MPII) is an ionic liquid that serves as a key component of the electrolyte in various electrochemical devices, most notably in dye-sensitized solar cells (DSSCs). Its primary functions are to act as a source of iodide ions (I⁻) for the regeneration of the oxidized dye and to facilitate charge transport between the photoanode and the counter electrode. Due to its low volatility and high thermal stability, it is a promising alternative to traditional volatile organic solvents.[1][2]

Q2: What are the most common additives used with MPII electrolytes and what are their general functions?

A2: The most effective and commonly used additives in MPII-based electrolytes for applications like dye-sensitized solar cells are:

  • 4-tert-butylpyridine (B128874) (TBP): This additive is primarily used to increase the open-circuit voltage (Voc) of the solar cell. It does this by adsorbing onto the semiconductor (e.g., TiO₂) surface, which shifts the conduction band edge to a more negative potential and suppresses the recombination of electrons with triiodide ions in the electrolyte.[3]

  • N-methylbenzimidazole (NMBI): Similar to TBP, NMBI is also added to improve the Voc. It functions by reducing the back reaction of electrons from the semiconductor to the electrolyte.[4]

  • Guanidinium Thiocyanate (B1210189) (GuNCS): This additive is known to enhance both the Voc and the short-circuit photocurrent (Jsc). GuNCS can passivate the semiconductor surface, reducing recombination, and also positively shift the semiconductor's conduction band, which can improve electron injection efficiency.[4][5][6]

Q3: Can these additives be used together?

A3: Yes, and in many cases, using these additives in combination can lead to synergistic effects that significantly improve device performance. For instance, the co-addition of NMBI and GuNCS has been shown to yield optimal open-circuit voltage and total conversion efficiency, primarily by more effectively retarding the recombination loss reaction at the semiconductor/electrolyte interface.[4]

Q4: What are the typical characterization techniques for MPII electrolytes with additives?

A4: The performance and properties of MPII electrolytes with additives are typically evaluated using a range of electrochemical and spectroscopic techniques, including:

  • Electrochemical Impedance Spectroscopy (EIS): To determine the ionic conductivity of the electrolyte and to study the charge transfer resistance at the electrode-electrolyte interfaces.[7]

  • Cyclic Voltammetry (CV): To investigate the electrochemical stability window of the electrolyte and the redox behavior of the iodide/triiodide couple.

  • Linear Sweep Voltammetry (LSV): To study the catalytic activity of the counter electrode.

  • Current-Voltage (J-V) Characteristics: To measure the key performance parameters of a solar cell, such as Voc, Jsc, fill factor (FF), and power conversion efficiency (η).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): To determine the quantum efficiency of the solar cell at different wavelengths.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To study the interactions between the components of the electrolyte.

Data Presentation: Effect of Additives on MPII Electrolyte Performance

The following tables summarize the quantitative effects of common additives on the performance of dye-sensitized solar cells using MPII-based electrolytes.

Table 1: Effect of 4-tert-butylpyridine (TBP) Concentration on DSSC Performance

TBP Concentration (M)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
0.00.61512.500.675.15
0.10.68015.850.697.44
0.30.70516.900.708.35
0.50.70917.220.657.94
0.70.75016.500.637.79

Note: Data synthesized from multiple sources for illustrative purposes.

Table 2: Effect of N-methylbenzimidazole (NMBI) and Guanidinium Thiocyanate (GuNCS) on DSSC Performance

Additive(s)Voc (V)Jsc (mA/cm²)Fill Factor (FF)Efficiency (η) (%)
None0.4813.20.442.79
0.5 M NMBI0.7011.30.564.43
0.1 M GuNCS0.6514.50.625.85
0.5 M NMBI + 0.1 M GuNCS0.7215.80.687.74

Note: Data synthesized from multiple sources to demonstrate individual and synergistic effects.[4][8]

Experimental Protocols

Synthesis of this compound (MPII)

This protocol describes a general method for the synthesis of MPII.

Materials:

Procedure:

  • Place equimolar amounts of 1-methylimidazole and 1-iodopropane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Flush the system with nitrogen gas to create an inert atmosphere.

  • Heat the mixture at a controlled temperature (e.g., 60-70 °C) with constant stirring for 24-48 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, a viscous liquid (MPII) will be formed.

  • Cool the product to room temperature.

  • Wash the resulting ionic liquid several times with ethyl acetate to remove any unreacted starting materials.

  • Remove the residual ethyl acetate under vacuum to obtain the purified this compound.

Preparation of MPII Electrolyte with Additives

Materials:

  • This compound (MPII)

  • Iodine (I₂)

  • 4-tert-butylpyridine (TBP)

  • N-methylbenzimidazole (NMBI)

  • Guanidinium thiocyanate (GuNCS)

  • Acetonitrile (B52724) or other suitable solvent (optional, for viscosity reduction)

  • Magnetic stirrer

Procedure:

  • In a light-protected vial, dissolve a specific concentration of MPII in the chosen solvent (if any).

  • Add a specific molar concentration of iodine (e.g., 0.05 M) to the MPII solution and stir until it is completely dissolved. This forms the I⁻/I₃⁻ redox couple.

  • Sequentially add the desired concentrations of the additives (TBP, NMBI, GuNCS) to the electrolyte solution.

  • Continue stirring the mixture in the dark until all components are fully dissolved and a homogeneous solution is obtained.

  • The electrolyte is now ready for injection into the electrochemical device.

Troubleshooting Guides

Issue 1: Low Open-Circuit Voltage (Voc)

Possible Cause Troubleshooting Step
High recombination rate at the semiconductor/electrolyte interface. Increase the concentration of TBP or NMBI in the electrolyte. These additives passivate the semiconductor surface and reduce electron recombination.[3][4]
Contamination of the electrolyte. Ensure high purity of all electrolyte components. Contaminants can introduce trap states that facilitate recombination.
Inadequate sealing of the device. Improper sealing can lead to solvent evaporation (if used) and contamination from the ambient atmosphere, affecting the Voc.

Issue 2: Low Short-Circuit Current Density (Jsc)

Possible Cause Troubleshooting Step
Mass transport limitations of the redox couple. The high viscosity of ionic liquids can hinder the diffusion of the iodide/triiodide species. Consider adding a low-viscosity solvent like acetonitrile or valeronitrile (B87234) to the MPII electrolyte.[9]
Poor light harvesting by the dye. Ensure proper dye loading on the semiconductor film. Incomplete dye coverage will result in lower photocurrent generation.
Inefficient electron injection from the dye to the semiconductor. Consider adding GuNCS, which can positively shift the conduction band of the semiconductor, potentially improving electron injection efficiency.[4][5]
High series resistance in the cell. Check the conductivity of the transparent conducting oxide (TCO) glass and ensure good electrical contact between all components of the cell.

Issue 3: Low Fill Factor (FF)

Possible Cause Troubleshooting Step
High series resistance. As with low Jsc, check all electrical contacts and the conductivity of the TCO.
High charge transfer resistance at the counter electrode. Ensure the catalytic layer (e.g., platinum) on the counter electrode is properly deposited and has high activity for the reduction of triiodide.
Non-ideal diode behavior. This can be caused by a combination of high recombination rates and high internal resistances. Address the potential causes for low Voc and low Jsc.

Issue 4: Inconsistent or Irreproducible Results

Possible Cause Troubleshooting Step
Moisture contamination. Imidazolium-based ionic liquids can be hygroscopic. Handle and store MPII and the prepared electrolyte in a dry environment (e.g., a glovebox) to prevent moisture absorption, which can degrade performance.[10]
Variations in electrolyte composition. Precisely control the concentration of all components, including the additives, as small variations can lead to significant changes in device performance.
Inconsistent device fabrication. Standardize the procedures for preparing the photoanode, dye sensitization, counter electrode preparation, and cell assembly to ensure reproducibility.

Mandatory Visualizations

Experimental_Workflow_MPII_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Reactant1 1-Methylimidazole Reaction Reaction in Round-Bottom Flask (60-70°C, 24-48h) Reactant1->Reaction Reactant2 1-Iodopropane Reactant2->Reaction Washing Wash with Ethyl Acetate Reaction->Washing Cool to RT Drying Dry under Vacuum Washing->Drying Product Purified MPII Drying->Product

Caption: Workflow for the synthesis of this compound (MPII).

Troubleshooting_Low_Efficiency Start Low Device Efficiency Check_Voc Is V_oc low? Start->Check_Voc Check_Jsc Is J_sc low? Check_Voc->Check_Jsc No High_Recombination High Recombination Check_Voc->High_Recombination Yes Check_FF Is Fill Factor low? Check_Jsc->Check_FF No Mass_Transport_Issues Mass Transport Limitation Check_Jsc->Mass_Transport_Issues Yes High_Series_Resistance High Series Resistance Check_FF->High_Series_Resistance Yes Poor_Catalysis Poor Counter Electrode Catalysis Check_FF->Poor_Catalysis Also check Add_TBP_NMBI Increase TBP/NMBI Concentration High_Recombination->Add_TBP_NMBI Add_Solvent Add Low-Viscosity Solvent Mass_Transport_Issues->Add_Solvent Check_Contacts Check Electrical Contacts and TCO Conductivity High_Series_Resistance->Check_Contacts Improve_CE Optimize Counter Electrode Poor_Catalysis->Improve_CE

References

Technical Support Center: Optimizing 1-Methyl-3-propylimidazolium Iodide in Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-Methyl-3-propylimidazolium iodide (MPImI) in electrolytes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (MPImI) in electrolytes?

A1: this compound (MPImI) is an ionic liquid (IL) commonly used as a component in electrolytes, particularly for dye-sensitized solar cells (DSSCs). Its primary functions are to act as a source of iodide ions (I⁻) for the redox shuttle (I⁻/I₃⁻), facilitate charge transport between the electrodes, and offer a non-volatile and thermally stable alternative to traditional organic solvents.[1][2][3]

Q2: What are the known issues associated with using MPImI-based electrolytes?

A2: While beneficial, MPImI-based electrolytes can present challenges. A significant issue is their relatively high viscosity compared to organic solvents, which can lead to mass transport limitations of the redox couple and lower ion mobility.[1][4] This can negatively impact the device's performance, especially at high illumination intensities.[4] Leakage of the liquid electrolyte from the cell assembly is another common problem that can decrease the photovoltaic performance over time.[2][4][5]

Q3: How does the concentration of MPImI affect the electrolyte's ionic conductivity?

A3: The concentration of MPImI has a direct impact on the ionic conductivity of the electrolyte. Generally, increasing the concentration of MPImI leads to an increase in the number of mobile ions, thus enhancing ionic conductivity.[6] However, beyond an optimal concentration, the conductivity may decrease. This is often attributed to the formation of ion pairs or aggregates, which reduces the number of free charge carriers.[6]

Q4: Can MPImI be used in solid-state or quasi-solid-state electrolytes?

A4: Yes, MPImI is frequently incorporated into quasi-solid-state electrolytes, such as gel polymer electrolytes (GPEs), to overcome the leakage issues of liquid electrolytes.[5][7][8] In these systems, MPImI can act as a plasticizer, reducing the crystallinity of the polymer matrix and enhancing the mobility of ions, which in turn improves the ionic conductivity.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of MPImI-based electrolytes.

Issue 1: Low Power Conversion Efficiency (PCE) in Dye-Sensitized Solar Cells (DSSCs)
  • Symptom: The fabricated DSSC exhibits a power conversion efficiency (η) significantly lower than expected.

  • Possible Causes & Solutions:

    • Sub-optimal MPImI Concentration: The concentration of MPImI may not be optimized. Too low of a concentration can result in insufficient iodide ions for efficient dye regeneration, while too high of a concentration can increase viscosity and recombination rates.[10]

      • Solution: Systematically vary the concentration of MPImI in the electrolyte to find the optimal balance for your specific system. Refer to the data tables below for reported optimal concentrations in similar systems.

    • High Viscosity: The high viscosity of the MPImI-based electrolyte can limit the diffusion of the triiodide (I₃⁻) ions, hindering the regeneration of the oxidized dye.[1][4]

      • Solution 1: Mix MPImI with a low-viscosity organic solvent like acetonitrile (B52724) or valeronitrile (B87234) to reduce the overall viscosity of the electrolyte.[4][11]

      • Solution 2: Consider using binary mixtures of ionic liquids to lower the viscosity.[12]

    • Electron Recombination: Undesirable reactions between electrons in the anode and the redox couple of the electrolyte can reduce the open-circuit voltage (Voc) of the cell.[2]

Issue 2: Poor Long-Term Stability and Performance Degradation
  • Symptom: The DSSC's performance (PCE, Jsc, Voc) degrades significantly over time.

  • Possible Causes & Solutions:

    • Electrolyte Leakage: For liquid electrolytes, leakage through the sealing of the cell is a major cause of performance degradation.[2][4][5]

      • Solution 1: Improve the sealing of the DSSC device using materials like Surlyn or Bynel.

      • Solution 2: Transition to a quasi-solid-state electrolyte by incorporating MPImI into a polymer matrix to prevent leakage.[5][7]

    • Volatility of Co-solvents: If using volatile organic solvents like acetonitrile in combination with MPImI, their evaporation over time can alter the electrolyte composition and degrade performance.[2]

Data Presentation: Performance of MPImI in DSSC Electrolytes

The following tables summarize quantitative data from various studies on the effect of MPImI concentration on the performance of dye-sensitized solar cells.

Table 1: Effect of MPImI Concentration in a Hexanoyl Chitosan/PVC-NaI Polymer Electrolyte

MPImI Conc. (wt.%)Jsc (mA cm⁻²)Voc (V)η (%)
0--< 4.55
810.340.744.55

Data extracted from a study by[5].

Table 2: Effect of MPImI Concentration in a P(MMA-co-EMA)-NaI Polymer Electrolyte

MPImI Conc. (wt.%)Ionic Conductivity (S cm⁻¹)η (%)
0< 10⁻⁵0.62
6Highest in study1.05
> 6Decreasing-

Data extracted from a study by[6].

Table 3: Performance of a DSSC with MPImI in a Gel Polymer Electrolyte

MPImI Conc. (wt.%)Ionic Conductivity (mS cm⁻¹)η (%)
103.999.35

Data extracted from a study by[13].

Experimental Protocols

Protocol 1: Preparation of a Liquid Electrolyte Containing MPImI

This protocol describes the preparation of a standard liquid electrolyte for DSSCs.

  • Materials:

    • This compound (MPImI)

    • Lithium iodide (LiI)

    • Iodine (I₂)

    • 4-tert-butylpyridine (4-TBP)

    • Acetonitrile or 3-methoxypropionitrile (MePN)

  • Procedure: a. In a clean, dry glass vial, dissolve a specific molar concentration of MPImI (e.g., 0.6 M to 1.0 M) in the chosen solvent (e.g., acetonitrile or MePN).[14][15] b. Add LiI to the solution (e.g., 0.1 M).[14] c. Add I₂ to the solution (e.g., 0.08 M to 0.12 M).[14] d. Finally, add 4-TBP to the mixture (e.g., 0.5 M).[14] e. Stir the solution at room temperature until all components are fully dissolved. The electrolyte is now ready for injection into the DSSC.

Protocol 2: Fabrication of a Quasi-Solid-State Electrolyte with MPImI

This protocol outlines the preparation of a gel polymer electrolyte (GPE) incorporating MPImI.

  • Materials:

    • Polymer host (e.g., PEO, PVC, P(MMA-co-EMA))[6][16]

    • Iodide salt (e.g., NaI, KI)[5][6]

    • This compound (MPImI)

    • Plasticizer/Solvent (e.g., ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC))

    • Iodine (I₂)

  • Procedure: a. Dissolve the polymer host and the iodide salt in a suitable solvent. b. Add the desired weight percentage of MPImI to the solution (e.g., 2-10 wt.%).[5][6] c. Add the plasticizers (EC and PC) and a small amount of I₂. d. Stir the mixture until a homogeneous solution is formed. e. Cast the solution onto a glass substrate and allow the solvent to evaporate to form a flexible GPE film.

Visualizations

Logical Workflow for Troubleshooting Low DSSC Efficiency

G start Low Power Conversion Efficiency (PCE) q1 Is the MPImI concentration optimized? start->q1 sol1 Vary MPImI concentration systematically. q1->sol1 No q2 Is the electrolyte viscosity too high? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate PCE sol1->end_node sol2 Add low-viscosity co-solvent or use binary IL mixtures. q2->sol2 Yes q3 Is electron recombination a significant issue? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Incorporate additives like 4-tert-butylpyridine (4-TBP). q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for low power conversion efficiency.

Experimental Workflow for DSSC Fabrication with MPImI Electrolyte

G cluster_electrode Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly & Testing anode Prepare TiO2 Anode dye Dye Sensitization anode->dye assembly Assemble Anode and Cathode dye->assembly cathode Prepare Pt Counter Electrode cathode->assembly prep_elec Prepare MPImI-based Electrolyte injection Inject Electrolyte prep_elec->injection assembly->injection sealing Seal the Cell injection->sealing testing Photovoltaic Testing sealing->testing

Caption: General workflow for fabricating a DSSC with an MPImI electrolyte.

References

Technical Support Center: Purification of 1-Methyl-3-propylimidazolium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthesized 1-Methyl-3-propylimidazolium iodide ([PMIm]I). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities include unreacted starting materials such as 1-methylimidazole (B24206) and 1-iodopropane, residual solvents used in the synthesis, and colored byproducts formed during the reaction. Halide impurities from the starting materials can also be present.

Q2: My synthesized this compound is deeply colored (dark yellow to brown). What causes this and how can I decolorize it?

A2: The coloration is often due to the presence of trace impurities and degradation byproducts. The most common method for decolorization is treatment with activated carbon.[1][2][3] This involves dissolving the ionic liquid in a suitable solvent, adding activated carbon, stirring the mixture, and then filtering to remove the carbon particles.

Q3: What is the most effective general method for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities. However, a combination of solvent extraction and treatment with activated carbon is often effective for removing both organic and colored impurities.[4][5] For achieving high purity, techniques like melt crystallization can be employed.[6]

Q4: How can I remove residual water from my purified this compound?

A4: Due to the hygroscopic nature of many ionic liquids, removing water is a critical step. This is typically achieved by drying under high vacuum at an elevated temperature (e.g., 60-80 °C) for an extended period (24-48 hours). Lyophilization (freeze-drying) can also be used if the ionic liquid is dissolved in water.

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: The purity of this compound can be assessed using various techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the assay.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. Karl Fischer titration is used to determine the water content.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem Possible Cause(s) Troubleshooting Steps
Persistent Color After Activated Carbon Treatment 1. Insufficient amount of activated carbon. 2. Inadequate contact time with activated carbon. 3. The type of activated carbon is not effective for the specific impurities.1. Increase the weight percentage of activated carbon (e.g., from 1-2% to 5% w/w). 2. Increase the stirring time (e.g., from 1-2 hours to 12-24 hours). 3. Try a different grade or type of activated carbon.
Low Yield After Solvent Extraction 1. The chosen extraction solvent has some miscibility with the ionic liquid phase. 2. Insufficient phase separation time. 3. Emulsion formation at the interface.1. Select a more non-polar organic solvent (e.g., diethyl ether, hexane) for extracting organic impurities.[4] 2. Allow for a longer separation time in the separatory funnel. 3. To break emulsions, try adding a small amount of a saturated brine solution or gently centrifuging the mixture.
Product is a Viscous Liquid Instead of a Solid at Room Temperature 1. Presence of impurities that depress the melting point. 2. Residual solvent. 3. High water content.1. Perform further purification steps like recrystallization or column chromatography. 2. Ensure all solvent is removed by drying under high vacuum. 3. Dry the sample rigorously under high vacuum at an elevated temperature. The reported melting point is around 17 °C.[8]
Cloudy Appearance of the Purified Ionic Liquid 1. Presence of finely suspended particles (e.g., activated carbon). 2. Water contamination.1. Filter the ionic liquid through a fine porosity filter (e.g., a 0.22 µm syringe filter). 2. Dry the ionic liquid under high vacuum as described above.

Experimental Protocols

Protocol 1: Purification by Solvent Extraction and Activated Carbon Treatment

This protocol is a general procedure for removing unreacted starting materials and colored impurities.

Materials:

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash it several times with diethyl ether or hexane to remove non-polar organic impurities.[4] Discard the organic layer.

  • Activated Carbon Treatment: Transfer the ionic liquid solution to a round-bottom flask. Add activated carbon (1-5% of the ionic liquid weight).

  • Stirring: Stir the mixture vigorously at room temperature for 2-24 hours. The duration depends on the level of coloration.

  • Filtration: Filter the mixture through a pad of Celite or a fine filter paper to remove the activated carbon. Repeat the filtration if necessary to ensure all carbon particles are removed.

  • Drying: Dry the filtered solution over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • High Vacuum Drying: Place the resulting ionic liquid under a high vacuum at an elevated temperature (e.g., 70°C) for at least 24 hours to remove any residual solvent and water.

Protocol 2: Recrystallization

For achieving higher purity, recrystallization can be employed if a suitable solvent system is found.

Materials:

  • Purified this compound from Protocol 1

  • A suitable solvent system (e.g., a mixture of a good solvent like ethanol (B145695) and an anti-solvent like ethyl acetate or diethyl ether)

  • Heating and cooling bath

Procedure:

  • Dissolution: Gently heat the ionic liquid in a minimal amount of the "good" solvent until it is fully dissolved.

  • Precipitation: Slowly add the "anti-solvent" dropwise while stirring until the solution becomes slightly cloudy.

  • Cooling: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under high vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_IL Crude this compound Solvent_Extraction Solvent Extraction (e.g., with Diethyl Ether) Crude_IL->Solvent_Extraction Remove organic impurities Activated_Carbon Activated Carbon Treatment Solvent_Extraction->Activated_Carbon Decolorize Filtration Filtration Activated_Carbon->Filtration Remove carbon Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Drying High Vacuum Drying Solvent_Removal->Drying Remove residual solvent/water Pure_IL Purified this compound Drying->Pure_IL Analysis Purity Check (HPLC, NMR, Karl Fischer) Pure_IL->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Synthesized Product Is_Colored Is it colored? Start->Is_Colored Is_Solid Is it solid at RT? Is_Colored->Is_Solid No Carbon_Treatment Activated Carbon Treatment Is_Colored->Carbon_Treatment Yes Purity_Check Check Purity (e.g., NMR) Is_Solid->Purity_Check Yes Dry Dry under High Vacuum Is_Solid->Dry No (likely has solvent/water) Final_Product Pure Product Purity_Check->Final_Product High Purity Recrystallize Recrystallize or Further Extraction Purity_Check->Recrystallize Low Purity Carbon_Treatment->Is_Solid Recrystallize->Is_Solid Dry->Is_Solid

Caption: Troubleshooting decision tree for purification of the ionic liquid.

References

Technical Support Center: Degradation of 1-Methyl-3-propylimidazolium Iodide in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-3-propylimidazolium iodide (PMII) in solar cell applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PMII) and why is it used in solar cells?

A1: this compound is an ionic liquid, which is a salt that is in a liquid state at or near room temperature. In the context of solar cells, particularly dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), PMII is often used as a component of the electrolyte. Its key functions include acting as a source of iodide ions (I⁻) for the redox shuttle (I⁻/I₃⁻) in DSSCs and improving the stability and performance of perovskite solar cells.[1][2][3][4][5] Its low volatility and high thermal stability make it an attractive alternative to traditional volatile organic solvents.[1]

Q2: What are the main degradation pathways for PMII in solar cells?

A2: The degradation of PMII in solar cells is primarily driven by thermal stress, photo-oxidation, and chemical interactions with other cell components. The main pathways include:

  • Thermal Degradation: At elevated temperatures, the imidazolium (B1220033) ring can undergo decomposition. This can involve the dealkylation of the propyl or methyl group.[6] The interaction between the imidazolium cation and the iodide anion can also lead to the formation of volatile species.

  • Photo-oxidative Degradation: Under illumination and in the presence of oxygen and moisture, reactive oxygen species can be generated, which can attack the imidazolium ring and the alkyl chains. In perovskite solar cells, light can induce the formation of iodine (I₂), which is a non-reversible degradation pathway.[7]

  • Chemical Degradation: PMII can react with other components in the solar cell. For instance, the iodide anion can interact with the perovskite material and the metal electrodes, potentially leading to the formation of metal iodides and the degradation of the perovskite layer.[7][8][9]

Q3: What are the likely degradation products of PMII?

A3: Based on studies of similar imidazolium-based ionic liquids, the degradation of PMII can lead to a variety of products, including:

  • Volatile Organic Compounds: Cleavage of the methyl and propyl side chains can result in the formation of methyl iodide and propyl iodide.

  • Oxidized Species: The imidazolium ring and alkyl chains can be oxidized to form various carbonyl and carboxyl-containing compounds.

  • Iodine (I₂): In perovskite solar cells, the oxidation of iodide (I⁻) to iodine (I₂) is a significant degradation product.[7][8]

  • Imidazole Derivatives: The core imidazolium ring may be modified through various reactions.

Q4: How does the degradation of PMII affect solar cell performance?

A4: The degradation of PMII can negatively impact solar cell performance in several ways:

  • Decreased Efficiency: The formation of degradation products can lead to a decrease in the power conversion efficiency (PCE) of the solar cell.

  • Reduced Short-Circuit Current (Jsc): Degradation of the electrolyte can hinder charge transport and increase recombination, leading to a lower Jsc.

  • Decreased Open-Circuit Voltage (Voc): Changes in the electrolyte composition and the formation of charge traps at interfaces due to degradation can lower the Voc.

  • Reduced Fill Factor (FF): An increase in series resistance and other degradation-related effects can lead to a lower fill factor.

  • Poor Long-Term Stability: The ongoing degradation of PMII will contribute to a shorter operational lifetime of the solar cell.

Troubleshooting Guide

Observed Problem Potential Cause Related to PMII Degradation Suggested Troubleshooting Steps
Rapid decrease in power conversion efficiency (PCE) under illumination. Photo-degradation of PMII, leading to the formation of charge traps and increased recombination.1. Characterize the UV-Vis absorption of the electrolyte: Look for changes in the absorption spectrum that may indicate the formation of new species. 2. Perform accelerated aging tests: Expose the device to controlled light and temperature stress to assess stability. 3. Analyze the electrolyte post-operation: Use techniques like HPLC-MS or NMR to identify degradation products.
Color change of the electrolyte (e.g., turning yellow/brown). Formation of iodine (I₂) or other colored degradation products.1. Visually inspect the cell: A color change is a strong indicator of chemical degradation. 2. UV-Vis Spectroscopy: Quantify the formation of I₃⁻ and I₂ by measuring the absorbance at characteristic wavelengths.
Corrosion of metal electrodes (e.g., silver, aluminum). Reaction of iodide or other degradation products with the metal contacts.1. Microscopic analysis: Use optical or scanning electron microscopy (SEM) to inspect the electrodes for signs of corrosion. 2. Elemental analysis: Employ techniques like Energy-Dispersive X-ray Spectroscopy (EDX) to identify the elemental composition of the corroded areas. 3. Consider alternative electrode materials: Gold or carbon-based electrodes are generally more resistant to iodide-induced corrosion.
Degradation of the perovskite layer (e.g., change in color from dark brown to yellow). Interaction of PMII or its degradation products with the perovskite crystal structure, leading to its decomposition into PbI₂.1. X-ray Diffraction (XRD): Analyze the perovskite film to detect the presence of PbI₂ peaks, which indicates degradation. 2. Photoluminescence (PL) Spectroscopy: Monitor changes in the PL spectrum, as degradation can lead to quenching or shifts in the emission peak.
Increased series resistance in the device. Formation of insulating degradation products at the interfaces or within the electrolyte.1. Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell to determine the series resistance and charge transfer resistance at different interfaces. 2. Analyze individual components: If possible, disassemble the cell and characterize the conductivity of the aged electrolyte and the interfaces.

Quantitative Data Summary

Currently, specific quantitative data on the degradation rates and product yields for this compound in solar cells is limited in publicly available literature. Researchers are encouraged to perform systematic stability studies to quantify these parameters under their specific experimental conditions. The following table provides a template for organizing such data.

Stress Condition Duration Parameter Measured Value Analytical Method Reference
85°C, Dark, Inert Atmosphere100 hours% Decrease in PMII ConcentrationData to be filled by researcherHPLCInternal Data
1 Sun Illumination, 60°C, Air50 hoursI₂ Concentration (M)Data to be filled by researcherUV-Vis SpectroscopyInternal Data
Continuous MPP Tracking200 hours% Decrease in PCEData to be filled by researcherJ-V CharacterizationInternal Data

Experimental Protocols

Protocol 1: Analysis of PMII Degradation Products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol outlines a general procedure for the extraction and analysis of PMII and its degradation products from a solar cell.

  • Sample Preparation:

    • Carefully disassemble the aged solar cell in a glovebox or inert atmosphere to prevent further degradation.

    • Extract the electrolyte by rinsing the internal components (e.g., perovskite layer, counter electrode) with a small, known volume of a suitable solvent (e.g., acetonitrile (B52724), methanol).

    • Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a dilution series of the extract for analysis.

  • HPLC-MS Analysis:

    • Column: A reversed-phase C18 column is a common starting point for separating ionic liquids and their degradation products.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape, is typically used.

    • Gradient Program: Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B) over a suitable time (e.g., 20-30 minutes) to elute compounds with a wide range of polarities.

    • Mass Spectrometry Detection: Use an electrospray ionization (ESI) source in positive ion mode to detect the PMII cation and its cationic degradation products. A full scan can be used for initial identification, followed by tandem MS (MS/MS) for structural elucidation of unknown peaks.

  • Data Analysis:

    • Identify the peak corresponding to the intact PMII cation based on its mass-to-charge ratio (m/z).

    • Search for peaks with m/z values corresponding to expected degradation products (e.g., oxidized forms, dealkylated forms).

    • Quantify the amount of PMII and its degradation products by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentration.

Visualizations

cluster_stress Stress Factors cluster_pmc PMII Cation cluster_anion Anion cluster_products Degradation Products Light Light (Photo-oxidation) PMII 1-Methyl-3-propyl- imidazolium Cation Light->PMII Ring/Chain Oxidation Iodide Iodide (I⁻) Light->Iodide Oxidation Heat Heat (Thermal Stress) Heat->PMII Dealkylation Heat->Iodide Moisture Moisture/Oxygen Moisture->PMII VOCs Volatile Organics (e.g., Propyl Iodide) PMII->VOCs Oxidized Oxidized Imidazolium & Side Chains PMII->Oxidized Dealkylated Dealkylated Imidazolium PMII->Dealkylated Iodine Iodine (I₂) Iodide->Iodine

Caption: General degradation pathways of this compound under common solar cell stressors.

cluster_workflow Experimental Workflow for Degradation Analysis A Aged Solar Cell B Cell Disassembly (Inert Atmosphere) A->B C Electrolyte Extraction with Solvent B->C D Filtration (0.22 µm) C->D E Sample Dilution D->E F HPLC-MS Analysis E->F G Data Analysis: - Peak Identification - Structural Elucidation (MS/MS) - Quantification F->G

References

Technical Support Center: Overcoming Solubility Issues of 1-Methyl-3-propylimidazolium Iodide in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-3-propylimidazolium iodide (MPII) and polymer matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges and achieve stable, high-performance polymer-ionic liquid composites.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MPII) and why is it used with polymers?

A1: this compound, also known as PMII, is an ionic liquid (IL) that is liquid at or near room temperature.[1] It is composed of an organic imidazolium (B1220033) cation and an iodide anion.[2][3] MPII is often incorporated into polymer matrices to create polymer electrolytes with enhanced ionic conductivity.[4][5][6] These composites are particularly useful in applications like dye-sensitized solar cells (DSSCs) and other electrochemical devices.[4][7][8][9][10][11]

Q2: Which polymer matrices are commonly used with MPII?

A2: MPII has been successfully incorporated into various polymer matrices to form stable gel electrolytes. Commonly used polymers include:

  • Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP)[7][10]

  • Poly(ethylene oxide) (PEO)[4][5]

  • Poly(methyl methacrylate) (PMMA)

  • Poly(vinylpyrrolidone-co-vinyl acetate) (P[VP-co-VAc])[9]

  • Hexanoyl chitosan/poly(vinyl chloride) (PVC) blends[11]

The choice of polymer often depends on the desired mechanical properties, electrochemical stability, and compatibility with the ionic liquid.

Q3: What are the main challenges in incorporating MPII into polymer matrices?

A3: The primary challenges include:

  • Solubility and Miscibility: Achieving a homogenous dispersion of MPII within the polymer matrix can be difficult, sometimes leading to phase separation over time.[12]

  • Viscosity: MPII can be highly viscous, which can make processing and film formation challenging.[8]

  • Mechanical Properties: High concentrations of ionic liquids can sometimes compromise the mechanical strength and thermal stability of the polymer composite.[13]

  • Crystallinity: The addition of MPII can disrupt the crystalline structure of the polymer matrix, which can affect its properties.[11]

Q4: How does the interaction between the polymer and MPII influence solubility?

A4: The solubility of polymers in ionic liquids is significantly influenced by hydrogen bonding.[14] Generally, acidic ionic liquids tend to dissolve basic polymers, and basic ionic liquids dissolve acidic polymers.[14] Understanding the hydrogen-bond acidity and basicity of both the polymer and the ionic liquid can help predict their miscibility.[14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of MPII-polymer composites.

Issue 1: Phase Separation or Poor Miscibility

Symptoms: The resulting polymer film or gel appears cloudy, contains visible droplets of ionic liquid, or separates into distinct layers over time.

Possible Causes & Solutions:

CauseSolution
Inherent Immiscibility Select a polymer with better chemical compatibility with MPII. Consider polymers with functional groups that can interact favorably with the imidazolium cation or iodide anion. As a general principle, acidic polymers tend to be more soluble in basic ionic liquids, and vice versa.[14]
Inappropriate Solvent Use a co-solvent that can dissolve both the polymer and MPII effectively during preparation. Common solvents for solution casting include tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF). Ensure complete dissolution of both components before casting.
High Ionic Liquid Concentration Reduce the weight percentage of MPII in the composite. High concentrations can lead to supersaturation and subsequent phase separation.[13]
Slow Solvent Evaporation Optimize the solvent evaporation rate during film casting. Slow evaporation can sometimes allow more time for phase separation to occur.
Issue 2: High Viscosity of the Polymer-IL Mixture

Symptoms: The solution is too thick to process, cast into a uniform film, or handle effectively.

Possible Causes & Solutions:

CauseSolution
High Viscosity of MPII Blend MPII with a less viscous ionic liquid. For example, binary mixtures of MPII with 1-alkyl-methylimidazolium tricyanomethanide have been shown to lower the overall viscosity.[8]
High Polymer Concentration Decrease the concentration of the polymer in the solvent to reduce the overall solution viscosity.
Processing Temperature Gently heat the mixture during processing (if the components are thermally stable) to decrease viscosity.
Issue 3: Poor Ionic Conductivity of the Composite

Symptoms: The final polymer electrolyte exhibits lower than expected ionic conductivity, limiting its performance in electrochemical applications.

Possible Causes & Solutions:

CauseSolution
Low MPII Concentration Increase the concentration of MPII, as it is the primary source of mobile ions. However, be mindful of the potential for decreased mechanical properties at very high loadings.[13]
Ion Aggregation At very high concentrations, ions may aggregate, which can reduce conductivity.[5] Optimize the MPII concentration to find the balance between ion availability and mobility.
Polymer Crystallinity The crystalline regions of a polymer can impede ion transport. The addition of MPII can help disrupt this crystallinity.[11] Consider using polymers that are more amorphous or adding plasticizers.
Inadequate Dispersion Poor dispersion of MPII can lead to isolated pockets of ionic liquid and discontinuous ion transport pathways. Improve mixing and consider using co-solvents or compatibilizers.

Experimental Protocols

Protocol 1: Preparation of a PVDF-HFP/MPII Polymer Gel Electrolyte via Solution Casting

This protocol describes a common method for preparing a quasi-solid-state electrolyte.

  • Dissolution of Polymer: Dissolve a known weight of poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) in a suitable solvent (e.g., a mixture of acetone (B3395972) and propylene (B89431) carbonate) in a sealed vial. Stir the mixture at a slightly elevated temperature (e.g., 40-50°C) until the polymer is completely dissolved.

  • Addition of MPII: To the homogenous polymer solution, add the desired weight percentage of this compound (MPII).

  • Homogenization: Continue stirring the mixture until the MPII is fully dissolved and the solution is clear and homogenous.

  • Film Casting: Pour the solution into a petri dish or onto a flat substrate.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood or a vacuum oven at a mild temperature.

  • Final Product: Once the solvent has completely evaporated, a flexible, free-standing polymer gel electrolyte film containing MPII will be formed.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Workflow for Phase Separation

start Start: Cloudy Film or Phase Separation Observed check_compatibility Is the polymer chemically compatible with MPII? start->check_compatibility check_solvent Was a suitable co-solvent used? check_compatibility->check_solvent Yes solution_polymer Action: Select a more compatible polymer. check_compatibility->solution_polymer No check_concentration Is the MPII concentration too high? check_solvent->check_concentration Yes solution_solvent Action: Use a co-solvent that dissolves both components. check_solvent->solution_solvent No solution_concentration Action: Reduce the weight percentage of MPII. check_concentration->solution_concentration Yes end End: Homogenous Composite Achieved check_concentration->end No solution_polymer->end solution_solvent->end solution_concentration->end

Caption: Troubleshooting workflow for addressing phase separation issues.

Diagram 2: General Workflow for Preparing Polymer-IL Composites

A 1. Select Polymer and Ionic Liquid B 2. Choose Preparation Method (e.g., Solution Casting) A->B C 3. Dissolve Polymer in Solvent B->C D 4. Add and Dissolve Ionic Liquid C->D E 5. Homogenize the Mixture D->E F 6. Cast or Form the Composite E->F G 7. Solvent Removal / Curing F->G H 8. Characterize the Composite G->H

Caption: General experimental workflow for composite preparation.

References

Technical Support Center: Optimizing DSSC Performance with 1-Methyl-3-propylimidazolium Iodide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize charge recombination in Dye-Sensitized Solar Cells (DSSCs) utilizing 1-Methyl-3-propylimidazolium iodide (MPII) based electrolytes.

Frequently Asked Questions (FAQs)

Q1: What is charge recombination in DSSCs and why is it a critical issue?

A1: Charge recombination is a major loss mechanism in DSSCs where the photo-injected electrons in the semiconductor's conduction band (e.g., TiO₂) return to either the oxidized dye molecules or the oxidized redox mediator (I₃⁻) in the electrolyte before being collected at the external circuit.[1][2][3] This process short-circuits the cell, reducing the overall power conversion efficiency (PCE) by lowering both the open-circuit voltage (V_oc_) and the short-circuit current density (J_sc_).[1][4]

Q2: How does this compound (MPII) help in minimizing charge recombination?

A2: this compound (MPII) is an ionic liquid that serves as a source of the iodide/triiodide (I⁻/I₃⁻) redox couple in the electrolyte.[5] Its primary role in minimizing charge recombination stems from its influence on the TiO₂ surface. The imidazolium (B1220033) cations can adsorb onto the TiO₂ surface, creating a blocking layer that hinders the approach of I₃⁻ ions to the semiconductor surface, thereby suppressing the recombination of electrons with the redox mediator.[6] Additionally, its non-volatile nature enhances the long-term stability of the DSSC by preventing electrolyte leakage and evaporation, which are common issues with traditional organic solvent-based electrolytes.[7][8][9]

Q3: What are the common charge recombination pathways in MPII-based DSSCs?

A3: The primary charge recombination pathways in MPII-based DSSCs are:

  • Recombination with the Oxidized Redox Mediator: Electrons in the TiO₂ conduction band recombine with triiodide (I₃⁻) ions in the electrolyte. This is often the dominant recombination pathway.[2][3]

  • Recombination with the Oxidized Dye: Electrons in the TiO₂ can recombine with the oxidized dye molecule before it is regenerated by the iodide ions. This process is generally slower than recombination with I₃⁻.[1]

Q4: How do additives in the MPII electrolyte help to reduce charge recombination?

A4: Additives play a crucial role in suppressing charge recombination and improving overall cell performance.[4][10][11]

  • 4-tert-butylpyridine (B128874) (TBP): TBP adsorbs onto the TiO₂ surface, causing a negative shift in the conduction band edge of the TiO₂.[4][11] This increases the energy barrier for recombination and consequently enhances the open-circuit voltage (V_oc_).[4]

  • N-methylbenzimidazole (NMBI): Similar to TBP, NMBI adsorbs on the TiO₂ surface, shifting the conduction band to more negative potentials and passivating surface recombination sites.[4]

  • Guanidinium thiocyanate (B1210189) (GuNCS): GuNCS can increase both V_oc_ and J_sc_.[4] It is believed to reduce charge recombination at the TiO₂/electrolyte interface and can also positively shift the TiO₂ conduction band, which can improve electron injection efficiency.[10][11]

Q5: What are the key techniques to characterize charge recombination in DSSCs?

A5: Several techniques are employed to study and quantify charge recombination in DSSCs:

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to determine the charge transfer resistance at the TiO₂/electrolyte interface (R_ct_), which is inversely proportional to the recombination rate.[12][13]

  • Current-Voltage (I-V) Measurements: The dark current characteristics of a DSSC can provide qualitative information about charge recombination. A lower dark current indicates a lower recombination rate.[13][14]

  • Transient Photovoltage and Photocurrent Decay Measurements: These techniques measure the decay of photovoltage or photocurrent after a light pulse is turned off, providing information about the electron lifetime (τ_n_), which is directly related to the recombination rate.[15]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Open-Circuit Voltage (V_oc_) High charge recombination rate at the TiO₂/electrolyte interface.1. Optimize Additive Concentrations: Increase the concentration of TBP or NMBI in the electrolyte to passivate the TiO₂ surface and shift the conduction band edge to a more negative potential.[4] 2. Introduce a Blocking Layer: Apply a compact TiO₂ blocking layer on the FTO glass before depositing the mesoporous TiO₂ layer to prevent recombination at the FTO/electrolyte interface.[3] 3. Increase TiO₂ Film Thickness: A thicker film can lead to a higher V_oc_ up to a certain point, but may negatively impact J_sc_.
Low Short-Circuit Current Density (J_sc_) 1. Inefficient electron injection from the dye to the TiO₂. 2. Mass transport limitations of the I⁻/I₃⁻ redox couple in the viscous MPII electrolyte.[2]1. Optimize Dye Loading: Ensure optimal dye adsorption on the TiO₂ surface. 2. Modify Electrolyte Viscosity: Add a low-viscosity organic solvent (e.g., acetonitrile (B52724), valeronitrile) to the MPII electrolyte to improve the diffusion of the redox species.[12][16] 3. Optimize TiO₂ Film Thickness: A thinner film can reduce the electron transport path and minimize recombination, potentially increasing J_sc_.[17]
Poor Fill Factor (FF) High series resistance within the cell. Significant charge recombination.1. Improve Electrode Contacts: Ensure good electrical contact between the photoanode, counter electrode, and the external circuit. 2. Optimize Counter Electrode: Use a counter electrode with high catalytic activity (e.g., platinized FTO) to ensure efficient regeneration of the redox mediator. 3. Reduce Electrolyte Viscosity: As with low J_sc_, reducing the viscosity of the MPII electrolyte can improve ionic conductivity and reduce mass transport limitations.[9][12]
Low Power Conversion Efficiency (PCE) A combination of low V_oc_, J_sc_, and/or FF.Address the individual issues of V_oc_, J_sc_, and FF as described above. A systematic optimization of all cell components (photoanode, dye, electrolyte, and counter electrode) is necessary.
Poor Long-Term Stability Electrolyte leakage or degradation. Dye desorption from the TiO₂ surface.1. Utilize Pure MPII or High-Boiling Point Solvents: The non-volatile nature of MPII enhances stability. Avoid volatile organic solvents for long-term applications.[8][18] 2. Proper Cell Sealing: Use appropriate sealing materials (e.g., Surlyn) to prevent electrolyte leakage and contamination. 3. Choose a Stable Dye: Select a dye with strong anchoring groups to the TiO₂ surface.

Experimental Protocols

Preparation of MPII-Based Electrolyte

A common electrolyte composition to minimize charge recombination is:

  • 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII) - a derivative of MPII

  • 0.1 M Lithium Iodide (LiI)

  • 0.05 M Iodine (I₂)

  • 0.5 M 4-tert-butylpyridine (TBP)

  • Solvent: Acetonitrile or a mixture of acetonitrile and valeronitrile (B87234) (e.g., 85:15 v/v)

Procedure:

  • In a glovebox or a dry environment, dissolve the DMPII, LiI, and I₂ in the chosen solvent.

  • Stir the solution until all components are fully dissolved.

  • Add TBP to the solution and continue stirring.

  • Store the electrolyte in a sealed, dark container to prevent degradation.

Fabrication of DSSC Assembly
  • Photoanode Preparation:

    • Clean FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326).

    • Deposit a compact TiO₂ blocking layer by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) followed by sintering at 450-500°C.

    • Screen-print a mesoporous TiO₂ paste onto the blocking layer and sinter at 450-500°C to create a porous film.

    • Immerse the cooled photoanode in a dye solution (e.g., N719 dye in ethanol) for 12-24 hours.

  • Counter Electrode Preparation:

    • Clean an FTO glass substrate.

    • Deposit a thin layer of a platinum catalyst, typically by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating at 400°C.

  • Cell Assembly:

    • Place a thin thermoplastic sealant (e.g., Surlyn) around the active area of the photoanode.

    • Place the counter electrode on top of the photoanode, offsetting the conductive sides for external contact.

    • Heat the assembly on a hot plate to seal the cell.

    • Introduce the MPII-based electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.

    • Seal the filling hole with a small piece of Surlyn and a coverslip.

Data Presentation

Table 1: Effect of Additives on Photovoltaic Parameters in MPII-based DSSCs

Electrolyte CompositionV_oc_ (V)J_sc_ (mA/cm²)FFPCE (%)
MPII + I₂/LiI0.6514.50.686.4
MPII + I₂/LiI + 0.5M TBP0.7214.20.697.1
MPII + I₂/LiI + 0.5M NMBI0.7114.30.686.9
MPII + I₂/LiI + 0.5M TBP + 0.1M GuNCS0.7415.00.707.8

Note: These are representative values and can vary based on specific experimental conditions.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters

ParameterDescriptionTypical Value for Optimized MPII-based DSSC
R_s_ Series Resistance< 10 Ω·cm²
R_ct_ Charge Transfer Resistance at TiO₂/Electrolyte Interface> 100 Ω·cm²
C_μ_ Chemical Capacitance of TiO₂10⁻⁴ - 10⁻³ F/cm²
τ_n_ Electron Lifetime (calculated from R_ct_ and C_μ_)> 10 ms

Visualizations

ChargeRecombinationPathways cluster_dssc DSSC Components cluster_processes Electron Transfer Processes TiO2 TiO₂ Conduction Band (e⁻) Recombination_Dye Recombination with Dye TiO2->Recombination_Dye Recombination_Electrolyte Recombination with Electrolyte (Dominant Loss Pathway) TiO2->Recombination_Electrolyte Collection Electron Collection (Desired Pathway) TiO2->Collection Dye_HOMO Oxidized Dye (D⁺) Electrolyte Oxidized Redox Mediator (I₃⁻) Recombination_Dye->Dye_HOMO Recombination_Electrolyte->Electrolyte External_Circuit External Circuit Collection->External_Circuit

Caption: Charge recombination pathways in a DSSC.

TroubleshootingWorkflow Start Low PCE in MPII-based DSSC Check_Voc Is V_oc_ low? Start->Check_Voc Check_Jsc Is J_sc_ low? Check_Voc->Check_Jsc No Troubleshoot_Voc High Recombination - Increase TBP/NMBI - Add blocking layer Check_Voc->Troubleshoot_Voc Yes Check_FF Is Fill Factor (FF) low? Check_Jsc->Check_FF No Troubleshoot_Jsc Mass Transport/Injection Issue - Reduce electrolyte viscosity - Optimize TiO₂ thickness Check_Jsc->Troubleshoot_Jsc Yes Troubleshoot_FF High Series Resistance - Check contacts - Optimize counter electrode Check_FF->Troubleshoot_FF Yes Re_evaluate Re-characterize Cell Check_FF->Re_evaluate No Troubleshoot_Voc->Re_evaluate Troubleshoot_Jsc->Re_evaluate Troubleshoot_FF->Re_evaluate End Optimized Performance Re_evaluate->End

Caption: Troubleshooting workflow for low efficiency DSSCs.

ExperimentalWorkflow cluster_anode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Filling A1 Clean FTO Substrate A2 Deposit TiO₂ Blocking Layer A1->A2 A3 Screen-print Mesoporous TiO₂ A2->A3 A4 Sinter at 450-500°C A3->A4 A5 Dye Sensitization A4->A5 B1 Assemble Electrodes with Sealant A5->B1 C1 Clean FTO Substrate C2 Deposit Platinum Catalyst C1->C2 C2->B1 B2 Inject MPII Electrolyte B1->B2 B3 Seal Filling Hole B2->B3 End End B3->End Characterization (I-V, EIS, etc.)

References

impact of humidity on the performance of 1-Methyl-3-propylimidazolium iodide based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of humidity on the performance of 1-Methyl-3-propylimidazolium iodide (MPII) based electrolytes. It is intended for researchers, scientists, and drug development professionals working with these materials, particularly in the context of applications like dye-sensitized solar cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of humidity on MPII-based electrolytes?

A1: Humidity, or the presence of water molecules, can significantly impact the physicochemical properties and performance of MPII-based electrolytes. The primary effects include a decrease in viscosity and a potential alteration of ionic conductivity. In devices like DSSCs, this can lead to changes in overall efficiency and long-term stability.

Q2: How does humidity affect the ionic conductivity of the electrolyte?

A2: The effect of humidity on ionic conductivity can be complex. Initially, a small amount of water can decrease the viscosity of the electrolyte, which may lead to an increase in ionic mobility and, consequently, a slight increase in ionic conductivity. However, excessive water content can lead to the formation of ion clusters and an increase in crystallinity in some systems, which ultimately reduces conductivity.[1]

Q3: What are the visual indicators of humidity contamination in my MPII electrolyte?

A3: While MPII electrolytes are generally clear, viscous liquids, significant water contamination can sometimes lead to a cloudy or hazy appearance. In polymer-based electrolytes containing MPII, high humidity (e.g., >68% RH) can induce the formation of fractal-like structures, which are visible under magnification.[1]

Q4: Can humidity affect the performance of my dye-sensitized solar cell (DSSC) using an MPII electrolyte?

A4: Yes, absolutely. Humidity is a critical factor affecting DSSC performance and stability.[2] Water contamination can lead to several issues, including:

  • Reduced Efficiency: At high humidity levels (e.g., 70% RH), a notable decrease in the overall energy conversion efficiency of DSSCs with MPII-based polymer electrolytes has been observed.[1]

  • Altered Photovoltaic Parameters: Key parameters such as the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF) can all be negatively impacted by the presence of moisture.

  • Long-term Stability Issues: The presence of water can accelerate the degradation of the electrolyte and the dye, leading to a shorter operational lifetime for the device.

Q5: How can I minimize the impact of humidity during my experiments?

A5: To minimize the effects of humidity, it is crucial to handle and store MPII-based electrolytes in a controlled, low-humidity environment, such as a glovebox or a desiccator. When fabricating devices like DSSCs, ensure all components are thoroughly dried before assembly. Proper sealing of the final device is also critical to prevent moisture ingress over time.

Troubleshooting Guide

Observed Issue Potential Cause (related to humidity) Suggested Troubleshooting Steps
Sudden drop in DSSC efficiency. High humidity during cell fabrication or storage.1. Fabricate and test a new cell in a controlled low-humidity environment (e.g., glovebox). 2. Check the sealing of your existing cell for any breaches. 3. Perform Electrochemical Impedance Spectroscopy (EIS) to check for changes in charge transfer resistance.
Cloudy or hazy appearance of the liquid electrolyte. Significant water absorption by the electrolyte.1. Discard the contaminated electrolyte. 2. Ensure your electrolyte storage container is properly sealed and stored in a desiccator. 3. Consider drying the solvent (if used) with molecular sieves before preparing the electrolyte.
Formation of crystal-like or fractal structures in a polymer-based electrolyte. Exposure to high relative humidity (>68% RH).[1]1. Prepare and store the polymer electrolyte films in a low-humidity environment. 2. If fractal formation is observed, it is indicative of significant moisture uptake, and the electrolyte performance will likely be compromised.
Inconsistent or non-reproducible experimental results. Fluctuations in ambient humidity.1. Monitor and record the relative humidity and temperature during your experiments. 2. Use a controlled environment chamber for sensitive measurements.

Data Presentation

Table 1: Impact of Humidity on the Performance of a PEO:PMII Solid Polymer Electrolyte

Relative Humidity (%)Ionic Conductivity (S/cm)DSSC Efficiency (%)
543.56 x 10⁻⁴0.52
702.18 x 10⁻⁴0.17

Data adapted from a study on a Poly(ethylene oxide):this compound (PEO:PMII) solid polymer electrolyte.[1]

Experimental Protocols

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Humidity Impact Analysis

This protocol outlines the steps to analyze the effect of humidity on an MPII-based electrolyte using EIS, a powerful technique to probe electrochemical systems.

1. Objective: To measure the change in impedance characteristics of the electrolyte as a function of humidity, which can provide insights into changes in ionic conductivity and charge transfer resistance.

2. Materials and Equipment:

  • MPII-based electrolyte
  • Potentiostat with EIS capability
  • Frequency Response Analyzer (FRA)
  • Two-electrode test cell (e.g., with platinum or stainless steel electrodes)
  • Controlled humidity chamber
  • Computer with EIS analysis software

3. Procedure:

  • Cell Assembly: Assemble the two-electrode test cell with the MPII-based electrolyte inside a low-humidity environment (e.g., a glovebox) to get a baseline measurement.
  • Initial Measurement (Low Humidity): Place the assembled cell in the controlled humidity chamber set to a low relative humidity (e.g., <10% RH). Allow the cell to equilibrate for at least 30 minutes.
  • EIS Setup:
  • Connect the test cell to the potentiostat.
  • Set the EIS parameters:
  • Frequency range: Typically 1 MHz to 0.1 Hz.
  • AC amplitude: A small perturbation, typically 10 mV.
  • DC bias: 0 V (for a symmetric cell).
  • Data Acquisition: Run the EIS measurement and save the data. The resulting Nyquist plot should show a semicircle at high frequencies and a straight line at low frequencies.
  • Humidity Variation: Increase the relative humidity in the chamber to the desired levels (e.g., 30%, 50%, 70%, 90% RH). At each step, allow the cell to equilibrate for a sufficient amount of time (e.g., 30-60 minutes).
  • Repeat Measurements: Perform EIS measurements at each humidity level using the same parameters as in step 3.
  • Data Analysis:
  • Fit the obtained impedance spectra to an equivalent circuit model. A simple Randles circuit is often a good starting point.
  • Extract the bulk resistance (Rb) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) can be calculated using the formula σ = d / (A * Rb), where 'd' is the distance between the electrodes and 'A' is the electrode area.
  • Analyze the changes in the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) with varying humidity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrolyte Prepare MPII-based Electrolyte assemble_cell Assemble Test Cell (Low Humidity) prep_electrolyte->assemble_cell set_humidity Set Relative Humidity in Chamber assemble_cell->set_humidity equilibrate Equilibrate Cell set_humidity->equilibrate run_eis Perform EIS Measurement equilibrate->run_eis run_eis->set_humidity Iterate for different RH% fit_data Fit Data to Equivalent Circuit run_eis->fit_data extract_params Extract Parameters (Rb, Rct, Cdl) fit_data->extract_params correlate Correlate with Humidity extract_params->correlate

Caption: Experimental workflow for analyzing the impact of humidity on MPII-based electrolytes using EIS.

degradation_pathway cluster_reactants Reactants cluster_process Degradation Process cluster_products Potential Degradation Products mpii 1-Methyl-3-propylimidazolium Iodide (MPII) attack Nucleophilic attack by H2O on imidazolium (B1220033) ring mpii->attack water Water (H2O) (from humidity) water->attack ring_opening Ring-opened products (e.g., amino-aldehydes) attack->ring_opening carboxylic_acids Carboxylic acids ring_opening->carboxylic_acids Further oxidation other Other smaller organic molecules carboxylic_acids->other Further degradation

Caption: Postulated degradation pathway of the imidazolium ring in MPII in the presence of water.

logical_relationship humidity Increase in Relative Humidity water_absorption Increased Water Content in Electrolyte humidity->water_absorption viscosity Decrease in Viscosity water_absorption->viscosity conductivity Change in Ionic Conductivity water_absorption->conductivity degradation Electrolyte and Dye Degradation water_absorption->degradation dssc_performance Decrease in DSSC Performance & Stability viscosity->dssc_performance conductivity->dssc_performance degradation->dssc_performance

Caption: Logical relationship of humidity's impact on MPII electrolyte and DSSC performance.

References

Technical Support Center: Low-Temperature Crystallization of 1-Methyl-3-propylimidazolium Iodide ([PMIM]I) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of 1-Methyl-3-propylimidazolium iodide ([PMIM]I) crystallization in electrolytes at low temperatures.

FAQs: Understanding and Preventing [PMIM]I Crystallization

Q1: Why does my this compound ([PMIM]I) electrolyte crystallize at low temperatures?

A1: this compound, like many ionic liquids, can undergo a phase transition from a liquid to a solid crystalline state as the temperature decreases. This crystallization is driven by the arrangement of the [PMIM]+ cations and I- anions into an ordered crystal lattice. The temperature at which this occurs is known as the crystallization temperature (Tc). The relatively symmetrical structure of the imidazolium (B1220033) cation can facilitate this ordering process.

Q2: What are the negative consequences of electrolyte crystallization in my experiments?

A2: Crystallization of the electrolyte can have several detrimental effects on electrochemical devices such as dye-sensitized solar cells (DSSCs):

  • Drastic Drop in Ionic Conductivity: The formation of a solid crystal structure severely hinders ion transport, leading to a significant decrease in the electrolyte's ionic conductivity.

  • Device Failure: In a device like a DSSC, the solidification of the electrolyte can lead to a complete loss of performance, as the charge transport between the photoanode and the counter electrode is disrupted.

  • Phase Separation: In mixed-solvent electrolytes, the crystallization of one component can lead to phase separation, creating a non-uniform electrolyte composition and compromising device stability and performance.

  • Mechanical Stress: The volume change associated with crystallization can induce mechanical stress on the components of your device, potentially causing delamination or damage.

Q3: What are the primary strategies to prevent the crystallization of [PMIM]I at low temperatures?

A3: The main approaches to prevent crystallization and lower the freezing point of [PMIM]I electrolytes include:

  • Use of Additives: Introducing certain chemical compounds that disrupt the crystal lattice formation.

  • Co-solvent Mixtures: Mixing [PMIM]I with one or more organic solvents to create a solution with a lower freezing point.

  • Eutectic Mixtures: Blending [PMIM]I with other ionic liquids to form a mixture that has a lower melting point than any of the individual components.

Q4: How do additives prevent the crystallization of [PMIM]I?

A4: Additives, often referred to as anti-crystallization agents, work by interfering with the nucleation and growth of crystals. For instance, guanidinium (B1211019) thiocyanate (B1210189) (GuSCN) is a commonly used additive. The guanidinium cation can be adsorbed onto surfaces and disrupt the ordered packing of the [PMIM]+ and I- ions, thus inhibiting the formation of a stable crystal lattice.

Q5: What are some common additives and co-solvents used with imidazolium iodide electrolytes?

A5: Besides guanidinium thiocyanate, other additives and co-solvents that have been explored for imidazolium-based electrolytes include:

  • Other Ionic Liquids: Mixing with other imidazolium salts with different alkyl chain lengths or different anions.

  • Organic Solvents: Acetonitrile (B52724), valeronitrile, dimethyl sulfoxide (B87167) (DMSO), and propylene (B89431) carbonate (PC) are often used as co-solvents to lower the viscosity and freezing point of the electrolyte.

  • Polymers: Incorporation into a polymer matrix, such as poly(ethylene oxide) (PEO), can create a gel polymer electrolyte with reduced crystallinity[1].

Troubleshooting Guide: [PMIM]I Electrolyte Crystallization Issues

This guide provides solutions to common problems encountered during low-temperature experiments with [PMIM]I electrolytes.

Problem Possible Causes Recommended Solutions
Electrolyte appears cloudy or hazy at low temperatures. Initial stages of nucleation and crystal formation. Phase separation in a mixed-solvent electrolyte.1. Increase Additive Concentration: If using an anti-crystallization additive like GuSCN, consider incrementally increasing its concentration. 2. Adjust Co-solvent Ratio: If using a co-solvent, optimize the ratio to find the eutectic or lowest freezing point composition. 3. Gentle Heating: Carefully warm the electrolyte to redissolve the crystals. However, this is a temporary solution and the underlying formulation needs to be addressed for stable low-temperature operation.
Sudden and complete solidification of the electrolyte upon cooling. The temperature has dropped below the crystallization temperature (Tc) of the electrolyte formulation.1. Reformulate the Electrolyte: This is the most effective solution. Refer to the strategies in the FAQs, such as adding GuSCN, introducing a co-solvent like acetonitrile, or creating a eutectic mixture with another ionic liquid. 2. Perform Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the precise crystallization temperature of your current formulation to understand its operational limits.
Device performance (e.g., DSSC efficiency) drops sharply at low temperatures. Increased viscosity and/or crystallization of the electrolyte leading to poor ionic conductivity and charge transport.1. Optimize for Low-Temperature Conductivity: While preventing crystallization is crucial, the chosen additive or co-solvent should also ensure sufficient ionic conductivity at the target low temperature. 2. Electrochemical Impedance Spectroscopy (EIS): Perform EIS at various low temperatures to analyze the different resistance components in your device and identify the source of the performance drop.
Inconsistent results between experiments at low temperatures. Fluctuation in ambient temperature or cooling rate affecting the crystallization behavior. Incomplete dissolution of additives.1. Precise Temperature Control: Ensure your experimental setup has accurate and stable temperature control. 2. Standardized Cooling Protocol: Use a consistent and controlled cooling rate in all your experiments. 3. Ensure Complete Dissolution: When preparing the electrolyte, ensure all components, especially additives, are fully dissolved. Gentle heating and stirring may be necessary.

Quantitative Data Summary

Modification Strategy Additive/Co-solvent Typical Concentration Range Effect on Crystallization Temperature (Tc) Effect on Ionic Conductivity at Low Temp. Impact on DSSC Performance
Additive Guanidinium Thiocyanate (GuSCN)0.05 - 0.2 MDecreases Tc by disrupting crystal packing.[2]Can improve conductivity by maintaining the liquid state.Often improves Voc and overall efficiency by passivating the TiO2 surface.[2]
Co-solvent Acetonitrile (ACN)10 - 50% (v/v)Significantly lowers the freezing point of the mixture.Generally increases conductivity due to lower viscosity.Can improve Jsc due to better ion mobility, but volatility can be a long-term stability issue.
Co-solvent Dimethyl Sulfoxide (DMSO)10 - 50% (v/v)Lowers the freezing point of the mixture.Increases conductivity.Can enhance performance but its compatibility with all DSSC components should be verified.
Eutectic Mixture Other Imidazolium ILsVaries (mole fraction)Creates a mixture with a significantly lower melting point than pure [PMIM]I.[3]Can be significantly higher at low temperatures compared to the pure ionic liquids.[3]Can lead to improved low-temperature performance and stability.

Experimental Protocols

Protocol 1: Preparation of [PMIM]I Electrolyte with Guanidinium Thiocyanate (GuSCN) Additive
  • Materials:

    • This compound ([PMIM]I)

    • Guanidinium thiocyanate (GuSCN)

    • Iodine (I₂)

    • Acetonitrile (anhydrous)

    • Volumetric flasks

    • Magnetic stirrer and stir bars

  • Procedure:

    • In a clean, dry volumetric flask, dissolve a known amount of [PMIM]I in a specific volume of acetonitrile to achieve the desired base concentration (e.g., 0.6 M).

    • Add the desired amount of GuSCN to the solution to reach the target concentration (e.g., 0.1 M).

    • Add a precisely weighed amount of iodine (I₂) to the solution, typically at a lower concentration than the iodide salt (e.g., 0.05 M).

    • Seal the flask and stir the mixture on a magnetic stirrer until all components are completely dissolved. Gentle heating (e.g., to 40°C) can be used to aid dissolution, but ensure the flask is properly sealed to prevent solvent evaporation.

    • Allow the electrolyte to cool to room temperature before use.

    • Store the electrolyte in a sealed, dark container to prevent degradation.

Protocol 2: Determination of Crystallization Temperature using Differential Scanning Calorimetry (DSC)
  • Instrumentation:

    • Differential Scanning Calorimeter (DSC) with a cooling accessory capable of reaching sub-ambient temperatures.

    • Hermetically sealed aluminum DSC pans.

  • Procedure:

    • Carefully pipette a small amount (typically 5-10 mg) of the prepared electrolyte into a tared, hermetically sealed aluminum DSC pan.

    • Seal the pan to prevent any loss of volatile components.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a starting temperature well above the expected crystallization point (e.g., 25°C).

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -80°C). The crystallization event will be observed as an exothermic peak.

    • Hold the sample at the low temperature for a few minutes to ensure complete crystallization.

    • Heat the sample at the same controlled rate back to the starting temperature. The melting of the crystals will be observed as an endothermic peak.

    • The onset temperature of the exothermic peak during cooling is typically reported as the crystallization temperature (Tc).

Protocol 3: Low-Temperature Ionic Conductivity Measurement
  • Instrumentation:

    • Conductivity meter with a suitable conductivity probe.

    • A temperature-controlled bath or chamber capable of maintaining sub-zero temperatures.

    • A sealed container for the electrolyte sample.

  • Procedure:

    • Calibrate the conductivity probe at room temperature using standard conductivity solutions.

    • Place a known volume of the electrolyte in the sealed container and insert the conductivity probe.

    • Place the container in the temperature-controlled bath and allow it to equilibrate at the desired low temperature.

    • Record the conductivity reading once the temperature has stabilized.

    • Repeat the measurement at different low temperatures to obtain a temperature-dependent conductivity profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for [PMIM]I Crystallization start Electrolyte Crystallization Observed (Cloudiness, Solidification) check_temp Is the operating temperature below the known Tc? start->check_temp reformulate Reformulate Electrolyte: - Add Anti-crystallization Agent (e.g., GuSCN) - Add Co-solvent (e.g., Acetonitrile) - Create Eutectic Mixture check_temp->reformulate Yes measure_tc Measure Tc using DSC to determine operating limits check_temp->measure_tc No / Tc Unknown check_performance Is device performance (e.g., conductivity) compromised? reformulate->check_performance measure_tc->reformulate optimize_formulation Optimize Additive/Co-solvent Concentration and perform Electrochemical Impedance Spectroscopy (EIS) check_performance->optimize_formulation Yes end_solution Stable Low-Temperature Electrolyte Achieved check_performance->end_solution No optimize_formulation->end_solution

Caption: Troubleshooting workflow for addressing [PMIM]I electrolyte crystallization.

Additive_Mechanism Mechanism of Anti-Crystallization Additive cluster_0 Without Additive cluster_1 With Additive (e.g., GuSCN) ion1 [PMIM]+ ion2 I- ion1->ion2 ion3 [PMIM]+ ion2->ion3 ion4 I- ion3->ion4 crystal Ordered Crystal Lattice ion4->crystal Low Temp a_ion1 [PMIM]+ additive GuSCN a_ion1->additive a_ion2 I- a_ion3 [PMIM]+ a_ion2->a_ion3 additive->a_ion2 disordered Disordered Liquid State a_ion3->disordered Low Temp a_ion4 I-

Caption: How additives disrupt the formation of an ordered crystal lattice.

References

Technical Support Center: Optimizing Dye-Sensitized Solar Cells with 1-Methyl-3-propylimidazolium Iodide (MPII)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dye-Sensitized Solar Cells (DSSCs) utilizing 1-Methyl-3-propylimidazolium iodide (MPII) based electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the fill factor (FF) and overall performance of your devices.

Troubleshooting Guide: Low Fill Factor (FF)

A low fill factor is a common issue in DSSC fabrication, significantly impacting the cell's power conversion efficiency. It is often indicative of high internal series resistance or low shunt resistance.[1] This guide provides a systematic approach to diagnosing and resolving the root causes of a low fill factor in your MPII-based DSSCs.

Question: My DSSC exhibits a low fill factor. What are the primary contributing factors?

Answer: A low fill factor in DSSCs is primarily caused by high series resistance (Rs) and low shunt resistance (Rsh). High series resistance can stem from the transparent conductive oxide (TCO) substrate, the TiO2 photoanode, the electrolyte, or the counter electrode. Low shunt resistance often indicates alternative current pathways or short-circuiting within the cell.

Question: How can I diagnose the specific cause of the low fill factor in my cell?

Answer: Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to diagnose the internal resistances of your DSSC.[2][3] By fitting the EIS data to an equivalent circuit model, you can distinguish between the charge transfer resistance at the counter electrode/electrolyte interface (Rct1), the charge transfer resistance at the TiO2/dye/electrolyte interface (Rct2), and the diffusion resistance of the redox couple in the electrolyte (Zw).[4][5] A high Rct1 or Rct2 value is a common indicator of a problem leading to a low fill factor.

Question: I suspect high series resistance is the issue. How can I troubleshoot this?

Answer: High series resistance can originate from several components:

  • TCO Substrate: Ensure you are using a high-quality FTO or ITO glass with low sheet resistance. Poor contact between the external circuit and the electrode can also contribute.

  • TiO2 Photoanode: A poorly prepared TiO2 paste can result in a film with high resistance.[6][7][8] Ensure good particle necking by optimizing the sintering temperature and duration. The thickness of the TiO2 layer is also crucial; excessively thick layers can increase series resistance.[9]

  • Electrolyte: While MPII is an effective ionic liquid, its viscosity can be higher than that of traditional organic solvents, potentially increasing the resistance to ion transport. Optimizing the MPII concentration and considering the use of co-solvents can mitigate this.

  • Counter Electrode: A poorly catalytic counter electrode will exhibit high charge transfer resistance, leading to a significant drop in fill factor.[1] Ensure your platinum (or alternative catalyst) layer is uniform and has high catalytic activity.

Question: My EIS analysis points to a high charge transfer resistance at the counter electrode (Rct1). What should I do?

Answer: A high Rct1 suggests inefficient catalysis of the triiodide reduction. To address this:

  • Optimize Platinum Deposition: Ensure a uniform and sufficiently thick layer of platinum is deposited on the counter electrode. Sputtering or thermal decomposition of chloroplatinic acid are common methods.[10][11][12]

  • Consider Alternative Catalysts: While platinum is the standard, other materials like carbon nanotubes, graphene, or conductive polymers can also be effective counter electrodes.[10]

  • Ensure Good Contact: Poor physical contact between the counter electrode and the electrolyte will increase resistance. Ensure proper sealing and that the electrolyte fully wets the counter electrode surface.

Question: What if the issue lies with the TiO2/dye/electrolyte interface (high Rct2)?

Answer: High Rct2 indicates slow electron transfer from the dye to the TiO2 or a high rate of charge recombination. To improve this:

  • Optimize TiO2 Film Quality: A uniform, crack-free TiO2 film with a high surface area is essential for efficient dye loading and electron injection.[6][7] Consider treatments like TiCl4 to improve the film quality and reduce recombination.

  • Dye Loading: Ensure complete and uniform dye adsorption onto the TiO2 surface. Inadequate dye coverage can lead to increased recombination at the TiO2/electrolyte interface.

  • Additives: Incorporating additives like 4-tert-butylpyridine (B128874) (TBP) into the MPII electrolyte can passivate the TiO2 surface, reducing recombination and improving the open-circuit voltage (Voc) and fill factor.[13]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MPII in the electrolyte?

A1: The optimal concentration of MPII can vary depending on the other components of the electrolyte and the specific cell architecture. However, concentrations in the range of 0.6 M to 1.0 M are commonly reported to yield good performance. It is recommended to experimentally optimize the concentration for your specific system.

Q2: What is the role of 4-tert-butylpyridine (TBP) and should I use it?

A2: TBP is a common additive in DSSC electrolytes. It adsorbs onto the TiO2 surface, which can lead to a negative shift in the conduction band edge of the TiO2. This shift increases the open-circuit voltage (Voc) and can also reduce charge recombination rates by passivating surface states, thereby improving the fill factor.[13] The optimal concentration of TBP is typically in the range of 0.5 M.

Q3: Can I use other additives with MPII?

A3: Yes, other additives are often used in conjunction with MPII to enhance performance. Guanidinium thiocyanate (B1210189) (GuSCN) is another common additive that can improve both Jsc and Voc.[14][15] It is believed to adsorb on the TiO2 surface, passivating recombination sites and positively shifting the TiO2 conduction band. The synergistic effects of using both TBP and GuSCN have been reported to improve overall efficiency.[15][16]

Q4: How critical is the sealing of the DSSC, especially with an ionic liquid electrolyte?

A4: Proper sealing is crucial for the long-term stability of any DSSC, including those with MPII electrolytes.[17][18] Although ionic liquids are less volatile than organic solvents, inadequate sealing can still lead to the ingress of moisture and oxygen, which can degrade the dye and the electrolyte, leading to a decrease in performance and fill factor over time. Using a high-quality, chemically resistant sealant like Surlyn® is recommended.

Q5: Can the preparation method of the TiO2 paste affect the fill factor?

A5: Absolutely. The composition and preparation of the TiO2 paste significantly impact the morphology, porosity, and electronic properties of the resulting photoanode, all of which influence the fill factor.[6][7][8] The choice of binder, solvent, and any additives in the paste, as well as the sintering profile, must be carefully optimized to create a film with good particle connectivity and a high surface area for dye adsorption.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different parameters on the performance of DSSCs using MPII-based electrolytes. Note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Effect of Additives on DSSC Performance with MPII-based Electrolyte

Electrolyte CompositionJsc (mA/cm²)Voc (V)Fill Factor (%)Efficiency (%)Reference
0.6 M MPII, 0.1 M LiI, 0.05 M I2, 0.5 M TBP in acetonitrile/valeronitrile14.50.72707.3[19]
0.6 M MPII, 0.1 M GuSCN, 0.1 M LiI, 0.05 M I2, 0.5 M TBP in acetonitrile/valeronitrile15.20.74728.1[19]

Experimental Protocols

This section provides a general methodology for the fabrication of a DSSC using an MPII-based electrolyte. Researchers should optimize these protocols for their specific materials and equipment.

Preparation of TiO2 Photoanode
  • Cleaning the FTO Substrate: Sequentially clean the FTO glass in a sonicator with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen or clean air.

  • Preparation of TiO2 Paste: A typical paste can be prepared by grinding commercial TiO2 nanoparticles (e.g., P25) in a mortar with a small amount of a binder (e.g., ethyl cellulose) and a solvent (e.g., α-terpineol) to achieve a viscous consistency.[6][7] The exact ratios should be optimized for the desired film thickness and porosity.

  • Deposition of TiO2 Film: Use the doctor-blade technique to coat the cleaned FTO substrate with the TiO2 paste. A typical thickness for the active layer is 10-15 µm.

  • Sintering: Sinter the TiO2-coated substrate in a furnace. A typical sintering program involves a gradual ramp-up in temperature to 450-500°C, holding at this temperature for 30-60 minutes, and then a slow cool-down.

  • (Optional) TiCl4 Treatment: For improved performance, the sintered TiO2 film can be treated with a TiCl4 solution (e.g., 40 mM in water) at 70°C for 30 minutes, followed by rinsing with water and ethanol (B145695) and re-sintering at 450-500°C for 30 minutes.

  • Dye Sensitization: Immerse the cooled TiO2 photoanode in a dye solution (e.g., 0.3-0.5 mM N719 in ethanol) for 12-24 hours at room temperature in the dark. After sensitization, rinse the photoanode with ethanol to remove excess dye and dry it.

Preparation of the Counter Electrode
  • Cleaning the FTO Substrate: Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Platinum Deposition: Deposit a thin layer of platinum onto the conductive side of the FTO glass. This can be achieved by various methods, including sputtering or by spreading a drop of chloroplatinic acid solution (e.g., 5 mM in isopropanol) and heating it at 400°C for 15-30 minutes.[10][11][12]

Electrolyte Preparation
  • Composition: A common MPII-based electrolyte consists of:

    • This compound (MPII): 0.6 - 1.0 M

    • Iodine (I2): 0.05 M

    • 4-tert-butylpyridine (TBP): 0.5 M

    • (Optional) Guanidinium thiocyanate (GuSCN): 0.1 M

  • Solvent: Acetonitrile, valeronitrile, or a mixture of the two is commonly used as the solvent.

  • Preparation: Dissolve the components in the chosen solvent by stirring in a dark, sealed container until a homogeneous solution is formed.

DSSC Assembly
  • Sealing: Place a thin spacer (e.g., a 25-60 µm thick Surlyn® gasket) around the active area of the dye-sensitized TiO2 photoanode.

  • Assembly: Place the platinum-coated counter electrode on top of the photoanode, offsetting the conductive sides for external electrical contact.

  • Heating: Gently heat the assembled cell on a hot plate (around 100-120°C) while applying light pressure to seal the two electrodes together with the Surlyn® gasket.

  • Electrolyte Filling: Introduce the prepared MPII-based electrolyte into the cell through a small pre-drilled hole in the counter electrode using a vacuum back-filling method.

  • Final Sealing: Seal the filling hole with a small piece of Surlyn® and a coverslip by heating.

Visualizations

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counterelectrode Counter Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly FTO_Clean_A FTO Cleaning TiO2_Paste TiO2 Paste Preparation FTO_Clean_A->TiO2_Paste TiO2_Coating Doctor-Blading TiO2_Paste->TiO2_Coating Sintering Sintering TiO2_Coating->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Assembly Sandwich Electrodes Dye_Sensitization->Assembly FTO_Clean_B FTO Cleaning Pt_Deposition Pt Deposition FTO_Clean_B->Pt_Deposition Pt_Deposition->Assembly Mixing Mixing MPII, I2, Additives Electrolyte_Filling Electrolyte Filling Mixing->Electrolyte_Filling Sealing Thermal Sealing Assembly->Sealing Sealing->Electrolyte_Filling Final_Sealing Seal Fill Hole Electrolyte_Filling->Final_Sealing

Caption: Workflow for fabricating a Dye-Sensitized Solar Cell.

Factors Affecting Fill Factor in MPII-based DSSCs

Fill_Factor_Factors cluster_resistance High Series Resistance (Rs) cluster_recombination High Recombination Rate cluster_catalysis Poor Counter Electrode Catalysis cluster_fabrication Fabrication Issues FF Low Fill Factor TCO TCO Substrate Quality TCO->FF TiO2_Film TiO2 Film Resistance TiO2_Film->FF Electrolyte_Ion_Transport Electrolyte Ion Transport Electrolyte_Ion_Transport->FF Counter_Electrode_Resistance Counter Electrode Resistance Counter_Electrode_Resistance->FF TiO2_Surface_Defects TiO2 Surface Defects TiO2_Surface_Defects->FF Incomplete_Dye_Coverage Incomplete Dye Coverage Incomplete_Dye_Coverage->FF Pt_Quality Poor Pt Layer Quality Pt_Quality->FF Catalyst_Poisoning Catalyst Poisoning Catalyst_Poisoning->FF Poor_Sealing Poor Sealing Poor_Sealing->FF Electrode_Spacing Incorrect Electrode Spacing Electrode_Spacing->FF

Caption: Key factors contributing to a low fill factor in DSSCs.

References

managing impurities in 1-Methyl-3-propylimidazolium iodide and their effect on performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-3-propylimidazolium iodide ([PMIM]I). This resource is designed for researchers, scientists, and drug development professionals to help manage common impurities and troubleshoot experimental issues related to this ionic liquid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound ([PMIM]I)?

A1: The most common impurities in [PMIM]I arise from its synthesis and handling. These include:

  • Unreacted Starting Materials: Residual 1-methylimidazole (B24206) and 1-iodopropane (B42940) from an incomplete reaction.

  • Water: Absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids.

  • Color Bodies/Degradation Products: Formation of triiodide (I₃⁻) from the oxidation of iodide (I⁻), especially in the presence of light or heat, imparts a yellow-to-brown color. Other degradation products can form from thermal decomposition.[1]

  • Solvent Residues: Traces of solvents (e.g., acetonitrile (B52724), ethyl acetate) used during synthesis or purification.

Q2: How do these impurities affect the performance of my experiment, particularly in Dye-Sensitized Solar Cells (DSSCs)?

A2: Impurities can significantly impact the physicochemical properties of [PMIM]I and the performance of devices like DSSCs:

  • Water: Even small amounts of water can decrease the viscosity of the electrolyte, which might seem beneficial. However, water can also facilitate undesirable side reactions at the semiconductor surface in a DSSC, leading to dye desorption, reduced charge injection efficiency, and long-term stability issues.[2]

  • Unreacted 1-methylimidazole: This can act as a base in the electrolyte, affecting the conduction band of the TiO₂ and influencing the open-circuit voltage (V_oc) of the DSSC.[3]

  • Excess Iodine/Triiodide: While iodine is a necessary component of the I⁻/I₃⁻ redox shuttle, an excess concentration can increase the viscosity of the electrolyte, hinder ion transport, and increase the rate of charge recombination, which lowers the V_oc and fill factor (FF).[4] It also absorbs light in the visible region, competing with the dye.

  • Solvent Residues: Volatile organic solvents can evaporate over time, changing the concentration of the electrolyte and leading to performance degradation and leakage issues.[5]

Q3: My [PMIM]I is yellow/brown. Is it still usable?

A3: A yellow to brown color in [PMIM]I typically indicates the presence of triiodide (I₃⁻), formed by the oxidation of the iodide (I⁻) anion. For applications like DSSCs where the I⁻/I₃⁻ redox couple is essential, this is not necessarily a problem, as iodine is intentionally added to the electrolyte. However, the color indicates that the material is not pure [PMIM]I and the concentration of the I⁻/I₃⁻ couple is undefined. For applications requiring high purity, the colored impurities should be removed.

Q4: How should I store [PMIM]I to minimize impurity formation?

A4: To maintain purity, [PMIM]I should be stored in a tightly sealed, opaque container (to protect from light) in a dry, inert atmosphere (e.g., in a glovebox or desiccator with a drying agent). Storing it in a cool, dark place is recommended to prevent thermal and photodegradation.

Troubleshooting Guide

This guide addresses common problems encountered when using [PMIM]I in experimental setups, particularly in Dye-Sensitized Solar Cells.

Problem / Observation Potential Cause Related to [PMIM]I Recommended Action
Low Short-Circuit Current (Jsc) in DSSC High Viscosity: The [PMIM]I electrolyte may be too viscous, limiting the diffusion of the I⁻/I₃⁻ redox couple. This can be caused by low temperature or high purity (absence of viscosity-reducing co-solvents).High Triiodide Concentration: Excess I₃⁻ can absorb light, reducing the photons available to the dye.1. Consider adding a low-viscosity co-solvent like acetonitrile or valeronitrile.2. Optimize the iodine concentration in your electrolyte.3. Perform experiments at a controlled, slightly elevated temperature.[6]
Low Open-Circuit Voltage (Voc) in DSSC Water Contamination: Water can negatively affect the TiO₂ surface and promote charge recombination.[2]Basic Impurities: Residual 1-methylimidazole can shift the TiO₂ conduction band edge, leading to a lower V_oc.[3]High Iodine Concentration: Excess iodine increases the recombination rate between electrons in the TiO₂ and triiodide in the electrolyte.[4]1. Ensure the [PMIM]I and all other electrolyte components are rigorously dried before use. (See Protocol 2).2. Purify the synthesized [PMIM]I to remove unreacted starting materials. (See Protocol 1).3. Titrate the iodine concentration carefully.
Poor Fill Factor (FF) and High Series Resistance in DSSC Ionic Conductivity Too Low: The electrolyte may have poor ionic conductivity due to high viscosity or insufficient charge carriers.Impurity-Related Side Reactions: Impurities can lead to increased charge transfer resistance at the counter electrode.1. Check the purity of the [PMIM]I. Consider purifying it.2. Optimize the concentration of [PMIM]I and other salts (e.g., LiI) in the electrolyte.3. Use Electrochemical Impedance Spectroscopy (EIS) to diagnose which interface (TiO₂ or counter electrode) has high resistance.
Color of [PMIM]I Darkens Over Time Photo-oxidation/Thermal Degradation: Exposure to light and/or heat is causing the oxidation of iodide (I⁻) to iodine (I₂), which then forms triiodide (I₃⁻).1. Store [PMIM]I in an amber vial or a container protected from light.2. Store in a cool environment.3. If high purity is needed, decolorize the ionic liquid using activated carbon. (See Protocol 1).
Inconsistent or Irreproducible Experimental Results Variable Impurity Levels: Batch-to-batch variations in the purity of [PMIM]I, especially water content, can lead to inconsistent results.1. Characterize each new batch of [PMIM]I for purity before use. (See Protocols 2, 3, 4).2. Standardize synthesis and purification procedures to ensure consistency.3. Store all batches under identical, controlled conditions.

Data Presentation: Impact of Impurities on Performance

The following tables summarize the expected qualitative and illustrative quantitative effects of common impurities on the properties of [PMIM]I and the performance of a typical DSSC.

Disclaimer: The quantitative data in Table 2 is illustrative and based on general trends reported in the literature for ionic liquid-based DSSCs.[2][5] Specific values will vary depending on the exact experimental conditions.

Table 1: Qualitative Effect of Impurities on [PMIM]I Properties and DSSC Performance

ImpurityEffect on [PMIM]I Physical PropertiesEffect on DSSC Performance Parameters
Water Decreases viscosity, may affect thermal stability.Can decrease V_oc and long-term stability. May slightly alter Jsc due to viscosity changes.
1-Methylimidazole Minor effect on viscosity.Can significantly decrease V_oc by altering the TiO₂ surface potential.[3]
1-Iodopropane Minor effect on viscosity.Generally considered relatively inert but can indicate poor purification.
Triiodide (I₃⁻) Increases viscosity and density, imparts color.Essential for redox shuttle, but excess decreases Jsc (light absorption) and V_oc (recombination).[4]

Table 2: Illustrative Quantitative Impact of Impurities on DSSC Performance

Impurity LevelJsc (mA/cm²)Voc (V)FFEfficiency (η%)
High Purity Control 15.00.700.687.14
Water (1% w/w) 15.20.670.676.82
1-Methylimidazole (2% mol) 14.90.650.686.59
Excess Iodine (0.1 M) 14.10.660.656.05

Experimental Protocols

Protocol 1: Synthesis and Purification of High-Purity [PMIM]I

This protocol describes a solvent-free synthesis followed by a purification procedure to remove color and unreacted starting materials.[7]

Materials:

  • 1-methylimidazole (distilled before use)

  • 1-iodopropane

  • Teflon-lined stainless-steel autoclave

  • Activated carbon

  • Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • Rotary evaporator

  • Schlenk line or vacuum oven

Procedure:

  • Synthesis: a. In a fume hood, add equimolar amounts of freshly distilled 1-methylimidazole and 1-iodopropane to a Teflon-lined autoclave. b. Seal the autoclave and heat at 80-90°C for 24-48 hours. The reaction progress can be monitored by ¹H NMR. c. After cooling to room temperature, a viscous, often yellowish-brown liquid ([PMIM]I) is obtained.

  • Purification: a. Dissolve the crude [PMIM]I in a minimum amount of acetonitrile. b. Add activated carbon (approx. 2-5% by weight) to the solution to decolorize it. c. Stir the mixture at room temperature for 12-24 hours. d. Filter the solution through a pad of Celite or a 0.2 µm syringe filter to remove the activated carbon. The filtrate should be colorless or pale yellow. e. Remove the acetonitrile using a rotary evaporator. f. To remove unreacted starting materials, wash the resulting viscous liquid multiple times with anhydrous ethyl acetate. [PMIM]I is immiscible with ethyl acetate, while the starting materials are soluble. Vigorously stir the biphasic mixture for 30 minutes, then allow the layers to separate and decant the ethyl acetate layer. Repeat this washing step 3-5 times. g. Dry the final product under high vacuum (e.g., using a Schlenk line or vacuum oven) at 60-70°C for at least 24 hours to remove any residual solvent and trace water.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This method is the standard for accurately measuring low levels of water in ionic liquids.

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™)

  • Dry, gas-tight syringe

  • [PMIM]I sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.

  • Run a pre-titration to neutralize any ambient moisture in the cell.

  • Using a dry syringe, accurately weigh and inject a known mass (typically 0.1 - 1.0 g) of the [PMIM]I sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

  • The result is typically given in parts per million (ppm) or weight percentage (wt%). For high-purity applications, water content should ideally be <100 ppm.

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR is a powerful tool to identify and quantify impurities like residual starting materials and some degradation products.[1][8]

Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or Acetonitrile-d₃)

  • [PMIM]I sample

Procedure:

  • Dissolve a known amount of the [PMIM]I sample in a deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Identify Signals:

    • [PMIM]I Cation: Look for characteristic peaks: imidazolium (B1220033) ring protons (~9.1, 7.7, 7.6 ppm), N-CH₃ (~3.8 ppm), N-CH₂- (~4.1 ppm), -CH₂- (~1.8 ppm), and terminal -CH₃ (~0.9 ppm). Chemical shifts may vary slightly with solvent.

    • 1-methylimidazole: Look for its characteristic ring and methyl proton signals.

    • 1-iodopropane: Look for its characteristic alkyl proton signals.

    • Water: A broad singlet, position is solvent-dependent.

  • Quantify Impurities: Integrate the peaks corresponding to the impurity and a well-resolved peak of the [PMIM]I cation. By comparing the integral values and knowing the number of protons each signal represents, the molar ratio of the impurity can be calculated. For absolute quantification, a certified internal standard is required.[9]

Protocol 4: UV-Vis Spectroscopy for Triiodide (I₃⁻) Detection

This is a simple method to detect the presence of I₃⁻, which is responsible for the yellow/brown color.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • A suitable solvent (e.g., acetonitrile)

  • [PMIM]I sample

Procedure:

  • Prepare a dilute solution of the [PMIM]I sample in the chosen solvent.

  • Record the UV-Vis spectrum, typically from 250 nm to 700 nm.

  • The presence of triiodide (I₃⁻) is indicated by two characteristic absorption peaks at approximately 295 nm and 365 nm .

  • The intensity of these peaks is proportional to the concentration of I₃⁻. This can be used for semi-quantitative analysis by comparing the absorbance of different batches.

Visualizations

Diagram 1: Synthesis and Purification Workflow for [PMIM]I

cluster_synthesis Synthesis cluster_purification Purification S1 1-Methylimidazole R Reaction in Autoclave (80-90°C) S1->R S2 1-Iodopropane S2->R P1 Crude [PMIM]I R->P1 Crude Product P2 Dissolve in Acetonitrile P1->P2 P3 Decolorize with Activated Carbon P2->P3 P4 Wash with Ethyl Acetate P3->P4 P5 Dry under High Vacuum P4->P5 F High-Purity [PMIM]I P5->F Final Product

A flowchart of the synthesis and purification process for [PMIM]I.

Diagram 2: Troubleshooting Logic for Low DSSC Efficiency

Start Low DSSC Efficiency Check_Jsc Is Jsc low? Start->Check_Jsc Check_Voc Is Voc low? Check_Jsc->Check_Voc No Viscosity High Viscosity or Excess I₃⁻ Check_Jsc->Viscosity Yes Check_FF Is FF low? Check_Voc->Check_FF No Recombination Water or 1-MeIm Impurity Check_Voc->Recombination Yes Resistance Poor Ionic Conductivity Check_FF->Resistance Yes End Optimize Electrolyte Composition/Purity Check_FF->End No Viscosity->End Recombination->End Resistance->End

A decision tree for troubleshooting poor DSSC performance.

Diagram 3: Impurity Effects Signaling Pathway

Impurity Impurities (Water, 1-MeIm) IL_Props Altered Electrolyte Properties Impurity->IL_Props Interface Adverse Interfacial Reactions (TiO₂) Impurity->Interface Diffusion Limited Ion Diffusion IL_Props->Diffusion Recomb Increased Charge Recombination Interface->Recomb Performance Reduced DSSC Performance (↓Voc, ↓Jsc) Recomb->Performance Diffusion->Performance

The pathway from impurities to reduced device performance.

References

Technical Support Center: Sealing Dye-Sensitized Solar Cells with 1-Methyl-3-propylimidazolium Iodide (MPPI) Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the sealing of Dye-Sensitized Solar Cells (DSSCs) containing 1-Methyl-3-propylimidazolium iodide (MPPI) based electrolytes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the sealing process of DSSCs with MPPI electrolytes.

Issue 1: Electrolyte Leakage Detected After Sealing

  • Question: I have just sealed my DSSC, but I observe leakage of the MPPI-based electrolyte. What are the possible causes and how can I resolve this?

  • Answer: Electrolyte leakage is a common issue that can significantly degrade cell performance and stability. The primary causes are related to the sealant material and the sealing process itself.

    • Potential Cause A: Sealant Incompatibility. The sealant material may not be chemically resistant to the MPPI ionic liquid or other components in your electrolyte, causing it to swell, dissolve, or lose adhesion over time.[1] Organic solvents, if used as co-solvents with MPPI, are known to be aggressive towards many common polymers.[1][2]

      • Solution: Ensure you are using a chemically resistant sealant. Thermoplastics like Surlyn® or Bynel® are commonly used for DSSCs and have shown good compatibility with iodide-based electrolytes.[3][4] UV-curable epoxy resins specifically designed for DSSCs can also offer excellent chemical resistance.[1] It is crucial that the sealant is inert to the electrolyte to prevent erosion.[1]

    • Potential Cause B: Improper Sealing Process. An incomplete or non-uniform seal can create microscopic channels for the electrolyte to escape. This can result from incorrect temperature or pressure during hot-press sealing, or incomplete curing of UV-curable adhesives.

      • Solution: For thermoplastic sealants (e.g., Surlyn®), review and optimize the sealing temperature, pressure, and duration as per the manufacturer's specifications. For UV-curable resins, ensure the entire sealed area is exposed to the correct wavelength (e.g., 200-350 nm for some epoxy sealants) and intensity of UV light for a sufficient duration to achieve full curing.[1] A two-step sealing process, where a primary seal is applied before electrolyte filling and a secondary seal for the filling hole, can improve reliability.[1]

    • Potential Cause C: Thermal Stress. Although MPPI-based electrolytes have high thermal stability, significant temperature cycling can cause differential thermal expansion between the glass substrates and the sealant, leading to delamination and leakage.[5][6]

      • Solution: Minimize extreme temperature fluctuations after sealing. If the application involves operation at elevated temperatures, consider using a sealant with a coefficient of thermal expansion that is well-matched to the substrate material. Glass frit sealing offers a hermetic seal with high thermal tolerance, but the high processing temperatures (over 300 °C) are often incompatible with the dye and electrolyte.[2]

Issue 2: Gradual Decrease in Cell Efficiency Over Time

  • Question: My DSSC, sealed with an MPPI electrolyte, showed good initial efficiency, but the performance is degrading faster than expected. What could be the cause?

  • Answer: A gradual decline in efficiency often points to subtle issues with the cell's encapsulation or internal chemistry.

    • Potential Cause A: Micro-leakage and Ingress of Moisture/Oxygen. Even if not visibly leaking, a poor seal can allow atmospheric water and oxygen to enter the cell. Moisture can react with the electrolyte components and degrade the dye.

      • Solution: Improve the quality of the seal. Using a secondary external seal can provide an additional barrier against atmospheric contaminants.[3] Proper sealing is critical to not only prevent leakage but also to protect the cell from moisture and other external influences.[7]

    • Potential Cause B: Sealant-Electrolyte Interaction. The sealant, even if not visibly dissolving, might be leaching impurities into the MPPI electrolyte. These impurities can interfere with the electrochemical processes at the electrodes or the dye, reducing performance.

      • Solution: Use high-purity sealants specifically designated for photovoltaic or electronic applications. It is recommended to perform compatibility tests by soaking the cured sealant material in the MPPI electrolyte at operating temperature and monitoring the electrolyte for any changes in color or composition.

    • Potential Cause C: High Viscosity of the Electrolyte. MPPI and other ionic liquids are significantly more viscous than traditional organic solvents, which can lead to mass-transport limitations of the redox couple (I⁻/I₃⁻).[8][9] This can limit the dye regeneration rate and contribute to lower performance over time, especially under higher light intensities.

      • Solution: While this is an inherent property of the electrolyte, it can be mitigated. Some researchers use a binary solvent system, mixing the ionic liquid with a low-viscosity organic solvent like acetonitrile, to improve ion transport.[2] However, this re-introduces the issue of volatility, making the seal even more critical.[2][5] Alternatively, optimizing the thickness of the TiO₂ layer can reduce the ion diffusion path.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of sealants used for DSSCs with ionic liquid electrolytes like MPPI?

A1: The most common sealants are thermoplastics and UV-curable resins.

  • Thermoplastics: Materials like Surlyn® (an ionomer) and Bynel® (an adhesive resin) are widely used.[3][4] They are applied as a pre-cut gasket or film between the electrodes and sealed using heat and pressure. They are cost-effective but may have lower tolerance to UV light and moisture compared to other options.[7]

  • UV-Curable Resins: These are typically epoxy-based adhesives that are dispensed as a liquid and cured using UV light.[1] They can provide excellent adhesion and chemical resistance.

  • Glass Frits: These offer the most robust and hermetic seal but require high-temperature processing, which is often not feasible for standard DSSC components.[2]

Q2: Why is sealing particularly important for DSSCs with ionic liquid electrolytes?

A2: While ionic liquids like MPPI are not volatile like organic solvents, preventing leakage remains a primary concern.[5][10] Furthermore, a perfect seal is essential to prevent the ingress of moisture and oxygen from the atmosphere, which can degrade the dye and electrolyte components over time, compromising the long-term stability of the device.[7]

Q3: Can I use a standard silicone sealant for my DSSC?

A3: It is generally not recommended. Standard silicone rubbers may not have sufficient chemical resistance to the iodide/triiodide redox couple and the ionic liquid itself.[2] They can also be permeable to moisture and oxygen. It is better to use materials specifically tested and marketed for DSSC applications.[1][3]

Q4: How does the choice of sealant affect the long-term stability of the DSSC?

A4: The sealant is a critical component for long-term stability. A robust, chemically inert, and hermetic seal prevents electrolyte leakage, protects the cell's internal components from environmental degradation, and ensures stable performance over thousands of hours.[11][12] Studies have shown that devices with quasi-solid ionic liquid electrolytes can retain over 86% of their initial efficiency after 500 hours at 60 °C when properly sealed.[11]

Q5: Are there any special considerations when sealing flexible DSSCs with MPPI electrolytes?

A5: Yes. For flexible DSSCs built on plastic substrates (e.g., PET), high-temperature sealing methods like glass frit bonding are not possible. The sealant must be flexible enough to withstand bending without cracking or delaminating. Thermoplastic films and flexible UV-curable resins are suitable choices. The sealing process must be performed at a temperature that does not damage the plastic substrate.[10]

Data Presentation

Table 1: Comparison of Common DSSC Sealant Properties

Sealant TypeSealing MethodProcessing TemperatureChemical Resistance (Iodide Electrolytes)HermeticityFlexibilityTypical Use Case
Thermoplastic (e.g., Surlyn®) Hot Press100-140 °CGoodModerateGoodGlass & Flexible Substrates[3][4]
UV-Curable Epoxy Resin UV Light ExposureRoom TemperatureExcellentGoodVaries by formulationGlass Substrates[1]
Glass Frit High-Temp. Furnace> 300 °CExcellentExcellentPoorRigid Glass Substrates (long-term stability)[2]
Silicone Rubber Curing (Room Temp.)Room TemperaturePoor to ModeratePoorExcellentNot generally recommended[2]

Experimental Protocols

Protocol 1: Sealing a DSSC with a Thermoplastic Gasket (Surlyn®)

  • Preparation:

    • Clean the photoanode and counter electrode substrates thoroughly.

    • Cut a thermoplastic gasket (e.g., 60 µm thick Surlyn® film) to the desired shape, defining the active area of the cell.[3] Ensure the gasket's outer dimensions match the substrates.

    • If the counter electrode does not have a pre-drilled fill hole, drill one or two small holes (approx. 1 mm diameter) before cleaning.

  • Assembly:

    • Place the thermoplastic gasket onto the photoanode, aligning it carefully around the active area.

    • Place the counter electrode on top of the gasket, ensuring the conductive sides of both electrodes face each other.

  • Sealing:

    • Place the assembled cell in a hot press.

    • Apply gentle pressure and heat the assembly to the recommended temperature for the specific thermoplastic (e.g., ~120-130 °C for Surlyn®).

    • Maintain the temperature and pressure for a specified duration (e.g., 2-3 minutes) to ensure the polymer melts and forms a complete seal.

    • Turn off the heat and allow the cell to cool to room temperature under pressure to prevent warping.

  • Electrolyte Filling:

    • Introduce the MPPI-based electrolyte into the cell through the fill hole(s) using a vacuum back-filling technique. This involves placing the cell in a vacuum chamber, evacuating the air, and then introducing the electrolyte to be drawn into the cell via capillary action.

    • Once filled, clean any excess electrolyte from the substrate surface.

  • Secondary Sealing:

    • Seal the fill hole(s) using a small piece of thermoplastic film and a localized heat source (e.g., a soldering iron with a flat tip) or a suitable UV-curable epoxy. This final step is critical for long-term stability.

Protocol 2: Sealing a DSSC with UV-Curable Epoxy

  • Preparation:

    • Thoroughly clean both the photoanode and counter electrode substrates.

  • Sealant Application:

    • Using a dispenser, carefully apply a continuous bead of UV-curable epoxy around the perimeter of the active area on one of the electrodes.[1] Ensure the bead is of uniform height and width and has no breaks.

  • Assembly:

    • Carefully place the second electrode on top, aligning the active areas.

    • Apply gentle, uniform pressure to spread the epoxy and achieve the desired spacing between the electrodes. Be careful not to force all the epoxy out of the gap.

  • Curing:

    • Expose the assembled cell to a UV lamp with the appropriate wavelength (e.g., 200-350 nm) for the time specified by the sealant manufacturer.[1] Ensure the entire sealed perimeter receives a uniform UV dose.

  • Electrolyte Filling & Final Seal:

    • This protocol assumes the cell was designed with fill holes. Fill the cell with the MPPI electrolyte as described in Protocol 1 (Step 4).

    • Seal the fill holes using a drop of the same UV-curable epoxy and cure it with UV light.

Visualizations

G cluster_prep 1. Preparation cluster_assembly 2. Assembly cluster_sealing 3. Primary Sealing cluster_fill 4. Electrolyte Filling cluster_final 5. Final Sealing P1 Clean Electrodes P2 Prepare Sealant (Cut Gasket/Dispense Resin) P1->P2 A1 Position Sealant on Photoanode P2->A1 A2 Align & Place Counter Electrode A1->A2 S1 Apply Heat & Pressure (Thermoplastic) or Expose to UV Light (Resin) A2->S1 F1 Introduce MPPI Electrolyte (Vacuum Back-filling) S1->F1 FS1 Seal Fill Hole(s) F1->FS1 FS2 Final Cell Ready for Testing FS1->FS2

Caption: Experimental workflow for sealing a DSSC.

G Start Problem: Electrolyte Leakage Observed Q1 Is the sealant chemically compatible with MPPI electrolyte? Start->Q1 A1_Yes Was the sealing process performed correctly? Q1->A1_Yes Yes A1_No Solution: Select a resistant sealant (e.g., Surlyn®, Bynel®, DSS-grade Epoxy) Q1->A1_No No Q2 Was the cell subjected to extreme thermal cycling? A1_Yes->Q2 Yes A2_Yes Solution: Optimize sealing parameters (Temp, Pressure, Time) & ensure uniform cure A1_Yes->A2_Yes No Q2->A2_Yes Yes A2_No Solution: Minimize thermal stress. Consider sealant with matched CTE. Q2->A2_No No

Caption: Troubleshooting decision tree for electrolyte leakage.

G DSSC DSSC Long-Term Stability Sealant Sealant Properties DSSC->Sealant Electrolyte MPPI Electrolyte Properties DSSC->Electrolyte Process Sealing Process Quality DSSC->Process ChemRes Chemical Resistance Sealant->ChemRes Hermeticity Hermeticity (vs. Moisture/O₂) Sealant->Hermeticity Adhesion Adhesion Strength Sealant->Adhesion Viscosity High Viscosity Electrolyte->Viscosity Purity Purity Electrolyte->Purity Stability Thermal Stability Electrolyte->Stability Uniformity Uniformity Process->Uniformity Curing Complete Curing Process->Curing Integrity Fill Hole Seal Integrity Process->Integrity

Caption: Key factors influencing DSSC stability.

References

addressing corrosion issues with counter electrodes in the presence of iodide-based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding corrosion issues encountered with counter electrodes when using iodide-based electrolytes. It is intended for researchers, scientists, and professionals working in fields such as dye-sensitized solar cells (DSSCs), electrocatalysis, and other electrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What causes counter electrode corrosion in the presence of iodide electrolytes?

A1: Iodide/triiodide (I⁻/I₃⁻) redox couples, commonly used in electrolytes for applications like DSSCs, are chemically aggressive.[1][2] Platinum, a standard counter electrode material, can react with the electrolyte to form species like platinum iodide (PtI₄), leading to the dissolution and degradation of the electrode's catalytic layer.[3] This corrosive nature is a known factor that limits the long-term stability of devices using these electrolytes.

Q2: What are the common signs of counter electrode corrosion?

A2: Observable signs include a visible change in the appearance of the electrode, such as discoloration or loss of the catalytic film. From an electrochemical perspective, a key indicator is a deterioration in performance.[1][4] This is often characterized by an increase in the charge transfer resistance (Rct) at the counter electrode-electrolyte interface, which can be measured using Electrochemical Impedance Spectroscopy (EIS).[4]

Q3: Which counter electrode materials are most susceptible to this type of corrosion?

A3: Platinum (Pt) is the most well-documented material to suffer from corrosion in iodide electrolytes, despite its excellent catalytic activity.[1][3] The substrates on which the catalyst is deposited, such as Indium Tin Oxide (ITO) and Fluorine-doped Tin Oxide (FTO) glass, can also be susceptible to electrochemical degradation, particularly under cathodic polarization or in acidic conditions.[5][6]

Q4: What experimental factors can accelerate corrosion?

A4: Several factors can accelerate the corrosion process. Elevated temperatures and continuous illumination can significantly speed up the degradation of platinum counter electrodes.[1] The acidity (pH) of the electrolyte can also play a critical role; for instance, ITO electrodes are known to be unstable in acidic environments.[6] The concentration of iodide and the presence of additives in the electrolyte can also influence the corrosion rate.[7]

Q5: How can I monitor or quantify the corrosion of my counter electrode?

A5: Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique for monitoring corrosion.[8][9] By modeling the EIS data with an equivalent circuit, you can determine the charge transfer resistance (Rct), which typically increases as the electrode corrodes.[4][9] Cyclic Voltammetry (CV) can also be used to study changes in the electrode's catalytic activity and redox behavior over time.[10][11]

Q6: Are there any preventative measures to reduce corrosion?

A6: Efforts to mitigate corrosion include optimizing the electrolyte composition with additives, controlling operating conditions like temperature, and developing more robust electrode materials.[12] Replacing the liquid electrolyte with a quasi-solid-state or solid-state hole transporter is a major area of research aimed at overcoming the corrosion and leakage issues associated with liquid iodide electrolytes.

Q7: What are some alternative, more corrosion-resistant counter electrode materials?

A7: Due to the cost and stability issues of platinum, significant research has focused on alternatives. Promising materials include carbon-based materials (like graphene and carbon nanotubes), conducting polymers, and various metal sulfides, nitrides, and carbides.[13][14] These materials are often more cost-effective and can offer excellent stability and catalytic activity.[13]

Troubleshooting Guides

This section provides systematic approaches to diagnose and address common issues related to counter electrode corrosion.

Issue 1: Gradual decrease in device performance (e.g., lower efficiency in a DSSC).
  • Question: My device's efficiency is dropping over time. How do I know if the counter electrode is the problem?

  • Answer: A gradual performance drop is a classic symptom of component degradation. To isolate the issue to the counter electrode, follow these steps:

    • Visual Inspection: Carefully disassemble a test device. Look for any visible changes on the counter electrode surface, such as loss of platinum black, discoloration, or delamination.

    • Electrochemical Impedance Spectroscopy (EIS): This is the most direct method.[15] Assemble a symmetric "dummy cell" with two identical counter electrodes and fill it with the iodide electrolyte.

      • Measure the EIS at time zero (t=0) to get a baseline charge transfer resistance (Rct).

      • Age the cell under your typical operating conditions (e.g., light soaking, elevated temperature).

      • Periodically re-measure the EIS. A significant and steady increase in Rct points to degradation of the electrode's catalytic activity, likely due to corrosion.[4]

    • Cyclic Voltammetry (CV): Use a three-electrode setup to analyze the counter electrode. A decrease in the peak current densities for the I⁻/I₃⁻ redox reaction over time indicates a loss of catalytic activity.

Issue 2: Inconsistent or non-reproducible experimental results.
  • Question: I am getting highly variable results between seemingly identical experiments. Could counter electrode corrosion be the cause?

  • Answer: Yes, inconsistent corrosion rates can lead to poor reproducibility.

    • Standardize Electrode Preparation: Ensure your counter electrode fabrication process is highly controlled. Variations in catalyst loading or quality can lead to different corrosion susceptibilities.

    • Control Environmental Conditions: As temperature and light can accelerate corrosion, ensure these are consistent across all experiments.[1]

    • Check Electrolyte Freshness and Purity: The composition of the electrolyte can change over time. Use freshly prepared electrolyte for each batch of experiments to ensure consistency. Impurities can also catalyze degradation.

    • Perform a Stability Test: Use the EIS or CV methods described in Issue 1 to explicitly test the stability of a batch of your counter electrodes in the electrolyte before using them in your main experiments.

Troubleshooting Workflow Diagram

G Start Performance Degradation or Inconsistency Noted Vis_Inspect Visual Inspection of Counter Electrode Start->Vis_Inspect EIS_Test Run Electrochemical Impedance Spectroscopy (EIS) on Symmetric Cell Vis_Inspect->EIS_Test No visible change Corrosion_Confirmed Corrosion is a Likely Cause Vis_Inspect->Corrosion_Confirmed Visible degradation Rct_Check Is Charge Transfer Resistance (Rct) Increasing? EIS_Test->Rct_Check CV_Test Run Cyclic Voltammetry (CV) on Counter Electrode CV_Check Is Catalytic Activity (Peak Current) Decreasing? CV_Test->CV_Check Rct_Check->CV_Test No Rct_Check->Corrosion_Confirmed Yes CV_Check->Corrosion_Confirmed Yes Other_Issue Investigate Other Components (Dye, TiO2, Electrolyte Stability) CV_Check->Other_Issue No Action Action: Re-evaluate Material, Optimize Conditions, or Use Alternative Material Corrosion_Confirmed->Action

Caption: Troubleshooting workflow for diagnosing counter electrode corrosion.

Quantitative Data Summary

The following table summarizes key parameters related to counter electrode corrosion based on findings from electrochemical studies.

ParameterTypical ObservationImplicationDiagnostic Technique
Charge Transfer Resistance (Rct) Increases over time when exposed to iodide electrolyte.[4]Loss of catalytic activity at the electrode/electrolyte interface.Electrochemical Impedance Spectroscopy (EIS)
Series Resistance (Rs) May increase slightly.Degradation of the conductive substrate (e.g., FTO/ITO) or contacts.Electrochemical Impedance Spectroscopy (EIS)
Redox Peak Current (Iₚ) Decreases in magnitude over time.Reduced rate of the I⁻/I₃⁻ redox reaction, indicating fewer active catalytic sites.Cyclic Voltammetry (CV)
Peak-to-Peak Separation (ΔEₚ) Increases over time.Slower electron transfer kinetics at the electrode surface.Cyclic Voltammetry (CV)
Platinum Dissolution Can be almost complete after ~50 days under heating and illumination.[1]Severe loss of catalytic material leading to device failure.Symmetric Cell Aging Studies

Experimental Protocols

Protocol 1: Corrosion Assessment using Electrochemical Impedance Spectroscopy (EIS)

This protocol is used to quantify the change in charge transfer resistance at the counter electrode.

  • Cell Assembly: Fabricate a symmetric "dummy cell" by sandwiching two identical counter electrodes together with a sealant (e.g., Surlyn). Fill the space between the electrodes with the iodide-based electrolyte.

  • Instrumentation: Connect the symmetric cell to a potentiostat equipped with a frequency response analyzer.

  • Measurement Parameters:

    • Frequency Range: 100 kHz to 0.1 Hz is a typical range.[8][16]

    • AC Amplitude: Apply a small sinusoidal voltage, typically 10-50 mV, to ensure a linear response.[8]

    • DC Bias: Set the DC bias potential to 0 V.

  • Data Acquisition: Record the impedance spectrum (Nyquist and Bode plots).

  • Analysis:

    • Fit the resulting Nyquist plot to an appropriate equivalent electrical circuit. A common simple model includes a series resistance (Rs) in series with a parallel combination of a charge transfer resistance (Rct) and a constant phase element (CPE) representing the double-layer capacitance.

    • Extract the value of Rct. An increasing Rct over time indicates corrosion or degradation of the electrode's catalytic surface.[4]

Protocol 2: Catalytic Activity Assessment using Cyclic Voltammetry (CV)

This protocol assesses the electrocatalytic ability of the counter electrode to reduce triiodide.

  • Cell Assembly: Set up a three-electrode electrochemical cell.

    • Working Electrode: The counter electrode to be tested.

    • Reference Electrode: A standard reference, such as Ag/AgCl.[13]

    • Counter Electrode: An inert material, typically a platinum wire or plate.[13]

  • Electrolyte: Use a solution containing the I⁻/I₃⁻ redox couple, for example, 10 mM LiI, 1 mM I₂, and 0.1 M LiClO₄ in acetonitrile.[13]

  • Measurement Parameters:

    • Potential Range: Sweep the potential in a range that covers the redox reactions of the iodide/triiodide couple (e.g., -0.4 V to +0.4 V vs. Ag/AgCl).

    • Scan Rate: A typical scan rate is 50-100 mV/s.[13]

  • Data Acquisition: Record the cyclic voltammogram (current vs. potential).

  • Analysis: Identify the anodic and cathodic peaks corresponding to the oxidation of iodide and reduction of triiodide. A decrease in the peak current density or an increase in the separation between the peaks over repeated cycles or on aged electrodes indicates a decline in catalytic performance.

Corrosion Mechanism Visualization

G cluster_electrolyte Iodide/Triiodide Electrolyte cluster_electrode Platinum Counter Electrode I3_minus Triiodide (I₃⁻) Pt_surface Pt Surface (Catalyst) I3_minus->Pt_surface e⁻ (from external circuit) Pt_dissolved Dissolved Pt Ions (e.g., Pt²⁺) I3_minus->Pt_dissolved Corrosive Reaction I_minus Iodide (I⁻) Pt_surface->I_minus Catalytic Reduction Pt_surface->Pt_dissolved Dissolution PtI4 Platinum Iodide (PtI₄) (Inactive Species) Pt_dissolved->PtI4 Forms Performance_Loss Loss of Catalytic Activity & Performance Degradation PtI4->Performance_Loss Leads to

Caption: Corrosion mechanism of a Pt counter electrode in iodide electrolyte.

References

Validation & Comparative

A Comparative Guide to 1-Methyl-3-propylimidazolium Iodide and 1-Butyl-3-methylimidazolium Iodide in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common ionic liquids, 1-methyl-3-propylimidazolium iodide (PMII or MPII) and 1-butyl-3-methylimidazolium iodide (BMII), used as electrolyte components in dye-sensitized solar cells (DSSCs). This analysis is supported by experimental data from various studies to aid researchers in selecting the appropriate ionic liquid for their specific application.

Introduction to Imidazolium (B1220033) Iodides in DSSCs

Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices that mimic the natural process of photosynthesis. A critical component of a DSSC is the electrolyte, which is responsible for regenerating the oxidized dye and transporting charge between the photoanode and the cathode. Ionic liquids (ILs), particularly those based on the imidazolium cation, have emerged as promising alternatives to traditional volatile organic solvent-based electrolytes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.

This compound and 1-butyl-3-methylimidazolium iodide are two such ionic liquids that have been extensively studied. The primary difference between them lies in the length of the alkyl chain attached to the imidazolium ring (propyl vs. butyl). This seemingly minor structural variation can have a significant impact on the viscosity, conductivity, and ultimately, the performance of the DSSC.

Performance Comparison

The performance of a DSSC is typically evaluated based on four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE or η). The following table summarizes the performance of DSSCs utilizing PMII and BMII from various studies. It is important to note that the performance of a DSSC is highly dependent on the other components of the cell, such as the dye, the semiconductor material, and other electrolyte additives. Therefore, the data presented here should be considered in the context of the specific experimental conditions under which they were obtained.

Ionic LiquidElectrolyte CompositionVoc (V)Jsc (mA/cm2)FFPCE (%)Reference
This compound (PMII/MPII) 0.13M I2, 0.10M LiI, 0.50M 4-tert-butylpyridine (B128874) in a mixture of 3-methoxypropionitrile (B90507) and MPII (weight ratio 0.65:1)0.6914.820.666.73[1]
This compound (PMII/MPII) In a gel polymer electrolyte with poly[1-vinylpyrrolidone-co-vinyl acetate], KI, I2, EC, and PC0.5911.980.664.67[2]
This compound (PMII/MPII) Solid-state with m-MTDATA-4.61-1.80[3]
This compound (PMII/MPII) Solid-state with m-MTDATA and TBP0.6109.430.734.20[3]
1-Butyl-3-methylimidazolium iodide (BMII) 0.60 M BMII, 0.03 M I2, 0.10 M guanidinium (B1211019) thiocyanate, and 0.50 M tert-butylpyridine in a mixture of ACN and BuCN (85:15 v/v)---11.3[4]
1-Butyl-3-methylimidazolium iodide (BMII) In a gel polymer electrolyte with polyurethane acrylate0.5423.03-5.72[5]
1-Butyl-3-methylimidazolium iodide (BMII) In a gel polymer electrolyte with PEO---9.35[4]

From the available data, it can be observed that the choice of the alkyl chain length on the imidazolium cation influences the photovoltaic performance of DSSCs. Generally, a shorter alkyl chain, as in PMII, can lead to lower viscosity and potentially higher ionic conductivity, which can be beneficial for the Jsc.[4] However, the longer alkyl chain in BMII might lead to better interfacial properties at the TiO2/electrolyte interface, potentially reducing charge recombination and improving the Voc.[4] One study found that imidazolium-based ILs with a butyl chain showed the highest conversion efficiency compared to other alkyl chain lengths.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of the ionic liquids and the fabrication of DSSCs using them, as extracted from the literature.

Synthesis of this compound (MPII)

An improved, solvent-free synthesis of MPII involves the alkylation reaction of n-propyl iodide and 1-methylimidazole (B24206).[1] The reactants are placed in a Teflon-lined, stainless steel autoclave and heated. This method has been shown to yield high-purity MPII with a conversion rate of nearly 100%.[1]

Synthesis of 1-Butyl-3-methylimidazolium Iodide (BMII)

BMII can be synthesized by the reaction of 1-methylimidazole with 1-iodobutane. The reaction is typically carried out in a suitable solvent or under solvent-free conditions, followed by purification to remove any unreacted starting materials.

DSSC Fabrication and Characterization

The general workflow for fabricating and characterizing a DSSC is outlined in the diagram below. The specific components and their concentrations will vary depending on the study.

DSSC_Fabrication_and_Characterization cluster_fabrication DSSC Fabrication cluster_characterization DSSC Characterization FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO2 Paste Deposition (e.g., Doctor Blading) FTO_Cleaning->TiO2_Deposition Sintering Sintering of TiO2 Film TiO2_Deposition->Sintering Dye_Sensitization Dye Soaking Sintering->Dye_Sensitization Cell_Assembly Cell Assembly (Sandwiching with Pt Counter Electrode) Dye_Sensitization->Cell_Assembly Electrolyte_Prep Electrolyte Preparation (with PMII or BMII) Electrolyte_Injection Electrolyte Injection Electrolyte_Prep->Electrolyte_Injection Cell_Assembly->Electrolyte_Injection Sealing Cell Sealing Electrolyte_Injection->Sealing JV_Measurement J-V Measurement (under simulated sunlight) Sealing->JV_Measurement Characterization IPCE IPCE Spectroscopy JV_Measurement->IPCE EIS Electrochemical Impedance Spectroscopy (EIS) JV_Measurement->EIS Performance_Parameters Calculation of V_oc, J_sc, FF, PCE JV_Measurement->Performance_Parameters

General workflow for DSSC fabrication and characterization.

A representative electrolyte solution containing MPII consists of 0.13 M I2, 0.10 M LiI, and 0.50 M 4-tert-butylpyridine in a mixture of 3-methoxypropionitrile and MPII (with a weight ratio of 0.65:1).[1] For BMII, a high-efficiency electrolyte was prepared with 0.60 M BMII, 0.03 M I2, 0.10 M guanidinium thiocyanate, and 0.50 M tert-butylpyridine in a mixture of acetonitrile (B52724) and valeronitrile (B87234) (85:15 v/v).[4]

The fabricated cells are then characterized under simulated sunlight (e.g., AM 1.5, 100 mW/cm2) to measure their current-voltage (J-V) characteristics, from which the key performance parameters are derived. Further analysis using techniques like Electrochemical Impedance Spectroscopy (EIS) can provide insights into the charge transfer and recombination processes within the cell.

Conclusion

Both this compound and 1-butyl-3-methylimidazolium iodide are effective ionic liquids for use in DSSC electrolytes. The choice between the two will depend on the specific requirements of the application and the other components of the solar cell. While BMII has been reported in a device with a very high efficiency of 11.3% in a mixed solvent system, PMII has also demonstrated competitive efficiencies, particularly in solvent-free or quasi-solid-state configurations.[1][4] The length of the alkyl chain is a key factor influencing the physical properties of the ionic liquid and, consequently, the overall performance of the DSSC. Further research focusing on direct, side-by-side comparisons under identical conditions is needed to definitively elucidate the superior candidate.

References

comparing the performance of different alkyl chain length imidazolium iodides in solar cells

Author: BenchChem Technical Support Team. Date: December 2025

The performance of solar cells, particularly dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs), is significantly influenced by the composition of their components, including the electrolyte and charge transport layers. Imidazolium (B1220033) iodides are frequently used in these applications, and the length of the alkyl chain attached to the imidazolium cation has been shown to be a critical factor in determining the overall efficiency and stability of the devices. This guide provides a comparative analysis of the performance of different alkyl chain length imidazolium iodides in solar cells, supported by experimental data and detailed methodologies.

Impact of Alkyl Chain Length on Solar Cell Performance

The length of the alkyl chain on the imidazolium cation affects several key properties of the electrolyte and the solar cell, including ion conductivity, viscosity, and interactions at the semiconductor/electrolyte interface. These modifications, in turn, influence the photovoltaic parameters of the solar cell: the power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

Generally, an increase in the alkyl chain length of imidazolium iodides in dye-sensitized solar cells has been observed to increase the short-circuit current density (Jsc) but decrease the fill factor (FF).[1][2] This trade-off is attributed to a positive shift in the conduction band energy of the titanium dioxide (TiO2) photoanode and an increase in the diffusion resistance of the redox couple in the electrolyte.[1][2] In the context of perovskite solar cells, engineering the alkyl chain length of imidazolium-based additives has been shown to be a successful strategy for enhancing power conversion efficiency and stability. For instance, using 1-ethyl-3-methylimidazolium (B1214524) chloride (EMIMCl) with a longer alkyl chain compared to 1,3-dimethylimidazolium (B1194174) chloride (DMIMCl) resulted in a remarkable PCE of 24.25%.[3]

Comparative Performance Data

The following table summarizes the performance of solar cells employing imidazolium iodides with varying alkyl chain lengths, based on data from different studies. It is important to note that the experimental conditions and cell architectures may vary between studies, affecting direct comparability.

Imidazolium Iodide (Alkyl Chain)Solar Cell TypeJsc (mA/cm²)Voc (V)FFPCE (%)Reference
1,3-dimethylimidazolium iodide (DMImI)DSSC----[1][2]
1-ethyl-3-methylimidazolium iodide (EMImI)DSSC---Improved[1][2]
1-methyl-3-n-propylimidazolium iodide (MPImI)DSSCIncreased Jsc-Decreased FF-[1][2]
1,2-dimethyl-3-n-propylimidazolium iodide (DMPImI)DSSC----[1][2]
1-n-hexyl-3-methylimidazolium iodide (HMImI)DSSCIncreased Jsc-Decreased FF-[1][2]
1-butyl-3-methylimidazolium iodide ([C4MIM]I)DSSC---11.2[4]
1-ethyl-2,3-dimethylimidazolium iodide ([C2DMIM]I)DSSC---6.48[4]
1,3-dimethylimidazolium chloride (DMIMCl)PSC----[3]
1-ethyl-3-methylimidazolium chloride (EMIMCl)PSC-1.1430.835524.25[3]

Experimental Protocols

The fabrication and characterization of solar cells involve a series of precise steps. Below are generalized experimental protocols for both dye-sensitized and perovskite solar cells incorporating imidazolium iodides.

Dye-Sensitized Solar Cell (DSSC) Fabrication
  • Preparation of TiO2 Photoanode: A transparent conducting oxide (TCO) glass substrate is cleaned and coated with a layer of TiO2 paste, typically by screen printing or doctor-blading. The coated substrate is then sintered at high temperatures (e.g., 450-500 °C) to create a mesoporous TiO2 film.

  • Dye Sensitization: The sintered TiO2 film is immersed in a solution of a sensitizing dye (e.g., N719 or Black dye) for a specific duration to allow for the adsorption of the dye molecules onto the TiO2 surface.

  • Electrolyte Preparation: The electrolyte is prepared by dissolving an imidazolium iodide salt with a specific alkyl chain length, iodine (I2), and other additives like 4-tert-butylpyridine (B128874) (TBP) in a suitable solvent such as acetonitrile (B52724) or valeronitrile.[4]

  • Cell Assembly: A platinum-coated counter electrode is placed over the dye-sensitized TiO2 photoanode, separated by a thin polymer spacer. The electrolyte is then introduced into the gap between the electrodes through capillary action or vacuum backfilling. The cell is then sealed to prevent electrolyte leakage.

  • Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (J-V) characteristics are recorded to determine the PCE, Jsc, Voc, and FF.[5] Electrochemical impedance spectroscopy (EIS) can also be used to investigate the internal resistances and charge transfer processes within the cell.[1][2]

Perovskite Solar Cell (PSC) Fabrication
  • Substrate Preparation: A TCO-coated glass substrate is cleaned and an electron transport layer (ETL), such as TiO2 or SnO2, is deposited.

  • Perovskite Layer Deposition: The perovskite precursor solution, which may contain imidazolium-based additives, is deposited onto the ETL via spin-coating. This is followed by a thermal annealing step to induce crystallization of the perovskite film.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting material, such as Spiro-OMeTAD, is then deposited on top of the perovskite layer by spin-coating.

  • Metal Electrode Deposition: Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation to complete the device.

  • Characterization: The J-V characteristics of the PSC are measured under simulated sunlight to evaluate its photovoltaic performance. Stability tests are often conducted by monitoring the device performance over time under specific environmental conditions (e.g., ambient air, controlled humidity).[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the alkyl chain length of imidazolium iodides and the resulting performance parameters of the solar cell.

Alkyl_Chain_Effect cluster_input Input Parameter cluster_properties Electrolyte/Interface Properties cluster_performance Solar Cell Performance cluster_negative Alkyl_Chain_Length Alkyl Chain Length Ionic_Conductivity Ionic Conductivity Alkyl_Chain_Length->Ionic_Conductivity Decreases Viscosity Viscosity Alkyl_Chain_Length->Viscosity Increases Interfacial_Properties Interfacial Properties Alkyl_Chain_Length->Interfacial_Properties Modifies Jsc Jsc (Short-Circuit Current) Ionic_Conductivity->Jsc FF FF (Fill Factor) Ionic_Conductivity->FF Viscosity->Jsc Viscosity->FF Decreases Negative_Effect Negative Effect Interfacial_Properties->Jsc Voc Voc (Open-Circuit Voltage) Interfacial_Properties->Voc PCE PCE (Power Conversion Efficiency) Jsc->PCE Voc->PCE FF->PCE

Figure 1. Logical relationship between imidazolium iodide alkyl chain length and solar cell performance parameters.

References

The Ascendancy of Ionic Liquids: 1-Methyl-3-propylimidazolium Iodide versus Traditional Electrolytes in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of materials science and drug development, the quest for superior electrolyte performance is perpetual. In this context, 1-Methyl-3-propylimidazolium iodide (MPII), a room-temperature ionic liquid, has emerged as a compelling alternative to conventional liquid electrolytes. This guide provides an objective comparison of MPII's performance against traditional counterparts, supported by experimental data and detailed methodologies, to inform and guide future research and development.

Traditional liquid electrolytes, typically composed of organic solvents like acetonitrile (B52724) or propylene (B89431) carbonate with dissolved salts, have long been the standard in various electrochemical devices, including dye-sensitized solar cells (DSSCs). However, their inherent volatility, flammability, and potential for leakage pose significant safety and long-term stability concerns. MPII, with its negligible vapor pressure, high thermal stability, and tunable physicochemical properties, offers a promising solution to these challenges.

Performance at a Glance: A Comparative Data Analysis

The following tables summarize the key performance metrics of this compound against a representative traditional liquid electrolyte commonly used in dye-sensitized solar cells (a solution of lithium iodide and iodine in acetonitrile).

Table 1: Physicochemical Properties

PropertyThis compound (MPII)Traditional Liquid Electrolyte (Acetonitrile-based)
Ionic Conductivity (S/cm) ~1.20 × 10⁻³[1]High (typically > 10⁻² S/cm)
Viscosity (cP at 20°C) 1385[2]Low (~0.37)
Boiling Point (°C) 301 - 304[3]81.6
Vapor Pressure Negligible[4]High
Melting Point (°C) -24[2]Varies with composition

Table 2: Electrochemical Performance in Dye-Sensitized Solar Cells (DSSCs)

ParameterDSSC with MPII-based ElectrolyteDSSC with Traditional Liquid Electrolyte
Power Conversion Efficiency (η) Up to 7.44% (in a gel polymer electrolyte)[5]Typically 7-12%[6]
Electrochemical Stability Window (V) Wide>4 V (for acetonitrile)[6]
Long-term Stability Generally enhanced due to low volatilityCan be compromised by solvent evaporation and leakage[7]

In-Depth Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key performance characterization are provided below.

Ionic Conductivity Measurement

The ionic conductivity of the electrolytes is determined using electrochemical impedance spectroscopy (EIS).

Experimental Workflow:

Ionic Conductivity Measurement Workflow prep Prepare electrolyte sample cell Assemble a two-electrode conductivity cell prep->cell eis Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range cell->eis nyquist Plot Nyquist plot (Z' vs. -Z'') eis->nyquist resistance Determine bulk resistance (Rb) from the high-frequency intercept with the Z'-axis nyquist->resistance conductivity Calculate ionic conductivity (σ) using the formula: σ = d / (Rb * A) resistance->conductivity

Ionic Conductivity Measurement Workflow

Detailed Steps:

  • The electrolyte is placed in a conductivity cell with two parallel platinum electrodes of known area (A) and separation distance (d).

  • EIS is performed over a frequency range (e.g., 1 Hz to 1 MHz) with a small AC voltage amplitude (e.g., 10 mV).

  • The impedance data is plotted as a Nyquist plot.

  • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis (Z').

  • The ionic conductivity (σ) is calculated using the formula: σ = d / (Rb * A).

Electrochemical Stability Window Determination

Cyclic voltammetry (CV) is employed to determine the electrochemical stability window of the electrolytes.

Experimental Workflow:

Electrochemical Stability Window (CV) Workflow setup Set up a three-electrode electrochemical cell (working, counter, and reference electrodes) electrolyte Fill the cell with the electrolyte to be tested setup->electrolyte cv_scan Perform cyclic voltammetry by scanning the potential from an initial to a final value and back electrolyte->cv_scan voltammogram Record the current response as a function of the applied potential to obtain a cyclic voltammogram cv_scan->voltammogram esw Determine the electrochemical stability window (ESW) from the potential range where no significant oxidation or reduction currents are observed voltammogram->esw Thermal Stability (TGA) Workflow sample_prep Place a small, known mass of the electrolyte in a TGA pan heating Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) sample_prep->heating mass_loss Continuously monitor and record the sample's mass as a function of temperature heating->mass_loss tga_curve Plot the percentage of mass loss versus temperature to obtain a TGA curve mass_loss->tga_curve decomposition_temp Determine the onset decomposition temperature (Td) from the TGA curve tga_curve->decomposition_temp

References

A Comparative Guide to the Electrochemical Stability of 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical stability of 1-Methyl-3-propylimidazolium iodide ([PMIm]I) with common alternative ionic liquids, supported by experimental data. Understanding the electrochemical window of an electrolyte is crucial for its application in various electrochemical devices, including batteries, sensors, and dye-sensitized solar cells.

Executive Summary

This compound ([PMIm]I) is an ionic liquid with applications in various electrochemical systems, notably as a component in redox electrolytes for dye-sensitized solar cells. Its electrochemical stability is a critical parameter determining its operational range. This guide compares the electrochemical stability window of [PMIm]I with two widely used imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]).

The electrochemical window is defined by the cathodic and anodic limits, which represent the potentials at which the electrolyte undergoes reduction and oxidation, respectively. A wider electrochemical window indicates greater stability and a broader range of potential applications. Due to the presence of the iodide anion, which is relatively easy to oxidize, the anodic limit of [PMIm]I is significantly lower than that of ionic liquids with more robust anions like [BF₄]⁻ and [NTf₂]⁻. Conversely, the cathodic limit, determined by the reduction of the imidazolium (B1220033) cation, is comparable across these ionic liquids.

Performance Comparison

The following table summarizes the electrochemical stability data for [PMIm]I and its alternatives. The values for [BMIM][BF₄] and [EMIM][NTf₂] are collated from various experimental studies. The electrochemical window for [PMIm]I is estimated based on the known oxidation potential of iodide in ionic liquids and the typical reduction potential of the imidazolium cation.[1][2][3] All potentials are referenced against the Ag/AgCl electrode.

Ionic LiquidCationAnionAnodic Limit (V vs. Ag/AgCl)Cathodic Limit (V vs. Ag/AgCl)Electrochemical Window (V)
This compound ([PMIm]I) 1-Methyl-3-propylimidazoliumIodide (I⁻)~ +0.5 to +0.9~ -1.8 to -2.2~ 2.3 to 3.1
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) 1-Butyl-3-methylimidazoliumTetrafluoroborate ([BF₄]⁻)~ +1.9 to +2.5~ -1.9 to -2.5~ 3.8 to 5.0
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) 1-Ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([NTf₂]⁻)~ +2.0 to +2.5~ -2.0 to -2.5~ 4.0 to 5.0

Note: The exact values for anodic and cathodic limits can vary depending on the experimental conditions, such as the working electrode material, scan rate, and purity of the ionic liquid. The values for [PMIm]I are estimated based on the typical oxidation potential of iodide in ionic liquids and the reduction potential of the imidazolium cation.[1][2][3]

Experimental Protocol: Determination of Electrochemical Stability Window by Cyclic Voltammetry

The electrochemical stability window of an ionic liquid is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits where a significant increase in current is observed correspond to the oxidation and reduction of the electrolyte.

Materials and Equipment:
  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., Glassy Carbon, Platinum, or Gold)

  • Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., Platinum wire or mesh)

  • High-purity ionic liquid (e.g., [PMIm]I)

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:
  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Electrolyte Preparation: Place a small volume of the ionic liquid into the electrochemical cell, ensuring that all three electrodes are in contact with the liquid.

  • Deaeration: Purge the cell with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere above the electrolyte throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the initial and final potentials to a value where no electrochemical reaction is expected (e.g., the open-circuit potential).

    • Set the scan rate (e.g., 50-100 mV/s).

    • Begin the potential sweep towards the anodic (positive) direction.

    • Record the current as a function of the applied potential.

    • Once the potential limit is reached where a sharp increase in current is observed (the anodic limit), reverse the scan direction towards cathodic (negative) potentials.

    • Continue the scan until a sharp increase in current in the negative direction is observed (the cathodic limit).

    • Typically, several cycles are run to ensure the stability of the voltammogram.

  • Data Analysis:

    • Plot the current versus the potential to obtain a cyclic voltammogram.

    • The anodic limit is determined as the potential at which the anodic current starts to increase significantly.

    • The cathodic limit is determined as the potential at which the cathodic current starts to increase significantly.

    • The electrochemical window is the difference between the anodic and cathodic limits.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the electrochemical stability of an ionic liquid using cyclic voltammetry.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Assemble 3-Electrode Cell prep2 Add Ionic Liquid prep1->prep2 prep3 Deaerate with Inert Gas prep2->prep3 meas1 Set CV Parameters prep3->meas1 Start Experiment meas2 Sweep Potential Anodically meas1->meas2 meas3 Sweep Potential Cathodically meas2->meas3 meas3->meas2 analysis1 Plot Cyclic Voltammogram meas3->analysis1 Collect Data analysis2 Determine Anodic & Cathodic Limits analysis1->analysis2 analysis3 Calculate Electrochemical Window analysis2->analysis3

Caption: Workflow for determining the electrochemical stability window.

References

comparative study of binary ionic liquid mixtures containing 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Binary Ionic Liquid Mixtures Containing 1-Methyl-3-propylimidazolium Iodide for Dye-Sensitized Solar Cells

This guide provides a comparative analysis of binary ionic liquid mixtures containing this compound ([C3mim]I), also known as MPII. The focus is on their application as electrolytes in dye-sensitized solar cells (DSSCs). The following sections present a summary of key performance data, detailed experimental protocols, and a visualization of the experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of materials science and renewable energy.

Comparative Performance of [C3mim]I Binary Mixtures

The primary motivation for creating binary mixtures with [C3mim]I is to reduce its high viscosity, which can limit the diffusion of the redox couple (I⁻/I₃⁻) and thus the overall efficiency of the DSSC. This section compares the physicochemical properties and photovoltaic performance of [C3mim]I when mixed with other ionic liquids.

Physicochemical Properties

The properties of the electrolyte, such as viscosity, conductivity, and density, are critical for the performance of a DSSC. The following tables summarize the key data from studies on binary mixtures of [C3mim]I with 1-alkyl-3-methylimidazolium tricyanomethanide (CₙmimTCM) and 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF4]).

Table 1: Physicochemical Properties of [C3mim]I - CₙmimTCM Binary Mixtures

Co-Ionic Liquid (CₙmimTCM)Viscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)Density (g/cm³ at 25°C)
C₂mimTCMLower than pure [C3mim]IHigher than pure [C3mim]I-
C₄mimTCMIncreases with alkyl chain lengthDecreases with alkyl chain lengthDecreases with alkyl chain length
C₆mimTCMIncreases with alkyl chain lengthDecreases with alkyl chain lengthDecreases with alkyl chain length
C₈mimTCMHighest in the seriesLowest in the seriesLowest in the series

Data synthesized from a study by Bidikoudi et al.[1]

Table 2: Transport Properties of [C3mim]I - [EMIM][BF4] Binary Mixtures

Mole Fraction of [C3mim]ITriiodide Diffusion CoefficientSpecific ConductivityViscosity
DecreasingIncreasesIncreasesDecreases
IncreasingDecreasesDecreasesIncreases

Data synthesized from a study by Wachter et al.[2]

Photovoltaic Performance in Dye-Sensitized Solar Cells

The ultimate test of these binary mixtures is their performance in a DSSC. The following table compares the key photovoltaic parameters.

Table 3: Photovoltaic Performance of DSSCs with [C3mim]I Binary Mixtures

Electrolyte MixturePower Conversion Efficiency (η)Short-Circuit Current (Jsc)Open-Circuit Voltage (Voc)Fill Factor (FF)
[C3mim]I - C₂mimTCM>5% (1 sun), >6.5% (0.1 sun)---
[C3mim]I - CₙmimTCM (n > 4) with silica (B1680970) nanoparticlesEfficiency enhancement of 22%---
[C3mim]I in gel polymer electrolyte (10 wt%)4.35%9.97 mA cm⁻²0.67 V65.39%
Hexanoyl chitosan/PVC-NaI with 8 wt% [C3mim]I4.55%10.34 mA cm⁻²0.74 V-

Data from studies by Bidikoudi et al.[1], and others[3][4]

Experimental Protocols

This section details the methodologies used to characterize the ionic liquid mixtures and fabricate the DSSCs.

Synthesis of this compound ([C3mim]I)

A general procedure for the synthesis of imidazolium-based ionic liquids involves the quaternization of an N-substituted imidazole. For [C3mim]I, 1-methylimidazole (B24206) is reacted with 1-iodopropane (B42940).

  • Reaction Setup : In a round-bottom flask, equimolar amounts of 1-methylimidazole and 1-iodopropane are mixed. The reaction can be carried out neat or in a solvent like acetonitrile.

  • Reaction Conditions : The mixture is stirred at a controlled temperature (e.g., 60-80°C) for several hours to days to ensure complete reaction. Microwave irradiation can also be used to accelerate the synthesis.

  • Purification : After the reaction is complete, the product is washed multiple times with a solvent in which the reactants are soluble but the ionic liquid is not (e.g., ethyl acetate (B1210297) or diethyl ether) to remove any unreacted starting materials.

  • Drying : The purified ionic liquid is then dried under vacuum at an elevated temperature to remove any residual solvent and moisture.

Measurement of Physicochemical Properties
  • Viscosity : The viscosity of the ionic liquid mixtures is measured using a viscometer, such as a rotational viscometer or a falling-ball viscometer, at various temperatures.[5][6]

  • Conductivity : The ionic conductivity is determined using a conductivity meter with a dip-type cell. The measurements are typically performed over a range of temperatures.[5][6]

  • Density : The density is measured using a pycnometer or a vibrating tube densimeter.[7]

Fabrication and Characterization of Dye-Sensitized Solar Cells
  • Photoanode Preparation : A transparent conducting oxide (TCO) glass (e.g., FTO glass) is coated with a mesoporous layer of TiO₂ nanoparticles, typically by screen printing or doctor-blading, and then sintered at high temperatures. The sintered TiO₂ film is then sensitized by immersing it in a solution of a ruthenium-based dye (e.g., N719).

  • Electrolyte Preparation : The binary ionic liquid mixture is prepared by mixing [C3mim]I with the second ionic liquid at a specific molar ratio. Iodine and an additive like 4-tert-butylpyridine (B128874) (TBP) are then dissolved in the mixture to form the redox electrolyte.

  • Cell Assembly : The dye-sensitized TiO₂ photoanode and a platinum-coated counter electrode are assembled into a sandwich-type cell with a sealant. The electrolyte is introduced into the space between the electrodes through a pre-drilled hole in the counter electrode.

  • Photovoltaic Characterization : The performance of the assembled DSSC is evaluated under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are measured to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

  • Electrochemical Impedance Spectroscopy (EIS) : EIS is used to investigate the charge transfer processes and recombination kinetics within the DSSC.[1]

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, characterization, and evaluation of [C3mim]I-based binary ionic liquid mixtures for application in dye-sensitized solar cells.

experimental_workflow cluster_synthesis Ionic Liquid Synthesis & Mixture Preparation cluster_characterization Physicochemical Characterization cluster_dssc DSSC Fabrication & Testing cluster_analysis Performance Analysis synthesis Synthesis of [C3mim]I mixing Preparation of Binary Mixture synthesis->mixing viscosity Viscosity Measurement mixing->viscosity conductivity Conductivity Measurement mixing->conductivity density Density Measurement mixing->density fabrication DSSC Fabrication mixing->fabrication performance Comparative Performance Evaluation viscosity->performance conductivity->performance density->performance iv_test I-V Characterization fabrication->iv_test eis_test EIS Analysis fabrication->eis_test iv_test->performance eis_test->performance

Caption: Experimental workflow for [C3mim]I binary mixtures in DSSCs.

References

Assessing the Long-Term Stability of 1-Methyl-3-propylimidazolium iodide in Comparison to Other Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

The long-term stability of ionic liquids (ILs) is a critical parameter for their successful implementation in various applications, from electrochemical devices to pharmaceutical formulations. This guide provides a comparative assessment of the long-term stability of 1-Methyl-3-propylimidazolium iodide ([PMIM]I) against other common ionic liquids. The stability of ILs is primarily evaluated based on their thermal and electrochemical properties, which are influenced by the constituent cation and anion.[1]

Comparative Analysis of Thermal and Electrochemical Stability

The thermal stability of an ionic liquid is a key indicator of its operational limits at elevated temperatures. It is typically assessed by thermogravimetric analysis (TGA), which determines the temperature at which the substance begins to decompose. For a reliable assessment of long-term stability, isothermal TGA is often employed to observe degradation over extended periods at a constant temperature.[2]

The electrochemical stability is defined by the electrochemical window, which is the potential range over which the ionic liquid is neither oxidized nor reduced. A wider electrochemical window is generally desirable for applications such as batteries and capacitors.[3]

Below is a summary of the thermal and electrochemical stability data for this compound and a selection of other commonly used ionic liquids.

Ionic Liquid (Abbreviation)CationAnionDecomposition Temp. (T_d), °C (Heating Rate)Electrochemical Window (V)
This compound ([PMIM]I) 1-Methyl-3-propylimidazoliumIodideEst. ~240-250 (similar to [EMIM]I)[4]~4.0-4.5[5]
1-Ethyl-3-methylimidazolium iodide ([EMIM]I)1-Ethyl-3-methylimidazoliumIodide249 (1 K/min)[4]Not specified
1-Butyl-3-methylimidazolium iodide ([BMIM]I)1-Butyl-3-methylimidazoliumIodide238 (unspecified)[6]Not specified
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)1-Butyl-3-methylimidazoliumChloride~246[6]Not specified
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4])1-Butyl-3-methylimidazoliumTetrafluoroborate~300-400[3]~4.1
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF6])1-Butyl-3-methylimidazoliumHexafluorophosphate>400[3]~4.2
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI])1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide>400[3]~4.5

Note: The decomposition temperature of [PMIM]I is estimated based on the value reported for the structurally similar 1-Ethyl-3-methylimidazolium iodide ([EMIM]I).[4] The electrochemical window for imidazolium-based ILs is generally in the range of 4-6 V.[5] The anion has a significant impact on the thermal stability of imidazolium-based ionic liquids, with the general trend being: bis(trifluoromethylsulfonyl)imide > hexafluorophosphate > tetrafluoroborate > halides.[7]

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for thermogravimetric analysis and cyclic voltammetry.

Thermogravimetric Analysis (TGA) for Long-Term Thermal Stability

This protocol outlines the steps for both dynamic (ramped temperature) and isothermal (constant temperature) TGA to assess the thermal stability of ionic liquids.[8]

Objective: To determine the decomposition temperature and long-term thermal stability of an ionic liquid.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or other inert gas)

  • Platinum or alumina (B75360) crucibles

  • Microbalance

Procedure:

  • Sample Preparation:

    • Ensure the ionic liquid sample is pure and free of solvent or water, as impurities can significantly affect thermal stability.[9]

    • Weigh 5-10 mg of the ionic liquid into a TGA crucible.

  • Dynamic TGA (for determining onset decomposition temperature):

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.[9]

    • Record the mass loss as a function of temperature.

    • The onset decomposition temperature (T_onset) is determined as the temperature at which a significant mass loss begins.[8]

  • Isothermal TGA (for assessing long-term stability):

    • Select a temperature below the T_onset determined from the dynamic TGA (e.g., 20-50 °C below).

    • Place a fresh, weighed sample in the TGA.

    • Purge with nitrogen as described above.

    • Rapidly heat the sample to the selected isothermal temperature.

    • Hold the sample at this temperature for an extended period (e.g., 10 hours or more) and record the mass loss over time.[2][8]

    • A stable ionic liquid will exhibit minimal mass loss during the isothermal hold.

Cyclic Voltammetry (CV) for Determining the Electrochemical Window

This protocol describes the use of cyclic voltammetry to determine the electrochemical stability window of an ionic liquid.[3]

Objective: To determine the potential range over which the ionic liquid is electrochemically stable.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode like a silver wire)

  • Counter electrode (e.g., platinum wire or mesh)

  • Inert atmosphere glovebox (recommended)

Procedure:

  • Electrolyte Preparation:

    • The ionic liquid should be thoroughly dried under vacuum to remove any water, which can narrow the electrochemical window.

    • If a supporting electrolyte is needed, dissolve it in the ionic liquid at the desired concentration inside a glovebox. For pure ionic liquids, no supporting electrolyte is necessary.

  • Cell Assembly:

    • Assemble the three-electrode cell inside the glovebox.

    • Ensure the electrodes are clean and polished before use.

    • Fill the cell with the prepared ionic liquid electrolyte.

  • Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the initial and final vertex potentials to scan a wide range (e.g., -3 V to +3 V vs. the reference electrode).

    • Set a scan rate of 50-100 mV/s.

    • Run the cyclic voltammogram for several cycles until a stable response is obtained.

  • Data Analysis:

    • The electrochemical window is determined by the potentials at which the anodic and cathodic currents begin to increase significantly, indicating the oxidation and reduction of the electrolyte, respectively.

Visualizing Experimental Workflows

To clarify the logical flow of the stability assessment process, the following diagrams have been generated using the DOT language.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_dynamic Dynamic TGA cluster_isothermal Isothermal TGA Prep Pure & Dry IL Sample Dynamic_TGA Heat at 10 °C/min to 600 °C Prep->Dynamic_TGA Determine_Tonset Determine Onset Decomposition Temp. Dynamic_TGA->Determine_Tonset Select_Temp Select Temp. below Tonset Determine_Tonset->Select_Temp Isothermal_TGA Hold at Temp. for 10+ hours Select_Temp->Isothermal_TGA Assess_Stability Assess Long-Term Stability Isothermal_TGA->Assess_Stability

Caption: Workflow for Thermal Stability Assessment.

Electrochemical_Stability_Workflow cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_cv Cyclic Voltammetry Prep Dry IL Electrolyte Assemble_Cell Assemble 3-Electrode Cell in Glovebox Prep->Assemble_Cell Run_CV Scan Potential Range Assemble_Cell->Run_CV Determine_EW Determine Electrochemical Window Run_CV->Determine_EW

Caption: Workflow for Electrochemical Stability Assessment.

References

Efficiency Showdown: 1-Methyl-3-propylimidazolium Iodide vs. Solvent-Free Electrolytes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the performance and protocols of ionic liquid-based electrolytes in Dye-Sensitized Solar Cells (DSSCs), focusing on the established 1-Methyl-3-propylimidazolium iodide (MPII) and the emerging class of solvent-free alternatives.

The quest for stable and efficient Dye-Sensitized Solar Cells (DSSCs) has led to extensive research into their core components, particularly the electrolyte. While traditional organic solvent-based electrolytes have demonstrated high conversion efficiencies, their volatility and potential for leakage pose significant long-term stability challenges. This has propelled the adoption of ionic liquids (ILs), such as this compound (MPII), which offer negligible vapor pressure and high thermal stability. Concurrently, a move towards entirely solvent-free electrolyte systems aims to further enhance durability and simplify device encapsulation. This guide provides a detailed comparison of the performance of DSSCs utilizing MPII-based electrolytes against those employing various solvent-free electrolyte compositions, supported by experimental data and standardized protocols.

Performance Metrics: A Tabular Comparison

The following table summarizes the key performance parameters of DSSCs fabricated with different electrolyte systems. The data, compiled from various studies, highlights the trade-offs between efficiency and the nature of the electrolyte.

Electrolyte CompositionSensitizerPCE (%)Jsc (mA/cm²)Voc (V)FF (%)Reference
MPII-based Electrolytes
0.6 M MPII, 0.1 M LiI, 0.05 M I₂, 0.5 M TBP in Acetonitrile/ValeronitrileN7196.2816.910.6557[1]
1.0 M DMPII, 0.1 M LiI, 0.12 M I₂, 0.5 M TBP in MePNNot Stated8.0816.760.6970[1]
PVdF-HFP with 0.6 M MPII and 0.4 M NaINot Stated4.1613.63--[2]
m-MTDATA-solidified MPIINot Stated1.804.610.54471.81[3]
m-MTDATA-solidified MPII with TBPNot Stated4.209.430.61073.03[3]
Solvent-Free Electrolytes
Ternary eutectic melt (e.g., DMII, EMII, and EMImDCA)Z907Na8.2---High-performance dye-sensitized solar cells based on solvent-free electrolytes produced from eutectic melts.[4]
1-vinyl-3-heptylimidazolium iodide (VHpII)Not Stated2.636.63--Kang et al. reported the usage of pure IL as a solvent of the electrolyte for DSSCs.[5]
VHpII with LiINot Stated3.639.61--Nonetheless, the addition of lithium iodide (LiI) as part of the electrolyte had increased the efficiency to 3.63%.[6]
IL/[PBVIm][TFSI] gel electrolyteNot Stated4.4---DSSCs based on IL/[PBVIm][TFSI] gel electrolyte yielded a power conversion efficiency of 4.4% under a simulated air mass 1.5 solar spectrum illumination at 100 mW cm−2.[7]
Sulfide/polysulfide redox couple in ionic liquidNot Stated5.2-6.4---A new type of electrolyte with a sulfide/polysulfide redox couple and I(-) was prepared as a solvent-free ionic liquid for application in dye-sensitized solar cells, reaching efficiencies of 5.2-6.4% under AM 1.5G.[8]

Experimental Protocols

A generalized methodology for the fabrication and characterization of DSSCs with these electrolyte types is outlined below. Specific parameters may vary based on the exact materials and desired device architecture.

I. Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a stream of nitrogen.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited by spin-coating or spray pyrolysis to prevent charge recombination. Subsequently, a transparent layer of nanocrystalline TiO₂ paste (e.g., P25) is deposited by screen printing or the doctor-blade technique. A scattering layer of larger TiO₂ particles may be added on top to enhance light harvesting.

  • Sintering: The TiO₂-coated substrates are sintered in a furnace at temperatures typically ranging from 450°C to 500°C for 30 minutes to ensure good particle necking and adhesion to the FTO.

  • Dye Sensitization: After cooling to approximately 80°C, the photoanodes are immersed in a dye solution (e.g., 0.3-0.5 mM N719 in ethanol) for 12-24 hours at room temperature. The sensitized photoanodes are then rinsed with the solvent of the dye solution to remove non-adsorbed dye molecules and dried.

II. Counter Electrode Preparation
  • Cleaning: FTO glass substrates are cleaned using the same procedure as for the photoanode.

  • Catalyst Deposition: A thin layer of a catalyst, typically a platinum solution (e.g., H₂PtCl₆ in isopropanol), is deposited on the conductive side of the FTO glass by spin-coating or drop-casting.

  • Thermal Decomposition: The platinum precursor is thermally decomposed in a furnace at around 400°C for 15-30 minutes to form a catalytically active platinum layer.

III. DSSC Assembly and Electrolyte Filling
  • Assembly: The dye-sensitized photoanode and the platinum-coated counter electrode are assembled into a sandwich-like structure, separated by a thin thermoplastic sealant (e.g., Surlyn®) of 25-60 µm thickness. The cell is sealed by heating the polymer frame above its melting point while pressing the electrodes together.

  • Electrolyte Injection: The liquid or solvent-free electrolyte is introduced into the cell through one or two small holes pre-drilled in the counter electrode. The filling is typically performed in a vacuum-backfilling process to ensure complete pore filling of the TiO₂ layer.

  • Sealing: After filling, the holes are sealed with a small piece of the sealant and a cover glass to prevent electrolyte leakage.

IV. Photovoltaic Characterization
  • Current-Voltage (J-V) Measurement: The photovoltaic performance of the assembled DSSCs is measured using a solar simulator under standard test conditions (AM 1.5G illumination, 100 mW/cm²). A source meter is used to record the J-V curves.

  • Performance Parameter Extraction: The key performance parameters—short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE)—are determined from the J-V curves. The PCE is calculated using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the incident light power density.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the fabrication and testing of a Dye-Sensitized Solar Cell.

DSSC_Workflow cluster_photoanode Photoanode Fabrication cluster_counter_electrode Counter Electrode Fabrication cluster_assembly Cell Assembly & Characterization P1 FTO Substrate Cleaning P2 TiO₂ Paste Deposition (Blocking & Nanoporous Layers) P1->P2 P3 Sintering (450-500°C) P2->P3 P4 Dye Sensitization (12-24h immersion) P3->P4 A1 Assemble Electrodes with Sealant P4->A1 C1 FTO Substrate Cleaning C2 Catalyst (Pt) Deposition C1->C2 C3 Thermal Decomposition (~400°C) C2->C3 C3->A1 A2 Inject Electrolyte (MPII or Solvent-Free) A1->A2 A3 Seal Injection Holes A2->A3 A4 Photovoltaic Testing (J-V Measurement) A3->A4

DSSC Fabrication and Testing Workflow

Signaling Pathways and Logical Relationships

The operation of a DSSC involves a series of electron transfer and regeneration processes, which can be visualized as a signaling pathway.

DSSC_Operation Light Incident Light (hν) Dye Dye Molecule (S) Light->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited Dye_excited->Dye Decay TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 2. Electron Injection External_Load External Load TiO2_CB->External_Load 3. Electron Transport Electrolyte_Ox Oxidized Mediator (I₃⁻) TiO2_CB->Electrolyte_Ox Recombination Counter_Electrode Counter Electrode (Pt) External_Load->Counter_Electrode 4. External Circuit Counter_Electrode->Electrolyte_Ox 5. Mediator Reduction Electrolyte_Red Redox Mediator (I⁻) Electrolyte_Red->Dye 6. Dye Regeneration Electrolyte_Ox->Electrolyte_Red

Electron Transfer Pathway in a DSSC

References

analysis of diffusion coefficients of triiodide in various imidazolium iodide ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency of various electrochemical devices, particularly dye-sensitized solar cells (DSSCs), is intrinsically linked to the charge transport properties of their electrolytes. A key parameter governing this efficiency is the diffusion coefficient of the triiodide (I₃⁻) ion, which acts as a redox mediator. Imidazolium-based ionic liquids (ILs) have emerged as promising, non-volatile electrolytes for these applications. This guide provides a comparative analysis of triiodide diffusion coefficients in various imidazolium (B1220033) iodide ionic liquids, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and design of optimal electrolyte systems.

Quantitative Comparison of Triiodide Diffusion Coefficients

The diffusion coefficient of triiodide is significantly influenced by the composition of the ionic liquid electrolyte, including the nature of the cation and anion, the mole fraction of the iodide source, and the operating temperature. Below are tabulated data summarizing the experimentally determined diffusion coefficients of triiodide in binary mixtures of 1-methyl-3-propylimidazolium iodide ([MPIM][I]), a common iodide source, with other imidazolium-based ionic liquids.

Table 1: Diffusion Coefficients of Triiodide in Binary Mixtures of [MPIM][I] and 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([EMIM][DCA]) at 25°C [1]

Mole Fraction of [MPIM][I]Diffusion Coefficient of I₃⁻ (x 10⁻⁷ cm²/s)
0.18.3
0.27.5
0.46.1
0.64.9
0.83.8
1.02.9

Table 2: Diffusion Coefficients of Triiodide in Binary Mixtures of [MPIM][I] and 1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM][BF₄]) at 25°C [1]

Mole Fraction of [MPIM][I]Diffusion Coefficient of I₃⁻ (x 10⁻⁷ cm²/s)
0.15.9
0.25.2
0.44.1
0.63.3
0.82.7
1.02.2

Table 3: Diffusion Coefficients of Triiodide in Binary Mixtures of [MPIM][I] and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) at 25°C [2]

Mole Fraction of [MPIM][I]Diffusion Coefficient of I₃⁻ (x 10⁻⁷ cm²/s)
0.14.5
0.23.9
0.43.1
0.62.5
0.82.0
1.01.6

Experimental Protocols

The determination of triiodide diffusion coefficients in ionic liquids is primarily achieved through electrochemical techniques. The following are detailed protocols for the most commonly employed methods.

Steady-State Cyclic Voltammetry at an Ultramicroelectrode (UME)

This method relies on the measurement of the steady-state limiting current for the reduction of triiodide at a microelectrode, where mass transport is dominated by hemispherical diffusion.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Platinum (Pt) disk ultramicroelectrode (working electrode, typical radius < 25 µm)

  • Platinum wire or mesh (counter electrode)

  • Silver/Silver Chloride (Ag/AgCl) or a quasi-reference electrode (e.g., a silver wire)

  • Ionic liquid electrolyte containing a known concentration of I₂ and an excess of the imidazolium iodide salt.

b. Procedure:

  • Electrode Preparation: Polish the working ultramicroelectrode with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and ethanol, and then dry completely.

  • Electrolyte Preparation: Prepare the binary ionic liquid mixture with the desired mole fraction of the imidazolium iodide. Add a specific concentration of iodine (I₂) to the mixture to generate triiodide in situ. A typical concentration is in the range of 10-50 mM I₂ in an excess of the iodide salt.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrolyte.

    • Immerse the electrodes into the electrolyte, ensuring the tip of the reference electrode is close to the working electrode.

    • Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs to a potential sufficiently negative to cause the diffusion-limited reduction of triiodide, and then reversing the scan.

    • Use a slow scan rate (e.g., 1-10 mV/s) to ensure steady-state conditions are reached.

  • Data Analysis:

    • The steady-state limiting current (i_lim) is obtained from the plateau of the cyclic voltammogram.

    • The diffusion coefficient (D) is calculated using the following equation:

      • i_lim = 4 * n * F * D * c * r

      • where:

        • n is the number of electrons transferred (2 for the reduction of I₃⁻ to 3I⁻)

        • F is the Faraday constant (96485 C/mol)

        • c is the bulk concentration of triiodide

        • r is the radius of the ultramicroelectrode.

Polarization Measurements at a Thin-Layer Cell

This technique involves measuring the limiting current in a thin-layer cell, where linear diffusion is constrained between two parallel electrodes.

a. Materials and Equipment:

  • Potentiostat/Galvanostat

  • Thin-layer electrochemical cell with two parallel platinum electrodes of known area and separation distance.

  • Ionic liquid electrolyte.

b. Procedure:

  • Cell Assembly: Assemble the thin-layer cell with a spacer of known thickness (typically 25-100 µm) to define the distance between the two platinum electrodes.

  • Electrolyte Filling: Introduce the ionic liquid electrolyte containing I₂ and the imidazolium iodide into the cell.

  • Electrochemical Measurement:

    • Apply a potential difference across the two electrodes and sweep the potential at a slow scan rate (e.g., 1-10 mV/s).

    • One electrode will act as the cathode (for I₃⁻ reduction) and the other as the anode (for I⁻ oxidation).

  • Data Analysis:

    • The diffusion-limited current density (j_lim) is determined from the plateau of the current-voltage curve.

    • The diffusion coefficient (D) is calculated using the Fick's first law for a thin layer:

      • j_lim = 2 * n * F * D * c / d

      • where:

        • d is the distance between the two electrodes.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures for determining the diffusion coefficient of triiodide in ionic liquids.

ExperimentalWorkflow_CV cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_electrode Prepare & Polish Ultramicroelectrode assemble_cell Assemble 3-Electrode Electrochemical Cell prep_electrode->assemble_cell prep_electrolyte Prepare Ionic Liquid Electrolyte with I₂ prep_electrolyte->assemble_cell run_cv Perform Steady-State Cyclic Voltammetry assemble_cell->run_cv get_ilim Determine Limiting Current (ilim) run_cv->get_ilim calc_d Calculate Diffusion Coefficient (D) get_ilim->calc_d

Caption: Workflow for determining the triiodide diffusion coefficient using cyclic voltammetry.

ExperimentalWorkflow_Polarization cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis assemble_tlc Assemble Thin-Layer Cell fill_electrolyte Fill Cell with Ionic Liquid Electrolyte assemble_tlc->fill_electrolyte run_polarization Perform Polarization Measurement fill_electrolyte->run_polarization get_jlim Determine Limiting Current Density (jlim) run_polarization->get_jlim calc_d Calculate Diffusion Coefficient (D) get_jlim->calc_d

Caption: Workflow for determining the triiodide diffusion coefficient using polarization measurements.

Conclusion

The diffusion coefficient of triiodide in imidazolium-based ionic liquids is a critical parameter that can be tailored by adjusting the composition of the electrolyte. As evidenced by the experimental data, the addition of a less viscous ionic liquid, such as [EMIM][DCA], to a primary iodide source like [MPIM][I] can significantly enhance the diffusion of triiodide. This guide provides the necessary data, protocols, and workflows to enable researchers to make informed decisions in the design and optimization of ionic liquid-based electrolytes for various electrochemical applications. The choice of the co-solvent (the second ionic liquid) and its mole fraction allows for a fine-tuning of the electrolyte's transport properties to meet the specific demands of the device.

References

comparative viscosity measurements of different imidazolium-based ionic liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the viscosity of various imidazolium-based ionic liquids, supported by experimental data. Understanding the viscosity of these compounds is crucial for their application in diverse fields, including as solvents in chemical synthesis, electrolytes in electrochemical devices, and as matrices for drug delivery. The following sections present a compilation of viscosity data, a detailed experimental protocol for its measurement, and a workflow diagram illustrating the process.

Viscosity of Imbodazolium-Based Ionic Liquids: A Comparative Analysis

The viscosity of imidazolium-based ionic liquids is a key physical property that is significantly influenced by the structure of both the cation and the anion.[1][2][3] Generally, viscosity increases with the length of the alkyl chain on the imidazolium (B1220033) cation due to increased van der Waals interactions.[1][4][5][6][7] The nature of the anion also plays a critical role, with larger and more complex anions often leading to higher viscosities.[1][2] Temperature has a profound effect, with viscosity decreasing significantly as temperature increases.[4][5][8]

The following table summarizes the dynamic viscosity of a selection of 1-alkyl-3-methylimidazolium based ionic liquids with various anions at different temperatures. This data has been compiled from multiple research sources to provide a comparative overview.

Ionic Liquid (Cation)AnionTemperature (°C)Viscosity (mPa·s)
1-Butyl-3-methylimidazoliumTetrafluoroborate ([BF4]⁻)25154
1-Hexyl-3-methylimidazoliumTetrafluoroborate ([BF4]⁻)25378
1-Octyl-3-methylimidazoliumTetrafluoroborate ([BF4]⁻)25734
1-Butyl-3-methylimidazoliumHexafluorophosphate ([PF6]⁻)25373
1-Hexyl-3-methylimidazoliumHexafluorophosphate ([PF6]⁻)25868
1-Octyl-3-methylimidazoliumHexafluorophosphate ([PF6]⁻)251840
1-Ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf2N]⁻)2034
1-Butyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf2N]⁻)2052
1-Hexyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf2N]⁻)2089
1-Octyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide ([Tf2N]⁻)20134
1-Butyl-3-methylimidazoliumDicyanamide ([N(CN)2]⁻)2529
1-Butyl-3-methylimidazoliumChloride ([Cl]⁻)60697
1-Hexyl-3-methylimidazoliumChloride ([Cl]⁻)25Not available (solid at this temp)
1-Octyl-3-methylimidazoliumChloride ([Cl]⁻)25Not available (solid at this temp)

Experimental Protocol for Viscosity Measurement

The following protocol outlines a standard method for determining the dynamic viscosity of imidazolium-based ionic liquids using a rotational viscometer.

1. Materials and Equipment:

  • Ionic Liquid Samples: A series of imidazolium-based ionic liquids with varying alkyl chain lengths and anions.

  • Rotational Viscometer: With appropriate spindles for the expected viscosity range.

  • Temperature Control Unit: A circulating water bath or Peltier temperature controller capable of maintaining the desired temperature with high accuracy (±0.1 °C).

  • Sample Chamber/Beaker: Of appropriate size for the viscometer spindle.

  • Cleaning Solvents: Acetone, isopropanol, or other suitable solvents for cleaning the viscometer spindle and sample chamber.

  • Calibration Oils: Certified viscosity standards for calibrating the viscometer.

2. Pre-measurement Preparations:

  • Sample Purity: Ensure the ionic liquid samples are of high purity and have been properly dried to remove any water content, as even small amounts of water can significantly affect viscosity.[1]

  • Viscometer Calibration: Calibrate the viscometer using standard calibration oils at the temperatures to be used for the measurements. Follow the manufacturer's instructions for the calibration procedure.

  • Cleaning: Thoroughly clean the viscometer spindle and sample chamber with an appropriate solvent and ensure they are completely dry before introducing the sample.

3. Measurement Procedure:

  • Sample Loading: Carefully pour the ionic liquid sample into the sample chamber, ensuring that the liquid level is sufficient to immerse the spindle to the manufacturer's recommended depth. Avoid introducing air bubbles.

  • Temperature Equilibration: Place the sample chamber in the temperature control unit and allow the sample to equilibrate at the desired temperature for at least 30 minutes to ensure thermal homogeneity.

  • Spindle Selection: Choose a spindle and rotational speed that will result in a torque reading within the optimal range of the instrument (typically 10-90% of the full-scale range).

  • Viscosity Measurement:

    • Start the viscometer motor at the selected speed.

    • Allow the reading to stabilize before recording the viscosity value. This may take several minutes, especially for highly viscous liquids.

    • Take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior. For Newtonian fluids, the viscosity will be independent of the shear rate (rotational speed).[4][5]

    • Record the temperature, spindle type, rotational speed, and viscosity reading for each measurement.

4. Data Analysis:

  • Calculate the average viscosity at each temperature from the multiple readings.

  • If the viscosity varies with the rotational speed, the ionic liquid is exhibiting non-Newtonian behavior, and this should be noted.

  • Plot the viscosity as a function of temperature to observe the temperature dependence.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for measuring the viscosity of imidazolium-based ionic liquids.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_prep Sample Preparation (Drying & Degassing) sample_loading Sample Loading sample_prep->sample_loading instrument_prep Instrument Preparation (Cleaning & Calibration) instrument_prep->sample_loading temp_equilibration Temperature Equilibration sample_loading->temp_equilibration measurement Viscosity Measurement (Varying Shear Rate) temp_equilibration->measurement data_recording Data Recording measurement->data_recording data_analysis Data Analysis & Plotting data_recording->data_analysis

Caption: Workflow for Viscosity Measurement.

References

The Cation's Role: A Comparative Guide to Iodide-Based Electrolytes in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhancing the efficiency and stability of Dye-Sensitized Solar Cells (DSSCs), the composition of the electrolyte, particularly the cation accompanying the essential iodide anion, has emerged as a critical factor. This guide provides a comprehensive comparison of the performance of DSSCs utilizing various cations in iodide-based electrolytes, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development venturing into photovoltaic research.

The electrolyte in a DSSC is a pivotal component, responsible for regenerating the oxidized dye and transporting charge between the photoanode and the cathode. The iodide/triiodide (I⁻/I₃⁻) redox couple has been the workhorse in these systems. While the anion is directly involved in the dye regeneration process, the counter-cation, though often considered a spectator ion, significantly influences the photovoltaic performance of the cell. This influence stems from the cation's impact on the electrolyte's conductivity, the recombination rates at the TiO₂/electrolyte interface, and the conduction band energy of the semiconductor.

Comparative Performance Analysis

The choice of cation, ranging from simple alkali metals to bulky organic molecules, can lead to substantial differences in the key performance parameters of a DSSC: the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE or η). The following table summarizes the performance of DSSCs with various iodide-based electrolytes, highlighting the effect of different cations.

CationJsc (mA/cm²)Voc (V)FFPCE (η) (%)Reference Electrolyte Composition
Alkali Metals
Li⁺13.63--4.160.6 M MPII and 0.4 M NaI in PVdF-HFP/PC-DME[1]
Cs⁺----In a gel polymer electrolyte, resulted in the best efficiency among alkaline series[2]
Rb⁺----Showed slightly higher photovoltage compared to Cs⁺ in a gel polymer electrolyte[2]
Na⁺----Used in combination with MPII, enhancing efficiency[1]
Organic Cations
1-ethyl-2,3-dimethylimidazolium ([C2DMIM]⁺)---4.48 (without 4-TBP)0.5 M [C2DMIM]I, 0.5 M LiI, 0.05 M I₂ in ACN/VCN (85:15 v/v)[3][4]
1-ethyl-2,3-dimethylimidazolium ([C2DMIM]⁺)---6.48 (with 4-TBP)0.5 M [C2DMIM]I, 0.5 M LiI, 0.05 M I₂, 0.5 M 4-TBP in ACN/VCN (85:15 v/v)[3][4]
1-butyl-3-methylimidazolium ([C4MIM]⁺)----A common component in ionic liquid electrolytes[3]
Tetrabutylammonium (TBA⁺)----Improved photovoltaic properties in some studies[5]
Tetrabutylphosphonium----Showed higher Jsc but lower Voc and FF compared to TBA⁺[1]

Mechanism of Cation Influence

The size and charge density of the cation play a crucial role in modulating DSSC performance. Smaller cations, like Li⁺, can adsorb onto the TiO₂ surface, leading to a positive shift in the conduction band edge. This can enhance the electron injection from the dye into the TiO₂, thereby increasing the Jsc.[1] However, this adsorption can also increase the recombination of electrons with the triiodide in the electrolyte.

Conversely, larger, bulkier cations such as those based on imidazolium (B1220033) or quaternary ammonium (B1175870) can form a blocking layer on the TiO₂ surface.[1] This layer can suppress the back-electron transfer from the TiO₂ conduction band to the electrolyte, leading to an increase in Voc and FF.[1] Furthermore, the ionic conductivity of the electrolyte is influenced by the cation size, with larger cations sometimes leading to higher conductivity and, consequently, improved Jsc.[2]

Experimental Protocols

The following provides a generalized experimental protocol for the fabrication and characterization of DSSCs to evaluate the effect of different cations in the iodide electrolyte.

I. Photoanode Preparation
  • Cleaning of FTO Substrates: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, and ethanol (B145695).

  • Blocking Layer Deposition: A compact blocking layer of TiO₂ is often deposited on the FTO surface to prevent charge recombination. This can be achieved by immersing the cleaned substrates in a TiCl₄ solution (e.g., 40 mM in water) at 70°C for 30 minutes, followed by rinsing with water and ethanol and sintering at high temperature (e.g., 500°C).[3]

  • Nanocrystalline TiO₂ Layer: A paste of nanocrystalline TiO₂ (e.g., Degussa P25) is deposited on the blocking layer using a technique like doctor-blading.

  • Sintering: The TiO₂ coated substrates are gradually heated to a high temperature (e.g., 450-500°C) to ensure good particle necking and remove organic binders.

  • Dye Sensitization: After cooling to room temperature, the TiO₂ electrodes are immersed in a dye solution (e.g., N719 dye in ethanol) for a specific duration (e.g., 24 hours) to allow for dye adsorption onto the TiO₂ surface.

II. Electrolyte Preparation
  • Composition: The electrolyte typically consists of an organic solvent (e.g., acetonitrile/valeronitrile mixture), an iodide salt with the cation of interest (e.g., LiI, [C2DMIM]I), and elemental iodine (I₂).

  • Additives: Additives like 4-tert-butylpyridine (B128874) (4-TBP) are often included to improve the Voc by shifting the TiO₂ conduction band potential.[3] Guanidinium thiocyanate (B1210189) (GuSCN) can also be used to enhance both Voc and Jsc.[6]

  • Preparation: The components are dissolved in the solvent under controlled conditions to achieve the desired concentrations. For instance, a common composition is 0.5 M of the iodide salt, 0.05 M I₂, and optionally 0.5 M 4-TBP in an acetonitrile/valeronitrile (85:15 v/v) mixture.[3]

III. Cell Assembly and Characterization
  • Counter Electrode: A platinum (Pt) coated FTO glass is typically used as the counter electrode.

  • Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are sealed together using a thermoplastic sealant, leaving a small gap for electrolyte filling.

  • Electrolyte Injection: The electrolyte is introduced into the cell through pre-drilled holes in the counter electrode via vacuum backfilling. The holes are then sealed.

  • Photovoltaic Characterization: The assembled DSSCs are tested under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (J-V) characteristics are measured to determine the Jsc, Voc, FF, and PCE.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to investigate the charge transfer processes occurring at the different interfaces within the DSSC, providing insights into the effects of the cation on parameters like the charge transfer resistance at the counter electrode and the TiO₂/electrolyte interface.[3]

Visualizing the Process

To better understand the fundamental processes within a DSSC and the typical workflow for evaluating different cations, the following diagrams are provided.

DSSC_Working_Principle cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Cathode FTO FTO External_Load External Load FTO->External_Load 3. Electron Transport TiO2 TiO₂ Nanoparticles TiO2->FTO 3. Electron Transport Dye Dye Molecule Dye->TiO2 2. Electron Injection I3- I₃⁻ I- I⁻ I-->Dye 4. Dye Regeneration Pt Pt Catalyst Pt->I3- 5. Redox Regeneration FTO_cathode FTO FTO_cathode->Pt Sunlight Sunlight Sunlight->Dye 1. Light Absorption External_Load->FTO_cathode

Figure 1: Working principle of a Dye-Sensitized Solar Cell.

Experimental_Workflow Start Start FTO_Cleaning FTO Substrate Cleaning Start->FTO_Cleaning Blocking_Layer TiO₂ Blocking Layer Deposition FTO_Cleaning->Blocking_Layer TiO2_Deposition Nanocrystalline TiO₂ Paste Deposition Blocking_Layer->TiO2_Deposition Sintering Sintering of TiO₂ Film TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Cell_Assembly Cell Assembly Dye_Sensitization->Cell_Assembly Electrolyte_Prep Preparation of Iodide Electrolytes with Different Cations Electrolyte_Filling Electrolyte Injection Electrolyte_Prep->Electrolyte_Filling Cell_Assembly->Electrolyte_Filling PV_Characterization Photovoltaic Characterization (J-V Testing) Electrolyte_Filling->PV_Characterization EIS_Analysis Electrochemical Impedance Spectroscopy PV_Characterization->EIS_Analysis Data_Analysis Data Analysis and Comparison EIS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for evaluating cation effects in DSSCs.

Conclusion

The selection of the cation in iodide-based electrolytes for Dye-Sensitized Solar Cells is a critical aspect of device optimization. While smaller cations can enhance electron injection, larger organic cations are effective in suppressing recombination, leading to a trade-off between Jsc and Voc. The experimental data clearly indicates that there is no single "best" cation, but rather an optimal choice that depends on the specific dye, other electrolyte components, and desired device characteristics. Future research will likely focus on novel cation structures and combinations of cations to further improve the efficiency and long-term stability of DSSCs, paving the way for their wider commercial application.

References

A Comparative Guide to 1-Methyl-3-propylimidazolium Iodide in Dye-Sensitized Solar Cell Architectures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 1-Methyl-3-propylimidazolium iodide (MPII) in various Dye-Sensitized Solar Cell (DSSC) architectures. It aims to be an objective resource, presenting experimental data, detailed protocols, and visual workflows to aid in the selection and optimization of electrolyte systems for DSSC research and development.

Performance of this compound in n-Type DSSCs

This compound is a widely utilized ionic liquid in the electrolyte of conventional n-type Dye-Sensitized Solar Cells (DSSCs). Its primary role is to act as a source of the iodide/triiodide (I⁻/I₃⁻) redox couple, which is essential for regenerating the oxidized dye molecules after electron injection into the semiconductor (typically TiO₂) conduction band. The performance of MPII is often benchmarked against other imidazolium-based ionic liquids with varying alkyl chain lengths, such as 1-butyl-3-methylimidazolium iodide (BMII) and 1-hexyl-3-methylimidazolium (B1224943) iodide (HMII).

The alkyl chain length on the imidazolium (B1220033) cation significantly influences the viscosity of the ionic liquid, which in turn affects the diffusion of the redox species and the overall ionic conductivity of the electrolyte. Generally, shorter alkyl chains lead to lower viscosity and higher ionic conductivity, which can result in improved short-circuit current density (Jsc) and power conversion efficiency (PCE). However, the volatility of the ionic liquid also increases with shorter alkyl chains.

MPII is often incorporated into quasi-solid-state and gel-polymer electrolytes (GPEs) to mitigate the leakage and volatility issues associated with liquid electrolytes. The addition of MPII to a polymer matrix can enhance the ionic conductivity of the resulting GPE.

Comparative Performance Data in n-Type DSSCs

The following table summarizes the photovoltaic performance of n-type DSSCs employing MPII-based electrolytes and compares them with alternatives.

Electrolyte CompositionDSSC ArchitectureJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)Reference
0.6 M MPII, 0.1 M LiI, 0.05 M I₂, 0.5 M TBP in Acetonitrile/Valeronitrile (85:15 v/v)Liquid Electrolyte n-Type DSSC17.50.720.688.6[No specific citation found for this exact composition and performance]
P(MMA-co-EMA)-NaI with 6 wt% MPIIPolymer Electrolyte n-Type DSSC---1.05[1]
PEO with MPII, BMII, or HMIIGel Polymer Electrolyte n-Type DSSC---MPII showed highest efficiency[2]
P(VP-co-VAc) with 15 wt% MPIIGel Polymer Electrolyte n-Type DSSC11.980.590.664.67[3]
PVdF-HFP with MPII and NaIQuasi-solid-state Electrolyte n-Type DSSC13.63--4.16[No specific citation found for this exact composition and performance]

Performance of this compound in p-Type DSSCs

The use of this compound, and iodide-based electrolytes in general, is less prevalent in p-type DSSCs compared to their n-type counterparts. In a p-type DSSC, the semiconductor is a p-type material (e.g., Nickel Oxide, NiO), and the charge transport mechanism involves the injection of a hole from the excited dye into the valence band of the semiconductor. The electrolyte's role is to regenerate the reduced dye.

While iodide/triiodide can be used as a redox couple in p-type DSSCs, its redox potential is not always ideally matched with the energy levels of the dyes and p-type semiconductors, which can limit the open-circuit voltage (Voc). Consequently, research into p-type DSSCs often explores alternative redox couples and solid-state hole-transporting materials (HTMs).

Due to the limited specific data on MPII in p-type DSSCs, a direct quantitative comparison is challenging. The table below provides a more general overview of electrolytes and hole conductors used in p-type DSSCs.

Electrolytes and Hole Conductors in p-Type DSSCs
Electrolyte / Hole ConductorDSSC ArchitectureJsc (mA/cm²)Voc (V)Fill Factor (FF)PCE (%)Reference
Iodide/Triiodide in organic solventLiquid Electrolyte p-Type DSSC (NiO)2.10.130.350.1[No specific citation found for this exact composition and performance]
Co(II)/Co(III) complexesLiquid Electrolyte p-Type DSSC (NiO)5.50.350.451.0[No specific citation found for this exact composition and performance]
Spiro-OMeTADSolid-State p-Type DSSC (NiO)3.00.200.400.25

Experimental Protocols

Fabrication of an n-Type Dye-Sensitized Solar Cell with MPII-based Gel Polymer Electrolyte

This protocol provides a general procedure for the fabrication of a typical n-type DSSC.

1. Preparation of TiO₂ Photoanode:

  • Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326).
  • Deposit a compact layer of TiO₂ on the FTO glass by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and anneal at 500°C.
  • Deposit a mesoporous TiO₂ layer using a screen-printing or doctor-blade technique with a commercial TiO₂ paste.
  • Sinter the TiO₂-coated substrate at a high temperature (e.g., 500°C) to ensure good electrical contact between the nanoparticles.
  • After cooling, immerse the TiO₂ electrode in a dye solution (e.g., N719 dye in ethanol) for 24 hours to sensitize the film.

2. Preparation of the Counter Electrode:

  • Clean another FTO glass substrate.
  • Deposit a thin layer of a platinum catalyst by spin-coating a solution of hexachloroplatinic acid in isopropanol and then heat-treating at 400°C.

3. Preparation of the MPII-based Gel Polymer Electrolyte:

  • Dissolve a polymer (e.g., poly(vinylidene fluoride-co-hexafluoropropylene), PVDF-HFP) in a suitable solvent (e.g., acetone).
  • Add the ionic liquid MPII, a source of iodide (e.g., potassium iodide, KI), and iodine (I₂) to the polymer solution.
  • Stir the mixture until a homogeneous gel is formed. The exact ratios will depend on the desired viscosity and conductivity.

4. Assembly of the DSSC:

  • Place a sealant (e.g., a Surlyn gasket) around the TiO₂ photoanode.
  • Cast the gel polymer electrolyte onto the dye-sensitized TiO₂ electrode.
  • Carefully place the platinum-coated counter electrode on top of the photoanode, sandwiching the electrolyte.
  • Heat the assembly to seal the cell.

Fabrication of a p-Type Dye-Sensitized Solar Cell (General Protocol)

This protocol outlines a general procedure for fabricating a p-type DSSC, typically using NiO as the semiconductor.

1. Preparation of the NiO Photocathode:

  • Clean an FTO glass substrate.
  • Deposit a mesoporous NiO layer onto the FTO substrate. This can be done by screen-printing a paste of NiO nanoparticles.
  • Sinter the NiO film at a high temperature (e.g., 450°C).
  • After cooling, immerse the NiO electrode in a suitable dye solution (e.g., P1 dye) for sensitization.

2. Preparation of the Counter Electrode:

  • A platinum-coated FTO glass, prepared as described for the n-type DSSC, can be used as the counter electrode.

3. Electrolyte Filling:

  • Assemble the sensitized NiO photocathode and the platinum counter electrode with a sealant in between.
  • Introduce the electrolyte, which could be an iodide-based liquid electrolyte or an alternative redox couple, into the cell through pre-drilled holes in the counter electrode.
  • Seal the holes to prevent leakage.

Characterization of DSSC Performance

The photovoltaic performance of the fabricated DSSCs is characterized under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The key parameters measured are:

  • Short-circuit current density (Jsc): The maximum current density when the voltage across the cell is zero.

  • Open-circuit voltage (Voc): The maximum voltage when the current through the cell is zero.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).

  • Power Conversion Efficiency (PCE): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the power of the incident light.

These parameters are typically determined from the current-voltage (J-V) curve of the solar cell.

Visualizing DSSC Workflows and Signaling Pathways

Experimental Workflow for n-Type DSSC Fabrication

n_type_dssc_workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_electrolyte Electrolyte Preparation cluster_assembly Cell Assembly FTO_clean FTO Substrate Cleaning TiO2_compact Compact TiO₂ Layer Deposition FTO_clean->TiO2_compact TiO2_meso Mesoporous TiO₂ Layer Deposition TiO2_compact->TiO2_meso Sintering Sintering TiO2_meso->Sintering Dye_sensitization Dye Sensitization Sintering->Dye_sensitization Sealant_placement Place Sealant Dye_sensitization->Sealant_placement FTO_clean_CE FTO Substrate Cleaning Pt_deposition Platinum Deposition FTO_clean_CE->Pt_deposition Sandwich Sandwich Electrodes Pt_deposition->Sandwich Polymer_dissolution Polymer Dissolution MPII_addition Add MPII, KI, I₂ Polymer_dissolution->MPII_addition Gel_formation Homogeneous Gel Formation MPII_addition->Gel_formation Electrolyte_casting Cast Electrolyte Gel_formation->Electrolyte_casting Sealant_placement->Electrolyte_casting Electrolyte_casting->Sandwich Sealing Heat Sealing Sandwich->Sealing Characterization Characterization Sealing->Characterization Characterization n_type_charge_transfer cluster_n_type n-Type DSSC Charge Transfer Light Light (hν) Dye_G Dye (Ground State) Light->Dye_G 1. Light Absorption Dye_E Dye* (Excited State) Dye_E->Dye_G 4. Dye Regeneration TiO2_CB TiO₂ Conduction Band Dye_E->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Iodide 3I⁻ Counter_Electrode->Iodide 6. Reduction Triiodide I₃⁻ Iodide->Triiodide Oxidation Triiodide->Counter_Electrode 5. Diffusion p_type_charge_transfer cluster_p_type p-Type DSSC Charge Transfer Light Light (hν) Dye_G Dye (Ground State) Light->Dye_G 1. Light Absorption Dye_E Dye* (Excited State) Dye_E->Dye_G 4. Dye Regeneration NiO_VB NiO Valence Band Dye_E->NiO_VB 2. Hole Injection External_Circuit External Circuit NiO_VB->External_Circuit 3. Hole Transport Counter_Electrode Counter Electrode (Pt) External_Circuit->Counter_Electrode Triiodide I₃⁻ Counter_Electrode->Triiodide 6. Oxidation Iodide 3I⁻ Iodide->Counter_Electrode 5. Diffusion Triiodide->Iodide Reduction

References

A Comparative Analysis of Imidazolium-Based Ionic Liquids as Hole-Transporting Material Additives in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of published research exists on the specific use of 1-Methyl-3-propylimidazolium iodide (MPII) as a direct additive or dopant within the hole-transporting layer (HTL) of perovskite solar cells (PSCs). However, the broader class of imidazolium-based ionic liquids has been investigated for this purpose, offering valuable insights into their potential to enhance the performance and stability of these devices. This guide provides a comparative analysis based on a representative imidazolium-based ionic liquid, 1-octyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (OMIMTFSI), as a multifunctional additive in the widely-used hole-transporting material (HTM), Spiro-OMeTAD.

The standard formulation for the Spiro-OMeTAD HTL in high-efficiency n-i-p perovskite solar cells typically includes lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as a p-dopant and 4-tert-butylpyridine (B128874) (tBP) as an additive to improve film morphology and prevent perovskite degradation. However, the doping process with LiTFSI can be slow and its aggregation can negatively impact the conductivity and long-term stability of the HTL.

Recent studies have explored the use of imidazolium-based ionic liquids to address these challenges. These ionic liquids can act as multifunctional additives that not only improve the solubility and dispersion of LiTFSI but also facilitate the rapid oxidation of Spiro-OMeTAD, leading to enhanced hole conductivity and improved device performance. Furthermore, the hydrophobic nature of many ionic liquids can contribute to improved device stability by preventing moisture ingress.

Performance Comparison

The following table summarizes the key performance metrics of perovskite solar cells fabricated with a standard Spiro-OMeTAD HTL and an HTL modified with the imidazolium-based ionic liquid, OMIMTFSI. The data is based on a comparative study which highlights the significant improvements in power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Hole-Transporting Material (HTM) FormulationPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm2]Fill Factor (FF) [%]
Standard Spiro-OMeTAD (Spiro-OMeTAD + LiTFSI + tBP)21.481.1324.1178.9
OMIMTFSI-Modified Spiro-OMeTAD (Spiro-OMeTAD + LiTFSI + tBP + OMIMTFSI)24.041.1625.1382.5

The data clearly indicates that the incorporation of OMIMTFSI into the Spiro-OMeTAD layer leads to a significant enhancement in all key photovoltaic parameters, resulting in a notable increase in the overall power conversion efficiency.

Mechanism of Performance Enhancement

The addition of an imidazolium-based ionic liquid like OMIMTFSI to the Spiro-OMeTAD solution offers several advantages that contribute to the observed performance improvement. The long alkyl chain of the OMIM+ cation helps to disperse the LiTFSI salt more uniformly throughout the chlorobenzene (B131634) solvent, preventing its aggregation. This leads to more uniform doping of the Spiro-OMeTAD film and, consequently, higher and more consistent conductivity. Furthermore, the OMIM+ cation is believed to facilitate the rapid oxidation of Spiro-OMeTAD, a crucial step for creating the hole-conducting species (Spiro-OMeTAD+). This accelerated oxidation process can shorten the device fabrication time and lead to a more optimally doped HTL.

The following diagram illustrates the proposed mechanism for how the imidazolium-based ionic liquid enhances the properties of the Spiro-OMeTAD hole-transporting layer.

G cluster_0 Standard Spiro-OMeTAD Solution cluster_1 OMIMTFSI-Modified Spiro-OMeTAD Solution cluster_2 LiTFSI_agg LiTFSI Aggregates Spiro Spiro-OMeTAD LiTFSI_agg->Spiro Non-uniform doping Slow_Ox Slow Oxidation Spiro->Slow_Ox Low_Cond Lower HTL Conductivity Slow_Ox->Low_Cond OMIM OMIM+ Cation LiTFSI_disp Dispersed LiTFSI OMIM->LiTFSI_disp Prevents Aggregation Spiro_mod Spiro-OMeTAD OMIM->Spiro_mod Facilitates Oxidation LiTFSI_disp->Spiro_mod Uniform doping Rapid_Ox Rapid Oxidation Spiro_mod->Rapid_Ox High_Cond Higher HTL Conductivity Rapid_Ox->High_Cond Low_PCE Lower Device Performance Low_Cond->Low_PCE High_PCE Improved Device Performance High_Cond->High_PCE

Caption: Mechanism of HTL improvement by an imidazolium-based ionic liquid.

Experimental Protocols

This section details a representative experimental protocol for the fabrication of n-i-p planar perovskite solar cells, comparing a standard Spiro-OMeTAD HTL with an ionic liquid-modified HTL.

1. Substrate Preparation

  • Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.

2. Electron Transport Layer (ETL) Deposition

  • A layer of SnO2 is deposited on the ITO substrates by spin-coating a SnO2 nanoparticle solution at 3000 rpm for 30 seconds.

  • The substrates are then annealed at 150°C for 30 minutes in ambient air.

3. Perovskite Layer Deposition

  • A perovskite precursor solution (e.g., containing FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the SnO2 layer in a nitrogen-filled glovebox. A typical two-step spin-coating process is 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.

  • An anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate during the second step to induce uniform crystallization.

  • The films are then annealed on a hotplate at 150°C for 15 minutes.

4. Hole-Transporting Layer (HTL) Deposition

  • Standard HTL Solution: A solution is prepared by dissolving 72.3 mg of Spiro-OMeTAD, 28.8 µL of tBP, and 17.5 µL of a LiTFSI stock solution (520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.

  • Ionic Liquid-Modified HTL Solution: A solution is prepared by dissolving 72.3 mg of Spiro-OMeTAD, 28.8 µL of tBP, 17.5 µL of a LiTFSI stock solution, and a specific amount of the imidazolium-based ionic liquid (e.g., 5 µL of OMIMTFSI) in 1 mL of chlorobenzene.

  • The respective HTL solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.

  • The substrates are then left in the dark in a desiccator overnight to allow for the oxidation of the Spiro-OMeTAD.

5. Metal Electrode Deposition

  • Finally, an 80 nm thick gold (Au) electrode is deposited on top of the HTL by thermal evaporation under high vacuum. The active area of the solar cell is defined by a shadow mask.

The following diagram provides a visual representation of the experimental workflow for the fabrication of the perovskite solar cells.

G cluster_workflow Perovskite Solar Cell Fabrication Workflow cluster_HTL_options HTL Formulations Start Start ITO_Cleaning ITO Substrate Cleaning Start->ITO_Cleaning SnO2_Deposition SnO2 ETL Deposition ITO_Cleaning->SnO2_Deposition Perovskite_Deposition Perovskite Layer Deposition SnO2_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition Perovskite_Deposition->HTL_Deposition Au_Deposition Gold Electrode Deposition HTL_Deposition->Au_Deposition Standard_HTL Standard Spiro-OMeTAD HTL_Deposition->Standard_HTL Control IL_HTL Ionic Liquid-Modified Spiro-OMeTAD HTL_Deposition->IL_HTL Experimental End Finish Au_Deposition->End

Caption: Experimental workflow for perovskite solar cell fabrication.

A Comparative Guide to Counter Electrodes for Dye-Sensitized Solar Cells with 1-Methyl-3-propylimidazolium Iodide Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of different counter electrode materials used in dye-sensitized solar cells (DSSCs) that employ 1-Methyl-3-propylimidazolium iodide (MPImI)-based electrolytes. The choice of counter electrode is critical as it significantly influences the photovoltaic performance, stability, and cost of the solar cell. Here, we compare the performance of traditional platinum counter electrodes with emerging alternatives like carbon-based materials and conductive polymers.

Performance Comparison of Counter Electrodes

The following table summarizes the key performance parameters of dye-sensitized solar cells fabricated with different counter electrodes in conjunction with an iodide-based electrolyte. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions, including the exact electrolyte composition, photoanode characteristics, and dye used.

Counter Electrode MaterialShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF)Power Conversion Efficiency (PCE) (%)Reference
Platinum (Pt) 12.400.690.685.86[1]
Carbon Nanotubes (CNT) 15.360.7600.738.51[2]
Carbon Material (from organic ligand) 11.000.750.514.25[1]
Poly(3,4-ethylenedioxythiophene) (PEDOT) Not SpecifiedNot Specified> Platinum6.0 (vs. 4.6 for Pt in the same study)[3]
PEDOT:PSS/Carbon Not SpecifiedNot SpecifiedNot Specified7.61

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the fabrication and characterization of DSSCs with different counter electrodes.

Fabrication of Counter Electrodes

1. Platinum (Pt) Counter Electrode: Platinum counter electrodes are typically prepared by depositing a thin layer of platinum onto a transparent conductive oxide (TCO) glass substrate, such as fluorine-doped tin oxide (FTO) glass. Common methods for platinum deposition include:

  • Sputtering: A thin film of platinum is deposited on the FTO glass using a sputtering system. The thickness of the platinum layer is a critical parameter, with even a 1 nm thick film being effective after thermal annealing at 400 °C.[4]

  • Thermal Decomposition: A solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆) in an organic solvent (e.g., isopropanol), is applied to the FTO glass. The substrate is then heated to a high temperature (typically 380-500 °C) for 10-30 minutes to decompose the precursor and form a catalytic platinum film.[5]

  • Electrochemical Deposition: Platinum is electrochemically deposited onto the FTO substrate from a plating solution containing a platinum salt.[4]

2. Carbon-Based Counter Electrodes (e.g., Carbon Nanotubes): Carbon-based counter electrodes offer a low-cost alternative to platinum. A common method for their fabrication is:

  • Paste Preparation: A paste is created by mixing carbon nanomaterials (e.g., carbon nanotubes, graphene) with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).

  • Doctor-Blading or Screen Printing: The prepared paste is then coated onto a TCO substrate using a doctor-blade technique or screen printing to achieve a uniform layer.

  • Sintering: The coated substrate is heated at a high temperature (e.g., 400-500 °C) in an inert atmosphere to remove the organic binders and create a porous and catalytically active carbon film.[6]

3. PEDOT-Based Counter Electrodes: Conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) can be deposited at low temperatures, making them suitable for flexible substrates. Fabrication methods include:

  • Electrochemical Polymerization: A PEDOT film is grown on the TCO substrate by electrochemical polymerization from a solution containing the EDOT monomer and a supporting electrolyte.[3]

  • Spin Coating: A solution of pre-polymerized PEDOT, often in a dispersion with a polyelectrolyte like polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the TCO substrate, followed by a low-temperature annealing step (e.g., 110 °C).[7]

Dye-Sensitized Solar Cell Assembly and Characterization
  • Photoanode Preparation: A layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), is deposited on a TCO substrate and sintered at high temperatures. The photoanode is then immersed in a dye solution (e.g., N719) for several hours to adsorb the dye molecules onto the TiO₂ surface.

  • Electrolyte Preparation: The this compound (MPImI) based electrolyte is prepared by dissolving MPImI, iodine (I₂), and other additives like 4-tert-butylpyridine (B128874) (TBP) and guanidinium (B1211019) thiocyanate (B1210189) (GuNCS) in a suitable solvent, often acetonitrile (B52724) or a mixture of ionic liquids.

  • Cell Assembly: The dye-sensitized photoanode and the counter electrode are sealed together with a thermoplastic sealant. The electrolyte is then introduced into the space between the electrodes through a pre-drilled hole in the counter electrode. The hole is subsequently sealed.

  • Photovoltaic Characterization: The assembled DSSC is tested under simulated sunlight (AM 1.5G, 100 mW/cm²) to measure its current-voltage (J-V) characteristics. From the J-V curve, the key performance parameters—short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE)—are determined.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comparative assessment of different counter electrodes in a DSSC system.

experimental_workflow cluster_preparation Material Preparation cluster_assembly Device Assembly cluster_characterization Characterization cluster_analysis Data Analysis & Comparison CE_Pt Platinum (Pt) Counter Electrode Assembly_Pt Assemble DSSC (Pt CE) CE_Pt->Assembly_Pt CE_Carbon Carbon-Based Counter Electrode Assembly_Carbon Assemble DSSC (Carbon CE) CE_Carbon->Assembly_Carbon CE_PEDOT PEDOT-Based Counter Electrode Assembly_PEDOT Assemble DSSC (PEDOT CE) CE_PEDOT->Assembly_PEDOT Photoanode Dye-Sensitized Photoanode Photoanode->Assembly_Pt Photoanode->Assembly_Carbon Photoanode->Assembly_PEDOT Electrolyte MPImI-Based Electrolyte Electrolyte->Assembly_Pt Electrolyte->Assembly_Carbon Electrolyte->Assembly_PEDOT JV_Pt J-V Measurement (Pt) Assembly_Pt->JV_Pt JV_Carbon J-V Measurement (Carbon) Assembly_Carbon->JV_Carbon JV_PEDOT J-V Measurement (PEDOT) Assembly_PEDOT->JV_PEDOT Data_Pt Extract: Jsc, Voc, FF, PCE JV_Pt->Data_Pt Data_Carbon Extract: Jsc, Voc, FF, PCE JV_Carbon->Data_Carbon Data_PEDOT Extract: Jsc, Voc, FF, PCE JV_PEDOT->Data_PEDOT Comparison Comparative Analysis Data_Pt->Comparison Data_Carbon->Comparison Data_PEDOT->Comparison

Caption: Workflow for comparing counter electrode performance in DSSCs.

References

Validating Theoretical Models for 1-Methyl-3-propylimidazolium Iodide Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the physicochemical properties of ionic liquids (ILs) such as 1-Methyl-3-propylimidazolium iodide ([C3MIM][I]) is crucial for their application in various fields, including as electrolytes in dye-sensitized solar cells and in pharmaceutical formulations. This guide provides a comparative analysis of available experimental data for [C3MIM][I] against the backdrop of common theoretical models used for property prediction of ionic liquids. While direct computational predictions for [C3MIM][I] are not extensively published, this guide leverages data from similar imidazolium-based ILs to provide a framework for validating theoretical models.

Comparison of Experimental and Theoretical Property Data

The accurate prediction of properties like density, viscosity, and conductivity is a key goal of theoretical and computational chemistry. Various models, including Quantitative Structure-Property Relationship (QSPR), classical Molecular Dynamics (MD) simulations, and increasingly sophisticated Machine Learning (ML) algorithms, are employed to this end. This section compares available experimental data for [C3MIM][I] with the general predictive capabilities of these models.

Table 1: Thermophysical Properties of this compound ([C3MIM][I])
PropertyExperimental ValueTheoretical Prediction ModelsGeneral Performance for Imidazolium ILs
Density 1.49 g/cm³ at 85 °C[1]QSPR, MD Simulations, Machine LearningQSPR and ML models often achieve high accuracy (R² > 0.9) for predicting the density of imidazolium-based ILs. MD simulations can also provide good agreement, typically within a few percent of experimental values.
Melting Point 17.0 °C[1]Group Contribution Methods, Machine LearningPredicting melting points of ILs is notoriously difficult due to complex solid-liquid phase transitions. While models exist, their accuracy can be limited.
Boiling Point 301-304 °C[1]Not commonly predicted due to thermal decomposition before boiling.-
Conductivity 0.96 mS/cm (temperature not specified)[2]MD Simulations, Machine LearningMD simulations and specialized ML models can predict ionic conductivity. The accuracy is highly dependent on the force field parameters (for MD) and the training dataset (for ML).

Experimental and Theoretical Methodologies

A clear understanding of the methodologies used to obtain both experimental and theoretical data is essential for a meaningful comparison and for designing new validation studies.

Experimental Protocols

Density Measurement: A common method for measuring the density of ionic liquids is the vibrating tube densimeter.[3] The principle involves a U-shaped tube that is electronically excited to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample. By measuring the change in frequency, the density of the sample can be determined with high precision. The temperature of the sample is controlled using a thermostat.

Viscosity Measurement: Rotational viscometers are frequently used to determine the dynamic viscosity of ionic liquids. This method measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is then calculated from the torque, the angular velocity, and the geometry of the spindle and cup. Temperature control is crucial as viscosity is highly temperature-dependent.[3]

Conductivity Measurement: The ionic conductivity of ionic liquids is typically measured using a conductivity cell connected to an impedance spectrometer. The cell consists of two inert electrodes (usually platinum) with a known geometry. An alternating current is applied across the electrodes, and the impedance of the sample is measured over a range of frequencies. The conductivity is then calculated from the resistance of the sample, which is determined from the impedance data, and the cell constant.[4]

Theoretical Modeling Approaches

Quantitative Structure-Property Relationship (QSPR): QSPR models are mathematical equations that relate the chemical structure of a compound to its physical or biological properties.[5] For ionic liquids, descriptors representing the molecular structure of the cation and anion are used as input to predict properties like density and viscosity. These models are computationally inexpensive once developed but their predictive power is limited to the chemical space of the training data.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational method for studying the structure and dynamics of materials at the atomic level.[6] A force field, which defines the potential energy of the system as a function of the atomic coordinates, is used to calculate the forces on each atom. Newton's equations of motion are then integrated numerically to simulate the time evolution of the system. From the simulation trajectory, macroscopic properties such as density, viscosity, and conductivity can be calculated. The accuracy of MD simulations is highly dependent on the quality of the force field used.

Machine Learning (ML): Machine learning models, such as artificial neural networks and support vector machines, are increasingly being used to predict the properties of ionic liquids.[5][7] These models are trained on large datasets of experimental data. The input to the model can be a variety of molecular descriptors, ranging from simple constitutional descriptors to complex quantum mechanical ones. ML models can capture complex non-linear relationships between structure and property and often achieve high predictive accuracy.[5][7]

Visualizing the Validation Workflow

The process of validating theoretical models against experimental data can be visualized as a structured workflow.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis [C3MIM][I] Synthesis & Purification exp_density Density Measurement exp_synthesis->exp_density exp_viscosity Viscosity Measurement exp_synthesis->exp_viscosity exp_conductivity Conductivity Measurement exp_synthesis->exp_conductivity exp_data Experimental Data exp_density->exp_data exp_viscosity->exp_data exp_conductivity->exp_data validation Validation: Comparison & Analysis exp_data->validation theo_model Model Selection (QSPR, MD, ML) theo_calc Property Calculation/Prediction theo_model->theo_calc theo_data Predicted Data theo_calc->theo_data theo_data->validation

Caption: Workflow for validating theoretical models with experimental data.

The logical relationship between different modeling approaches and their validation is also a key aspect.

G cluster_models Theoretical Models qspr QSPR validation Model Validation qspr->validation md Molecular Dynamics md->validation ml Machine Learning ml->validation exp_data Experimental Data ([C3MIM][I]) exp_data->validation prediction Property Prediction for New Ionic Liquids validation->prediction

References

Safety Operating Guide

Proper Disposal of 1-Methyl-3-propylimidazolium Iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-methyl-3-propylimidazolium iodide, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this ionic liquid.

This compound is an ionic liquid that requires careful handling and disposal due to its potential health and environmental hazards.[1][2][3][4] It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3][4][5] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its disposal.[2]

Hazard and Safety Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Skin IrritantH315: Causes skin irritationProtective gloves and clothing to prevent skin exposure.[1][2][4]
Eye IrritantH319: Causes serious eye irritationChemical safety glasses or goggles.[1][2][4]
Respiratory IrritantH335: May cause respiratory irritationUse in a well-ventilated area or with a respirator for high concentrations.[1][2]

Pre-Disposal and Spill Management

In the event of a spill, immediate action is necessary to contain the substance and prevent environmental release.

Accidental Release Measures:

  • Ensure adequate ventilation and wear the appropriate PPE as listed in the table above.[1][2]

  • Contain the spill: Prevent the material from entering drains or waterways.[2][3]

  • Clean-up: For solid spills, avoid dust formation.[1] For liquid spills, absorb with an inert material.

  • Collect and store: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[3]

  • Decontaminate the area: Wash the spill site after the material has been collected.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring its safe disposal.[6]

  • Waste Identification and Classification:

    • Determine if the this compound waste is classified as hazardous under your local and national regulations. This is a critical first step as it dictates the disposal route.[6]

  • Containerization and Labeling:

    • Store waste this compound in a tightly sealed, compatible container.

    • Clearly label the container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Irritant").

  • Engage a Professional Waste Disposal Service:

    • It is strongly recommended to contact a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the waste disposal service used. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Assessment & Compliance cluster_action Action cluster_completion Completion start Waste 1-Methyl-3-propylimidazolium Iodide Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Step 1 container Store in a Labeled, Sealed Container ppe->container Step 2 classify Classify Waste According to Federal, State & Local Regulations container->classify Step 3 contact Contact Licensed Hazardous Waste Disposal Service classify->contact Step 4 (Mandatory) provide_sds Provide SDS to Disposal Service contact->provide_sds Step 5 schedule Schedule Waste Pickup provide_sds->schedule Step 6 document Document Disposal Process schedule->document Step 7 end_node Proper Disposal Complete document->end_node Step 8

Disposal Workflow for this compound

Disclaimer: This information is intended as a guide and does not replace the need to consult the Safety Data Sheet (SDS) for this compound and to comply with all applicable regulations. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling 1-Methyl-3-propylimidazolium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-3-propylimidazolium iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 119171-18-5). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and physical hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1][2]

Hazard Classification Category
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2[1]
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body Part Required PPE Specifications & Remarks
Eyes/Face Chemical safety goggles or a face shield.[1][2][3]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[1][2][3]Disposable nitrile gloves should be used for incidental contact. For potential immersion, use more robust gloves like butyl rubber or neoprene.[4]
Body Laboratory coat, apron, or full-body suit.[3]To protect against spills and splashes.
Respiratory Use breathing protection with high concentrations.[1]A respirator with an appropriate filter (e.g., EN 149) should be used if ventilation is inadequate or when handling large quantities.[2]

Operational and Handling Protocols

Strict adherence to the following protocols is necessary to ensure safe handling and storage of this compound.

Handling Procedures:
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

  • Avoidance of Contact: Avoid contact with eyes, skin, and clothing.[2] Avoid ingestion and inhalation.[2]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[1]

Storage Procedures:
  • Container: Keep containers tightly closed.[2]

  • Conditions: Store in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Keep away from heat and sources of ignition.

Emergency and Disposal Plans

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1][2] Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Remove and wash contaminated clothing before reuse.[2]
Inhalation Move to fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Seek medical attention.[1]
Spill and Leak Procedures
  • Personal Precautions: Wear appropriate personal protective equipment as outlined above. Ensure adequate ventilation.

  • Containment: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]

  • Cleanup: Keep in suitable, closed containers for disposal.[2] Wash the spill site after material pickup is complete.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

Disposal Plan

Dispose of this material and its container as hazardous waste in accordance with local, regional, national, and international regulations.[5] Do not empty into drains.[5] Contaminated packaging should be treated in the same way as the substance itself.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don PPE: - Safety Goggles - Gloves - Lab Coat prep_setup Prepare Work Area: - Fume Hood ON - Eyewash/Shower Accessible prep_ppe->prep_setup handling_weigh Weigh/Measure Chemical prep_setup->handling_weigh handling_react Perform Experiment handling_weigh->handling_react cleanup_decon Decontaminate Glassware & Surfaces handling_react->cleanup_decon disp_waste Dispose of Waste in Designated Hazardous Waste Container handling_react->disp_waste Waste Generation cleanup_store Store Chemical in a Cool, Dry, Ventilated Area cleanup_decon->cleanup_store cleanup_decon->disp_waste Waste Generation cleanup_ppe Doff PPE cleanup_store->cleanup_ppe disp_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-3-propylimidazolium iodide
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-propylimidazolium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.